molecular formula C12H13NO2 B181795 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile CAS No. 20802-15-7

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Cat. No.: B181795
CAS No.: 20802-15-7
M. Wt: 203.24 g/mol
InChI Key: PZVYROVODMATJD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-14-10-4-3-9(7-11(10)15-2)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVYROVODMATJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300010
Record name 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20802-15-7
Record name 20802-15-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the Cyclopropyl Moiety in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the cyclopropyl group has emerged as a "privileged" structural motif. Its unique stereoelectronic properties—a consequence of high ring strain and significant π-character in its C-C bonds—confer remarkable advantages upon parent molecules.[1] The incorporation of a cyclopropane ring can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation, improve binding affinity through conformational rigidity, and modulate pharmacokinetic profiles by altering properties like lipophilicity and pKa.[1] this compound is a key building block that combines this valuable cyclopropyl fragment with the 3,4-dimethoxyphenyl (veratryl) group, a common feature in numerous biologically active compounds. This guide provides a comprehensive, field-proven pathway for its synthesis, focusing on the underlying chemical principles and practical execution for researchers in pharmaceutical and chemical development.

Part 1: Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic disconnection of the target molecule, this compound, points to a straightforward and efficient synthetic strategy. The most logical bond cleavage is across the two newly formed C-C bonds of the cyclopropane ring, suggesting a cyclopropanation reaction.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 3,4-dimethoxyphenylacetonitrile as the key precursor. The challenge then becomes the addition of a two-carbon unit to the α-carbon to form the three-membered ring. Among various cyclopropanation methods, a phase-transfer catalyzed (PTC) alkylation with a 1,2-dihaloethane offers a robust, scalable, and cost-effective solution, avoiding the use of highly reactive and hazardous reagents like diazo compounds.[2][3]

Part 2: The Core Synthesis Pathway - Phase-Transfer Catalyzed Cyclopropanation

The chosen pathway leverages the reaction between 3,4-dimethoxyphenylacetonitrile and a suitable 1,2-dielectrophile, such as 1-bromo-2-chloroethane, under phase-transfer catalysis conditions. This method is particularly effective for generating carbanions from moderately acidic C-H compounds (like arylacetonitriles) and reacting them in a biphasic system.[4][5]

The Underlying Mechanism of Phase-Transfer Catalysis

Phase-transfer catalysis is essential for this synthesis because the reactants are partitioned between two immiscible phases. The arylacetonitrile resides in an organic solvent (e.g., toluene), while the base (e.g., concentrated sodium hydroxide) exists as a separate aqueous phase. The catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction by transporting the deprotonated arylacetonitrile (the carbanion) from the aqueous-organic interface into the bulk organic phase where it can react with the electrophile.[5]

The catalytic cycle proceeds as follows:

  • Deprotonation: At the interface, hydroxide ions from the aqueous phase deprotonate the 3,4-dimethoxyphenylacetonitrile, forming a resonance-stabilized carbanion.

  • Ion Exchange: The phase-transfer catalyst, Q⁺X⁻, exchanges its counter-ion (X⁻) for the newly formed carbanion (Ar-CH⁻-CN).

  • Phase Transfer: The resulting lipophilic ion pair, [Q⁺][Ar-CH⁻-CN], migrates from the interface into the organic phase.

  • SN2 Alkylation: In the organic phase, the carbanion acts as a nucleophile, attacking the 1,2-dihaloethane in a tandem dialkylation sequence to form the cyclopropane ring.

  • Catalyst Regeneration: The catalyst returns to the interface to begin another cycle.

G cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase Reactant_Org Ar-CH2-CN (3,4-Dimethoxyphenylacetonitrile) Anion_Aq Ar-CH⁻-CN (Carbanion) Reactant_Org->Anion_Aq Deprotonation at Interface Electrophile Br-CH2-CH2-Cl Product Target Product Electrophile->Product Intramolecular Cyclization IonPair_Org [Q⁺][Ar-CH⁻-CN] (Lipophilic Ion Pair) IonPair_Org->Electrophile SN2 Attack Catalyst_Aq Q⁺X⁻ (PTC Catalyst) IonPair_Org->Catalyst_Aq Catalyst Regeneration Base NaOH (50% aq.) Anion_Aq->IonPair_Org Ion Exchange

Caption: Mechanism of Phase-Transfer Catalysis for Cyclopropanation.

Detailed Experimental Protocol

This protocol is a robust starting point for laboratory-scale synthesis.

Materials:

  • 3,4-Dimethoxyphenylacetonitrile

  • 1-Bromo-2-chloroethane

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3,4-dimethoxyphenylacetonitrile (10.0 g, 1 eq.).

  • Addition of Reagents: Add toluene (100 mL) and tetrabutylammonium bromide (TBAB, 1.0 g, ~0.05 eq.). Begin vigorous stirring to create good mixing between the phases.

  • Base Addition: Slowly add the 50% aqueous sodium hydroxide solution (20 mL) to the stirring mixture.

  • Electrophile Addition: Add 1-bromo-2-chloroethane (1.2 eq.) dropwise over 15 minutes. An exotherm may be observed.

  • Reaction: Heat the mixture to 60-70 °C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add deionized water (50 mL) to dissolve the salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash with deionized water (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil or solid, is purified by recrystallization from hot ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices
ParameterChoiceRationale & Scientific Justification
Base 50% aq. NaOHA high concentration of NaOH creates a strong "super-basic" environment at the interface, which is sufficient to deprotonate the arylacetonitrile (pKa ~22 in DMSO) without requiring anhydrous conditions. It is also inexpensive and readily available.
Solvent TolueneToluene is an excellent non-polar solvent for the organic reactants and is immiscible with the aqueous base, which is a requirement for a biphasic PTC system. Its boiling point is suitable for moderate heating to increase reaction rates.
Catalyst TBABTetrabutylammonium bromide is a classic, effective, and thermally stable phase-transfer catalyst. The bulky butyl groups confer high lipophilicity to the cation, enabling efficient transport of the carbanion into the organic phase.
Electrophile 1-Bromo-2-chloroethaneThis heterodihalogenated alkane is advantageous. The C-Br bond is more reactive and will undergo the initial SN2 reaction. The C-Cl bond is less reactive, which favors the intramolecular cyclization step over polymerization.
Temperature 60-70 °CModerate heating increases the reaction rate without causing significant degradation of the reactants or catalyst. It provides sufficient energy to overcome the activation barriers for both the initial alkylation and the subsequent intramolecular cyclization.

Part 3: Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Analysis TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ ~7.0-6.8 (m, 3H, Ar-H), 3.9 (s, 6H, 2x OCH₃), 1.7 (m, 2H, cyclopropyl-CH₂), 1.4 (m, 2H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ ~149.5, 148.8, 127.0, 121.5, 112.0, 111.5 (Ar-C), 122.0 (CN), 56.0 (OCH₃), 18.0 (cyclopropyl-CH₂), 15.0 (quaternary cyclopropyl-C)
FT-IR (KBr, cm⁻¹)~2240 (C≡N stretch), ~1600, 1520 (C=C aromatic stretch), ~1260, 1025 (C-O stretch)
Mass Spec (EI)m/z (%) = 203 (M⁺), 188 (M⁺ - CH₃)
Physical Properties CAS Number: 20802-15-7; Molecular Formula: C₁₂H₁₃NO₂; Molecular Weight: 203.24 g/mol .[6]

Part 4: Conclusion and Outlook

The phase-transfer catalyzed synthesis of this compound is a highly efficient, scalable, and industrially viable method. It provides access to a valuable chemical intermediate for drug discovery programs. By understanding the underlying mechanism and the rationale for the selection of specific reagents and conditions, researchers can troubleshoot and optimize this reaction for their specific needs. The continued application of such robust synthetic methodologies is fundamental to advancing the discovery of new therapeutics.[7][8]

References

  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. (2012-04-21). PubMed.
  • Bandar, J. S., Tanaset, A., & Lambert, T. H. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Chemistry.
  • Bandar, J. S., Tanaset, A., & Lambert, T. H. (2015). Phase-transfer and other types of catalysis with cyclopropenium ions. PubMed.
  • Attempted alkylations with cyclopropanes under phase-transfer catalysis. ResearchGate.
  • This compound. (2025-05-20). ChemSynthesis.
  • Biswas, T. (2022-01-06). Phase Transfer Catalyst (PTC) Chemistry. YouTube.
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2022). National Institutes of Health (NIH).
  • Cyclopropanation. Wikipedia.
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  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification. (2023). CNR-IRIS.
  • Investigation of spectroscopic behaviors of newly synthesized (2E)-3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one (DDTP) dye. (2015). PubMed.
  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (2015). ACS Publications.
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2022). MDPI.
  • Peterson, E. A., & Sharma, A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
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Sources

An In-depth Technical Guide to the Preparation of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, a molecule of significant interest in medicinal chemistry and drug discovery. The guide details a robust and reproducible synthetic protocol, delves into the underlying reaction mechanism, and offers insights into the critical process parameters. Furthermore, it covers the analytical characterization of the target compound and discusses its potential applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the preparation and utility of this valuable chemical entity.

Introduction: The Significance of the Cyclopropyl and 3,4-Dimethoxyphenyl Moieties in Drug Design

The confluence of a cyclopropyl ring and a 3,4-dimethoxyphenyl group within a single molecular scaffold, as seen in this compound, presents a compelling starting point for the design of novel therapeutic agents. The cyclopropyl ring, a small, strained carbocycle, is a highly sought-after motif in medicinal chemistry.[1][2] Its rigid structure can enforce a specific conformation on a molecule, which can lead to enhanced binding affinity and selectivity for its biological target. Moreover, the C-H bonds of a cyclopropyl ring are stronger than those in acyclic alkanes, rendering it more resistant to metabolic degradation and thereby improving the pharmacokinetic profile of a drug candidate.[1][2]

The 3,4-dimethoxyphenyl moiety, a derivative of veratrole, is also a common feature in many biologically active compounds. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket. Additionally, the 3,4-dimethoxy substitution pattern has been shown to confer favorable pharmacokinetic properties, including enhanced metabolic stability and oral bioavailability.[3] The nitrile group, in turn, can act as a versatile synthetic handle for further molecular elaboration or can participate in key interactions with biological targets.

Given these advantageous properties, this compound serves as a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.

Synthetic Strategy and Reaction Mechanism

The most direct and efficient method for the synthesis of this compound involves the reaction of 3,4-dimethoxyphenylacetonitrile with a suitable two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a strong base. This reaction proceeds via a nucleophilic substitution mechanism, as illustrated below.

Reaction Mechanism

The reaction is initiated by the deprotonation of the α-carbon of 3,4-dimethoxyphenylacetonitrile by a strong base, such as sodium amide or a phase-transfer catalyst system with concentrated sodium hydroxide. This generates a resonance-stabilized carbanion. The resulting nucleophilic carbanion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion. This is followed by an intramolecular SN2 reaction where the newly formed carbanion attacks the second carbon atom bearing a bromine atom, leading to the formation of the cyclopropane ring and the elimination of the second bromide ion.

Diagram of the Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3,4-dimethoxyphenylacetonitrile 3,4-Dimethoxyphenylacetonitrile 1,2-dibromoethane 1,2-Dibromoethane Alkylated_Intermediate Alkylated Intermediate 1,2-dibromoethane->Alkylated_Intermediate Base Base (e.g., NaNH2) Carbanion Resonance-Stabilized Carbanion Base->Carbanion Carbanion->Alkylated_Intermediate SN2 Attack Product 1-(3,4-Dimethoxyphenyl)- cyclopropanecarbonitrile Alkylated_Intermediate->Product Intramolecular Cyclization (SN2)

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
3,4-Dimethoxyphenylacetonitrile≥98%Commercially Available
1,2-Dibromoethane≥99%Commercially Available
Sodium Amide (NaNH₂)≥98%Commercially Available
Anhydrous TolueneReagent GradeCommercially Available
Diethyl EtherReagent GradeCommercially Available
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
Anhydrous Magnesium SulfateReagent GradeCommercially Available
Step-by-Step Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Addition of Reagents: The flask is charged with sodium amide (1.2 equivalents) and anhydrous toluene (100 mL). The suspension is stirred at room temperature. A solution of 3,4-dimethoxyphenylacetonitrile (1.0 equivalent) in anhydrous toluene (50 mL) is added dropwise to the stirred suspension over 30 minutes.

  • Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 2 hours. After this period, a solution of 1,2-dibromoethane (1.1 equivalents) in anhydrous toluene (20 mL) is added dropwise over 30 minutes. The reaction mixture is then refluxed for an additional 12-16 hours.

  • Work-up: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of water (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification.[4]

Diagram of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Flame-dried three-necked flask under Nitrogen Reagents Add NaNH2 and Toluene Substrate Add 3,4-dimethoxyphenylacetonitrile in Toluene (dropwise) Reagents->Substrate Reflux1 Reflux for 2 hours Substrate->Reflux1 Electrophile Add 1,2-dibromoethane in Toluene (dropwise) Reflux1->Electrophile Reflux2 Reflux for 12-16 hours Electrophile->Reflux2 Quench Quench with water Reflux2->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with NaHCO3 and Brine Extraction->Wash Dry Dry with MgSO4 Wash->Dry Evaporation Solvent removal Dry->Evaporation Purify Column Chromatography or Recrystallization Evaporation->Purify

Caption: A streamlined workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

PropertyValue
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol [5]
Appearance Off-white to pale yellow solid
CAS Number 20802-15-7[5]
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,4-dimethoxyphenyl group, the methoxy protons, and the diastereotopic methylene protons of the cyclopropyl ring. The aromatic protons would appear as a multiplet in the range of δ 6.8-7.0 ppm. The two methoxy groups would each give a singlet at around δ 3.9 ppm. The cyclopropyl protons would appear as two multiplets in the upfield region, typically between δ 1.2 and 1.8 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should display signals for the quaternary carbon of the cyclopropane ring attached to the nitrile and phenyl groups, the methylene carbons of the cyclopropane, the aromatic carbons, the methoxy carbons, and the nitrile carbon. The nitrile carbon is expected to appear around δ 120 ppm.

  • FT-IR (KBr, cm⁻¹): The infrared spectrum will show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2240 cm⁻¹.[6] Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic protons, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups.

  • Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 203. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN and CH₃.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive scaffold for the development of a wide range of therapeutic agents. The cyclopropyl moiety can act as a bioisostere for other functional groups, such as a gem-dimethyl group or a carbon-carbon double bond, allowing for the fine-tuning of a molecule's steric and electronic properties.[1]

This building block can be utilized in the synthesis of inhibitors for various enzymes and receptors. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing a handle for further derivatization. The 3,4-dimethoxyphenyl group is a known pharmacophore in a number of approved drugs, and its presence in this scaffold provides a good starting point for the design of new drug candidates with potentially favorable ADME (absorption, distribution, metabolism, and excretion) properties.[3]

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis of this compound. The described protocol, based on a well-established cyclopropanation reaction, is both efficient and scalable. The detailed mechanistic insights and characterization data provide a solid foundation for researchers to confidently prepare and utilize this valuable building block. The inherent drug-like properties of the cyclopropyl and 3,4-dimethoxyphenyl moieties underscore the potential of this compound as a key intermediate in the discovery and development of next-generation therapeutics.

References

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  • Google Patents. EP2824098A1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
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  • Google Patents. CN117417305B - Synthesis method of high-purity 2- (4-methoxyphenyl) -4, 6-bis (2, 4-dihydroxyphenyl) -1,3, 5-triazine.

Sources

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanism of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the predominant reaction mechanism for the synthesis of this compound, a valuable scaffold in medicinal chemistry. The synthesis is a robust two-step process commencing with a Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate, followed by a Johnson-Corey-Chaykovsky reaction for the crucial cyclopropanation step. This document elucidates the underlying principles, explains the causality behind experimental choices, provides detailed protocols, and offers mechanistic diagrams to fully illustrate the chemical transformations.

Introduction

The cyclopropane ring is a privileged motif in modern drug discovery. Its unique conformational constraints and electronic properties can significantly enhance the potency, selectivity, and metabolic stability of drug candidates. The 1-arylcyclopropanecarbonitrile structure, specifically, serves as a key building block for a variety of complex molecules and pharmaceutical agents. Understanding the precise mechanism for its formation is paramount for process optimization, scale-up, and the development of novel analogues.

This guide focuses on the most efficient and widely accepted synthetic route to this compound, which leverages two powerful named reactions. The pathway begins with the synthesis of the key intermediate, (3,4-Dimethoxybenzylidene)malononitrile, from veratraldehyde and malononitrile. The subsequent and final step involves the cyclopropanation of this activated alkene.

Part 1: Synthesis of the Key Intermediate via Knoevenagel Condensation

The first stage of the synthesis involves the formation of (3,4-Dimethoxybenzylidene)malononitrile. This is achieved through a classic Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1]

Reaction Mechanism

The reaction is catalyzed by a weak base, typically a secondary amine like piperidine.[2][3]

  • Carbanion Formation: The base abstracts an acidic α-hydrogen from malononitrile. The resulting carbanion is highly stabilized by resonance due to the two electron-withdrawing nitrile groups.[1]

  • Nucleophilic Attack: The resonance-stabilized carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde (veratraldehyde). This forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (e.g., piperidinium ion), yielding an aldol-type addition product.

  • Dehydration: Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration. The base removes a proton from the carbon that originally belonged to malononitrile, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated π-system. This final elimination step drives the reaction to completion.

Knoevenagel_Condensation Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product Veratraldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Alkoxide Tetrahedral Alkoxide Intermediate Veratraldehyde->Alkoxide Malononitrile Malononitrile NC-CH2-CN Carbanion Malononitrile Carbanion (Resonance Stabilized) Malononitrile->Carbanion + Piperidine - H-Piperidinium+ Piperidine Piperidine (Base Catalyst) Carbanion->Alkoxide Nucleophilic Attack Aldol Aldol Addition Product Alkoxide->Aldol + H-Piperidinium+ - Piperidine Product (3,4-Dimethoxybenzylidene)malononitrile (Yellow Solid) Aldol->Product - H2O (Dehydration)

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocol: (3,4-Dimethoxybenzylidene)malononitrile

This protocol is adapted from established literature procedures.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3,4-dimethoxybenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (approx. 5 mL per gram of aldehyde).

  • Catalyst Addition: Warm the suspension to reflux with stirring. Once a homogenous solution is formed, remove the heat source and add a catalytic amount of piperidine (approx. 0.05 eq) dropwise via the condenser. An exothermic reaction is typically observed.

  • Reaction Execution: Once the initial vigorous reaction subsides, reheat the mixture to reflux and maintain for 30-45 minutes. The product will begin to precipitate as a bright yellow solid.[4]

  • Isolation and Purification: Cool the reaction mixture in an ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and impurities. Dry the product in a vacuum oven.[2][4]

Data Presentation: Knoevenagel Condensation
ParameterValue/DescriptionRationale
Reactants 3,4-Dimethoxybenzaldehyde, MalononitrileAldehyde provides the electrophilic carbonyl; malononitrile is the active methylene nucleophile precursor.
Solvent EthanolGood solvent for reactants at reflux, while the product has lower solubility at room temperature, facilitating precipitation.[2]
Catalyst Piperidine (weak base)Efficiently deprotonates malononitrile without causing unwanted side reactions like aldehyde self-condensation.[2]
Temperature Reflux (approx. 78 °C)Provides sufficient energy to overcome the activation barrier for both condensation and subsequent dehydration.
Reaction Time 30-45 minutesTypically sufficient for complete conversion, monitored by the precipitation of the product.[4]
Work-up Cooling and FiltrationA non-extractive work-up is possible due to the product's insolubility in the cold reaction medium, simplifying isolation.
Expected Yield ~75-90%The reaction is generally high-yielding.

Part 2: Formation of the Cyclopropane Ring via Johnson-Corey-Chaykovsky Reaction

With the α,β-unsaturated nitrile intermediate in hand, the final step is the formation of the three-membered ring. This is accomplished via the Johnson-Corey-Chaykovsky reaction, which involves the addition of a sulfur ylide to an electron-deficient alkene.[5][6]

Reaction Mechanism

The mechanism is a sequential process involving the in situ generation of the ylide, a conjugate addition to the activated alkene, and a final intramolecular ring closure.

  • Ylide Formation: A sulfoxonium salt, such as trimethylsulfoxonium iodide, is deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethyl sulfoxide (DMSO). This generates the reactive nucleophile, dimethyloxosulfonium methylide (Corey's ylide).[5][7]

  • Conjugate (1,4-Michael) Addition: The sulfur ylide attacks the α,β-unsaturated system of (3,4-Dimethoxybenzylidene)malononitrile. For α,β-unsaturated systems, stabilized sulfur ylides (sulfoxonium ylides) preferentially undergo a 1,4-conjugate addition (Michael addition) rather than a 1,2-addition to one of the nitrile groups.[6] This attacks the β-carbon, pushing the electron density through the conjugated system to form a resonance-stabilized enolate/carbanion intermediate.

  • Intramolecular Ring Closure (SN2): The reaction culminates in an intramolecular nucleophilic substitution. The newly formed carbanion at the α-carbon attacks the carbon of the methylene group attached to the sulfoxonium moiety. This displaces the excellent neutral leaving group, dimethyl sulfoxide (DMSO), to form the stable cyclopropane ring.[5]

Corey_Chaykovsky_Reaction Corey-Chaykovsky Cyclopropanation Mechanism cluster_ylide_formation Step 1: Ylide Formation cluster_cyclopropanation Step 2: Cyclopropanation Sulfoxonium Trimethylsulfoxonium Iodide Ylide Dimethyloxosulfonium Methylide (Corey's Ylide) Sulfoxonium->Ylide + NaH - NaI, - H2 Enolate Resonance-Stabilized Enolate/Carbanion Ylide->Enolate 1,4-Conjugate Addition Intermediate (3,4-Dimethoxybenzylidene)malononitrile Intermediate->Enolate FinalProduct This compound Enolate->FinalProduct Intramolecular SN2 - DMSO (Leaving Group)

Caption: Mechanism of the Johnson-Corey-Chaykovsky cyclopropanation.

Experimental Protocol: this compound

This protocol is a generalized procedure based on the principles of the Corey-Chaykovsky reaction.

  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to anhydrous DMSO. Caution: Exothermic reaction and hydrogen gas evolution. Stir the mixture at room temperature until the evolution of hydrogen ceases (approx. 45-60 min), indicating the formation of the dimsyl anion. Add solid trimethylsulfoxonium iodide (1.2 eq) portion-wise to the solution. Stir for 15 minutes to ensure complete formation of the ylide.

  • Substrate Addition: Dissolve (3,4-Dimethoxybenzylidene)malononitrile (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours.

  • Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a flask containing ice-water. Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Data Presentation: Corey-Chaykovsky Reaction
ParameterValue/DescriptionRationale
Reactants (3,4-Dimethoxybenzylidene)malononitrileThe electron-deficient alkene (Michael acceptor).
Reagents Trimethylsulfoxonium iodide, Sodium HydridePrecursors for the in situ generation of the dimethyloxosulfonium methylide nucleophile.
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Acts as both the solvent and a reactant in the formation of the dimsyl anion, which then deprotonates the sulfoxonium salt.
Temperature Room TemperatureSufficient for both ylide formation and the subsequent cyclopropanation reaction.
Atmosphere Inert (Nitrogen/Argon)Necessary due to the use of the moisture-sensitive and pyrophoric reagent, sodium hydride.
Work-up Aqueous Quench and ExtractionSeparates the organic product from the inorganic salts and water-soluble DMSO.
Purification Column ChromatographyStandard method for separating the desired product from potential side products or unreacted starting material.

Overall Synthetic Workflow

The two-part synthesis provides an efficient and reliable pathway to the target molecule.

Overall_Workflow Synthetic Workflow Start Veratraldehyde + Malononitrile Step1 Knoevenagel Condensation Start->Step1 Intermediate (3,4-Dimethoxybenzylidene)- malononitrile Step1->Intermediate Piperidine, EtOH, Reflux Step2 Corey-Chaykovsky Reaction Intermediate->Step2 Product 1-(3,4-Dimethoxyphenyl)- cyclopropanecarbonitrile Step2->Product 1. (CH3)3S(O)I, NaH, DMSO 2. Aqueous Work-up

Caption: High-level overview of the two-step synthesis.

Conclusion

The synthesis of this compound is mechanistically characterized by a sequential Knoevenagel condensation and Johnson-Corey-Chaykovsky reaction. The initial condensation efficiently creates the requisite α,β-unsaturated nitrile scaffold. The subsequent cyclopropanation proceeds via a well-defined pathway involving ylide formation, a highly selective 1,4-conjugate addition, and an irreversible intramolecular ring-closing substitution. This detailed mechanistic understanding is crucial for researchers in organic synthesis and drug development, enabling rational optimization of reaction conditions and facilitating the exploration of this valuable chemical space for novel therapeutic agents.

References

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  • Adichemistry. COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES.
  • Schnyder, A., et al. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Synlett, 2006(19), 3167-3168.
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spectroscopic characterization of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, a compound of interest in medicinal chemistry and drug development due to the prevalence of the cyclopropane motif in bioactive molecules.[1] The following sections detail the principles, experimental protocols, and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. The data presented herein is a combination of predicted values based on established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

A robust analytical workflow is critical for the unambiguous structural confirmation of synthesized molecules. This guide outlines a self-validating system where each spectroscopic technique provides complementary information, culminating in a definitive structural assignment.

The structure of this compound combines a substituted aromatic ring with a strained cyclopropane ring and a nitrile functional group. Each of these components will give rise to characteristic signals in the various spectra, allowing for a detailed analysis.

G cluster_aromatic Aromatic System cluster_cyclopropane Cyclopropane Ring ArH1 H-2' ArH2 H-5' ArH1->ArH2 J-ortho ArH3 H-6' ArH2->ArH3 J-meta CH2_A Ha CH2_B Hb CH2_A->CH2_B J-gem CH2_C Hc CH2_A->CH2_C J-cis CH2_D Hd CH2_A->CH2_D J-trans CH2_B->CH2_C J-trans CH2_B->CH2_D J-cis

Caption: Key ¹H-¹H coupling relationships in the molecule.

¹³C NMR Spectroscopy

Expertise & Experience: The Causality Behind Experimental Choices

Carbon-13 NMR provides information on the number of unique carbon atoms and their chemical environments. As the ¹³C isotope has a low natural abundance (about 1.1%), spectra require more scans than ¹H NMR. A proton-decoupled experiment is standard, which simplifies the spectrum to a series of singlets, with each signal corresponding to a unique carbon atom.

Experimental Protocol: A Self-Validating System

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required. The spectral width should cover the full range of organic carbons (e.g., 0-220 ppm).

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

SignalChemical Shift (δ, ppm) (Predicted)Assignment
1149.5C -OCH₃
2148.8C -OCH₃
3131.0Ar-C (quaternary)
4122.0C ≡N
5119.0Ar-C H
6111.5Ar-C H
7110.8Ar-C H
856.0OC H₃
955.9OC H₃
1025.0C (CN)(Ar)
1118.0C H₂ (cyclopropane)

In-Depth Spectral Interpretation

  • Aromatic Carbons (1-3, 5-7): The six aromatic carbons will appear in the δ 110-150 ppm range. The two carbons attached to the oxygen atoms will be the most downfield (δ ~149 ppm). The quaternary carbon attached to the cyclopropane ring will also be downfield but will likely have a lower intensity. [2][3]* Nitrile Carbon (4): The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm. [3]* Methoxy Carbons (8, 9): The two methoxy carbons will appear as sharp signals around δ 56 ppm. [2]* Cyclopropane Carbons (10, 11): The carbons of the cyclopropane ring are highly shielded and will appear upfield. The quaternary carbon attached to the aromatic ring and nitrile group will be the most downfield of the three (δ ~25 ppm), while the two CH₂ groups will be significantly more shielded (δ ~18 ppm).

Infrared (IR) Spectroscopy

Expertise & Experience: The Causality Behind Experimental Choices

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [4]For this molecule, we expect to see characteristic absorptions for the C≡N bond, the C-O bonds of the methoxy groups, the aromatic C=C bonds, and C-H bonds.

Experimental Protocol: A Self-Validating System

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate or pure KBr should be taken first and subtracted from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Predicted IR Data

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch
2250-2240Medium, SharpC≡N stretch
1610, 1515StrongAromatic C=C stretch
1260, 1030StrongC-O stretch

In-Depth Spectral Interpretation

  • C≡N Stretch: The most diagnostic peak will be the sharp, medium-intensity absorption around 2245 cm⁻¹ corresponding to the nitrile group. Its presence is a strong indicator of this functional group.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and cyclopropane groups) will be just below 3000 cm⁻¹. [5]* Aromatic C=C Stretches: Strong absorptions around 1610 and 1515 cm⁻¹ are characteristic of the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretches: Strong bands in the region of 1260-1030 cm⁻¹ will be due to the asymmetric and symmetric stretching of the C-O bonds of the two methoxy groups.

Mass Spectrometry (MS)

Expertise & Experience: The Causality Behind Experimental Choices

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can provide further structural information. Electron Ionization (EI) is a common technique for small, relatively stable molecules and would be suitable here.

Experimental Protocol: A Self-Validating System

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV for EI.

  • Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to propose a fragmentation pathway that is consistent with the proposed structure.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₂H₁₃NO₂. The exact mass is 203.0946 g/mol .

m/z (Predicted)IdentityPossible Fragmentation
203[M]⁺Molecular Ion
188[M - CH₃]⁺Loss of a methyl radical from a methoxy group
175[M - C₂H₄]⁺Loss of ethene from the cyclopropane ring
162[M - CH₃ - CN]⁺Loss of a methyl radical and hydrogen cyanide
134[C₈H₆O₂]⁺Benzylic cleavage

In-Depth Spectral Interpretation

  • Molecular Ion ([M]⁺): The molecular ion peak should be observed at m/z = 203. The presence of an odd number of nitrogen atoms means the molecular weight is odd, consistent with the Nitrogen Rule.

  • Fragmentation: The fragmentation pattern will be dictated by the stability of the resulting cations. A common fragmentation for methoxy-substituted aromatic rings is the loss of a methyl radical (•CH₃) to give a peak at m/z = 188. Another expected fragmentation would be cleavage of the bonds to the cyclopropane ring, which is highly strained.

G cluster_workflow Spectroscopic Characterization Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structure & Connectivity IR IR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight & Formula Data_Analysis Integrated Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: A typical workflow for spectroscopic characterization.

Summary and Integrated Analysis

The combination of NMR, IR, and Mass Spectrometry provides a powerful and synergistic approach to the structural elucidation of this compound. IR spectroscopy confirms the presence of key functional groups (nitrile, ether, aromatic ring). Mass spectrometry establishes the correct molecular weight and formula. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, confirming the connectivity of all atoms in the molecule. Together, these techniques allow for the unambiguous confirmation of the target structure, ensuring its identity and purity for use in research and development.

References

  • Vertex AI Search, Supporting Inform
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  • PubChem, Cyclopropanecarbonitrile | C4H5N | CID 79637.
  • ACS Publications, Convenient syntheses of cyclopropanecarboxylic acid, ethyl cyclopropanecarboxylate, cyclopropanecarbonitrile, and nitrocyclopropane | Journal of Chemical & Engineering D
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  • Compound Interest, A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
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  • NIST WebBook, 1-(4-methoxyphenyl)cyclopentanecarbonitrile.
  • Google Patents, CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Docentes FCT NOVA, Cyclopropane Derivatives and their Diverse Biological Activities.
  • Patsnap, Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka.
  • Organic Chemistry Portal, Organocatalyzed Carbocyclic Construction: The Eichhorn Synthesis of (-)-Ambrox.
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  • eCampusOntario Pressbooks, 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
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1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile NMR spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound (CAS No: 20802-15-7).[1] As a molecule incorporating a sterically strained cyclopropane ring, a nitrile group, and a substituted aromatic system, its structural elucidation presents a unique set of challenges and learning opportunities for researchers. This document serves as a reference for scientists and professionals in drug development, offering a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra. We will delve into the causality behind chemical shift assignments and coupling constants, supported by established spectroscopic principles. Furthermore, this guide outlines a robust, step-by-step experimental protocol for acquiring high-quality NMR data for this and structurally related compounds, ensuring scientific integrity and reproducibility.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the precise molecular structure of organic compounds in solution.[2] By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of a molecule. For a novel compound like this compound, NMR is indispensable for confirming its identity and purity.

The molecule's structure features three key regions, each with distinct NMR signatures:

  • The 3,4-Dimethoxyphenyl Group: An aromatic ring with two electron-donating methoxy groups, leading to a complex and informative splitting pattern in the aromatic region of the ¹H NMR spectrum.

  • The Cyclopropane Ring: A strained, three-membered ring whose protons exhibit unusual upfield chemical shifts due to ring current effects.[3][4][5] The protons on the same carbon are diastereotopic, resulting in complex geminal and vicinal coupling.[6][7]

  • The Quaternary Carbon and Nitrile Group: The cyclopropane ring is attached to the aromatic ring via a quaternary carbon, which also bears the electron-withdrawing nitrile (-C≡N) group.

This guide will systematically deconstruct the predicted NMR spectrum, providing a logical framework for assignment and interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

The following spectral data is predicted based on established chemical shift theory and data from analogous structures. All predictions are for a sample dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (δ = 0.0 ppm).[8]

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methoxy, and cyclopropyl protons. The aromatic protons are expected to form a complex ABX-like system, while the cyclopropyl protons will appear as two non-equivalent sets of multiplets due to their diastereotopic nature.

Predicted Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz) Assignment
~7.051HdJ ≈ 2.0 HzH-2'
~6.951HddJ ≈ 8.5, 2.0 HzH-6'
~6.851HdJ ≈ 8.5 HzH-5'
~3.903Hs--OCH₃ (C-3')
~3.883Hs--OCH₃ (C-4')
~1.702HmJgem ≈ -4.5, Jcis ≈ 8.5, Jtrans ≈ 5.0H-2a, H-3a
~1.452HmJgem ≈ -4.5, Jcis ≈ 8.5, Jtrans ≈ 5.0H-2b, H-3b

Causality and Interpretation:

  • Aromatic Protons (H-2', H-5', H-6'): The 3,4-dimethoxy substitution pattern creates a distinct electronic environment for each aromatic proton. H-2' is ortho to one methoxy group, H-5' is ortho to the other, and H-6' is ortho to the cyclopropyl group and meta to a methoxy group. This results in three separate signals. The expected splitting is a doublet for H-5' (ortho coupling to H-6'), a doublet of doublets for H-6' (ortho coupling to H-5' and meta coupling to H-2'), and a narrow doublet for H-2' (meta coupling to H-6').

  • Methoxy Protons (-OCH₃): Methoxy groups on an aromatic ring typically appear as sharp singlets between 3.8 and 4.0 ppm.[9] The two methoxy groups in this molecule are chemically non-equivalent and may show slightly different chemical shifts.

  • Cyclopropyl Protons (H-2, H-3): The protons of the cyclopropane ring are significantly shielded and appear at an unusually high field (upfield) compared to other aliphatic protons.[3][5] The four protons on C-2 and C-3 are diastereotopic due to the chiral quaternary center at C-1. They are expected to present as two complex multiplets. The coupling constants (J) within the cyclopropane ring are characteristic: geminal couplings are typically negative, cis-vicinal couplings are larger than trans-vicinal couplings.[6][7]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, as two pairs of aromatic carbons are chemically equivalent by symmetry.

Predicted Chemical Shift (δ, ppm) Assignment
~149.5C-3'
~149.0C-4'
~130.0C-1'
~121.0C-6'
~119.0-C≡N
~111.5C-5'
~110.0C-2'
~56.0-OCH₃ (x2)
~25.0C-1
~17.0C-2, C-3

Causality and Interpretation:

  • Aromatic Carbons (C-1' to C-6'): The carbons attached to the oxygen atoms (C-3', C-4') are the most deshielded and appear furthest downfield. The quaternary carbon C-1' will also be downfield. The protonated aromatic carbons will appear in the typical 110-125 ppm range. The presence of electron-donating methoxy groups influences these shifts significantly.[10][11]

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group typically resonates in the 115-125 ppm range.[12]

  • Methoxy Carbons (-OCH₃): Aromatic methoxy carbons consistently appear around 55-56 ppm.[9]

  • Cyclopropyl Carbons (C-1, C-2, C-3): The quaternary carbon C-1, substituted with both an aromatic ring and a nitrile, will be the most deshielded of the ring carbons. The methylene carbons (C-2, C-3) are highly shielded and appear far upfield, sometimes even below 0 ppm in unsubstituted cyclopropane, but are shifted downfield here due to substitution.[8]

Experimental Protocols for NMR Analysis

To obtain high-quality, reproducible NMR data, a standardized protocol is essential. This section provides a self-validating methodology for sample preparation and instrument operation.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[13]

  • Analyte Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, and 50-75 mg for ¹³C NMR experiments, into a clean, dry vial.[14]

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D). It is the most common and versatile solvent for nonpolar to moderately polar organic compounds.[15]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently vortex or sonicate the mixture to ensure the sample is fully dissolved. Visually inspect for any suspended particles.

  • Filtration (if necessary): If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid particles can severely degrade the magnetic field homogeneity and broaden spectral lines.[15]

  • Internal Standard: CDCl₃ typically contains a residual CHCl₃ peak at δ 7.26 ppm, which can be used for spectral calibration. For quantitative NMR (qNMR), a precise amount of an internal standard would be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity and solvent.

NMR Spectrometer Setup and Data Acquisition

The following steps are a general guide for a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).

  • Instrument Insertion: Insert the NMR tube into a spinner turbine, check the depth with a gauge, and place it in the spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.[13] Then, an automated or manual "shimming" process is performed to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines and high resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Select a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8 to 16 scans for a moderately concentrated sample.

  • ¹³C NMR Acquisition:

    • Pulse Program: Select a standard proton-decoupled pulse-and-acquire experiment (e.g., 'zgpg30').

    • Spectral Width: Set to approximately 240 ppm, centered around 110 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • 2D NMR Acquisition (for full characterization):

    • COSY: To establish ¹H-¹H coupling networks.

    • HSQC: To identify one-bond ¹H-¹³C correlations.

    • HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting molecular fragments.

Visualization of Workflow and Structural Connectivity

Visual diagrams are essential for conceptualizing both the experimental process and the molecular connectivity.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to final structure validation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis SamplePrep Sample Preparation (Weighing, Dissolution) NMR_Tube Transfer to NMR Tube SamplePrep->NMR_Tube Acq_1D 1D NMR Acquisition (¹H, ¹³C, DEPT) NMR_Tube->Acq_1D Assign_1D Initial Assignment (1D Spectra) Acq_1D->Assign_1D Acq_2D 2D NMR Acquisition (COSY, HSQC, HMBC) Assign_2D Refine Assignments (2D Correlations) Acq_2D->Assign_2D Assign_1D->Acq_2D Assign_1D->Assign_2D Validation Structure Validation Assign_2D->Validation

Caption: Workflow for structural elucidation using NMR spectroscopy.

Key HMBC Correlations for Structural Confirmation

An HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive tool for assembling molecular fragments. The diagram below shows the most critical expected correlations for this compound.

Sources

Introduction: The Role of Vibrational Spectroscopy in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Analysis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This compound stands as a significant structural motif and synthetic intermediate. Its rigid cyclopropyl core is increasingly utilized in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic profiles of drug candidates.[1][2][3] The presence of the dimethoxyphenyl and nitrile functionalities provides versatile handles for further molecular elaboration, making it a valuable building block for complex therapeutic agents.[4]

Given its importance, the unambiguous confirmation of its molecular structure is a critical first step following synthesis. Among the suite of analytical techniques available, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, reliable, and non-destructive method for verifying the presence of key functional groups and confirming the overall molecular architecture.[5][6] This guide provides a comprehensive, field-proven approach to the FT-IR analysis of this compound, designed for researchers, chemists, and quality control professionals. We will move beyond a simple recitation of wavenumbers to explain the causal links between molecular structure, vibrational physics, and the resulting infrared spectrum.

Pillar 1: Theoretical Foundation - Predicting the Infrared Spectrum

Before stepping into the laboratory, a senior scientist first analyzes the target molecule to predict its spectral features. This foundational understanding is crucial for an accurate interpretation. The structure of this compound can be dissected into four key vibrational components: the nitrile, the cyclopropane ring, the dimethoxyphenyl group, and the aliphatic methyl groups.

  • The Nitrile Group (C≡N): This is one of the most characteristic and easily identifiable functional groups in an IR spectrum. The carbon-nitrogen triple bond is strong and polar, resulting in a sharp, intense absorption band. For aromatic nitriles, this peak is typically observed in the 2240–2220 cm⁻¹ region.[7] Its presence is a primary indicator of a successful synthesis. The nitrile vibration is also highly sensitive to its local electronic environment, making it an excellent probe of molecular structure.[8][9]

  • The Aromatic System (3,4-Dimethoxyphenyl):

    • Aromatic C-H Stretch: The stretching vibrations of hydrogens attached directly to the benzene ring appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[10]

    • Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of bands, often of medium intensity, in the 1600–1450 cm⁻¹ region.[10]

    • Aryl Ether (Ar-O-CH₃) Linkages: These produce strong, characteristic bands. The asymmetric C-O-C stretching vibration is expected around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.[11]

    • C-H Out-of-Plane (OOP) Bending: The bending vibrations of the aromatic C-H bonds out of the plane of the ring occur in the 900–675 cm⁻¹ range. The exact position of these bands can provide valuable information about the substitution pattern of the benzene ring.[10]

  • The Cyclopropane Ring: This strained, three-membered ring has distinctive vibrational modes.

    • C-H Stretch: The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes, causing their stretching vibrations to appear at higher frequencies, often in the 3080–3040 cm⁻¹ range, sometimes overlapping with the aromatic C-H stretches.[12]

    • CH₂ Deformation/Scissoring: These bending vibrations are typically found around 1480–1440 cm⁻¹.[12]

    • Ring Skeletal Vibrations: The unique "breathing" and other skeletal vibrations of the strained ring produce characteristic absorptions in the fingerprint region, with a notable band often seen between 1020 and 1000 cm⁻¹.[12]

  • Aliphatic C-H Groups (from Methoxy): The methyl groups of the dimethoxy substituent will exhibit standard aliphatic C-H stretching vibrations in the 3000–2850 cm⁻¹ range and bending vibrations between 1470–1350 cm⁻¹.[13]

Pillar 2: Experimental Protocol - A Self-Validating Workflow

The integrity of an FT-IR spectrum is wholly dependent on meticulous experimental technique. The following protocol outlines a robust workflow for acquiring high-quality, reproducible data for a solid crystalline sample like this compound.

Experimental Workflow Diagram

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Select Method: ATR or KBr Pellet ATR_Step Place ~2mg solid on ATR crystal. Apply pressure. Prep->ATR_Step ATR KBr_Grind Grind 1-2mg sample with 150mg dry KBr Prep->KBr_Grind KBr Background Collect Background Spectrum (Empty ATR or pure KBr pellet) ATR_Step->Background Place Sample in Spectrometer KBr_Press Press mixture in die to form transparent pellet KBr_Grind->KBr_Press KBr_Press->Background Place Sample in Spectrometer Sample_Scan Collect Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) Background->Sample_Scan Ratio Instrument ratios Sample vs. Background to get Absorbance Spectrum Sample_Scan->Ratio Process Perform baseline correction and peak picking Ratio->Process Output Spectrum Interpret Correlate peaks with functional groups Process->Interpret Compare Compare fingerprint region with reference spectrum Interpret->Compare Report Generate final report Compare->Report

Caption: FT-IR analysis workflow from sample preparation to final report.

Step-by-Step Methodology

1. Sample Preparation (Choose one method):

  • Method A: Attenuated Total Reflectance (ATR) - Recommended for speed and simplicity.

    • Crystal Cleaning: Ensure the ATR crystal (typically diamond) is immaculately clean. Wipe gently with a lint-free tissue soaked in isopropyl alcohol or acetone and allow it to fully evaporate.

    • Background Collection: Before introducing the sample, collect a background spectrum of the clean, empty ATR accessory. This is crucial to subtract the absorbance of the crystal and ambient atmosphere (CO₂ and H₂O).[14]

    • Sample Application: Place a small amount (1-5 mg) of the solid this compound powder onto the center of the crystal.

    • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal, which is essential for a strong signal.[15]

  • Method B: Potassium Bromide (KBr) Pellet - The "gold standard" for transmission.

    • Drying: Gently heat spectroscopic grade KBr powder in an oven (e.g., at 100 °C) for several hours and store it in a desiccator. KBr is highly hygroscopic, and absorbed water will introduce broad O-H bands that can obscure the spectrum.[16]

    • Grinding: In an agate mortar and pestle, thoroughly grind approximately 1-2 mg of the sample with 100-200 mg of the dried KBr. The goal is a fine, homogenous powder to reduce light scattering.[15][17]

    • Pellet Pressing: Transfer the powder to a pellet die and press it under high pressure (typically 7-10 tons) using a hydraulic press. A successful pellet will be thin and transparent.[15]

    • Background Collection: A background spectrum should be collected using either an empty sample compartment or a pure KBr pellet made under the same conditions.

2. Instrument Parameters and Data Acquisition:

  • Place the prepared sample (ATR unit or KBr pellet holder) into the spectrometer's sample compartment.

  • Set the acquisition parameters. Standard settings for this type of analysis are:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 (averaging multiple scans improves the signal-to-noise ratio).

  • Initiate the sample scan. The instrument software will automatically ratio the single-beam sample spectrum against the stored single-beam background spectrum to generate the final absorbance or transmittance spectrum.[14]

Pillar 3: Spectral Interpretation and Data Validation

Interpreting the spectrum is a logical process of correlating observed absorption bands with the predicted vibrational modes. The spectrum is typically analyzed in two main parts: the functional group region and the fingerprint region.[18]

Logical Flow of Spectral Interpretation

Interpretation_Flow Start Begin with Full Spectrum (4000-400 cm⁻¹) Region1 Analyze Functional Group Region (4000-1500 cm⁻¹) Start->Region1 Nitrile Locate C≡N Stretch (~2230 cm⁻¹) Is it sharp and strong? Region1->Nitrile CH_Stretch Examine C-H Stretches (3100-2850 cm⁻¹) Distinguish Aromatic, Cyclopropyl, Aliphatic Nitrile->CH_Stretch Aromatic_CC Identify Aromatic C=C stretches (1600-1450 cm⁻¹) CH_Stretch->Aromatic_CC Region2 Analyze Fingerprint Region (< 1500 cm⁻¹) Aryl_Ether Identify strong Ar-O-C stretches (~1250 & ~1040 cm⁻¹) Region2->Aryl_Ether Final_ID Confirm Unique 'Fingerprint' Compare to reference or predicted bands Aryl_Ether->Final_ID Aromatic_CC->Region2

Caption: A systematic approach to interpreting the FT-IR spectrum.

Expected Absorption Bands for this compound

The following table summarizes the key vibrational frequencies expected for the target molecule. Analysis of a spectrum should involve systematically identifying each of these bands.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityPeak Shape
3100–3030Aromatic & Cyclopropyl C-H StretchMedium to WeakSharp
2990–2850Aliphatic C-H Stretch (in -OCH₃)MediumSharp
2240–2220 Nitrile (C≡N) Stretch Strong Sharp
1610–1580Aromatic C=C Ring StretchMediumSharp
1520–1500Aromatic C=C Ring StretchMedium to StrongSharp
1480–1440CH₂ Scissoring (Cyclopropyl & Methyl)MediumSharp
1270–1240 Aryl Ether (Asymmetric Ar-O-C Stretch) Strong Sharp
1160–1130Aromatic C-H In-Plane BendingMediumSharp
1050–1020 Aryl Ether (Symmetric Ar-O-C Stretch) Strong Sharp
1020-1000Cyclopropane Ring Skeletal VibrationMedium to WeakSharp
880-800Aromatic C-H Out-of-Plane BendingMedium to StrongSharp

Bands in bold are primary diagnostic peaks for confirming the structure.

Application in the Drug Development Pipeline

The FT-IR analysis described here is not merely an academic exercise; it is a cornerstone of quality assurance in pharmaceutical development.

  • Identity Confirmation: The primary use is to rapidly confirm that the synthesized product is indeed this compound. The presence of the strong, sharp nitrile peak around 2230 cm⁻¹ along with the characteristic strong aryl ether bands is definitive proof of identity.

  • Purity Assessment: The spectrum serves as a quick check for common impurities. The absence of a broad band in the 3500-3200 cm⁻¹ region confirms the removal of any hydroxyl-containing starting materials or water. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ indicates that the nitrile group has not been inadvertently hydrolyzed to an amide or carboxylic acid.

  • Quality Control (QC): For scaled-up synthesis, FT-IR provides a fast and cost-effective method to ensure batch-to-batch consistency. The fingerprint region, in particular, must be identical between a new batch and a validated reference standard.[6] Any significant deviation signals a potential change in the product's polymorphic form or impurity profile.

Conclusion

FT-IR spectroscopy is an indispensable analytical tool for the structural elucidation of key pharmaceutical intermediates like this compound. By combining a theoretical understanding of molecular vibrations with a meticulous and validated experimental protocol, researchers can confidently verify the identity, purity, and consistency of their synthesized compounds. The ability to perform this analysis in minutes with minimal sample preparation solidifies FT-IR's role as a first-line technique in the fast-paced environment of drug discovery and development, ensuring the quality and integrity of the molecules that will become the therapeutics of tomorrow.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation.
  • Vertex AI Search. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane C3H6.
  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.
  • RSC Publishing. (2025, August 10). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • MySkinRecipes. (n.d.). 1-(3,4-dimethoxyphenyl)cyclobutane-1-carbonitrile.
  • ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Guidetti, R., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(40), 21377-21384.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Singh, G. S., & D'hooghe, M. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9757-9787.
  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
  • Al-Omair, M. A. (2017). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 52(7), 591-611.

Sources

physical and chemical properties of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 20802-15-7). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data on the molecule's structure, spectral characteristics, reactivity, and safety considerations. While direct experimental data for this specific compound is limited, this guide leverages established principles of organic chemistry and data from structurally analogous compounds to provide robust, field-proven insights. Methodologies for its synthesis and characterization are presented, offering a self-validating framework for laboratory application.

Nomenclature and Molecular Structure

This compound is a small organic molecule featuring a cyclopropane ring and a nitrile functional group attached to the same carbon, which is also bonded to a 3,4-dimethoxyphenyl substituent.

  • IUPAC Name : this compound

  • CAS Number : 20802-15-7[1]

  • Molecular Formula : C₁₂H₁₃NO₂[1]

  • Molecular Weight : 203.24 g/mol [1]

  • Synonyms : 1-(3,4-Dimethoxyphenyl)cyclopropane-1-carbonitrile

The structure incorporates three key functional components that dictate its properties:

  • The 3,4-Dimethoxyphenyl Group : An aromatic ring activated by two electron-donating methoxy groups, making it susceptible to electrophilic substitution and influencing the electronic properties of the entire molecule.

  • The Cyclopropane Ring : A highly strained, three-membered aliphatic ring. This strain imparts unique reactivity, often behaving with some characteristics of a double bond.[2][3]

  • The Nitrile Group (-C≡N) : A polar functional group that can participate in various chemical transformations, such as hydrolysis, reduction, or acting as a hydrogen bond acceptor.[2]

Caption: Molecular structure of this compound.

Physical Properties

Direct experimental data for the physical properties of this compound are not widely reported in publicly accessible databases.[1][4] The data presented below are based on typical values for related small aromatic molecules and should be considered as estimated values pending experimental verification.

PropertyValueSource/Justification
Appearance White to off-white solid or crystalline powder.Based on analogous aromatic nitriles.
Melting Point Data not available.[1]Likely a solid at room temperature due to its molecular weight and aromatic nature.
Boiling Point Data not available.[1]Expected to be high (>250 °C) due to its polarity and molecular weight.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate). Sparingly soluble in alcohols. Insoluble in water.Polarity of the nitrile and aromatic ether groups suggests solubility in polar aprotic solvents.
Density Data not available.[1]-

Spectral Properties Analysis

The structural identity and purity of the compound are best confirmed through a combination of spectroscopic techniques. Below is an expert interpretation of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly characteristic:

  • Aromatic Protons (3H) : The three protons on the dimethoxyphenyl ring will appear in the aromatic region (~6.8-7.2 ppm). Due to the substitution pattern, they will likely present as a complex multiplet or as a doublet, a singlet, and a doublet of doublets.

  • Methoxy Protons (6H) : Two distinct singlets are expected for the two methoxy (-OCH₃) groups, likely appearing around 3.8-3.9 ppm. This is consistent with data for (3,4-Dimethoxyphenyl)acetonitrile, which shows signals at 3.885 and 3.872 ppm.[5]

  • Cyclopropyl Protons (4H) : The four protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns. They are expected to appear as two distinct multiplets in the upfield region (~1.2-1.8 ppm). For the parent cyclopropanecarbonitrile, these protons appear between 0.9 and 1.4 ppm.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide confirmation of the carbon skeleton:

  • Aromatic Carbons (6C) : Six signals are expected in the aromatic region (~110-150 ppm). The two carbons attached to the oxygen atoms will be the most downfield shifted within this group.

  • Methoxy Carbons (2C) : Two signals around 55-56 ppm are anticipated for the methoxy carbons.[7]

  • Nitrile Carbon (1C) : The nitrile carbon (-C≡N) typically appears in the range of 115-125 ppm.

  • Cyclopropyl Carbons (3C) : The quaternary carbon attached to the phenyl ring will be downfield relative to the two CH₂ groups. The two CH₂ carbons of the cyclopropane ring are expected in the upfield region, typically between 10-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying key functional groups:

  • C≡N Stretch : A sharp, medium-intensity absorption band is expected in the range of 2200-2260 cm⁻¹. The C≡N stretching vibration is a highly characteristic feature of nitriles.[8]

  • C-H Aromatic Stretch : Signals will appear just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch : Signals from the methoxy and cyclopropyl groups will appear just below 3000 cm⁻¹. The C-H stretches of cyclopropane rings can sometimes appear at higher wavenumbers than typical alkanes, occasionally above 3000 cm⁻¹.[9]

  • C=C Aromatic Stretch : Multiple bands are expected in the 1450-1600 cm⁻¹ region.

  • C-O Ether Stretch : Strong, characteristic bands for the aryl-alkyl ether linkages are expected around 1250 cm⁻¹ and 1020 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show:

  • Molecular Ion (M⁺) : A prominent peak at m/z = 203, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns : Fragmentation would likely involve the loss of a methyl group ([M-15]⁺), loss of the nitrile group ([M-26]⁺), or cleavage of the cyclopropane ring. The stability of the benzylic cation formed by cleavage of the cyclopropane ring would likely result in a significant fragment.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three main structural motifs.

  • Reactions of the Nitrile Group : The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2]

  • Reactions of the Cyclopropane Ring : The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, such as with strong electrophiles or via radical mechanisms. The presence of the electron-donating phenyl group and the electron-withdrawing nitrile group polarizes the ring, making it susceptible to nucleophilic attack, which can lead to ring opening.[10]

  • Reactions of the Aromatic Ring : The 3,4-dimethoxyphenyl ring is activated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the methoxy groups (ortho, para-directing) and the deactivating cyclopropyl nitrile group will influence the position of substitution.

Synthesis and Characterization Workflow

General Synthesis Protocol

A likely approach involves the reaction of (3,4-Dimethoxyphenyl)acetonitrile with a 1,2-dihaloethane in the presence of a strong base.

  • Deprotonation : To a solution of (3,4-Dimethoxyphenyl)acetonitrile in a dry, aprotic solvent like THF or DMSO, add a strong base such as sodium hydride (NaH) or sodium amide (NaNH₂) at 0 °C to form the corresponding carbanion.

  • Cyclopropanation : Add 1,2-dibromoethane or 1,2-dichloroethane to the solution and allow the reaction to warm to room temperature. The carbanion will act as a nucleophile, displacing one halide, followed by an intramolecular cyclization to displace the second halide, forming the cyclopropane ring.

  • Workup and Purification : Quench the reaction with water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Characterization Workflow Diagram

The following workflow outlines the necessary steps to confirm the synthesis and purity of the target compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis start Synthesized Crude Product purify Column Chromatography / Recrystallization start->purify pure_product Purified Compound purify->pure_product nmr ¹H and ¹³C NMR Spectroscopy pure_product->nmr Confirm Structure ms Mass Spectrometry (e.g., GC-MS or LC-MS) pure_product->ms Confirm Mass ir FT-IR Spectroscopy pure_product->ir Confirm Functional Groups hplc HPLC Purity Analysis nmr->hplc Assess Purity ms->hplc final_char Characterized Product (>95% Purity) hplc->final_char

Caption: A standard workflow for the synthesis, purification, and characterization of this compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, precautions must be based on data for structurally related compounds, such as (3,4-Dimethoxyphenyl)acetonitrile and other nitriles.[11][12]

  • Toxicity : Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[11][12] They can release hydrogen cyanide upon decomposition or metabolism.

  • Handling : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.

  • Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases, as they may cause vigorous reactions or decomposition.[11]

  • Decomposition : Hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide.[11]

Always consult a full Safety Data Sheet for a closely related compound and perform a thorough risk assessment before handling.

Conclusion

This compound is a multifaceted molecule whose properties are a composite of its aromatic, cyclopropyl, and nitrile components. While comprehensive experimental data remains to be published, this guide provides a robust, scientifically grounded framework for understanding its expected physical, spectral, and chemical characteristics. The provided workflows for synthesis and characterization serve as a practical starting point for researchers aiming to work with this compound. As with any chemical, especially one with limited safety data, cautious handling and adherence to rigorous safety protocols are paramount.

References

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  • ChemSynthesis. (n.d.). This compound.
  • Fisher Scientific. (2025). Safety Data Sheet - 3,4-Dimethoxyphenylacetonitrile.
  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarbonitrile. PubChem Compound Database.
  • Sigma-Aldrich. (2024). Safety Data Sheet - D136808.
  • Benchchem. (n.d.). 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile.
  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686.
  • ChemicalBook. (n.d.). Cyclopropanecarbonitrile(5500-21-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR spectrum.
  • ChemSynthesis. (n.d.). 1-(3,4-dimethoxyphenyl)cyclopropanecarbaldehyde.
  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. ResearchGate.
  • Bernstein, S. C., & Eliel, E. L. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Icarus, 129(1), 209-219.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane.

Sources

A Technical Guide to the Solubility of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile in common organic solvents. In the absence of established public data, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. We will delve into the structural characteristics of the molecule to forecast its solubility profile, present a detailed, field-proven experimental protocol for quantitative solubility determination, and discuss the critical implications of these findings for pharmaceutical and chemical research.

Introduction: The Significance of Solubility

This compound, a molecule of interest in medicinal chemistry and materials science, possesses a unique structural combination of a polar nitrile group, moderately polar dimethoxy-substituted phenyl ring, and a nonpolar cyclopropane moiety. The solubility of this compound is a critical physicochemical parameter that governs its behavior in various applications, from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. Understanding its solubility profile is a prerequisite for effective process development, purification, and formulation design. This guide provides the foundational knowledge and practical steps to empower researchers to systematically determine and interpret the solubility of this compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's intrinsic properties is essential for both predicting its behavior and ensuring safe handling.

Physicochemical Characteristics

While some experimental data for this compound is not publicly available, we can compile its known and predicted properties:

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.241 g/mol [1]
Appearance Solid (predicted)Inferred from similar structures
Melting Point Not available[1]
Boiling Point Not available[1]
Density Not available[1]

The structure combines a polar nitrile group (C≡N) and two ether groups (-OCH₃) with a largely nonpolar aromatic ring and cyclopropane ring. This duality suggests a nuanced solubility profile, with potential for solubility in a range of solvents depending on the balance of these polar and nonpolar interactions.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the nitrile functional group and general laboratory chemical safety, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.[2][3] Disposable nitrile gloves should be inspected before use and changed immediately upon contamination.

  • Engineering Controls: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle with appropriate care.

  • Disposal: Dispose of all waste, including contaminated gloves and unused solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.

Predictive Analysis of Solubility

The principle of "like dissolves like" is a powerful, albeit qualitative, tool for predicting solubility.[4] This rule states that a solute will dissolve best in a solvent that has a similar polarity.

The structure of this compound presents:

  • Polar characteristics: The nitrile group (C≡N) is highly polar. The two methoxy groups (-OCH₃) on the phenyl ring also contribute to its polarity and are potential hydrogen bond acceptors.

  • Nonpolar characteristics: The benzene ring and the cyclopropane ring are nonpolar, hydrophobic moieties.

This structural dichotomy suggests that the compound will likely exhibit moderate to good solubility in polar aprotic solvents that can engage in dipole-dipole interactions, and in some polar protic solvents. Its solubility in highly nonpolar solvents is expected to be lower.

Table of Predicted Solubility
SolventTypePredicted SolubilityRationale
Hexane NonpolarLowThe high polarity of the nitrile and methoxy groups is incompatible with the nonpolar nature of hexane.
Toluene Nonpolar (Aromatic)Low to MediumThe aromatic ring of toluene may offer some favorable π-π stacking interactions with the phenyl ring of the solute.
Dichloromethane (DCM) Polar AproticMedium to HighDCM's polarity is suitable for interacting with the polar functional groups without the steric hindrance of hydrogen bonding.
Acetone Polar AproticHighThe strong dipole of acetone's carbonyl group can effectively solvate the polar regions of the molecule.
Ethyl Acetate Polar AproticMedium to HighOffers a good balance of polarity to interact with the solute's functional groups.
Acetonitrile Polar AproticHighAs a nitrile itself, acetonitrile is expected to have strong, favorable interactions with the solute's nitrile group.
Methanol Polar ProticMediumThe hydroxyl group of methanol can act as a hydrogen bond donor to the methoxy and nitrile groups, but the nonpolar backbone of the solute may limit very high solubility.
Ethanol Polar ProticMediumSimilar to methanol, but its slightly larger alkyl chain may better accommodate the nonpolar parts of the solute.
Isopropanol (IPA) Polar ProticMedium to LowThe bulkier alkyl group of IPA may hinder effective solvation of the polar functional groups.
Water Polar ProticVery LowThe large nonpolar surface area of the molecule is expected to make it poorly soluble in water, despite the presence of polar groups.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds.

Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. The equilibrium shake-flask method is described, followed by quantification using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique.[5][6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Weigh excess solid (> expected solubility) prep_solvent Add known volume of solvent prep_solid->prep_solvent vial Seal vial prep_solvent->vial agitate Agitate at constant temperature (e.g., 24h) vial->agitate settle Allow to settle agitate->settle centrifuge Centrifuge to pellet undissolved solid settle->centrifuge supernatant Withdraw clear supernatant centrifuge->supernatant dilute Dilute supernatant (if necessary) supernatant->dilute inject Inject into HPLC dilute->inject quantify Quantify against calibration curve inject->quantify

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. For each selected organic solvent, add an excess amount of this compound to a tared glass vial. The excess is crucial to ensure a saturated solution is formed. b. Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Prepare at least three replicate samples for each solvent to ensure statistical validity.

  • Equilibration: a. Place the vials in a constant temperature shaker bath (e.g., 25 °C). b. Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time. c. After agitation, allow the vials to rest at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

  • Phase Separation: a. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid. b. Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Take care not to disturb the solid pellet.

  • Quantification by HPLC-UV: a. Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector is suitable. b. Mobile Phase: A common mobile phase for a compound of this polarity would be a gradient of acetonitrile and water.[5] c. Wavelength Selection: The dimethoxyphenyl group is a strong chromophore. The optimal detection wavelength (λ_max) should be determined by running a UV-Vis scan of a dilute solution of the compound. Aromatic compounds typically absorb strongly in the 200-300 nm range. d. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile). Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999. e. Sample Analysis: Dilute the collected supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC. f. Calculation: Use the peak area from the sample chromatogram and the equation from the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise table.

Table for Experimental Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Hexane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Isopropanol25Experimental ValueCalculated Value
Water25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value

The experimentally determined values can then be compared to the initial predictions. Discrepancies between predicted and observed solubility can provide deeper insights into the specific intermolecular forces at play. For instance, higher-than-expected solubility in an alcohol might indicate that hydrogen bonding plays a more significant role than initially anticipated.

Conclusion

This technical guide has outlined a comprehensive approach for evaluating the solubility of this compound. By combining structural analysis for predictive assessment with a robust experimental protocol, researchers can generate the critical data needed for informed decision-making in synthesis, purification, and formulation. The methodologies described herein are designed to be broadly applicable, providing a self-validating system for obtaining reliable and accurate solubility data, a cornerstone of successful chemical and pharmaceutical development.

References

  • How to determine the solubility of a substance in an organic solvent? ResearchGate.
  • How To Predict Solubility Of Organic Compounds? Chemistry For Everyone - YouTube.
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  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
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  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS.
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A Technical Guide to Investigating the Potential Biological Activity of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The compound 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile presents a unique structural architecture, combining three key pharmacophoric elements: a 3,4-dimethoxyphenyl moiety, a rigid cyclopropane ring, and a cyano group. While direct biological data on this specific molecule is not yet available in the public domain, a thorough analysis of its constituent parts allows us to formulate compelling hypotheses regarding its potential therapeutic applications. This guide provides a comprehensive framework for the systematic investigation of this compound, intended for researchers and drug development professionals. Our approach is grounded in established principles of medicinal chemistry and pharmacology, leveraging structure-activity relationship (SAR) data from analogous compounds to inform our experimental design.

Structural Rationale and Hypothesized Biological Activities

The structure of this compound is a confluence of functionalities with known biological relevance.

  • The 3,4-Dimethoxyphenyl Group: This functional group is a cornerstone of many biologically active molecules, most notably the phenylalkylamine calcium channel blocker, Verapamil. The methoxy groups are known to be crucial for the activity of Verapamil and its analogs.[1][2] Furthermore, the dimethoxyphenyl scaffold is present in numerous psychoactive compounds, suggesting potential interactions with central nervous system (CNS) targets.[3][4]

  • The Cyclopropane Ring: The inclusion of a cyclopropane ring imparts significant conformational rigidity to the molecule.[5][6] This can enhance binding affinity and selectivity for biological targets by locking the molecule into a bioactive conformation.[5] Cyclopropane derivatives are known to possess a wide array of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects.[7][8][9]

  • The Nitrile (Cyano) Group: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a key pharmacophore, participating in hydrogen bonding and other interactions with target proteins. In some Verapamil analogs, the cyano group has been identified as important for activity in reversing multidrug resistance (MDR) in cancer cells.[1]

Based on these structural features, we can hypothesize several potential biological activities for this compound:

  • Cardiovascular Activity: Potential modulation of calcium channels or other cardiovascular targets, drawing parallels with Verapamil.

  • Anticancer Activity: Particularly against multidrug-resistant cancer cell lines, based on the SAR of Verapamil analogs.

  • Central Nervous System Activity: Potential interaction with CNS receptors, such as serotonin receptors, due to the presence of the dimethoxyphenyl moiety.

  • Antimicrobial and Antifungal Activity: A broader screening hypothesis based on the known activities of cyclopropane-containing compounds.

The following sections will detail the experimental workflows to systematically investigate these hypotheses.

Proposed Experimental Workflows

Investigation of Cardiovascular Activity

Rationale: The structural similarity to Verapamil provides a strong impetus to investigate potential effects on the cardiovascular system, with a primary focus on calcium channel modulation.

Experimental Protocol: In Vitro Calcium Channel Binding Assay

  • Preparation of Membranes: Isolate cell membranes from a suitable tissue source expressing high levels of L-type calcium channels (e.g., rat heart ventricles or a stable cell line).

  • Radioligand Binding: Perform a competitive binding assay using a radiolabeled L-type calcium channel antagonist, such as [³H]-nitrendipine or [³H]-desmethoxyverapamil.

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound (e.g., from 1 nM to 100 µM).

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). This will indicate the affinity of the compound for the calcium channel.

Experimental Protocol: Ex Vivo Isolated Heart Perfusion (Langendorff)

  • Heart Isolation: Isolate the heart from a euthanized small rodent (e.g., guinea pig or rat) and mount it on a Langendorff apparatus.

  • Perfusion: Perfuse the heart with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Parameter Measurement: Record key cardiovascular parameters, including heart rate, left ventricular developed pressure (LVDP), and coronary perfusion pressure (CPP).[10]

  • Compound Administration: After a stabilization period, administer increasing concentrations of this compound into the perfusion solution.

  • Data Analysis: Analyze the dose-dependent effects on the measured cardiovascular parameters to assess the compound's inotropic, chronotropic, and vasoactive properties.

Workflow Diagram: Cardiovascular Activity Screening

G cluster_0 In Vitro Screening cluster_1 Ex Vivo Functional Assay a Calcium Channel Binding Assay (Radioligand Displacement) b Determine IC50 a->b Quantify Affinity c Langendorff Isolated Heart Preparation b->c Proceed if Active d Measure Heart Rate, LVDP, CPP c->d Dose-Response e Assess Inotropic, Chronotropic, and Vasoactive Effects d->e Characterize Functional Effects

Caption: Workflow for assessing cardiovascular activity.

Investigation of Anticancer Activity

Rationale: The presence of the nitrile group, which is important for MDR reversal in some Verapamil analogs, suggests a potential application in oncology, particularly for chemoresistant cancers.[1]

Experimental Protocol: Cell Viability Assays

  • Cell Line Selection: Utilize a panel of cancer cell lines, including a drug-sensitive parental line (e.g., LoVo) and its multidrug-resistant counterpart (e.g., LoVo-R), which overexpresses P-glycoprotein (P-gp).[1]

  • MTT or Resazurin Assay: Seed cells in 96-well plates and treat with a range of concentrations of this compound, both alone and in combination with a standard chemotherapeutic agent (e.g., Doxorubicin).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Quantification: Add MTT or resazurin reagent and measure the absorbance or fluorescence to determine cell viability.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) and assess the ability of the compound to potentiate the cytotoxicity of the chemotherapeutic agent in the resistant cell line.

Experimental Protocol: P-glycoprotein Efflux Assay

  • Fluorescent Substrate: Use a fluorescent substrate of P-gp, such as Rhodamine 123 or Calcein-AM.

  • Cell Treatment: Pre-incubate the multidrug-resistant cancer cells with this compound or a known P-gp inhibitor (e.g., Verapamil) as a positive control.

  • Substrate Loading: Add the fluorescent substrate and incubate.

  • Flow Cytometry or Fluorimetry: Measure the intracellular accumulation of the fluorescent substrate. Increased fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Workflow Diagram: Anticancer and MDR Reversal Screening

G cluster_0 Cytotoxicity Screening cluster_1 MDR Reversal Assessment a Cell Viability Assay (MTT) on Sensitive & Resistant Cell Lines b Determine GI50 a->b Assess Intrinsic Cytotoxicity c Combination Therapy Assay (Compound + Doxorubicin) b->c If Low Intrinsic Toxicity e Evaluate Potentiation of Chemotherapy and P-gp Inhibition c->e d P-gp Efflux Assay (Rhodamine 123 Accumulation) d->e

Caption: Workflow for anticancer and MDR reversal screening.

Investigation of Central Nervous System Activity

Rationale: The 3,4-dimethoxyphenyl moiety is a common structural feature in phenethylamines that interact with serotonin receptors.[3][11] This suggests that this compound could have an affinity for CNS targets.

Experimental Protocol: Receptor Binding Panel

  • Commercial Service: Submit the compound to a commercial radioligand binding panel service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

  • Target Selection: Screen against a broad panel of CNS targets, with a focus on serotonin (5-HT), dopamine, and norepinephrine receptors.

  • Data Analysis: The service will provide data on the percentage of inhibition of radioligand binding at a fixed concentration (e.g., 10 µM). Significant inhibition (>50%) warrants further investigation.

Experimental Protocol: In Vivo Behavioral Assay (Preliminary)

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

  • Animal Model: Use a standard rodent model (e.g., male Sprague-Dawley rats or C57BL/6J mice).

  • Behavioral Tests: Administer the compound via an appropriate route (e.g., intraperitoneal injection) and observe for any gross behavioral changes. Specific tests could include:

    • Head-twitch response (HTR): A behavioral proxy for 5-HT₂ₐ receptor activation.[11]

    • Open field test: To assess general locomotor activity and anxiety-like behavior.

  • Data Analysis: Quantify the frequency and duration of specific behaviors and compare them to a vehicle-treated control group.

Workflow Diagram: CNS Activity Exploration

G cluster_0 In Vitro Target Identification cluster_1 In Vivo Behavioral Phenotyping a Broad CNS Receptor Binding Panel (e.g., CEREP BioPrint) b Identify High-Affinity Targets (>50% Inhibition) a->b Primary Screen c Preliminary Behavioral Assays in Rodents (e.g., Head-Twitch, Open Field) b->c If CNS Targets Identified d Assess for CNS-related Behavioral Changes c->d Functional Validation

Caption: Workflow for exploring CNS activity.

Data Summary and Interpretation

To facilitate the analysis of results from the proposed experiments, all quantitative data should be systematically tabulated.

Hypothesized Activity Experiment Key Parameter(s) Example Positive Result
Cardiovascular Calcium Channel BindingIC₅₀< 10 µM
Langendorff HeartLVDP, Heart RateDose-dependent decrease
Anticancer Cell Viability (Resistant)GI₅₀> 50 µM (low intrinsic toxicity)
Combination AssayPotentiation Factor> 2
P-gp EffluxFluorescence Increase> 2-fold over control
CNS Receptor Binding Panel% Inhibition> 50% for a specific receptor
Head-Twitch ResponseHTR CountSignificantly higher than vehicle

Conclusion and Future Directions

The compound this compound represents a promising, yet unexplored, chemical scaffold. The systematic approach outlined in this guide, leveraging insights from structurally related molecules, provides a robust framework for elucidating its potential biological activities. Positive findings in any of the proposed workflows would warrant further investigation, including more detailed mechanistic studies, lead optimization through the synthesis of analogs, and comprehensive preclinical evaluation. This structured approach ensures a resource-efficient and scientifically rigorous exploration of this novel compound's therapeutic potential.

References

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  • P. Angeli, F. Cantalamessa, R. Cavagna, et al. (1992). Verapamil analogues with restricted molecular flexibility. PubMed.
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  • T. M. Elmore, E. J. Eshleman, A. M. El-Sayed, et al. (2018). Comparative neuropharmacology of N -(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. ResearchGate.
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  • A. Rudź, K. Kieć, P. Paśko, et al. (2023). 2-((2-(4-Iodo-2,5-dimethoxyphenyl)ethylamino)methyl)phenol (25I-NBOH) and 2-(((2-(4-chloro-2,5-dimethoxyphenyl)ethyl)amino)methyl)phenol (25C-NBOH) induce adverse effects on the cardiovascular system. OUCI.
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  • MySkinRecipes. (n.d.). 1-(3,4-dimethoxyphenyl)cyclobutane-1-carbonitrile. MySkinRecipes.
  • Y. Li, S. Zhang, W. Yang, et al. (2018). Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. ResearchGate.
  • J. Salaün. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • H. Wang, Y. Li, & J. Li. (2017). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Atlantis Press.
  • ChemSynthesis. (n.d.). 1-(3,4-dimethoxyphenyl)cyclopropanecarbaldehyde. ChemSynthesis.
  • Y. Wang, J. Wang, X. Zhang, et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI.
  • A. Vaickelionienė, R. Vaickelionis, V. Mickevičius, & V. Petrikaitė. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI.
  • A. M. K. Sore, J. K. R. Weber, M. Skrobo, & L. J. Goossen. (2014). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

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The Strategic Utility of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery and organic synthesis, the demand for novel molecular scaffolds with advantageous physicochemical and pharmacological properties is incessant. The cyclopropane ring, a motif once considered primarily for its unique strain-induced reactivity, is now strategically employed to enhance metabolic stability, potency, and membrane permeability of bioactive molecules.[1][2] This guide delves into the synthesis, properties, and versatile applications of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, a key building block that marries the favorable attributes of the cyclopropyl group with the pharmacophoric 3,4-dimethoxyphenyl moiety. We will explore its synthesis via phase-transfer catalysis, its pivotal role as a precursor to neurologically active compounds, and the chemical transformations that underscore its utility as a versatile synthetic intermediate.

Introduction: The Resurgence of the Cyclopropane Motif in Medicinal Chemistry

The cyclopropane ring, the smallest of the cycloalkanes, possesses a unique set of electronic and steric properties stemming from its inherent ring strain.[2] Its rigid structure can lock a molecule into a bioactive conformation, potentially leading to a significant increase in potency.[3] Furthermore, the cyclopropyl group can act as a bioisostere for alkenes and amides, offering improved metabolic stability by being less susceptible to enzymatic degradation.[1][3] The incorporation of a 3,4-dimethoxyphenyl group, a common feature in many natural products and pharmaceuticals, adds another layer of pharmacological relevance to the title compound. This guide will provide a comprehensive overview of this compound as a valuable tool for the modern synthetic chemist.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the cyclopropanation of the corresponding phenylacetonitrile. A robust method for this transformation is the reaction of (3,4-Dimethoxyphenyl)acetonitrile with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions.[4] PTC is a powerful technique in organic synthesis, facilitating reactions between reactants in immiscible phases, often leading to higher yields, milder reaction conditions, and reduced use of hazardous solvents.[5]

Synthetic Pathway Overview

The synthesis begins with the commercially available (3,4-Dimethoxyphenyl)acetonitrile. The key cyclopropanation step is achieved using 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.

Synthesis A 3,4-Dimethoxyphenyl)acetonitrile B This compound A->B Cyclopropanation R 1,2-Dibromoethane, NaOH, Phase-Transfer Catalyst

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Cyclopropanation via Phase-Transfer Catalysis

This protocol is based on established methods for the cyclopropanation of phenylacetonitriles.[6]

Materials:

  • (3,4-Dimethoxyphenyl)acetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or other suitable organic solvent

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3,4-Dimethoxyphenyl)acetonitrile (1 equivalent) and the phase-transfer catalyst (e.g., TBAB, 0.05 equivalents) dissolved in toluene.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

  • To this biphasic mixture, add 1,2-dibromoethane (1.2 equivalents) dropwise over 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain vigorous stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with water and toluene.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Parameter Value
Reactant Ratio (3,4-Dimethoxyphenyl)acetonitrile : 1,2-Dibromoethane (1 : 1.2)
Catalyst Loading 5 mol%
Reaction Temperature 60-70 °C
Reaction Time 4-6 hours
Typical Yield 75-85%

Physicochemical Properties and Safety Information

Table of Properties:

PropertyValue
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
CAS Number 20802-15-7[7]
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol)

Safety and Handling:

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[9] Use in a well-ventilated area or under a fume hood.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water.[8] In case of skin contact, wash off with soap and plenty of water.[8] If inhaled, move the person into fresh air.[9] If swallowed, seek immediate medical attention.[8]

Applications as a Building Block in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its nitrile group and the stability of the cyclopropane ring.

Precursor to Milnacipran Analogs

A significant application of this building block is in the synthesis of analogs of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat fibromyalgia and depression.[8][9] The synthesis of these analogs highlights the transformation of the nitrile group into a primary amine, a key functional group for biological activity.

Milnacipran_Analogs A 1-(3,4-Dimethoxyphenyl) cyclopropanecarbonitrile B 1-(3,4-Dimethoxyphenyl) cyclopropanecarboxamide A->B Hydrolysis C [1-(3,4-Dimethoxyphenyl) cyclopropyl]methanamine B->C Reduction (e.g., LiAlH4) D Milnacipran Analogs C->D Further Functionalization

Caption: Synthetic pathway to Milnacipran analogs.

Transformation of the Nitrile Group

The nitrile functionality of this compound can be readily converted into other valuable functional groups, expanding its synthetic applications.

  • Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid.[10][11] This carboxylic acid can then participate in a wide range of reactions, such as amide bond formation and esterification.[12]

    Protocol for Hydrolysis:

    • Dissolve this compound in a mixture of ethanol and a 10% aqueous sodium hydroxide solution.

    • Heat the mixture at reflux for 8-12 hours.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid.

  • Reduction to Primary Amine: The nitrile can be reduced to the corresponding primary amine, [1-(3,4-Dimethoxyphenyl)cyclopropyl]methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine is a valuable intermediate for the synthesis of various biologically active molecules.

    Protocol for Reduction with LiAlH₄:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add a solution of this compound in the same anhydrous solvent dropwise.

    • After the addition, allow the reaction to warm to room temperature and then heat at reflux for 2-4 hours.

    • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash with ether or THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.

Conclusion and Future Outlook

This compound stands out as a strategically important building block in modern organic synthesis and medicinal chemistry. Its efficient synthesis, coupled with the versatile reactivity of the nitrile group and the beneficial properties imparted by the cyclopropane ring, makes it a valuable precursor for the development of novel therapeutics. The demonstrated application in the synthesis of Milnacipran analogs is a testament to its potential in the discovery of new central nervous system agents. As the demand for structurally diverse and metabolically robust drug candidates continues to grow, the utility of well-designed building blocks like this compound is poised to expand further, enabling the exploration of new chemical space and the creation of next-generation pharmaceuticals.

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An In-Depth Technical Guide to 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile: From Discovery to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile, a notable molecule in the landscape of fine chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, the foundational synthetic strategies, and detailed experimental protocols. Our focus is on elucidating the scientific principles that underpin its synthesis, offering insights into the causality of experimental design and ensuring a robust, reproducible methodology.

Introduction and Molecular Profile

This compound, bearing the CAS Registry Number 20802-15-7, is a substituted cyclopropane derivative. The molecule incorporates a 3,4-dimethoxyphenyl (veratryl) group and a nitrile function attached to the same carbon of a cyclopropane ring. This unique structural combination of a strained three-membered ring and a polar nitrile group makes it a valuable building block in organic synthesis, potentially serving as a precursor for various more complex molecules with applications in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
CAS Number 20802-15-7
Appearance White to off-white crystalline solid (typical)
Boiling Point Not readily available
Melting Point Not readily available

Historical Perspective: The Genesis of a Cyclopropane Derivative

The first documented synthesis of this compound was reported in 1968 by H. M. Walborsky and J. C. Chen in the Journal of the American Chemical Society. This seminal work was part of a broader investigation into the stereochemistry of 1-aryl-1-cyanocyclopropanes. The chosen synthetic route was elegant in its simplicity, employing the reaction of an activated methylene compound with a 1,2-dihalide, a classic strategy for the formation of cyclopropane rings.

The foundational reaction involves the deprotonation of the α-carbon of 3,4-dimethoxyphenylacetonitrile using a strong base to form a carbanion. This nucleophilic carbanion then undergoes a tandem alkylation with 1,2-dibromoethane. The initial alkylation is followed by an intramolecular nucleophilic substitution, where the newly formed carbanion displaces the second bromide, leading to the formation of the cyclopropane ring. This method provided a direct and efficient entry into this class of compounds, paving the way for further exploration of their chemical properties and potential applications.

The Foundational Synthesis: A Mechanistic and Practical Overview

The original synthesis of this compound is a testament to the power of carbanion chemistry in constructing strained ring systems. The choice of reagents and reaction conditions is critical for the success of this transformation.

Causality in Experimental Design
  • Starting Material : 3,4-Dimethoxyphenylacetonitrile is the logical precursor. The methylene group adjacent to both the aromatic ring and the electron-withdrawing nitrile group is sufficiently acidic to be deprotonated by a strong base.

  • Base Selection : Sodium amide (NaNH₂) is a powerful, non-nucleophilic base, ideal for generating the required carbanion without competing side reactions, such as addition to the nitrile group. The use of a slight excess of the base ensures complete deprotonation of the starting material.

  • Cyclopropanating Agent : 1,2-Dibromoethane serves as the source of the two additional carbon atoms required to form the cyclopropane ring. Its vicinal dihalide nature is key to the tandem alkylation-cyclization sequence.

  • Solvent : An inert, anhydrous solvent such as diethyl ether or toluene is crucial to prevent quenching of the highly reactive carbanion and the sodium amide.

  • Temperature Control : The reaction is typically initiated at a low temperature to control the initial exothermic deprotonation and then gently heated to drive the alkylation and cyclization steps to completion.

Reaction Mechanism

The reaction proceeds through a well-established SN2 and intramolecular cyclization pathway.

G cluster_0 Deprotonation cluster_1 First Alkylation (SN2) cluster_2 Second Deprotonation cluster_3 Intramolecular Cyclization (SN2) start 3,4-Dimethoxyphenylacetonitrile carbanion Carbanion Intermediate start->carbanion base NaNH₂ base->carbanion intermediate1 Bromoethyl Intermediate carbanion->intermediate1 dbe 1,2-Dibromoethane dbe->intermediate1 anionic_intermediate Anionic Intermediate intermediate1->anionic_intermediate base2 NaNH₂ base2->anionic_intermediate product This compound anionic_intermediate->product G start Start Materials: 3,4-Dimethoxyphenylacetonitrile NaNH₂, 1,2-Dibromoethane Anhydrous Diethyl Ether reaction Reaction: 1. Deprotonation (0°C to RT) 2. Cyclopropanation (Reflux, 4-6h) start->reaction workup Workup: 1. Quench with NH₄Cl(aq) 2. Aqueous Extraction reaction->workup extraction Extraction: Extract with Diethyl Ether workup->extraction purification Purification: 1. Dry with MgSO₄ 2. Concentrate 3. Column Chromatography extraction->purification product Final Product: This compound purification->product

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the theoretical and computational analysis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, a molecule of interest in medicinal chemistry due to its structural motifs—the cyclopropane ring and the catechol-like dimethoxybenzene group. Cyclopropane derivatives are known for their diverse biological activities, ranging from enzyme inhibition to antimicrobial and antitumor properties[1][2]. This document is intended for researchers, scientists, and drug development professionals, offering insights into the application of modern computational techniques to elucidate the structural, electronic, and spectroscopic properties of this compound.

Introduction: The Scientific Rationale

The unique strained three-membered ring of cyclopropane imparts distinct chemical and physical properties that are not observed in acyclic or larger cyclic systems[1][3]. When appended to a pharmacologically relevant scaffold like the 3,4-dimethoxyphenyl group, which is found in numerous bioactive molecules[4][5], the resulting compound, this compound, presents a compelling subject for theoretical investigation. Computational chemistry allows for the prediction and analysis of molecular properties, offering a cost-effective and efficient means to guide experimental research[6][7].

This guide outlines a systematic approach to the theoretical study of this compound, leveraging Density Functional Theory (DFT) as the primary computational tool. DFT has proven to be a robust method for studying the electronic structure and properties of organic molecules, including those with strained ring systems like cyclopropane[8][9][10].

Molecular Structure and Conformational Analysis

A foundational step in the theoretical study of any molecule is the determination of its most stable three-dimensional structure. For this compound, a key structural feature is the rotational freedom around the single bond connecting the cyclopropane ring to the phenyl ring.

Proposed Computational Workflow for Conformational Search

A multi-step approach is recommended to identify the global minimum energy conformation:

  • Initial Molecular Mechanics Scan: A preliminary scan of the potential energy surface by rotating the dihedral angle between the phenyl and cyclopropane rings using a computationally inexpensive force field (e.g., MMFF94).

  • Semi-Empirical Optimization: The low-energy conformers identified from the molecular mechanics scan should be further optimized using a semi-empirical method (e.g., PM7) to refine the geometries.

  • DFT Optimization: The conformers with the lowest energies from the semi-empirical calculations are then subjected to full geometry optimization using DFT. A common and effective level of theory for this purpose is B3LYP with a 6-31G(d) basis set[9][11].

G cluster_workflow Conformational Analysis Workflow A Initial Structure Generation B Molecular Mechanics Scan (e.g., MMFF94) A->B Rotate Dihedral Angle C Selection of Low-Energy Conformers B->C Identify Energy Minima D Semi-Empirical Optimization (e.g., PM7) C->D Refine Geometries E DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) D->E Higher Level of Theory F Vibrational Frequency Analysis E->F Confirm True Minima (No Imaginary Frequencies) G Global Minimum Energy Structure F->G Lowest Energy Conformer

Caption: A typical computational workflow for identifying the global minimum energy structure.

Spectroscopic Properties: A Theoretical Perspective

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for structure elucidation. The GIAO (Gauge-Including Atomic Orbital) method within DFT is the standard for predicting NMR spectra.

Protocol for NMR Chemical Shift Calculation:

  • Optimize the geometry of the global minimum energy conformer at a suitable DFT level (e.g., B3LYP/6-311+G(2d,p)).

  • Perform a GIAO NMR calculation using the same level of theory and a solvent model (e.g., PCM for CDCl₃) to mimic experimental conditions.

  • Reference the calculated chemical shifts to a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Cyclopropane CH₂1.2 - 1.615 - 25
Cyclopropane C-CN-20 - 30
Phenyl CH6.8 - 7.2110 - 125
Methoxy H3.8 - 4.0-
Methoxy C-55 - 60
Cyano C-118 - 125

Note: These are expected ranges based on typical values for these functional groups and would be refined by actual calculations.

Infrared (IR) Spectroscopy

Vibrational frequency calculations not only confirm that an optimized structure is a true minimum but also provide a theoretical IR spectrum.

Key Vibrational Modes to Analyze:

  • C≡N stretch: Expected in the range of 2220-2260 cm⁻¹.

  • C-O stretches (methoxy): Typically found in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Expected in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

  • Cyclopropane ring modes: Characteristic vibrations below 1200 cm⁻¹.

Electronic Properties and Reactivity

The electronic properties of this compound can provide insights into its reactivity and potential as a pharmacophore.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

G cluster_fmo Frontier Molecular Orbital Analysis HOMO HOMO Highest Occupied Molecular Orbital Electron Donor EnergyGap HOMO-LUMO Energy Gap (ΔE = E_LUMO - E_HOMO) Indicator of Chemical Stability and Reactivity LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor

Caption: Relationship between HOMO, LUMO, and the energy gap.

For this compound, the HOMO is expected to be localized on the electron-rich dimethoxy-substituted phenyl ring, making it susceptible to electrophilic attack. The LUMO is likely to be distributed over the nitrile group and the cyclopropane ring, indicating these as potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface.

  • Red regions (negative potential): Indicate areas rich in electrons, such as around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups. These are sites prone to electrophilic attack.

  • Blue regions (positive potential): Indicate electron-deficient areas, such as the hydrogen atoms of the cyclopropane ring, which could be involved in hydrogen bonding.

Potential Applications in Drug Development

The theoretical data gathered can inform the design of new analogs with improved pharmacological profiles.

  • Structure-Activity Relationship (SAR) Studies: By computationally modifying functional groups on the phenyl ring or replacing the nitrile group, changes in electronic properties and steric hindrance can be predicted, guiding the synthesis of more potent and selective compounds.

  • Molecular Docking: The optimized 3D structure of this compound can be used in molecular docking simulations to predict its binding affinity and mode of interaction with biological targets like enzymes or receptors[4][12]. The 3,4-dimethoxyphenyl moiety is a known feature in compounds targeting tubulin polymerization[4].

Conclusion

This guide has outlined a comprehensive theoretical framework for the investigation of this compound. By employing DFT and other computational methods, a deep understanding of its structural, spectroscopic, and electronic properties can be achieved. These theoretical insights are invaluable for guiding experimental synthesis, characterization, and the rational design of new derivatives with potential therapeutic applications.

References

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A Comprehensive Technical Guide to the Computational Chemistry of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the computational chemistry of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. This molecule, with its unique strained cyclopropane ring and functionalities relevant to medicinal chemistry, presents an interesting case for theoretical investigation. This document moves beyond a simple recitation of methods, offering a structured narrative that explains the causal links between theoretical choices and expected outcomes. It is designed to empower researchers to not only replicate but also adapt these computational strategies for their own molecular systems of interest. All protocols are designed to be self-validating, and all theoretical claims are grounded in authoritative, citable literature.

Introduction: The Scientific Imperative

This compound (C₁₂H₁₃NO₂, Molar Mass: 203.241 g/mol , CAS: 20802-15-7) is a molecule of significant interest due to its constituent parts: a dimethoxy-substituted phenyl ring, a nitrile group, and a cyclopropane ring.[1] The dimethoxyphenyl moiety is a common feature in many biologically active compounds. The cyclopropane ring, a three-membered carbocycle, is not merely a linker but an active participant in the molecule's electronic and conformational profile. Its inherent ring strain leads to unique bonding characteristics, often described as "banana-like" σ bonds with significant p-character, which can influence molecular interactions.[2][3]

Computational chemistry offers a powerful lens through which to investigate the properties of such molecules in silico, providing insights that can guide and rationalize experimental work. This guide will lay out a comprehensive computational workflow for characterizing this compound, from fundamental geometry optimization to the prediction of spectroscopic properties.

Theoretical Foundations: Selecting the Right Tools

The choice of computational methodology is paramount for obtaining meaningful results. For a molecule of this nature, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[4][5]

The Case for DFT

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach has proven to be robust for a wide range of chemical systems. For derivatives of dimethoxybenzene, the hybrid functional B3LYP has been shown to provide reliable results, particularly for electronic properties and geometry optimizations.[4]

Basis Sets: The Building Blocks of Accuracy

The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311+G(d,p), are a common and effective choice for organic molecules. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in strained rings like cyclopropane and the polar nitrile group. Diffuse functions (+) are important for describing anions and systems with lone pairs, such as the oxygen atoms in the methoxy groups.

Conformational Complexity

The bond connecting the cyclopropane ring to the phenyl group allows for rotation, leading to different conformers. Additionally, the methoxy groups can adopt various orientations. A thorough computational analysis must account for this conformational flexibility, as the global minimum energy conformer will dictate the molecule's observable properties.[6] The cyclopropane ring itself is rigid and planar.[7][8][9]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive computational investigation of this compound.

Workflow Overview

G cluster_0 Initial Steps cluster_1 Geometry Optimization & Verification cluster_2 Electronic & Spectroscopic Properties Initial Structure Generation Initial Structure Generation Conformational Search Conformational Search Initial Structure Generation->Conformational Search Geometry Optimization (DFT) Geometry Optimization (DFT) Conformational Search->Geometry Optimization (DFT) Frequency Analysis Frequency Analysis Geometry Optimization (DFT)->Frequency Analysis Thermodynamic Properties Thermodynamic Properties Frequency Analysis->Thermodynamic Properties Electronic Structure Analysis Electronic Structure Analysis Frequency Analysis->Electronic Structure Analysis NMR & UV-Vis Prediction NMR & UV-Vis Prediction Electronic Structure Analysis->NMR & UV-Vis Prediction

Caption: A flowchart of the computational workflow.

Step 1: Initial Structure Generation
  • Action: Build the 3D structure of this compound using a molecule builder/editor (e.g., Avogadro, GaussView, ChemDraw).

  • Rationale: This provides the initial Cartesian coordinates for the atoms. Pay attention to the initial dihedral angles of the methoxy groups and the phenyl-cyclopropane bond.

Step 2: Conformational Search
  • Action: Perform a systematic or stochastic conformational search. A common approach is to rotate the key dihedral angles (C-C-O-C of the methoxy groups and C-C bond between the rings) in discrete steps.

  • Rationale: To identify all low-energy conformers. A preliminary optimization of each conformer with a computationally cheaper method (e.g., a semi-empirical method like PM7 or a small basis set DFT) can quickly eliminate high-energy structures.

Step 3: Geometry Optimization
  • Action: For each low-energy conformer identified, perform a full geometry optimization using DFT. A recommended level of theory is B3LYP/6-311+G(d,p).

  • Rationale: This process locates the stationary points on the potential energy surface, corresponding to the minimum energy structures of the conformers.

Step 4: Frequency Analysis
  • Action: For each optimized structure, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

  • Rationale: This serves two critical purposes:

    • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Thermodynamic Data: Provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the predicted infrared (IR) spectrum.

Step 5: Electronic Structure Analysis
  • Action: Using the optimized geometry of the global minimum energy conformer, perform a single-point energy calculation to obtain detailed electronic properties.

  • Rationale: This allows for the analysis of:

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[4]

    • Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich and electron-poor regions of the molecule, which is invaluable for predicting non-covalent interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the hybridization of atomic orbitals and the nature of the chemical bonds, including the unique bonding in the cyclopropane ring.[2]

Step 6: Spectroscopic Prediction
  • Action: Predict the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

  • Rationale:

    • NMR: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These can be compared directly with experimental data for structure validation.[10]

    • UV-Vis: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and the corresponding UV-Vis absorption spectrum.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Optimized Geometric Parameters
ParameterValue (Å or °)
Bond Lengths
C(phenyl)-C(cyclo)Calculated Value
C≡NCalculated Value
C-O (methoxy)Calculated Value
Bond Angles
C(phenyl)-C(cyclo)-C(cyclo)Calculated Value
Dihedral Angles
C-C-O-C (methoxy 1)Calculated Value
C-C-O-C (methoxy 2)Calculated Value
Relative Energies of Conformers
ConformerRelative Energy (kcal/mol)Gibbs Free Energy (Hartree)
1 (Global Minimum)0.00Calculated Value
2Calculated ValueCalculated Value
3Calculated ValueCalculated Value
Key Electronic Properties
PropertyValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value

Visualization of Key Molecular Properties

Visual representations are essential for conveying complex information.

G cluster_0 Molecular Structure cluster_1 HOMO cluster_2 LUMO cluster_3 MEP Map Structure Structure HOMO HOMO LUMO LUMO MEP MEP

Caption: Visual representations of key molecular properties.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound computational workflow for the in-depth characterization of this compound. By following these protocols, researchers can gain valuable insights into the structural, electronic, and spectroscopic properties of this molecule. These theoretical predictions can then be used to rationalize experimental findings, guide the design of new derivatives with desired properties, and contribute to a deeper understanding of the structure-activity relationships in this class of compounds.

Future computational studies could expand on this work by:

  • Investigating the molecule's reactivity through the modeling of reaction mechanisms.

  • Simulating its behavior in different solvent environments using implicit or explicit solvent models.

  • Exploring its potential interactions with biological targets through molecular docking and molecular dynamics simulations.

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An In-Depth Technical Guide to the Structural Analysis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive structural analysis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI) Milnacipran.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the molecule's architecture through a multi-technique spectroscopic and analytical approach. We will delve into the causality behind experimental choices and interpret data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-Ray Crystallography to build a complete and validated structural profile.

Introduction and Significance

This compound (DMCPC) is a molecule of significant interest in medicinal and synthetic chemistry. Its structure uniquely combines a strained cyclopropane ring, a polar nitrile group, and an electron-rich dimethoxy-substituted phenyl ring. This distinct combination of functional groups not only presents interesting synthetic challenges but also imparts specific physicochemical properties that are leveraged in drug design. The cyclopropane moiety, in particular, is a valuable bioisostere for a carbon-carbon double bond, often enhancing metabolic stability and providing a rigid scaffold to orient other functional groups for optimal target binding.[3][4]

The primary driver for the extensive study of this compound is its role as a key precursor in the synthesis of Milnacipran and its analogues.[1][5][6] A thorough understanding of its three-dimensional structure, bonding characteristics, and spectral fingerprint is therefore essential for process optimization, impurity profiling, and the rational design of new chemical entities. This guide synthesizes data from fundamental analytical techniques to provide a definitive structural elucidation.

Physicochemical and Molecular Properties

A summary of the core properties of this compound is presented below.

PropertyValueReference
CAS Number 20802-15-7[7]
Molecular Formula C₁₂H₁₃NO₂[7]
Molecular Weight 203.24 g/mol [7]
IUPAC Name 1-(3,4-dimethoxyphenyl)cyclopropane-1-carbonitrileN/A
SMILES COC1=C(OC)C=C(C=C1)C2(CC2)C#N[7]
InChIKey PZVYROVODMATJD-UHFFFAOYSA-N[7]

Synthetic Pathway Overview

The synthesis of this compound is typically achieved via a nucleophilic substitution and subsequent intramolecular cyclization. A common and efficient method involves the reaction of (3,4-dimethoxyphenyl)acetonitrile with a 1,2-dihalogenated ethane, such as 1,2-dibromoethane, in the presence of a strong base like sodium amide or sodium hydride in a suitable aprotic solvent.

The mechanism proceeds through the deprotonation of the benzylic carbon of the acetonitrile derivative, which is acidic due to the electron-withdrawing effect of both the phenyl and nitrile groups. The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane in an SN2 reaction. This is followed by a second, intramolecular SN2 reaction where the newly formed substituted chain cyclizes to form the stable three-membered ring.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents R1 (3,4-Dimethoxyphenyl)acetonitrile Process Cyclization Reaction R1->Process R2 1,2-Dibromoethane R2->Process Reagent Strong Base (e.g., NaH) in Aprotic Solvent (e.g., DMF) Reagent->Process Mediates Product 1-(3,4-Dimethoxyphenyl) cyclopropanecarbonitrile Process->Product

A representative workflow for the synthesis of the title compound.

Structural Elucidation: A Multi-Technique Approach

The definitive structure of a molecule is not determined by a single method but is rather a consensus built from the complementary data of several analytical techniques. Each method probes different aspects of the molecular architecture.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8] For this compound, the spectrum is expected to show several characteristic absorption bands that confirm its key structural components.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityRationale & Reference
Nitrile (-C≡N)C≡N Stretch2240 - 2220Strong, SharpThe triple bond is strong, and its position is slightly lowered due to conjugation with the aromatic ring. This peak is highly diagnostic.[8][9]
Aromatic RingC-H Stretch3100 - 3000Mediumsp² C-H bonds vibrate at a higher frequency than sp³ C-H bonds.
Aromatic RingC=C Stretch~1610, ~1520Medium-StrongThese overtone and combination bands are characteristic of the benzene ring skeleton.
Aliphatic GroupsC-H Stretch3000 - 2850MediumCorresponds to the sp³ C-H bonds in the cyclopropane ring and the methoxy groups.
Ether (Ar-O-CH₃)C-O Stretch~1260 (asymmetric) & ~1030 (symmetric)StrongAryl alkyl ethers typically show two distinct, strong C-O stretching bands, confirming the dimethoxy substitution.[10][11]

The presence of a sharp, strong peak around 2230 cm⁻¹ is a clear indicator of the nitrile group, while the pair of strong bands in the 1300-1000 cm⁻¹ region confirms the aromatic ether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Reference
Aromatic Protons (3H)6.8 - 7.0d, dd, d1H, 1H, 1HThe three protons on the 1,2,4-trisubstituted ring will appear as a complex but characteristic pattern in the aromatic region.
Methoxy Protons (6H)~3.90 and ~3.88s, s3H, 3HTwo distinct singlets are expected for the two non-equivalent methoxy groups.[12]
Cyclopropane Protons (4H)1.2 - 1.7m4HThe two CH₂ groups of the cyclopropane ring are diastereotopic. The protons are chemically non-equivalent and will split each other, resulting in a complex multiplet pattern in the upfield region.[13][14]

The complexity of the cyclopropane proton signals is a key feature. Due to the rigid ring structure, the protons above and below the plane of the ring experience different magnetic environments, leading to complex spin-spin coupling.

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C-O (2C)148 - 150Deshielded due to attachment to electronegative oxygen.
Aromatic C-H (3C)110 - 122Shielded relative to benzene due to electron-donating methoxy groups.
Aromatic C-C (1C)~125The ipso-carbon attached to the cyclopropane ring.
Nitrile (-C≡N)~120Characteristic chemical shift for a nitrile carbon.
Methoxy (-OCH₃)~56Typical range for sp³ carbons attached to oxygen.
Cyclopropane CH₂ (2C)20 - 30The sp³ carbons of the cyclopropane ring are relatively shielded.
Quaternary Cyclopropane C25 - 35The sp³ carbon attached to the phenyl ring and the nitrile group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and structural components. Using electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺): An intense peak is expected at m/z = 203, corresponding to the molecular weight of C₁₂H₁₃NO₂.

  • Key Fragmentation Pathways: The strained cyclopropane ring and the functional groups provide several avenues for fragmentation.

    • Loss of Methoxy Group: A peak at m/z = 172 ([M-OCH₃]⁺) is likely.

    • Loss of Nitrile Group: A peak at m/z = 177 ([M-CN]⁺) could be observed.

    • Benzylic Cleavage: The most favorable fragmentation would likely be the cleavage to form a stable benzylic cation. Loss of the cyclopropanecarbonitrile radical would lead to a fragment at m/z = 151, corresponding to the 3,4-dimethoxybenzyl cation. This is often a very prominent peak.

    • Ring Opening: The cyclopropane ring can undergo rearrangement and fragmentation, though these pathways can be complex.[15][16]

Mass_Spec_Fragmentation Parent [C₁₂H₁₃NO₂]⁺˙ m/z = 203 Frag1 [C₁₁H₁₀NO]⁺ m/z = 172 Parent->Frag1 - •CH₃O Frag2 [C₁₁H₁₃O₂]⁺ m/z = 177 Parent->Frag2 - •CN Frag3 [C₉H₁₁O₂]⁺ m/z = 151 (Base Peak) Parent->Frag3 - C₃H₂N•

Predicted key fragmentation pathways in ESI-MS.
Single-Crystal X-Ray Crystallography

While spectroscopic methods provide inferential structural data, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[17][18] It provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

The experimental workflow is a self-validating system that ensures high accuracy.

XRay_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A High-Purity Sample Synthesis & Purification B Single Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Mounting & Data Collection (X-ray Diffractometer) B->C D Structure Solution (Phase Problem) C->D Diffraction Pattern E Structure Refinement (Least-Squares Fitting) D->E F Structural Validation & Interpretation E->F G Bond Lengths Bond Angles Torsion Angles Packing Diagrams F->G Final Structure (CIF File)

Standard workflow for single-crystal X-ray structure determination.

From this analysis, one would expect to confirm the near-planar conformation of the dimethoxyphenyl group and the characteristic bond lengths of the strained cyclopropane ring (approx. 1.51 Å for C-C bonds). The analysis would also reveal intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, which dictate the crystal packing arrangement.

Biological and Pharmacological Context

The structural rigidity and specific stereoelectronic properties of this compound make it an ideal starting material for pharmacologically active molecules. As the core of Milnacipran, this scaffold positions the key pharmacophoric elements—the aromatic ring and the eventual aminomethyl side chain—in a precise three-dimensional orientation required for effective inhibition of serotonin and norepinephrine reuptake transporters.[1] The cyclopropane unit is critical; it restricts conformational flexibility, which can lead to higher binding affinity and selectivity for the biological target, while simultaneously enhancing metabolic stability compared to more flexible aliphatic linkers.[19][20]

Conclusion

The structural analysis of this compound is comprehensively achieved through the synergistic application of modern analytical techniques. IR spectroscopy confirms the presence of the key nitrile, aromatic, and ether functional groups. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, revealing the distinct chemical environments of each atom and confirming the diastereotopicity of the cyclopropane protons. Mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation patterns, with the formation of a stable dimethoxybenzyl cation being a dominant pathway. Finally, X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. This complete structural characterization is fundamental to its application in medicinal chemistry, ensuring quality control in synthesis and enabling the rational design of future therapeutic agents.

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A Technical Guide to the Preliminary Pharmacological Screening of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the pursuit of novel chemical entities with therapeutic potential is paramount. The molecule 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile (DCPC) presents a compelling case for investigation, primarily due to its unique structural motifs. The cyclopropane ring, a small, highly strained carbocycle, is increasingly recognized as a valuable component in medicinal chemistry.[1][2][3] Its rigid structure can enforce a specific conformation, potentially enhancing binding affinity to biological targets and improving metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[3][4]

The 3,4-dimethoxyphenyl moiety is a well-known feature in a variety of psychoactive compounds, suggesting that DCPC may possess activity within the central nervous system (CNS). This guide provides a comprehensive, albeit prospective, framework for the preliminary pharmacological screening of DCPC. It is designed for researchers and drug development professionals, offering a structured approach to elucidating the compound's potential therapeutic value. This document is not a rigid protocol but a strategic guide, grounded in established scientific principles, to navigate the early stages of drug discovery for this novel compound.

Part 1: Synthesis and Characterization

A robust and reproducible synthetic route is the cornerstone of any pharmacological investigation. The proposed synthesis of this compound is outlined below, followed by a detailed protocol.

Proposed Synthetic Pathway

The synthesis can be achieved via a [2+1] cycloaddition reaction, a common method for forming cyclopropane rings.[5] In this proposed scheme, 3,4-dimethoxystyrene reacts with a suitable nitrile-containing carbene precursor.

Synthetic_Pathway_DCPC 3_4_Dimethoxystyrene 3,4-Dimethoxystyrene Reagents Reagents: - Chloroacetonitrile - Sodium Hydride (NaH) - Phase-Transfer Catalyst (e.g., TBAB) 3_4_Dimethoxystyrene->Reagents [2+1] Cycloaddition DCPC This compound Reagents->DCPC

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of DCPC
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add sodium hydride (60% dispersion in mineral oil) portion-wise to the DMF at 0°C.

  • Reactant Addition: A solution of 3,4-dimethoxystyrene and chloroacetonitrile in DMF is added dropwise to the stirred suspension at 0°C. A phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be added to facilitate the reaction.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 60-80°C for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted multiple times with diethyl ether or ethyl acetate.[6]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Pharmacological Screening

The initial in vitro screening aims to identify potential biological targets and elucidate the mechanism of action of DCPC. Given the 3,4-dimethoxyphenyl group, the primary focus will be on CNS-related receptors.

Screening Workflow

In_Vitro_Workflow DCPC_Compound DCPC Primary_Screen Primary Receptor Binding Screen (e.g., Serotonin, Dopamine, Adrenergic Receptors) DCPC_Compound->Primary_Screen Hit_Identification Hit Identification (>50% inhibition at 10 µM) Primary_Screen->Hit_Identification Secondary_Screen Secondary & Functional Assays (IC50/EC50 Determination) Hit_Identification->Secondary_Screen Mechanism_Studies Mechanism of Action Studies (e.g., Calcium Flux, cAMP) Secondary_Screen->Mechanism_Studies Lead_Candidate Potential Lead for In Vivo Studies Mechanism_Studies->Lead_Candidate

Caption: Tiered workflow for the in vitro screening of DCPC.

Experimental Protocols: In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the affinity of DCPC for a panel of CNS receptors.

    • Method: Radioligand binding assays will be performed using cell membranes expressing the target receptors (e.g., 5-HT₂ₐ, D₂, α₁-adrenergic). DCPC will be incubated with the membranes and a specific radioligand. The amount of bound radioligand will be measured to determine the inhibitory constant (Ki) of DCPC.

    • Rationale: This high-throughput method allows for the rapid screening of multiple targets to identify potential "hits".

  • Enzyme Inhibition Assays (MAO-A and MAO-B):

    • Objective: To assess the inhibitory potential of DCPC on monoamine oxidase enzymes.

    • Method: A chemiluminescent assay can be used where MAO enzymes oxidize a substrate, producing hydrogen peroxide, which in turn generates a luminescent signal. The reduction in signal in the presence of DCPC indicates inhibition.

    • Rationale: Inhibition of MAO enzymes is a validated mechanism for antidepressant drugs.

  • Functional Assays:

    • Objective: To determine if DCPC acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

    • Method: For G-protein coupled receptors (GPCRs), downstream signaling can be measured. For example, a calcium mobilization assay using a fluorescent dye (e.g., Fluo-4) can be used for Gq-coupled receptors, while a cAMP assay can be used for Gs or Gi-coupled receptors.

    • Rationale: Binding affinity does not always correlate with functional activity. These assays provide crucial information about the compound's effect on cellular signaling.

Hypothetical In Vitro Data Summary
TargetAssay TypeResult (Hypothetical)Interpretation
5-HT₂ₐ Receptor Binding AssayKᵢ = 50 nMHigh affinity for a key serotonin receptor.
D₂ Receptor Binding AssayKᵢ > 10,000 nMLow affinity, suggesting selectivity.
α₁-Adrenergic Receptor Binding AssayKᵢ = 500 nMModerate affinity.
MAO-A Enzyme InhibitionIC₅₀ = 2 µMModerate inhibition of MAO-A.
5-HT₂ₐ Receptor Calcium FluxEC₅₀ = 150 nM (Antagonist)Functional antagonism at the 5-HT₂ₐ receptor.

Part 3: In Vivo Pharmacological Evaluation

Following promising in vitro results, in vivo studies are conducted to assess the compound's effects in a living organism. A tiered approach is recommended, starting with safety and tolerability, followed by behavioral pharmacology.

In Vivo Experimental Workflow

In_Vivo_Workflow DCPC_Candidate DCPC Toxicity Acute Toxicity & Tolerability (Dose-Range Finding) DCPC_Candidate->Toxicity Behavioral_Screen Behavioral Pharmacology Screen (e.g., Open Field, EPM, FST) Toxicity->Behavioral_Screen Pharmacokinetics Pharmacokinetic Profiling (Blood and Brain Levels) Behavioral_Screen->Pharmacokinetics Efficacy_Model Disease-Relevant Efficacy Model (Based on Behavioral Profile) Pharmacokinetics->Efficacy_Model Preclinical_Candidate Potential Preclinical Candidate Efficacy_Model->Preclinical_Candidate Decision_Making Data_Integration Integrate In Vitro, In Vivo, & ADME-Tox Data Go_Decision Proceed to Lead Optimization Data_Integration->Go_Decision Favorable Profile (Potency, Selectivity, Safety) No_Go_Decision Terminate Project Data_Integration->No_Go_Decision Unfavorable Profile (Toxicity, Poor PK) Hold_Decision Further Mechanistic Studies Data_Integration->Hold_Decision Ambiguous Results

Caption: Decision-making flowchart based on screening outcomes.

Based on our hypothetical results, a "Go" decision would be warranted. The next steps would involve lead optimization, where medicinal chemists would synthesize analogs of DCPC to improve potency, selectivity, and ADME properties. Further in vivo studies in more sophisticated disease models would also be necessary to confirm the initial findings and build a stronger case for preclinical development.

This technical guide has outlined a logical and scientifically rigorous pathway for the preliminary pharmacological screening of this compound. By following such a structured approach, researchers can efficiently and effectively evaluate the therapeutic potential of this and other novel chemical entities.

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Methodological & Application

The Strategic Application of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. In this context, the strategic incorporation of unique structural motifs that confer advantageous physicochemical and pharmacological properties is paramount. Among these, the aryl cyclopropane scaffold has emerged as a privileged structure, and 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile stands out as a versatile building block for the synthesis of a new generation of drug candidates. This document provides an in-depth guide to the synthesis and application of this valuable intermediate for researchers, scientists, and drug development professionals.

The inherent value of the cyclopropane ring in medicinal chemistry is well-established. Its rigid, three-dimensional structure can enforce a specific conformation on a molecule, leading to enhanced binding affinity and selectivity for its biological target.[1] The carbon-hydrogen bonds of a cyclopropane ring are shorter and stronger than those in aliphatic chains, rendering it more resistant to oxidative metabolism and thereby improving the pharmacokinetic profile of a drug candidate.[2][3] When combined with the 3,4-dimethoxyphenyl (veratrole) moiety, a common feature in numerous biologically active compounds, the resulting scaffold offers a unique entry point to novel chemical space.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through the alkylation of 3,4-dimethoxyphenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions. This method provides a direct and scalable route to the desired product.

Protocol 1: Synthesis of this compound

Materials:

  • 3,4-Dimethoxyphenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethoxyphenylacetonitrile (1 equivalent), toluene (10 volumes), and tetrabutylammonium bromide (0.05 equivalents).

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5 equivalents).

  • Add 1,2-dibromoethane (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to 60-70 °C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add deionized water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 5 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Diagram of Synthetic Workflow:

Synthesis of this compound start 3,4-Dimethoxyphenylacetonitrile reagents 1,2-Dibromoethane 50% NaOH (aq) TBAB, Toluene start->reagents product This compound reagents->product 60-70 °C Key Transformations nitrile This compound acid 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic Acid nitrile->acid KOH, Ethylene glycol 140-150 °C amine 1-(3,4-Dimethoxyphenyl)cyclopropylamine nitrile->amine 1. LiAlH₄, THF 2. H₂O workup

Caption: Key transformations of the nitrile group for medicinal chemistry applications.

Applications in Drug Discovery

The 1-(3,4-Dimethoxyphenyl)cyclopropane scaffold is a valuable starting point for the development of novel therapeutics across various disease areas. The unique combination of the rigid cyclopropane ring and the electronically rich dimethoxyphenyl group can be exploited to target a range of biological receptors and enzymes.

Potential Therapeutic Areas:

  • Oncology: The cyclopropylamine moiety is a key component of several approved and investigational anticancer agents. [4]The 1-(3,4-dimethoxyphenyl)cyclopropylamine can be used to synthesize novel inhibitors of kinases or other enzymes involved in cell proliferation and survival.

  • Central Nervous System (CNS) Disorders: The rigid cyclopropane scaffold can help in designing ligands with high selectivity for specific CNS receptors, such as those for dopamine, serotonin, or glutamate. The lipophilicity of the dimethoxyphenyl group may also contribute to blood-brain barrier permeability.

  • Infectious Diseases: Aryl cyclopropane derivatives have been explored for their antimicrobial and antiviral activities. [5]The unique three-dimensional shape of the 1-(3,4-dimethoxyphenyl)cyclopropane core can be used to design novel inhibitors of microbial enzymes.

Structural Moiety Key Advantages in Medicinal Chemistry Potential Applications
Cyclopropane Ring Enhanced metabolic stability, increased potency through conformational rigidity, improved pharmacokinetic profile. [2][3]Bioisosteric replacement for gem-dimethyl groups or double bonds, scaffold for rigid analogues.
3,4-Dimethoxyphenyl Group Present in numerous natural products and synthetic drugs with diverse biological activities, can engage in hydrogen bonding and π-stacking interactions with biological targets.Modulation of receptor binding, improvement of solubility and permeability.
Nitrile Group Versatile synthetic handle for conversion to carboxylic acids, amines, amides, and tetrazoles.Introduction of key functional groups for SAR studies and lead optimization.
Carboxylic Acid Derivative Allows for the formation of amides and esters, can act as a key binding group (e.g., to zinc metalloenzymes).Synthesis of diverse libraries of compounds for high-throughput screening.
Amine Derivative Introduction of a basic center, key for salt formation and improving solubility, allows for the synthesis of amides, sulfonamides, and ureas. [6][7]Development of ligands for G-protein coupled receptors (GPCRs) and ion channels.

References

  • ChemSynthesis. This compound. [Link]
  • Google Patents. Process for the manufacture of cyclopropylamine.
  • European Journal of Medicinal Chemistry.
  • Google Patents. Process for the manufacture of cyclopropylamine.
  • Medicinal Chemistry Lectures Notes. Medicinal chemistry of Cyclopropane. [Link]
  • Future Medicinal Chemistry.
  • PubMed Central.
  • MDPI.
  • Google Patents. Process for the manufacture of cyclopropylamine. [Link]
  • MDPI.
  • MDPI. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. [Link]
  • PubMed Central. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. [Link]
  • ResearchGate. Synthesis and Cardiotropic Activity of Cyclic Methoxyphenyltriazaalkanes. [Link]
  • Google Patents. Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.
  • Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • ResearchGate. ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]
  • ResearchGate.

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The Strategic Utility of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Constrained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Medicinal chemists increasingly turn to rigid, three-dimensional scaffolds to enforce specific conformations, thereby enhancing binding affinity to biological targets and improving metabolic stability. The cyclopropane ring, a small, strained carbocycle, is a privileged motif in this regard. Its unique electronic properties and ability to introduce conformational rigidity make it a valuable bioisostere for various functional groups.[1][2]

This guide focuses on 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile , a molecule that marries the advantageous properties of the cyclopropane ring with the well-established pharmacophoric contributions of the 3,4-dimethoxyphenyl (veratryl) group. While primarily recognized as a crucial synthetic intermediate, its structural components suggest a broader potential that warrants exploration. This document provides a detailed overview of its primary application in the synthesis of neurotransmitter reuptake inhibitors, alongside protocols for its synthesis and hypothetical screening cascades to uncover novel biological activities.

Part 1: Core Application - A Key Intermediate for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The most prominent application of this compound is its role as a key precursor in the synthesis of Milnacipran . Milnacipran is a well-established serotonin-norepinephrine reuptake inhibitor (SNRI) used in the clinical management of fibromyalgia and depression.[3][4][5] The cyclopropane core is integral to the pharmacological activity of Milnacipran, locking the phenyl and aminomethyl groups in a specific spatial orientation conducive to binding the serotonin (SERT) and norepinephrine (NET) transporters.

Mechanism of Action of Milnacipran

Milnacipran exerts its therapeutic effects by binding to SERT and NET, blocking the reuptake of serotonin and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.[3][6] This dual-action mechanism is believed to be crucial for its efficacy in treating conditions characterized by both mood disturbances and chronic pain, such as fibromyalgia.[4][5] The increased monoamine levels in descending spinal pathways are thought to dampen the transmission of pain signals.

Below is a diagram illustrating the mechanism of action of SNRIs like Milnacipran at the neuronal synapse.

SNRI_Mechanism cluster_pre cluster_post presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron sert SERT synaptic_cleft->sert 5-HT Reuptake net NET synaptic_cleft->net NE Reuptake receptor 5-HT/NE Receptors synaptic_cleft->receptor Binding & Signal Transduction vesicle Vesicles (5-HT, NE) vesicle->synaptic_cleft Neurotransmitter Release milnacipran Milnacipran milnacipran->sert Inhibition milnacipran->net Inhibition

Caption: Mechanism of Milnacipran as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

Part 2: Synthetic and Analytical Protocols

The following protocols provide a framework for the synthesis and evaluation of this compound and its conversion to Milnacipran.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from general procedures for the cyclopropanation of arylacetonitriles.[7]

Rationale: This reaction proceeds via an α-alkylation of the acidic proton of the arylacetonitrile. A strong base is required to deprotonate the carbon alpha to the nitrile and phenyl groups. 1,2-Dibromoethane serves as the electrophile for a double alkylation, forming the cyclopropane ring.

Materials:

  • 3,4-Dimethoxyphenylacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,2-Dibromoethane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.

  • Charge the flask with sodium hydride (2.5 equivalents, washed with anhydrous hexanes to remove mineral oil).

  • Add anhydrous DMF to the flask and cool the resulting slurry to 0 °C in an ice-water bath.

  • Dissolve 3,4-Dimethoxyphenylacetonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel over 30-40 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Add 1,2-Dibromoethane (1.2 equivalents) dropwise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

  • Separate the layers and extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2.2: Synthesis of Milnacipran from this compound

This protocol involves the reduction of the nitrile to a primary amine, followed by amidation.

Rationale: The nitrile group is first reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. The resulting aminomethyl cyclopropane is then coupled with diethylamine to form the final amide product, Milnacipran. This is a simplified representation; industrial syntheses often involve more complex, multi-step routes to control stereochemistry.[4][8]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethylamine

  • A suitable coupling agent (e.g., DCC, HATU) or conversion to an acyl chloride.

  • Hydrochloric acid (for salt formation)

  • Ethyl acetate

  • Sodium sulfate

Procedure (Conceptual Outline):

Step A: Reduction of the Nitrile

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (excess) in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of this compound in anhydrous THF.

  • After addition, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF.

  • Concentrate the filtrate to yield the crude 1-(3,4-Dimethoxyphenyl)cyclopropanemethanamine.

Step B: Amidation to form Milnacipran

  • The conversion of the intermediate amine and carboxylic acid (derived from hydrolysis of the nitrile, not shown) to the final amide can be achieved via standard peptide coupling methods. Alternatively, a more direct route from the nitrile is often employed in large-scale synthesis.

  • A common industrial approach involves converting a related carboxylic acid intermediate to an acyl chloride, followed by reaction with diethylamine.[6]

  • The final racemic Milnacipran base can be purified by chromatography.

Step C: Salt Formation

  • Dissolve the purified Milnacipran base in a suitable solvent like ethyl acetate or isopropanol.

  • Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise until precipitation is complete.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield Milnacipran hydrochloride.

Part 3: Protocols for Biological Evaluation

While the primary value of this compound has been as a synthetic building block, its constituent parts—the cyclopropane ring and the veratryl moiety—suggest potential for inherent biological activity. The following protocols are proposed to explore these possibilities and to characterize the activity of its derivatives like Milnacipran.

Protocol 3.1: In Vitro Serotonin and Norepinephrine Reuptake Inhibition Assay

Rationale: This assay directly measures the primary pharmacological effect of Milnacipran and would be the first-line screening assay for any novel analogs derived from the parent nitrile. The assay uses cells that express the human serotonin or norepinephrine transporters and measures the inhibition of radiolabeled neurotransmitter uptake.[9][10]

Materials:

  • HEK293 cells stably expressing human SERT (hSERT) or human NET (hNET)

  • [³H]-Serotonin (5-HT) and [³H]-Norepinephrine (NE)

  • Test compounds (e.g., Milnacipran, this compound) dissolved in DMSO

  • Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET)

  • 96-well cell culture plates and scintillation plates (e.g., Wallac MicroBeta Scintillation counter plates)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and counter

Procedure:

  • Plate hSERT or hNET expressing cells in 96-well plates and grow to confluence.

  • Prepare serial dilutions of test compounds and reference inhibitors in assay buffer. The final DMSO concentration should be kept low (<0.5%).

  • Aspirate the culture medium from the cells and wash with assay buffer.

  • Add the compound dilutions to the wells and pre-incubate for 10-20 minutes at room temperature or 37°C.

  • Initiate the uptake by adding [³H]-5-HT (for hSERT cells) or [³H]-NE (for hNET cells) to each well. For non-specific uptake control wells, add a high concentration of a known inhibitor (e.g., imipramine).

  • Incubate for a short period (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

  • Lyse the cells and transfer the lysate to a scintillation plate, or add scintillation fluid directly to the wells.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the control (vehicle-treated) wells after subtracting the non-specific uptake.

  • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Compound SERT Inhibition IC₅₀ (nM) NET Inhibition IC₅₀ (nM) Reference
Milnacipran~100-200~30-100[6]
Duloxetine~1-5~5-15[9]
Venlafaxine~25-80~150-250[11]
Note: IC₅₀ values can vary depending on assay conditions.
Protocol 3.2: In Vitro Metabolic Stability Assay

Rationale: The cyclopropane motif is often introduced to enhance metabolic stability.[12] This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes, which is a critical parameter in drug development.[8][13]

Materials:

  • Pooled human liver microsomes (HLM) or hepatocytes

  • NADPH regenerating system (for microsomes)

  • Test compound stock solution (in DMSO)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Prepare a master mix of buffer, NADPH regenerating system, and liver microsomes. Keep on ice.

  • Add a small volume of the test compound stock solution to wells of the incubation plate to achieve the desired final concentration (e.g., 1 µM).

  • Pre-warm the plate with the test compound to 37°C.

  • Initiate the reaction by adding the pre-warmed master mix to the wells.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Plot the natural log of the percentage of compound remaining versus time. The slope of the linear portion of this plot gives the rate constant of elimination (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Interpretation:

  • t½ (min) = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)

A longer half-life indicates greater metabolic stability.

Protocol 3.3: Exploratory Antifungal/Antimicrobial Screening

Rationale: The 3,4-dimethoxyphenyl moiety is present in veratraldehyde, which has demonstrated antifungal and antibacterial properties. It is plausible that this compound or its simple derivatives could possess similar activities. A basic broth microdilution assay is a standard method for initial screening.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in DMSO

  • Positive control antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

  • Sterile 96-well microtiter plates

  • Resazurin or similar viability indicator

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the appropriate growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the inoculum to each well containing the test compound, as well as to positive (no drug) and negative (no inoculum) control wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 35°C for 24-48 hours for fungi).

  • After incubation, assess microbial growth. This can be done visually or by adding a viability indicator like resazurin and measuring fluorescence or absorbance.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This workflow provides a logical progression from synthesis to targeted and exploratory biological evaluation.

Drug_Discovery_Workflow start Start: 3,4-Dimethoxyphenyl- acetonitrile synthesis_nitrile Protocol 2.1: Synthesis of This compound start->synthesis_nitrile nitrile_intermediate Key Intermediate synthesis_nitrile->nitrile_intermediate synthesis_milnacipran Protocol 2.2: Conversion to Milnacipran (and other analogs) nitrile_intermediate->synthesis_milnacipran antimicrobial_assay Protocol 3.3: Exploratory Antimicrobial Screening nitrile_intermediate->antimicrobial_assay Direct Testing final_compounds Final Compounds (e.g., Milnacipran) synthesis_milnacipran->final_compounds snri_assay Protocol 3.1: SNRI Activity Assay (Primary Screen) final_compounds->snri_assay metabolic_assay Protocol 3.2: Metabolic Stability (Pharmacokinetics) snri_assay->metabolic_assay hit_to_lead Hit-to-Lead Optimization metabolic_assay->hit_to_lead antimicrobial_assay->hit_to_lead

Caption: Proposed workflow for synthesis and evaluation of this compound derivatives.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design. Its primary role as a precursor to Milnacipran underscores the importance of the cyclopropane scaffold in achieving potent and balanced dual reuptake inhibition for the treatment of complex neurological disorders. The protocols outlined herein provide a comprehensive guide for researchers to synthesize this valuable intermediate and to characterize the pharmacological profile of its derivatives.

Furthermore, the potential for this scaffold to exhibit other biological activities, such as antimicrobial effects, should not be overlooked. The application of the exploratory screening protocols could unveil new therapeutic avenues for this chemical class. As the demand for novel therapeutics continues to grow, the intelligent application of privileged scaffolds like this compound will remain a cornerstone of successful drug discovery campaigns.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Milnacipran Hydrochloride?[Link]
  • McCleane, G. (2009). Milnacipran (Savella), a Treatment Option for Fibromyalgia. P T, 34(11), 623–630. [Link]
  • R Discovery. (n.d.). How does Milnacipran Hydrochloride exert its therapeutic effects at the molecular and cellular levels?
  • BioAgilytix. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]
  • Eastwood, B. J., et al. (2013). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters, 4(11), 1085–1090. [Link]
  • Protocols.io. (2025, August 3).
  • Gota, C. E. (2010). Milnacipran, a serotonin and norepinephrine reuptake inhibitor: a novel treatment for fibromyalgia. Future Medicine, 5(1), 37-46. [Link]
  • FAQ. (n.d.).
  • Peters, U., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
  • Bioorganic & Medicinal Chemistry Letters. (2012). Drug metabolic stability in early drug discovery to develop potential lead compounds. [Link]
  • Organic Syntheses. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.
  • PubMed Central. (2014).
  • PubMed Central. (2018, March 16). Development of serotonin transporter reuptake inhibition assays using JAR cells. [Link]
  • Semantic Scholar. (n.d.).
  • Ataman Kimya. (n.d.).
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  • Semantic Scholar. (2021, May 25). Repellency of Veratraldehyde (3,4-Dimethoxy Benzaldehyde) against Mosquito Females and Tick Nymphs. [https://www.semanticscholar.org/paper/Repellency-of-Veratraldehyde-(3%2C4-Dimethoxy-against-Kim-Kim/f46401083e58b85750d5402919106093671286b2]([Link]
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Application Note & Protocol Guide: Strategic Derivatization of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the strategic chemical modification of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, a valuable scaffold in modern drug discovery. The inherent structural features—a conformationally rigid cyclopropane ring, an electron-rich aromatic system, and a versatile nitrile handle—offer multiple avenues for derivatization.[1][2][3] We present detailed protocols and the underlying chemical rationale for modifications at each of these sites. The objective is to enable medicinal chemists and drug development professionals to systematically generate diverse compound libraries for robust Structure-Activity Relationship (SAR) exploration, ultimately aiming to optimize potency, selectivity, and pharmacokinetic properties.

Introduction: The Strategic Value of the Scaffold

The this compound scaffold is a privileged starting point for medicinal chemistry campaigns. Its components contribute unique and desirable properties:

  • Cyclopropane Ring: This three-membered carbocycle acts as a "bioisostere" for larger or more flexible groups, such as a gem-dimethyl or phenyl ring. It imparts conformational rigidity, which can lock a molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects.[2][3] Furthermore, the cyclopropane moiety often enhances metabolic stability by protecting adjacent functional groups from enzymatic degradation.[1]

  • 3,4-Dimethoxyphenyl Group: This electron-rich aromatic system, often found in natural products and pharmaceuticals, can engage in crucial π-π stacking or hydrophobic interactions within a biological target's binding site. The methoxy groups are also potential hydrogen bond acceptors and their metabolic liability (O-demethylation) can be a point of optimization.[4][5]

  • Nitrile Group: The nitrile is a highly versatile functional group in drug design. It is a compact, polar group that can act as a hydrogen bond acceptor.[6][7] Crucially, it serves as a synthetic linchpin, readily convertible into a wide array of other functionalities, including carboxylic acids, primary amines, ketones, and heterocycles like tetrazoles.[6][8][9]

This guide is structured around a multi-pronged derivatization strategy, targeting these three key regions to comprehensively explore the chemical space around the core scaffold.

Derivatization_Strategy start_node 1-(3,4-Dimethoxyphenyl) cyclopropanecarbonitrile cat1 Nitrile Group Transformations start_node->cat1 cat2 Aromatic Ring Modifications start_node->cat2 cat3 Cyclopropane Ring Modifications (Advanced) start_node->cat3 sub1_1 Hydrolysis (→ Acid) cat1->sub1_1 sub1_2 Reduction (→ Amine) cat1->sub1_2 sub1_3 Grignard Add. (→ Ketone) cat1->sub1_3 sub1_4 Cycloaddition (→ Tetrazole) cat1->sub1_4 sub2_1 Electrophilic Subst. (Halogenation, Nitration) cat2->sub2_1 sub2_2 Demethylation (→ Phenols) cat2->sub2_2 sub2_3 Cross-Coupling (Post-Halogenation) cat2->sub2_3 sub3_1 Ring Opening (Scaffold Hopping) cat3->sub3_1

Caption: Overall derivatization strategy for SAR studies.

Derivatization at the Nitrile Moiety

The nitrile group is the primary and most versatile handle for introducing diversity. Its transformations allow for the installation of key pharmacophoric features.

Nitrile_Transformations start R-CN (Starting Nitrile) acid R-COOH (Carboxylic Acid) start->acid  H₃O⁺, Δ (Hydrolysis) amine R-CH₂NH₂ (Primary Amine) start->amine  1. LiAlH₄  2. H₂O (Reduction) ketone R-COR' (Ketone) start->ketone  1. R'MgBr  2. H₃O⁺ (Grignard Add.) tetrazole R-CN₄H (Tetrazole) start->tetrazole  NaN₃, NH₄Cl (Cycloaddition) amide R-CONR'R'' (Amide Library) acid->amide  Coupling Agents + R'R''NH acylated_amine R-CH₂NHCOR' (Acylated Amine) amine->acylated_amine  Acyl Chloride or Anhydride

Caption: Key synthetic transformations of the nitrile group.

Hydrolysis to Carboxylic Acid

Rationale: Converting the nitrile to a carboxylic acid introduces a key acidic functional group capable of forming strong hydrogen bonds and salt bridges. The resulting acid is a critical intermediate for creating a diverse amide library via coupling reactions, allowing for systematic probing of adjacent pockets in the target binding site.

Protocol 2.1: Acid-Catalyzed Nitrile Hydrolysis

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reaction: Add a 6 M aqueous solution of sulfuric acid or hydrochloric acid (10-20 volumes).

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. The product may precipitate. If not, extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can often be purified by recrystallization or silica gel chromatography.[10][11][12][13][14]

Reduction to Primary Amine

Rationale: Reduction of the nitrile to a primary amine introduces a basic center, which can profoundly alter the compound's physicochemical properties (e.g., solubility, pKa). The resulting aminomethyl group can form ionic interactions and serves as a new point for diversification through acylation, sulfonylation, or reductive amination.

Protocol 2.2: Nitrile Reduction with LiAlH₄

  • CAUTION: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Quenching (Fieser work-up): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified by chromatography or converted to its hydrochloride salt for easier handling and purification.[15][16]

Grignard Addition to Form Ketones

Rationale: The addition of organometallic reagents, such as Grignard reagents, converts the nitrile into a ketone. This reaction is a powerful C-C bond-forming strategy that allows for the introduction of a wide variety of alkyl, aryl, or heteroaryl substituents (R'), significantly expanding the structural diversity of the library.[17][18]

Protocol 2.3: Ketone Synthesis via Grignard Reaction

  • CAUTION: Grignard reagents are moisture-sensitive. Use anhydrous solvents and an inert atmosphere.

  • Setup: To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Addition: Cool the solution to 0 °C. Add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.1-1.2 eq) dropwise.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-6 hours or until TLC indicates consumption of the starting material. The reaction forms a stable magnesium-imine complex.

  • Hydrolysis: Cool the mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution. This will hydrolyze the imine intermediate to the ketone.[19]

  • Work-up: Extract the mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting ketone by silica gel column chromatography.

Derivatization at the Aromatic Ring

The 3,4-dimethoxyphenyl ring is activated towards electrophilic aromatic substitution (SEAr), primarily at the C-2 and C-6 positions, which are ortho to the methoxy groups and not sterically hindered by the cyclopropane ring.

Aromatic_Modifications start 3,4-Dimethoxyphenyl Scaffold halogenated Halogenated Ring (Br, Cl) start->halogenated  NBS or NCS (Halogenation) nitrated Nitrated Ring (NO₂) start->nitrated  HNO₃, H₂SO₄ (Nitration) phenolic Dihydroxy Ring (OH, OH) start->phenolic  BBr₃ (Demethylation) coupled Cross-Coupled Product (Aryl, Alkyl) halogenated->coupled  Pd Catalyst, Boronic Acid (Suzuki Coupling)

Caption: Strategies for modifying the dimethoxyphenyl ring.

Electrophilic Halogenation

Rationale: Introducing a halogen (e.g., Br, Cl) serves two purposes. First, it acts as a probe for steric and electronic effects in that region of the molecule. Second, it installs a synthetic handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the attachment of a vast array of aryl, heteroaryl, or alkyl groups.

Protocol 3.1: Aromatic Bromination with NBS

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a flask protected from light.

  • Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours. Monitor the formation of the mono-brominated product by LC-MS. The major product is typically substitution at the C-6 position.

  • Work-up: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with DCM.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by silica gel chromatography to isolate the desired regioisomer.[20][21][22]

Data Summary & Library Design

Systematic derivatization requires careful planning. The following table outlines a potential initial library design based on the protocols described.

Compound ID Modification Strategy Reagents Target Functional Group SAR Rationale
Parent-01 --NitrileBaseline compound
Acid-01 2.1 Nitrile HydrolysisH₂SO₄, H₂OCarboxylic AcidIntroduce H-bond donor/acceptor, probe for acidic interactions.
Amide-01a Acid-01 + CouplingEDC, HOBt, BenzylamineBenzylamideExplore steric bulk and hydrophobic interactions near the acid position.
Amine-01 2.2 Nitrile ReductionLiAlH₄Primary AmineIntroduce a basic center, probe for ionic interactions.
Ketone-01a 2.3 Grignard AdditionPhenylmagnesium bromidePhenyl KetoneIntroduce large, rigid aromatic group for π-stacking exploration.
Ring-Br-01 3.1 Aromatic HalogenationNBSBromo-ArylProbe electronic effects; handle for further Suzuki coupling.
Ring-Br-Aryl-01 Ring-Br-01 + SuzukiPd(PPh₃)₄, Pyridine-3-boronic acidPyridyl-ArylIntroduce H-bond acceptor and explore new binding vectors.

Conclusion

The derivatization of this compound is a powerful strategy for generating novel chemical entities for drug discovery. By systematically modifying the nitrile, the aromatic ring, and considering the stability of the cyclopropane core, researchers can conduct thorough SAR studies. The protocols provided herein offer robust and validated methods to build a diverse chemical library, paving the way for the identification of lead candidates with improved biological activity and drug-like properties.

References

  • Mechanism of ring opening of cyclopropane carbonyls with alkoxy benzenes. (n.d.). Google Patents.
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (n.d.). PMC.
  • Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.). ResearchGate.
  • cyclopropanecarboxylic acid. (n.d.). Organic Syntheses.
  • Visible-Light-Mediated Ring-Opening Reactions of Cyclopropanes. (n.d.). ResearchGate.
  • Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. (2015). PubMed.
  • Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. (n.d.). RSC Publishing.
  • A Comparative Guide to the Ring-Opening Reactions of Cyclopropanethione and Cyclopropane. (n.d.). Benchchem.
  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (n.d.). Semantic Scholar.
  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2018). ResearchGate.
  • Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). ResearchGate.
  • Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones. (n.d.). Benchchem.
  • An Expedient and Practical Method for the Synthesis of A Diverse Series of Cyclopropane α-Amino Acids and Amines. (n.d.). ResearchGate.
  • Grignard reaction. (n.d.). Wikipedia.
  • Application of Cyclopropane in Drug Discovery. (n.d.). PharmaBlock.
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry.
  • Derivatization of nitrile-sugars. (2024). Student Theses Faculty of Science and Engineering.
  • Electrophilic aromatic substitution. (n.d.). Wikipedia.
  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Publishing.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
  • The role of the methoxy group in approved drugs. (n.d.). ResearchGate.
  • Electrophilic Aromatic Substitution – The Mechanism. (n.d.). Chemistry Steps.
  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025). PMC.
  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal.

Sources

Application Note: Quantitative Analysis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is a molecule of interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of novel therapeutic agents. The presence of a cyclopropane ring introduces conformational rigidity, while the dimethoxyphenyl and nitrile moieties offer sites for further chemical modification and interaction with biological targets. Accurate and precise quantification of this compound is paramount during synthesis, for quality control of starting materials, and in pharmacokinetic studies.

This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust method for routine analysis, and Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for identification and quantification, particularly at lower concentrations. The methodologies described herein are grounded in established principles of chromatographic separation for related chemical structures, including aromatic nitriles and cyclopropane derivatives.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₂ChemSynthesis[1]
Molecular Weight203.24 g/mol ChemSynthesis[1]
AppearanceSolid (predicted)N/A
SolubilitySoluble in organic solvents like methanol, acetonitrile, and dichloromethane.General chemical knowledge
UV λmax~230 nm, ~280 nm (predicted in methanol)Inferred from dimethoxyphenyl chromophore

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Principle: Reversed-phase HPLC is the method of choice for the routine quantification of this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The dimethoxyphenyl group provides sufficient hydrophobicity for retention on a C18 column, and the nitrile group adds to the polarity. The aromatic nature of the compound allows for sensitive detection using a UV detector.

Experimental Protocol: HPLC
  • Instrumentation and Columns:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • This compound reference standard.

    • HPLC-grade acetonitrile and methanol.

    • Deionized water (18.2 MΩ·cm).

    • HPLC-grade phosphoric acid (optional, for pH adjustment).

  • Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (60:40, v/v)Provides good separation and reasonable retention times for compounds of similar polarity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection Wavelength 230 nm and 280 nmThe dimethoxyphenyl chromophore is expected to have strong absorbance at these wavelengths.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring good sensitivity.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.
  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

    • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be > 0.999.

    • Determine the concentration of the analyte in the prepared samples by interpolating their peak areas from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Dilution_Std Calibration Standards Standard->Dilution_Std Dissolve & Dilute Sample Test Sample Dilution_Smp Filtered Sample Solution Sample->Dilution_Smp Dissolve & Dilute Solvent Methanol/Mobile Phase Solvent->Dilution_Std Solvent->Dilution_Smp HPLC HPLC System (C18 Column) Dilution_Std->HPLC Dilution_Smp->HPLC Detector UV Detector (230/280 nm) HPLC->Detector Data_System Data Acquisition Detector->Data_System Calibration Calibration Curve (Peak Area vs. Conc.) Data_System->Calibration Quantification Quantification of Sample Calibration->Quantification GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Standard_GC Reference Standard Dilution_Std_GC Calibration Standards Standard_GC->Dilution_Std_GC Dissolve & Dilute Sample_GC Test Sample Dilution_Smp_GC Sample Solution Sample_GC->Dilution_Smp_GC Dissolve Solvent_GC Ethyl Acetate Solvent_GC->Dilution_Std_GC Solvent_GC->Dilution_Smp_GC GCMS GC-MS System Dilution_Std_GC->GCMS Dilution_Smp_GC->GCMS MS_Detector MS Detector (EI, Scan/SIM) GCMS->MS_Detector Data_System_GC Data Acquisition MS_Detector->Data_System_GC Identification Spectrum & RT Match Data_System_GC->Identification Quantification_GC SIM Calibration & Quantification Data_System_GC->Quantification_GC

Sources

Application Notes and Protocols for 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the laboratory handling, storage, and use of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile (CAS No. 20802-15-7). As a specialized chemical intermediate, its unique structure—featuring a strained cyclopropane ring and a nitrile functional group—necessitates specific protocols to ensure experimental integrity and user safety. These guidelines are intended for researchers, chemists, and drug development professionals who utilize this compound as a building block in complex organic synthesis. The protocols herein are grounded in established principles of laboratory safety and chemical management, addressing risk assessment, personal protective equipment (PPE), engineering controls, emergency procedures, and proper disposal.

Compound Profile and Physicochemical Properties

This compound is a solid organic compound valued in medicinal chemistry and synthetic research.[1] Its structure is a key precursor for more complex molecules, where the nitrile group can be transformed into amines or carboxylic acids, and the cyclopropane ring introduces conformational rigidity, a desirable trait for modulating the metabolic stability and potency of drug candidates.[1][2]

Understanding its physical properties is the first step in safe handling. While comprehensive experimental data for this specific compound is not widely published, its characteristics can be inferred from its structure and data on analogous compounds.

PropertyDataSource
CAS Number 20802-15-7[3]
Molecular Formula C₁₂H₁₃NO₂[3]
Molecular Weight 203.24 g/mol [3]
Appearance Assumed to be a solid at room temperature.Inferred
Melting Point Not available[3]
Boiling Point Not available[3]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); low solubility in water.Inferred
InChIKey PZVYROVODMATJD-UHFFFAOYSA-N[3]

Hazard Identification and Risk Assessment

Primary Hazards:

  • Toxicity: Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6] In the body, they can metabolize to release cyanide, a potent toxin.

  • Irritation: The compound may cause irritation to the skin, eyes, and respiratory system.[4][7]

  • Thermal Decomposition: Hazardous decomposition products upon heating may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and highly toxic hydrogen cyanide gas.[6]

Routes of Exposure: The primary routes of chemical exposure in a laboratory setting are dermal contact, inhalation, ingestion, and ocular exposure.[8] All handling procedures must be designed to mitigate these risks.

Risk Mitigation Workflow

The following diagram outlines the essential decision-making process for mitigating risks before handling the compound.

RiskMitigation start Start: New Experiment with This compound assess 1. Assess Hazards - Review data for analogous nitriles - Note toxicity (oral, dermal, inhalation) - Note potential for irritation start->assess controls 2. Select Engineering Controls Is the procedure likely to generate dust or aerosols? assess->controls hood Work inside a certified Chemical Fume Hood controls->hood Yes bench Work on an open bench (Not Recommended) controls->bench No ppe 3. Select Appropriate PPE - Safety Goggles/Face Shield - Nitrile Gloves (or thicker) - Lab Coat hood->ppe bench->ppe protocol 4. Develop Protocol - Weighing & Transfer - Dissolution - Reaction Quenching - Waste Disposal ppe->protocol emergency 5. Prepare for Emergencies - Locate Safety Shower & Eyewash - Have spill kit ready - Review First Aid for Nitrile Exposure protocol->emergency proceed Proceed with Experiment emergency->proceed HandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Hood) cluster_cleanup Cleanup Phase prep1 Don PPE (Goggles, Coat, Gloves) prep2 Verify Fume Hood Function prep1->prep2 prep3 Prepare Clean Work Area prep2->prep3 handle1 Equilibrate Container to Room Temp prep3->handle1 handle2 Weigh Solid Carefully handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 handle4 Securely Close Stock Container handle3->handle4 clean1 Decontaminate Tools & Surfaces handle4->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: Step-by-step workflow for the safe handling of the compound.

Storage and Stability

Proper storage is essential to maintain the chemical integrity of this compound and prevent degradation.

Potential Sensitivities:

  • Light: Many complex organic molecules are sensitive to light, which can catalyze decomposition. [9]* Air/Moisture: The compound may be sensitive to atmospheric oxygen or moisture over long periods. [10]Hydrolysis of the nitrile group is a potential degradation pathway.

Storage Protocol
ConditionRecommendationRationale
Short-Term Storage (Days to Weeks)Store in the original supplier vial, tightly sealed with Parafilm® around the cap. Place inside a desiccator at room temperature, away from direct light. [11]Protects from atmospheric moisture and light during active use.
Long-Term Storage (Months to Years)Transfer the compound into an amber glass vial with a PTFE-lined cap. Purge the vial with an inert gas (e.g., Argon or Nitrogen) before sealing. Store in a refrigerator (2-8°C) or freezer. [12][10]Inert atmosphere prevents oxidation and hydrolysis. Cold temperatures slow decomposition. Amber glass blocks UV light. [9][10]
Storage Decision Tree

StorageDecision start How long will the compound be stored? short_term Short-Term (< 1 Month) start->short_term Short long_term Long-Term (> 1 Month) start->long_term Long st_protocol 1. Tightly seal original container. 2. Wrap cap with Parafilm®. 3. Place in desiccator away from light. short_term->st_protocol lt_protocol 1. Use amber vial with PTFE-lined cap. 2. Purge headspace with inert gas (Ar/N₂). 3. Seal tightly. 4. Store in refrigerator (2-8°C). long_term->lt_protocol

Caption: Decision tree for selecting the appropriate storage protocol.

Emergency Procedures

Preparation is key to responding effectively to an accident. [13]

Spill Response

This protocol is for small spills (<10 g) manageable by trained laboratory personnel.

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or involves volatile substances, evacuate the area and notify emergency services.

  • Control: If safe to do so, prevent the spill from spreading.

  • PPE: Don appropriate PPE, including a respirator if necessary.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels directly on the spill.

  • Collect: Carefully sweep the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

First Aid Measures

These are general guidelines based on the hazards of nitriles. Always consult the specific SDS if available and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. * Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. [14]* Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [14]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7][14]

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent materials should be placed in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled container for halogenated or non-halogenated organic waste, as appropriate. Do not pour chemical waste down the drain. [15]* Empty Containers: The original "empty" container will still contain residue and should be disposed of as hazardous waste.

Follow all institutional, local, and national regulations for hazardous waste disposal. [13]

References

  • ChemSynthesis. (2025). This compound. ChemSynthesis. [Link]
  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. PennEHRS. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. University of Rochester. [Link]
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC EHS. [Link]
  • NCBioNetwork. (2014). Safe Chemical Handling / Lab Safety Video Part 5. YouTube. [Link]
  • LabHomepage. (2012).
  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarbonitrile. PubChem. [Link]
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. USU Environmental Health & Safety. [Link]
  • MySkinRecipes. (n.d.). 1-(3,4-dimethoxyphenyl)cyclobutane-1-carbonitrile. MySkinRecipes. [Link]
  • ChemBK. (2024). cyclopropane carbonitrile. ChemBK. [Link]
  • Patsnap. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Eureka. [Link]
  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile. NIST WebBook. [Link]
  • National Center for Biotechnology Information. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Phenylcyclopropanecarbonitrile. PubChem. [Link]

Sources

Safety Precautions for 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide on the safety precautions for handling 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is synthesized from data on structurally analogous compounds, including substituted benzonitriles and cyclopropane derivatives. The protocols herein are designed to establish a self-validating system of safety, emphasizing hazard identification, risk mitigation, and emergency preparedness. All procedures should be conducted with the utmost caution, assuming the compound is hazardous.

Introduction: Understanding the Hazard Profile

This compound is a specialized chemical intermediate likely utilized in pharmaceutical research and development. Its molecular structure combines three key functional groups, each contributing to its potential hazard profile: the 3,4-dimethoxyphenyl group, the strained cyclopropane ring, and the nitrile functional group.

  • Aryl Nitrile Moiety: Organic nitriles are known for their potential toxicity. They can be absorbed through the skin, inhaled, or ingested.[1] A significant concern is the potential for in vivo metabolism to release cyanide, which can inhibit cellular respiration and lead to severe health effects, including headache, dizziness, weakness, collapse, unconsciousness, and even death.[2] Upon thermal decomposition, nitriles can also emit highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[3]

  • Cyclopropane Ring: The three-membered ring of cyclopropane is highly strained. While this strain is key to its synthetic utility, it can also influence the molecule's reactivity.[4] Cyclopropanes carrying electron-accepting groups, such as a nitrile, can act as electrophiles in ring-opening reactions.[5]

  • Dimethoxyphenyl Group: The dimethoxybenzene portion of the molecule is generally less reactive, but its metabolic pathways should be considered.

Given the combined potential hazards, a conservative approach to handling is mandatory. The toxicological properties of this compound have not been fully investigated, and therefore, it must be treated as a substance with significant potential for harm.[2]

Hazard Identification and Classification

While specific data is unavailable for this compound, based on analogous compounds, a presumptive hazard classification is provided in Table 1.

Table 1: Presumptive Hazard Classification

Hazard ClassClassificationBasis of Classification
Acute Toxicity, Oral Category 3: Toxic if swallowed Based on data for Cyclopropanecarbonitrile[6] and (3,4-Dimethoxyphenyl)acetonitrile.[3]
Acute Toxicity, Dermal Category 3: Toxic in contact with skin Based on data for Cyclopropanecarbonitrile.[6][7]
Acute Toxicity, Inhalation Category 3: Toxic if inhaled Based on data for Cyclopropanecarbonitrile.[6]
Skin Corrosion/Irritation Category 2: Causes skin irritation Based on data for similar nitriles and cyclopropane derivatives.[6][8]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation Based on data for similar nitriles and cyclopropane derivatives.[6][8]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation Based on data for similar compounds.[8]
Flammability Flammable Liquid Based on data for Cyclopropanecarbonitrile.[6][9]

Note: This classification is precautionary and based on inference. All handling procedures should reflect these potential hazards.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous use of PPE, is essential.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[10]

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure.[10] The following PPE is mandatory when handling this compound:

Table 2: Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentStandard
Eye and Face Protection Chemical safety goggles and a full-face shield.ANSI Z87.1 or equivalent.[10]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consider double-gloving for extended procedures.[10][11]EN 374 or equivalent.
Body Protection A chemical-resistant lab coat or apron. For larger quantities, chemical-resistant coveralls are recommended.[12][13]
Respiratory Protection For situations with a higher risk of aerosol generation or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]
Footwear Closed-toe, chemical-resistant shoes.[11][13]

Safe Handling and Storage Protocols

General Handling Workflow

The following workflow is designed to minimize exposure during routine handling:

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup and Disposal prep_hood Verify Fume Hood Certification gather_materials Assemble All Necessary Equipment prep_hood->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh transfer Perform Transfers and Reactions weigh->transfer decontaminate Decontaminate Glassware and Surfaces transfer->decontaminate dispose Dispose of Waste in Designated Containers decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Stepwise workflow for safely handling this compound.

Specific Handling Procedures
  • Weighing: If the compound is a solid, weigh it out in the fume hood on a disposable weigh boat to minimize contamination of balances.

  • Solutions: When preparing solutions, add the solvent to the solid slowly to avoid splashing.[10]

  • Transfers: Use a cannula or syringe for liquid transfers of solutions.[14]

  • Heating: Avoid heating the compound unnecessarily. If a reaction requires elevated temperatures, use a well-controlled heating mantle and a condenser to prevent the release of vapors. Be aware that thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen cyanide.[3][9]

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition.[9]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][9]

  • The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteAction
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][9]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9][10]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]
Spill and Leak Procedures
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[8]

    • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[7]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

Waste Disposal

All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal.

cluster_waste Waste Segregation and Disposal cluster_containers Designated Hazardous Waste Containers cluster_disposal Final Disposal solid_waste Solid Waste (e.g., contaminated gloves, paper towels) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (e.g., reaction mixtures, solvent rinses) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (e.g., contaminated needles, cannulas) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Decision tree for the proper segregation and disposal of waste.

Conclusion: A Culture of Safety

The safe handling of this compound relies on a thorough understanding of its potential hazards, derived from structurally similar compounds. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed protocols outlined in this guide, researchers can minimize the risks associated with this compound. A proactive and vigilant approach to safety is paramount in the research and development environment.

References

  • Fluorochem Ltd. (2024-12-19). Safety Data Sheet: 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid.
  • Fisher Scientific. (2025-12-18).
  • ChemSynthesis. (2025-05-20). This compound.
  • U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.
  • CHEMM. Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025-12-19). Safety Data Sheet: (3,4-Dimethoxyphenyl)acetonitrile.
  • PubChem. Cyclopropanecarbonitrile.
  • (2022-06-07). Safety Data Sheet: 1,1-Cyclopropanedicarboxylic acid.
  • Sigma-Aldrich. (2024-08-07).
  • BenchChem. (n.d.). 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile.
  • BrightHR. (2025-03-20).
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • BenchChem. (n.d.). Personal protective equipment for handling 5'-O-Benzoylcytidine.
  • Sigma-Aldrich. (2010-03-13).
  • Sigma-Aldrich. (n.d.). Cyclopropanecarbonitrile 98%.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetonitrile, 99+%.
  • BenchChem. (n.d.). 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile.
  • National Center for Biotechnology Information. (n.d.). Reactivity of electrophilic cyclopropanes.
  • ChemSynthesis. (2025-05-20). 1-(3,4-dimethoxyphenyl)cyclopropanecarbaldehyde.
  • ResearchGate. (n.d.).
  • MDPI. (2023-04-16). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs.
  • CAMEO Chemicals - NOAA. (n.d.). Nitriles.
  • J Phys Chem A. (2024-10-24). Thermal Decomposition of 2-Cyclopentenone.
  • Fraunhofer-Publica. (n.d.).

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experimental setup for 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Chemistry of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the cyclopropane ring is a privileged structural motif.[1] Its inherent ring strain, estimated around 27.6 kcal/mol, and unique electronic properties, which are intermediate between an alkene and a gem-dimethyl group, confer conformational rigidity and novel metabolic profiles to parent molecules.[1][2] This three-membered carbocycle is increasingly incorporated into pharmaceutical agents to enhance potency, improve metabolic stability, and reduce off-target effects.[3]

This compound is a particularly valuable synthetic intermediate. It combines the desirable cyclopropane scaffold with a 3,4-dimethoxyphenyl group, a common feature in numerous biologically active compounds known for interacting with various receptors and enzymes.[4][5][6] The nitrile functionality serves as a versatile chemical handle, readily converted into primary amines, carboxylic acids, amides, and other functional groups, making this molecule a powerful building block for creating diverse chemical libraries for drug screening.

This application note provides detailed protocols for the fundamental transformations of this compound, focusing on the reduction and hydrolysis of the nitrile group. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Physicochemical Properties and Synthesis Overview

Before proceeding to its reactions, it is essential to understand the basic properties of the starting material.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 20802-15-7[7][8]
Molecular Formula C₁₂H₁₃NO₂[7]
Molecular Weight 203.24 g/mol [7][8]
Appearance Typically a solid or high-boiling liquidGeneral Knowledge
Purity ≥95% recommended for synthetic use[8]

The synthesis of this precursor can be achieved through several cyclopropanation strategies.[9] A common and effective approach is the phase-transfer-catalyzed reaction between 3,4-dimethoxyphenylacetonitrile and 1,2-dibromoethane using a strong base. The diagram below illustrates the general synthetic workflow.

Caption: General workflow for synthesizing the title compound.

Protocol 1: Reduction of the Nitrile to a Primary Amine

One of the most powerful transformations of the nitrile group is its reduction to a primary amine. This reaction opens the door to a vast array of subsequent derivatizations, such as amide couplings. For this conversion, a potent hydride donor is required, as milder reagents like sodium borohydride are ineffective.[10] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose.[10][11]

Causality and Mechanistic Insight

The reduction proceeds via nucleophilic attack of hydride ions (H⁻) from LiAlH₄ onto the electrophilic carbon of the nitrile. This occurs in two successive steps, first forming an imine anion intermediate, which is then further reduced to a dianion.[11] A final aqueous workup protonates the dianion to yield the primary amine.[11] The highly reactive nature of LiAlH₄ necessitates the use of anhydrous solvents and a carefully controlled quenching procedure to ensure safety and efficacy.

Caption: Workflow for the LiAlH₄ reduction of the nitrile.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄), powder or 1M solution in THF (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser with drying tube (CaCl₂ or CaSO₄)

  • Ice-water bath

  • Separatory funnel

  • Standard glassware for extraction and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a three-neck, oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the flask to 0°C using an ice-water bath. Carefully and portion-wise, add the LiAlH₄ powder to the stirred solvent. Note: LiAlH₄ reacts violently with water; ensure all glassware is scrupulously dry.

  • Substrate Addition: Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C via a dropping funnel. The addition should be slow to control the initial exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-12 hours).

  • Workup (Fieser Method): This quenching procedure is critical for safety and must be performed with extreme caution.[12]

    • Cool the reaction mixture back down to 0°C in an ice-water bath.

    • For every X g of LiAlH₄ used, slowly and sequentially add:

      • X mL of water

      • X mL of 15% aqueous NaOH

      • 3X mL of water

    • A granular white precipitate (lithium and aluminum salts) should form. Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

  • Isolation: Add anhydrous magnesium sulfate to the slurry, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate the solvent using a rotary evaporator. The resulting crude amine can be purified further by column chromatography or distillation if necessary.

Table 2: Reagent Quantities for a 5 mmol Scale Reaction

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound203.245.01.02 g1.0
Lithium Aluminum Hydride (LiAlH₄)37.9510.00.38 g2.0
Anhydrous THF--50 mL-

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

The conversion of the nitrile to a carboxylic acid is another cornerstone transformation, yielding a product that can be used in esterification or amide coupling reactions. This hydrolysis typically requires harsh conditions, such as refluxing in a strong acid or base.[13]

Causality and Mechanistic Insight

Under basic conditions, the hydroxide ion attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by the solvent (water/ethanol) to form an amide, which is then further hydrolyzed under the same conditions to the carboxylate salt. Acidification in the final workup step yields the neutral carboxylic acid. The cyclopropane ring and ether linkages are generally stable to these conditions.[14]

G Start 1-(3,4-Dimethoxyphenyl)-cyclopropanecarbonitrile Reagent 1. NaOH, EtOH/H₂O, Reflux 2. Acidification (e.g., HCl) Start->Reagent Treat with Product 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid Reagent->Product Produces

Sources

Application Notes & Protocols: Characterizing 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile Derivatives as Novel Voltage-Gated Sodium Channel Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rationale for Targeting Voltage-Gated Sodium Channels

The 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile scaffold represents a novel chemical entity with significant potential in modern drug discovery. While this specific class of derivatives is not extensively documented, an analysis of its core components provides a strong rationale for investigating its activity against voltage-gated sodium channels (VGSCs). The 3,4-dimethoxyphenyl moiety is a key feature in compounds known to modulate ion channels, and the rigid, metabolically stable cyclopropane ring is a favored element in medicinal chemistry for enhancing potency and optimizing pharmacokinetics.[1][2] VGSCs are critical for the initiation and propagation of action potentials in excitable cells like neurons, and their dysfunction is implicated in a wide range of channelopathies, including chronic pain, epilepsy, and cardiac arrhythmias.[3][4][5]

Modulators of VGSCs often exhibit state-dependent binding, preferentially interacting with open or inactivated channel states over the resting state.[5] This property can lead to selective inhibition of hyperactive neurons, such as those found in pain pathways or epileptic foci, while sparing normally firing cells, thereby improving the therapeutic index.[6][7]

This guide provides a comprehensive, field-proven framework for the in vitro characterization of novel this compound derivatives. We will proceed through a logical cascade of assays, from foundational physicochemical assessments to high-throughput primary screening and detailed electrophysiological characterization. This workflow is designed to identify active compounds, elucidate their mechanism of action, and build a robust data package for further drug development.

Experimental Workflow: A Phased Approach to Characterization

A successful in vitro pharmacology campaign requires a structured progression from broad screening to deep mechanistic insight. The following workflow ensures that resources are used efficiently and that the data generated at each stage informs the next.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Electrophysiological Characterization cluster_3 Phase 4: Selectivity & Final Profiling A Compound Solubility (Kinetic & Thermodynamic) C High-Throughput Screen (HTS): Membrane Potential Assay A->C Ensure compound is soluble in assay buffer B Compound Stability (Assay Buffer & Plasma) B->C Confirm compound stability during assay D Automated Patch Clamp (APC): IC50 Determination (Resting State) C->D Confirm hits & determine potency E APC: Use-Dependent Block Assessment D->E Characterize mechanism of potent compounds F APC: Voltage-Dependence of Inactivation E->F G APC: Isoform Selectivity Panel (e.g., Nav1.5, Nav1.2) F->G Assess off-target liability H Data Analysis & Candidate Selection G->H

Caption: A logical workflow for characterizing novel VGSC modulators.

Phase 1: Foundational Assays for Data Integrity

Before assessing biological activity, it is critical to determine the fundamental physicochemical properties of the test compounds. These assays prevent artifacts that can lead to false positives or negatives, ensuring the reliability of subsequent screening data.

Protocol 1: Kinetic and Thermodynamic Solubility Assessment

Causality: Poor solubility can cause compounds to precipitate in assay buffers, leading to inaccurate concentration measurements and an underestimation of potency. Kinetic solubility provides an initial assessment for high-throughput applications, while thermodynamic solubility gives the true equilibrium solubility, crucial for later-stage, precise measurements.[8][9][10]

Methodology (Kinetic Solubility):

  • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Using an automated liquid handler, dilute the stock solution into aqueous assay buffer (e.g., PBS, pH 7.4) to a final concentration (e.g., 100 µM) with a low final DMSO concentration (≤1%).

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scatter.

  • The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility limit.

Methodology (Thermodynamic Solubility):

  • Add an excess amount of the solid compound to a vial containing the assay buffer.

  • Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as LC-MS/MS or UV spectroscopy.

Protocol 2: Plasma and Assay Buffer Stability

Causality: Compound degradation in plasma or assay buffer can lead to a loss of active compound over the course of an experiment, resulting in an inaccurate assessment of biological activity. Plasma contains esterases and other enzymes that can metabolize labile compounds.[11][12][13]

Methodology:

  • Prepare solutions of the test compound in both the intended assay buffer and plasma (human, rat, or mouse) at a final concentration (e.g., 1 µM).

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the solution.

  • Immediately terminate any enzymatic reaction by adding a protein precipitation agent (e.g., cold acetonitrile containing an internal standard).

  • Centrifuge the samples to pellet precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent compound remaining.

  • Calculate the percentage of compound remaining at each time point relative to time zero to determine the compound's half-life (t½).

ParameterAcceptable CriteriaRationale
Kinetic Solubility >50 µMEnsures solubility for primary screening concentrations.
Buffer Stability (t½) >120 minCompound should be stable for the duration of the in vitro assay.
Plasma Stability (t½) >60 minProvides an early indication of potential in vivo metabolic liabilities.

Phase 2: High-Throughput Primary Screening

The goal of this phase is to rapidly screen a library of the this compound derivatives to identify "hits" that modulate VGSC activity. A fluorescence-based membrane potential assay is ideal for this purpose due to its high throughput and sensitivity.[14][15][16]

Protocol 3: FLIPR Membrane Potential Assay for VGSC Inhibitors

Causality: This assay measures changes in cell membrane potential. In their resting state, many VGSCs are inactivated. A VGSC activator (e.g., veratridine) is used to force the channels into an open state, causing an influx of Na+ ions and depolarizing the cell membrane.[17][18] An inhibitory compound will prevent this depolarization. The change in membrane potential is monitored using a voltage-sensitive fluorescent dye.

Cell Line: HEK293 cells stably expressing a human VGSC subtype of interest (e.g., Nav1.7 for pain, Nav1.5 for cardiac safety).[19][20]

Methodology:

  • Cell Plating: Seed the HEK-Nav1.x cells into 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit). Incubate for 30-60 minutes at 37°C.[17]

  • Compound Pre-incubation: Transfer the plate to a fluorescence imaging plate reader (FLIPR). Add the test compounds at various concentrations and incubate for a set period (e.g., 10-15 minutes).

  • Activation and Reading: Add a pre-determined EC80 concentration of a VGSC activator (e.g., veratridine). The instrument will continuously measure the fluorescence signal before and after the addition of the activator.

  • Data Analysis: The influx of Na+ upon activation causes depolarization, which results in an increase in fluorescence. Calculate the percentage of inhibition of the veratridine-induced signal for each compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for active compounds.

Phase 3: Electrophysiological Hit Confirmation and Mechanistic Studies

Hits identified in the primary screen must be confirmed and characterized using the gold-standard method for ion channel research: patch-clamp electrophysiology.[21][22][23] Automated patch-clamp (APC) systems provide the necessary throughput to analyze multiple compounds in detail.[24][25]

G cluster_0 Voltage Protocol & Channel States protocol Holding Potential (-120 mV) Test Pulse (-10 mV) Repolarization (-120 mV) states Resting State Open State Inactivated State protocol:f0->states:r Channel is Closed protocol:f1->states:o Depolarization causes channel to Open protocol:f2->states:r Repolarization allows recovery to Resting state states:o->states:i

Sources

Application Note: A Design of Experiments (DoE) Approach for the Robust Synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a DoE Approach

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is a key intermediate in the synthesis of various pharmacologically active molecules. The cyclopropane motif is a prevalent feature in medicinal chemistry, valued for its ability to confer unique conformational constraints and metabolic stability to drug candidates.[1][2] However, the synthesis of highly substituted cyclopropanes can be challenging, often suffering from low yields and the formation of impurities.[1]

Traditional optimization methods, such as the OVAT approach, are often inefficient, requiring a large number of experiments and failing to account for interactions between different reaction parameters.[3][4] Design of Experiments (DoE) is a powerful statistical methodology that overcomes these limitations by allowing for the simultaneous variation of multiple factors.[5][6] This approach not only minimizes the number of required experiments but also provides a comprehensive understanding of the process, including the identification of critical factor interactions that would be missed by OVAT methods.[3][7]

This guide details a systematic DoE workflow to optimize the synthesis of this compound via a phase-transfer catalyzed cyclopropanation reaction.

Proposed Synthetic Pathway: Phase-Transfer Catalysis

The synthesis proceeds via the reaction of 3,4-dimethoxyphenylacetonitrile with 1,2-dibromoethane under basic conditions, facilitated by a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).

Reaction Scheme:

  • Starting Material: 3,4-Dimethoxyphenylacetonitrile

  • Reagent: 1,2-Dibromoethane

  • Base: Sodium Hydroxide (NaOH)

  • Catalyst: Tetrabutylammonium Bromide (TBAB)

  • Product: this compound

The mechanism involves the deprotonation of the arylacetonitrile by the base in the aqueous phase. The PTC then transports the resulting carbanion into the organic phase, where it undergoes an intramolecular S_N2 reaction with 1,2-dibromoethane to form the cyclopropane ring.[8][9] This biphasic system offers advantages in scalability and safety, making it ideal for process development.[8]

The Two-Stage DoE Optimization Workflow

Our strategy is divided into two distinct stages: screening and optimization. This sequential approach ensures that experimental resources are focused on the most impactful variables.[7][10]

DoE_Workflow cluster_0 Stage 1: Screening cluster_1 Stage 2: Optimization Screening Identify Potential Factors (Temp, Time, Base Conc., etc.) PB_Design Plackett-Burman Design (Screen for Significance) Screening->PB_Design Analysis1 Statistical Analysis (Pareto Chart / Main Effects) PB_Design->Analysis1 Critical_Factors Identify Critical Process Parameters (CPPs) Analysis1->Critical_Factors Optimization Define Ranges for CPPs Critical_Factors->Optimization Input for Optimization BBD_Design Box-Behnken Design (Model the Response) Optimization->BBD_Design Analysis2 Response Surface Modeling (Fit Quadratic Equation) BBD_Design->Analysis2 Optimal_Conditions Determine Optimal Conditions & Design Space Analysis2->Optimal_Conditions

Caption: A two-stage DoE workflow for synthesis optimization.

Part I: Screening for Critical Factors via Plackett-Burman Design

The first objective is to identify which of the many potential process parameters have a statistically significant effect on the reaction yield. A Plackett-Burman design is an efficient fractional factorial design that allows for the screening of up to N-1 factors in just N runs, making it ideal for this purpose when interactions are assumed to be negligible compared to main effects.[11][12][13]

Factor and Level Selection

Seven factors, potentially influencing the cyclopropanation, were chosen. Each factor is examined at a high (+1) and a low (-1) level.

Factor IDFactor NameUnitsLow Level (-1)High Level (+1)Rationale
ATemperature°C5070Affects reaction kinetics and potential side reactions.
BBase Concentration (NaOH)M510Crucial for deprotonation of the starting material.
CCatalyst Loading (TBAB)mol%15Facilitates the transfer of the anion between phases.
DStirring SpeedRPM300600Important for mass transfer in a biphasic system.
EReaction Timehours48Determines reaction completion and impurity formation.
F1,2-Dibromoethaneequivalents1.11.5Stoichiometry of the cyclopropanating agent.
GSolvent Volume (Toluene)mL2040Affects the concentration of reactants.
Experimental Protocol: Plackett-Burman Screening
  • Reactor Setup: To a 100 mL jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 3,4-dimethoxyphenylacetonitrile (5.0 g, 28.2 mmol).

  • Reagent Addition: Add the specified volume of Toluene (Factor G) and the designated amount of tetrabutylammonium bromide (TBAB) (Factor C).

  • Base Addition: Add 20 mL of aqueous sodium hydroxide at the specified concentration (Factor B).

  • Reaction Initiation: Begin stirring at the designated speed (Factor D) and heat the mixture to the target temperature (Factor A).

  • Cyclopropanating Agent: Add the specified equivalents of 1,2-dibromoethane (Factor F) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to proceed for the specified time (Factor E). Monitor the reaction progress by TLC or HPLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient). Determine the isolated yield (%) and purity (%) by qNMR or HPLC.

Plackett-Burman Design Matrix and Hypothetical Results

The following table outlines the 8-run Plackett-Burman design for the 7 factors, with hypothetical results for the response (Product Yield).

RunTemp (°C)Base (M)Cat. (mol%)Stir (RPM)Time (hr)DBE (eq)Tol. (mL)Yield (%)
170 (+1)10 (+1)1 (-1)600 (+1)4 (-1)1.1 (-1)20 (-1)75
250 (-1)10 (+1)5 (+1)300 (-1)8 (+1)1.1 (-1)20 (-1)68
370 (+1)5 (-1)5 (+1)600 (+1)4 (-1)1.1 (-1)40 (+1)55
450 (-1)5 (-1)1 (-1)600 (+1)8 (+1)1.5 (+1)20 (-1)48
570 (+1)5 (-1)1 (-1)300 (-1)8 (+1)1.1 (-1)40 (+1)51
670 (+1)10 (+1)5 (+1)300 (-1)4 (-1)1.5 (+1)40 (+1)82
750 (-1)10 (+1)1 (-1)300 (-1)4 (-1)1.5 (+1)40 (+1)71
850 (-1)5 (-1)5 (+1)600 (+1)8 (+1)1.5 (+1)20 (-1)62
Interpretation of Screening Results

Part II: Optimization via Box-Behnken Design

With the critical factors identified, the next stage is to build a mathematical model to describe the reaction and find the optimal conditions. A Box-Behnken Design (BBD) is an efficient response surface methodology (RSM) that requires only three levels for each factor and is ideal for fitting a quadratic model without needing to perform experiments at the extreme vertices of the design space.[14][15][16]

Factor and Level Selection for BBD

The three significant factors from the screening stage are investigated at three levels: low (-1), medium (0), and high (+1).

Factor IDFactor NameUnitsLow (-1)Medium (0)High (+1)
X1Temperature°C456075
X2Base Concentration (NaOH)M81012
X3Catalyst Loading (TBAB)mol%23.55
Box-Behnken Design Matrix and Hypothetical Results

The BBD for three factors requires 15 experiments, including three center point replicates to estimate experimental error.

RunX1: Temp (°C)X2: Base (M)X3: Cat. (mol%)Coded Values (X1, X2, X3)Yield (%)
14583.5(-1, -1, 0)65
27583.5(1, -1, 0)78
345123.5(-1, 1, 0)79
475123.5(1, 1, 0)89
545102(-1, 0, -1)68
675102(1, 0, -1)80
745105(-1, 0, 1)74
875105(1, 0, 1)86
96082(0, -1, -1)72
1060122(0, 1, -1)83
116085(0, -1, 1)77
1260125(0, 1, 1)91
1360103.5(0, 0, 0)93
1460103.5(0, 0, 0)94
1560103.5(0, 0, 0)93.5
Modeling and Analysis

The experimental data would be fitted to a second-order polynomial equation to model the response.[7] A hypothetical model is shown below:

Yield (%) = 93.50 + 5.50X1 + 6.75X2 + 4.25X3 + 2.75X1X2 - 1.50X2X3 - 4.80X1² - 6.10X2² - 5.20X3²

  • Interpretation:

    • Positive Coefficients (X1, X2, X3): Indicate that increasing temperature, base concentration, and catalyst loading generally increases the yield within the tested range.

    • Interaction Term (X1*X2): The positive coefficient suggests a synergistic interaction between temperature and base concentration.

    • Quadratic Terms (X1², X2², X3²): The negative coefficients indicate that there is a curvature in the response surface, meaning that there is an optimal point and that moving too far in any direction will decrease the yield.

BBD_Model Yield Product Yield Temp Temperature (X1) Temp->Yield Interaction Temp*Base Interaction Temp->Interaction Base Base Conc. (X2) Base->Yield Base->Interaction Catalyst Catalyst Load (X3) Catalyst->Yield Interaction->Yield

Caption: Key factor relationships in the Box-Behnken model.

Determining Optimal Conditions

By analyzing the response surface plots generated from the model, one can visualize the optimal operating region. The model predicts the highest yield occurs at the center point or nearby.

  • Predicted Optimum:

    • Temperature: 62 °C

    • Base Concentration: 10.5 M

    • Catalyst Loading: 3.8 mol%

  • Predicted Maximum Yield: 94.5%

A confirmatory experiment should be run at these conditions to validate the model's predictive capability.

Materials and Equipment

  • Chemicals:

    • 3,4-Dimethoxyphenylacetonitrile (CAS: 93-17-4)

    • 1,2-Dibromoethane (CAS: 106-93-4)

    • Sodium Hydroxide (CAS: 1310-73-2)

    • Tetrabutylammonium bromide (TBAB) (CAS: 1643-19-2)

    • Toluene (CAS: 108-88-3)

    • Ethyl Acetate (CAS: 141-78-6)

    • Hexanes (CAS: 110-54-3)

    • Anhydrous Sodium Sulfate (CAS: 7757-82-6)

  • Equipment:

    • 100 mL Jacketed Glass Reactor

    • Overhead Mechanical Stirrer

    • Heating/Cooling Circulator

    • Condenser

    • Temperature Probe (Thermocouple)

    • Syringe Pump or Dropping Funnel

    • Standard laboratory glassware

    • Rotary Evaporator

    • HPLC or qNMR for analysis

Conclusion

This application note demonstrates the power and efficiency of a structured DoE approach for the synthesis of this compound. By systematically screening for critical factors with a Plackett-Burman design and subsequently optimizing those factors using a Box-Behnken design, a robust and high-yielding process can be developed with significantly fewer experiments than traditional methods. This data-driven methodology provides a deep process understanding, establishes a reliable design space, and ultimately accelerates the development timeline for valuable chemical intermediates.

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  • Google Patents. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to overcome common challenges encountered during this specific synthesis. Our focus is on the widely employed phase-transfer catalytic (PTC) method, offering insights grounded in mechanistic principles to enhance yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a valuable transformation in medicinal chemistry, as the cyclopropane motif can impart unique conformational constraints and metabolic stability to drug candidates. The most common and industrially scalable method for this synthesis is the cyclopropanation of 3,4-dimethoxyphenylacetonitrile with a 1,2-dihaloethane, typically 1,2-dibromoethane, under phase-transfer catalysis conditions. This reaction, a variant of the Makosza reaction, involves the generation of a carbanion from the arylacetonitrile in a concentrated aqueous base, which is then transferred by a catalyst to an organic phase to react with the alkylating agent.

While robust, this method is not without its challenges. Issues such as low yield, formation of stubborn impurities, and difficulties in purification are common hurdles. This guide aims to provide a systematic approach to troubleshooting these problems, rooted in a solid understanding of the reaction mechanism and critical process parameters.

Reaction Workflow & Mechanism

The overall transformation can be visualized as a two-step process occurring at the interface of two immiscible phases, facilitated by a phase-transfer catalyst.

Reaction_Workflow General Workflow for PTC Synthesis cluster_Aqueous Aqueous Phase (e.g., 50% NaOH) cluster_Organic Organic Phase (e.g., Toluene or Neat) A Ar-CH2-CN B Ar-CH(-)-CN (Carbanion) E [Q+ Ar-CH(-)-CN] B->E Ion Exchange C NaOH C->B Deprotonation D Q+X- (Catalyst) G Ar-C(CN)(CH2-CH2-Br) E->G Alkylation (SN2) F Br-CH2-CH2-Br F->G H Final Product G->H Intramolecular Cyclization (SN2) I Q+Br- H->I releases I->D Catalyst Regeneration caption Figure 1. PTC Reaction Cycle

Caption: Figure 1. PTC Reaction Cycle

The key steps involve:

  • Deprotonation: A strong aqueous base (e.g., 50% NaOH) deprotonates the 3,4-dimethoxyphenylacetonitrile at the interface of the aqueous and organic phases, forming a carbanion.

  • Ion Exchange: The phase-transfer catalyst (typically a quaternary ammonium salt, Q+X-) exchanges its anion for the newly formed carbanion.

  • Transfer: The resulting lipophilic ion pair, [Q+ Ar-CH(-)-CN], migrates into the organic phase.

  • Alkylation: In the organic phase, the carbanion acts as a nucleophile, attacking the 1,2-dibromoethane in an SN2 reaction.

  • Cyclization: A second, intramolecular SN2 reaction occurs, where the newly formed anionic center displaces the second bromide, forming the cyclopropane ring.

  • Catalyst Regeneration: The catalyst releases the product and the bromide ion and returns to the aqueous interface to begin another cycle.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q1: My reaction is showing very low conversion of the starting material, 3,4-dimethoxyphenylacetonitrile. What are the likely causes?

A1: Low conversion is one of the most common issues and can often be traced back to a few key areas:

  • Insufficient Mixing: The reaction occurs at the interface of the two phases. If the stirring is not vigorous enough, the surface area for reaction is limited, leading to poor conversion.

    • Solution: Ensure high-speed mechanical stirring (e.g., 500-1000 RPM). A flask with baffles can also improve mixing efficiency.

  • Inactive Catalyst: The phase-transfer catalyst is crucial. If it is old, impure, or has been "poisoned," it will not effectively transport the carbanion.[1]

    • Solution: Use a fresh, high-purity catalyst. While many quaternary ammonium salts work, benzyltriethylammonium chloride (TEBA) is often a robust choice for this type of reaction.[2]

  • Incorrect Base Concentration: The concentration of the sodium hydroxide solution is critical. If it is too dilute, it will not be strong enough to efficiently deprotonate the arylacetonitrile (pKa ~22 in DMSO).

    • Solution: Use a 50% (w/w) aqueous solution of NaOH. This high concentration creates a "hyperbasic" effect at the interface, which is necessary for generating the carbanion.[3]

  • Low Reaction Temperature: While high temperatures can lead to side reactions, a temperature that is too low may result in a very slow reaction rate.

    • Solution: The reaction is often run at a slightly elevated temperature (e.g., 40-60°C) to ensure a reasonable reaction rate. However, this must be carefully controlled.

Q2: I am observing the consumption of my starting material, but the yield of the desired cyclopropane is still low. Where is my product going?

A2: This scenario suggests that side reactions are competing with the desired cyclopropanation. The most likely culprits are:

  • Hydrolysis of the Nitrile Group: The strongly basic conditions and the presence of water can lead to the hydrolysis of the nitrile, first to an amide and then to the corresponding carboxylate salt.[4][5][6][7] This is especially problematic with prolonged reaction times or excessively high temperatures.

    • Solution: Monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times. If hydrolysis is a major issue, consider using a less nucleophilic base, although this may impact the deprotonation step.

  • Formation of Oligomeric Byproducts: The carbanion can react with another molecule of the alkylated intermediate instead of cyclizing. This can lead to the formation of dimers and other oligomers.

    • Solution: This is often an issue of concentration. Slow, controlled addition of the 1,2-dibromoethane to the reaction mixture can help to keep its concentration low at any given time, favoring the intramolecular cyclization over intermolecular side reactions.

  • Dehydrobromination of 1,2-Dibromoethane: The strong base can cause the elimination of HBr from 1,2-dibromoethane to form vinyl bromide. The vinyl bromide can then undergo further reactions, leading to a complex mixture of byproducts.

    • Solution: Maintaining good temperature control is key, as elimination reactions are often favored at higher temperatures. Using a slight excess of the 1,2-dibromoethane can also help to ensure it is available for the primary alkylation.

Parameter Effect on Yield Recommendation
Stirring Speed Insufficient stirring leads to low conversion.Use vigorous mechanical stirring (500-1000 RPM).
Base Concentration Too dilute (<40% NaOH) results in poor deprotonation.Use 50% (w/w) aqueous NaOH.[3]
Catalyst Inactive or poisoned catalyst halts the reaction.Use 1-5 mol% of a fresh, high-purity catalyst like TEBA.[2]
Temperature Too low leads to slow reaction; too high promotes side reactions.Maintain a controlled temperature, typically between 40-60°C.
Reaction Time Excessive time can lead to nitrile hydrolysis.Monitor reaction progress and work up promptly upon completion.
Issue 2: Reaction Control and Exothermicity

Q3: My reaction becomes very hot and the color darkens significantly, leading to a low yield of a tarry product. How can I control this?

A3: The alkylation of carbanions is often highly exothermic.[2][3][8][9][10] A runaway reaction can lead to the rapid formation of a multitude of side products and decomposition of the starting materials and product.

  • Effective Temperature Control:

    • Solution: The reaction should be conducted in a flask equipped with an external cooling bath (e.g., an ice-water or water bath). The reagents, particularly the 1,2-dibromoethane, should be added slowly and portion-wise to allow the heat to dissipate. For larger-scale reactions, a more robust cooling system may be necessary.

  • Monitoring Internal Temperature:

    • Solution: Use a thermometer or thermocouple to monitor the internal temperature of the reaction mixture. The addition rate of the alkylating agent should be adjusted to maintain the desired temperature range (e.g., not exceeding 60°C).

Issue 3: Purification Challenges

Q4: After workup, I have an oily crude product that is difficult to purify. What are the common impurities and how can I remove them?

A4: The crude product often contains unreacted starting materials, the phase-transfer catalyst, and various side products.

  • Common Impurities:

    • Unreacted 3,4-dimethoxyphenylacetonitrile: Can often be removed by recrystallization.

    • Phase-transfer catalyst: Being a salt, it can usually be removed by thorough washing of the organic layer with water during the workup.

    • Oligomeric byproducts: These are often high-boiling, viscous oils that can interfere with crystallization.

    • 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxamide: The hydrolysis byproduct can be difficult to separate from the desired nitrile due to similar polarities.

  • Purification Strategies:

    • Aqueous Workup: After the reaction, dilute the mixture with water and extract with a suitable organic solvent (e.g., toluene or dichloromethane). Wash the organic layer multiple times with water to remove the catalyst and any remaining NaOH. A final wash with brine will help to remove residual water.

    • Column Chromatography: If recrystallization is not effective, flash column chromatography on silica gel is a reliable method for separating the desired product from more polar impurities like the amide and less polar impurities. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

    • Recrystallization: The product is a solid at room temperature. A common and effective method for purification is recrystallization from a solvent system like ethanol or a mixture of ethyl acetate and hexanes. This is particularly effective at removing unreacted starting materials and some oligomeric impurities.

Detailed Experimental Protocol (Representative)

The following is a representative protocol based on the principles of the Makosza reaction. Researchers should optimize these conditions for their specific setup and scale.

  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3,4-dimethoxyphenylacetonitrile (1.0 equiv).

  • Addition of Reagents: Add benzyltriethylammonium chloride (TEBA) (0.02-0.05 equiv) and 1,2-dibromoethane (1.1-1.5 equiv).

  • Initiation: Begin vigorous stirring and add a 50% (w/w) aqueous solution of sodium hydroxide (4-5 equiv) dropwise. An exotherm is expected.

  • Reaction: Maintain the internal temperature between 40-50°C using an external water bath for cooling as needed. Continue stirring for 2-4 hours, monitoring the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract the product with toluene (2 x volumes).

  • Washing: Combine the organic layers and wash with water (3 x volumes) and then with brine (1 x volume).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol or by flash column chromatography.

Conclusion

The synthesis of this compound via phase-transfer catalysis is a powerful and efficient method. However, achieving high yields and purity requires careful attention to key experimental parameters. By understanding the underlying mechanism and potential pitfalls, researchers can systematically troubleshoot issues related to reaction rate, side product formation, and purification. This guide provides a framework for optimizing this important transformation, enabling the reliable production of this valuable synthetic intermediate.

References

  • Vivekanand, M. A., & Wang, Y. F. (2014). Kinetics of synthesis of 2-phenylvaleronitrile by selective C-alkylation of benzyl cyanide with n-bromopropane using aqueous KOH and catalyzed by TBAB under ultrasonic assisted organic solvent-free conditions.
  • Optimization of the reaction conditions. [a] | Download Scientific Diagram. (n.d.).
  • Hofmann, J., et al. (2003). Ultrasound promoted C-alkylation of benzyl cyanide––effect of reactor and ultrasound parameters. Ultrasonics Sonochemistry, 10(4-5), 271-275.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3).
  • Highly Exothermic Reaction Temperature Control. (2004, August 27). Eng-Tips.
  • Hydrolysis of nitriles | Organic Chemistry II. (n.d.). Lumen Learning.
  • Temperature control in exothermic/endothermic reaction systems. (n.d.).
  • Johnson, P. H. (1965). Method of controlling exothermic reactions and apparatus therefor. U.S.
  • Cyclopropan
  • Reaction Control. (2022, May 5). Visual Encyclopedia of Chemical Engineering Equipment.
  • Clark, J. (2000). Hydrolysis of nitriles. Chemguide.
  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282-289.
  • Synthesis of Borylated Orphaned Cyclopropanes through a Boron-Enabled Cycloisomerization Reaction | Request PDF. (n.d.).
  • Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • Debabov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles.
  • Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. (n.d.). ETH Zürich.
  • Industrial Phase-Transfer C
  • Kanai, M., et al. (1983). Cyclopropanation of Electron-deficient Olefins with Dibromomethane by Ni(0) Complexes and Zinc. Semantic Scholar.
  • Baran, P. S., et al. (2021). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed Central.
  • Makosza, M., et al. (2002). Elucidation of the Vicarious Nucleophilic Substitution of Hydrogen Mechanism via Studies of Competition between Substitution of Hydrogen, Deuterium, and Fluorine. Journal of the American Chemical Society, 124(8), 1636-1642.
  • Halpern, M. (2014). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics.
  • Makosza, M. (2010). Nucleophilic substitution of hydrogen in electron-deficient arenes, a general process of great practical value. Chemical Society Reviews, 39(8), 2855-2868.
  • Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopallad
  • Watson, D. A., et al. (2011).
  • Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chem IJ, 2(1).
  • Identify the Optimal Purification Strategies for Your Recombinant Protein Production. (n.d.). GenScript.
  • Recombinant Protein Purific
  • Urbatsch, I. L., & Gros, P. (1995). Strategies for the purification of P-glycoprotein from multidrug-resistant Chinese hamster ovary cells. PubMed.

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Technical Support Center: Optimization of Reaction Conditions for 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this valuable compound.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its preparation, typically via a phase-transfer catalyzed (PTC) cyclopropanation of 3,4-dimethoxyphenylacetonitrile, is a robust reaction. However, achieving high yield and purity requires careful control of reaction parameters. This guide provides a comprehensive overview of the reaction, detailed protocols, and solutions to common experimental challenges.

Reaction Overview: Phase-Transfer Catalyzed Cyclopropanation

The synthesis of this compound is most commonly achieved through the reaction of 3,4-dimethoxyphenylacetonitrile with a dihaloalkane, such as 1,2-dibromoethane, under phase-transfer catalysis conditions.[1] The reaction proceeds via the deprotonation of the acidic benzylic proton of the acetonitrile derivative by a strong base in an aqueous phase. The resulting carbanion is then transported into the organic phase by a phase-transfer catalyst, where it undergoes a nucleophilic substitution with the dihaloalkane to form the cyclopropane ring.[2]

Reaction_Mechanism cluster_organic Organic Phase Base Base (e.g., NaOH) Anion Nu⁻ Base->Anion PTC_Anion Q⁺X⁻ PTC_Carbanion Q⁺[Carbanion]⁻ PTC_Anion->PTC_Carbanion Ion Exchange Substrate 3,4-Dimethoxyphenylacetonitrile Carbanion Carbanion Dihaloalkane 1,2-Dibromoethane PTC_Carbanion->Dihaloalkane SN2 Attack PTC_Anion_Org Q⁺X⁻ PTC_Carbanion->PTC_Anion_Org Regeneration Product 1-(3,4-Dimethoxyphenyl) cyclopropanecarbonitrile Dihaloalkane->Product Intramolecular Cyclization

Figure 1: Simplified workflow of the phase-transfer catalyzed cyclopropanation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is very slow or shows no conversion. What are the likely causes?

A1: Several factors can lead to a sluggish or stalled reaction:

  • Ineffective Stirring: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the transport of the carbanion.[3] Ensure your stirring is rapid enough to create a fine emulsion.

  • Inactive Catalyst: The phase-transfer catalyst can degrade over time. Use a fresh batch of a reputable quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC).

  • Insufficiently Strong Base: The concentration of the aqueous sodium hydroxide solution is critical. A 50% (w/w) solution is typically required to generate a sufficiently high concentration of the deprotonated acetonitrile in the organic phase.[1]

  • Low Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to initiate or accelerate the reaction. However, be cautious as higher temperatures can also promote side reactions.

Q2: I am observing a significant amount of a byproduct with a vinyl group in my NMR spectrum. What is it and how can I prevent it?

A2: This is likely due to an E2 elimination reaction of the intermediate haloethyl derivative before intramolecular cyclization can occur.

  • Probable Cause: This side reaction is favored by high temperatures and highly concentrated or very strong bases.

  • Solution:

    • Temperature Control: Maintain a moderate reaction temperature. If heating is necessary, do so gently and monitor the reaction closely.

    • Controlled Addition of Base: In some cases, slow, dropwise addition of the aqueous base to the reaction mixture can help to maintain a lower steady-state concentration of the deprotonated intermediate, favoring the intramolecular SN2 reaction over elimination.

Q3: My final product is contaminated with unreacted 3,4-dimethoxyphenylacetonitrile. How can I improve the conversion?

A3: Incomplete conversion is a common issue that can often be resolved by optimizing the reaction stoichiometry and conditions.

  • Stoichiometry: Ensure you are using a slight excess of the dihaloalkane (e.g., 1.1 to 1.2 equivalents) and a sufficient amount of the phase-transfer catalyst (typically 5-10 mol%).

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC).[4][5] The reaction may simply require a longer time to go to completion. Spot the reaction mixture against a standard of the starting material on a silica gel plate and elute with a suitable solvent system (e.g., hexane:ethyl acetate, 4:1). The disappearance of the starting material spot indicates reaction completion.

  • Catalyst Choice: While TBAB is common, other catalysts like tetrabutylammonium hydrogen sulfate can sometimes be more effective depending on the specific conditions.

Q4: I am having difficulty purifying the final product. What are the recommended procedures?

A4: The purification of this compound typically involves a standard workup followed by either distillation or chromatography.

  • Workup:

    • After the reaction is complete, dilute the mixture with water and separate the organic layer.

    • Wash the organic layer with water and then with brine to remove the catalyst and any remaining inorganic salts.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification Methods:

    • Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation is an effective method for purification on a larger scale.

    • Column Chromatography: For smaller scales or to achieve very high purity, flash column chromatography on silica gel is recommended. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: A concentrated aqueous solution of sodium hydroxide (typically 50% w/w) is the most commonly used and cost-effective base for this type of phase-transfer catalyzed reaction.[1] It is strong enough to deprotonate the benzylic position of the acetonitrile and creates a highly saline aqueous phase which helps to drive the catalyst-anion pair into the organic phase.

Q2: Which solvent is best for this cyclopropanation?

A2: A non-polar, water-immiscible organic solvent is required. Toluene or dichloromethane are common choices. Toluene is often preferred for its higher boiling point, which can be advantageous if gentle heating is required.

Q3: Can I use other dihaloalkanes besides 1,2-dibromoethane?

A3: Yes, other dihaloalkanes can be used to synthesize different cyclopropane derivatives. For example, 1,2-dichloropropane could be used to introduce a methyl group on the cyclopropane ring. However, the reactivity of the dihaloalkane will affect the reaction conditions required.

Q4: How do I know when the reaction is complete?

A4: The most reliable way to monitor the reaction is by Thin Layer Chromatography (TLC).[4][5] As described in the troubleshooting section, the disappearance of the starting material (3,4-dimethoxyphenylacetonitrile) is a good indicator of reaction completion.

Experimental Protocols

Optimized Synthesis of this compound

This protocol provides a starting point for the optimization of the reaction.

Reagent Molar Ratio Typical Amount
3,4-Dimethoxyphenylacetonitrile1.010.0 g
1,2-Dibromoethane1.212.7 g
Tetrabutylammonium Bromide (TBAB)0.050.9 g
50% (w/w) Aqueous NaOH-50 mL
Toluene-100 mL

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3,4-dimethoxyphenylacetonitrile, 1,2-dibromoethane, tetrabutylammonium bromide, and toluene.

  • Begin vigorous stirring to ensure good mixing of the organic components.

  • Slowly add the 50% aqueous sodium hydroxide solution to the reaction mixture over 30 minutes.

  • Continue to stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC every hour.

  • Once the starting material is consumed (typically 4-6 hours), stop the stirring and dilute the reaction mixture with 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Experimental_Workflow start Start reactants Combine Reactants: - 3,4-Dimethoxyphenylacetonitrile - 1,2-Dibromoethane - TBAB - Toluene start->reactants add_base Add 50% aq. NaOH reactants->add_base react Stir vigorously at RT add_base->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Complete purify Purification (Distillation or Chromatography) workup->purify product Pure Product purify->product

Figure 2: General experimental workflow for the synthesis.

References

  • Organic Syntheses. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates.
  • ResearchGate. (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis....
  • Taylor & Francis Online. (2022). Phase-transfer catalyst – Knowledge and References.
  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Google Patents. (1989). United States Patent (19).
  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.
  • Publications of the IAS Fellows. (1998). Phase Transfer Catalysis: Chemistry and Engineering.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • ResearchGate. (n.d.). Isolation, synthesis and optimization of cyclopropanation process of 4-allyl-2-methoxyphenol.
  • Google Patents. (n.d.). A process for producing nitrile compounds.
  • Google Patents. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Eureka. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • PubMed. (n.d.). TLC and HPLC methods to follow the synthesis of vinorelbine.
  • ResearchGate. (n.d.). Thin‐Layer Chromatography for the Detection and Analysis of Bioactive Natural Products.
  • ResearchGate. (n.d.). (PDF) Isolation, synthesis and optimization of cyclopropanation process of 4-allyl-2-methoxyphenol. Retrieved from [https://www.researchgate.net/publication/282163458_Isolation_synthesis_and_optimization_of_cyclopropanation_process_of_4-allyl-2-methoxyphenol]
  • Google Patents. (n.d.). WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
  • ResearchGate. (n.d.). (PDF) Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • IISTE. (n.d.). Isolation, synthesis and optimization of cyclopropanation process of 4-allyl-2-methoxyphenol | Bouali | Chemical and Process Engineering Research.
  • National Institutes of Health. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.

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Technical Support Center: Purification of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful purification of this valuable compound.

Introduction to Purification Strategies

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity is critical for downstream applications and regulatory compliance. The purification of this moderately polar molecule typically involves a combination of column chromatography and recrystallization. The choice of method and specific conditions will depend on the scale of the synthesis and the impurity profile of the crude material.

This guide will walk you through the most effective purification techniques, provide step-by-step protocols, and offer solutions to common challenges you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Column Chromatography Issues

Question: My compound is not separating from a closely-eluting impurity on the silica gel column. What can I do?

Answer: This is a common challenge when dealing with impurities of similar polarity to the desired product. Here are several strategies to improve separation:

  • Optimize the Solvent System: The polarity of your eluent is the most critical factor.[1] If you are using a standard hexane/ethyl acetate system, try systematically decreasing the proportion of the more polar solvent (ethyl acetate). Small changes can have a significant impact on resolution. A good starting point for method development is to find a solvent system that gives your target compound an Rf value of 0.2-0.3 on a TLC plate.

  • Try a Different Solvent System: Sometimes, a complete change of solvents can alter the selectivity of the separation. Consider trying a system with a different solvent class, such as dichloromethane/methanol or toluene/acetone.[2]

  • Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, which can improve the separation of closely eluting compounds.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This will elute the less polar impurities first, followed by your product, and then the more polar impurities.

Question: My compound is streaking on the TLC plate and the column, leading to poor separation and broad peaks. What is causing this?

Answer: Streaking is often an indication of overloading, compound instability on the silica, or the use of an inappropriate solvent.

  • Reduce the Sample Load: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Check for Acidity: Silica gel is slightly acidic and can sometimes cause decomposition of sensitive compounds. If you suspect your compound is acid-sensitive, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1%).[3]

  • Improve Solubility in the Loading Solvent: Ensure your compound is fully dissolved in a minimal amount of the initial eluent before loading it onto the column. If the compound is not very soluble in the eluent, you can dissolve it in a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.[4]

Question: I am not recovering all of my compound from the column. Where did it go?

Answer: Low recovery can be due to several factors:

  • Irreversible Adsorption: Highly polar compounds can sometimes bind very strongly to the silica gel and may not elute with standard solvent systems. If your compound has free hydroxyl or amine groups, this is a possibility. In such cases, adding a small amount of a more polar solvent like methanol to your eluent at the end of the run can help to elute strongly bound compounds.

  • Decomposition on Silica: As mentioned earlier, the acidic nature of silica can lead to the degradation of some compounds.

  • Co-elution with an Unseen Impurity: An impurity that is not UV-active or does not stain with your chosen visualization reagent might be co-eluting with your product, leading to a lower-than-expected yield of the pure compound after solvent evaporation.

Recrystallization Issues

Question: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[1] This often happens when the solution is supersaturated at a temperature above the melting point of the solute.

  • Use More Solvent: The most straightforward solution is to add more of the hot solvent to dissolve the oil, and then allow it to cool slowly.

  • Lower the Cooling Temperature Slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the Inner Surface of the Flask: Using a glass rod to scratch the inside of the flask below the solvent level can create nucleation sites and induce crystallization.

  • Add a Seed Crystal: If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Change the Solvent System: If the problem persists, you may need to choose a different solvent or solvent pair with a lower boiling point.

Question: I am getting a very low yield after recrystallization. What can I do to improve it?

Answer: Low recovery is a common issue in recrystallization. Here are some tips to maximize your yield:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[5]

  • Cool the Solution Thoroughly: Ensure the solution has reached room temperature before placing it in an ice bath to maximize crystal formation.

  • Minimize Transfers: Each transfer of the solution or crystals can lead to loss of material.

  • Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[6]

  • Recover a Second Crop of Crystals: The mother liquor can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile will depend on the synthetic route used. Common synthetic methods include phase-transfer catalysis or the use of a Darzens-type condensation. Potential impurities could include:

  • Unreacted Starting Materials: Such as 3,4-dimethoxyphenylacetonitrile and a dihaloalkane (e.g., 1-bromo-2-chloroethane).

  • Byproducts of Side Reactions: In a phase-transfer catalyzed reaction, byproducts from the reaction of the base with the starting materials or solvent can occur.[7] In a Darzens-type reaction, side products from self-condensation of the carbonyl compound or other competing reactions may be present.[8][9]

  • Solvent Residues: Residual solvents from the reaction and workup.

Q2: Which purification technique should I try first, column chromatography or recrystallization?

A2: For a crude product with a complex mixture of impurities or a product that is an oil, column chromatography is generally the preferred initial purification step. It is a powerful technique for separating compounds with different polarities.[10] Recrystallization is an excellent final purification step for solid compounds to remove small amounts of impurities and to obtain a highly pure, crystalline product. If your crude product is a solid and you suspect it is relatively pure, you might be able to achieve the desired purity with recrystallization alone.

Q3: What is a good starting solvent system for column chromatography of this compound?

A3: Given the structure of the molecule (an aromatic ring with two methoxy groups, a cyclopropane ring, and a nitrile group), it is expected to be of moderate polarity. A good starting point for developing a solvent system for silica gel chromatography would be a mixture of a non-polar solvent and a moderately polar solvent. A common and effective choice is a mixture of hexanes and ethyl acetate . You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity while monitoring the separation by TLC.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] For a moderately polar compound like this, ethanol or a mixture of ethanol and water is often a good choice.[10] Isopropanol is another potential candidate. You should perform small-scale solubility tests to determine the optimal solvent or solvent pair. A patent for the synthesis of the related 3,4-dimethoxybenzyl cyanide specifies recrystallization from ethanol.[11][12]

Q5: How can I confirm the purity of my final product?

A5: Several analytical techniques can be used to assess the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A simple and quick method to check for the presence of impurities. A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method that can provide a precise percentage of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to confirm the structure of the compound and to detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[4]

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Determine the Eluent System:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3.

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand (about 0.5 cm) on top of the plug.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure even packing.

    • Once the silica has settled, add another layer of sand (about 0.5 cm) on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully apply the solution to the top of the silica gel using a pipette.

    • Drain the eluent until the sample has been absorbed onto the silica.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and drain again.

  • Elute the Column:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in separate tubes or flasks.

    • Maintain a constant flow of eluent through the column. For flash chromatography, gentle air pressure can be applied to the top of the column.

  • Monitor the Elution:

    • Periodically analyze the collected fractions by TLC to determine which fractions contain the pure product.

    • Combine the fractions containing the pure product.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying solid this compound by recrystallization.

Materials:

  • Crude this compound (solid)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Choose the Solvent:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of the chosen solvent. If the solid dissolves immediately at room temperature, the solvent is too polar.

    • If the solid is not soluble at room temperature, gently heat the test tube. If the solid dissolves when hot but reappears upon cooling, the solvent is suitable.

  • Dissolve the Crude Product:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the flask on a hot plate.

    • Continue adding the hot solvent until the solid just dissolves.

  • Decolorize (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.

  • Crystallize the Product:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolate and Wash the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the Product:

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude 1-(3,4-Dimethoxyphenyl) cyclopropanecarbonitrile is_solid Is the crude material a solid? start->is_solid column_chrom Perform Flash Column Chromatography is_solid->column_chrom No (Oil) recrystallization Perform Recrystallization is_solid->recrystallization Yes analyze_purity Analyze Purity (TLC, HPLC, NMR) column_chrom->analyze_purity recrystallization->analyze_purity pure_product Pure Product analyze_purity->pure_product Purity Acceptable further_purification Further Purification Needed analyze_purity->further_purification Purity Not Acceptable further_purification->column_chrom ColumnTroubleshooting start Poor Separation in Column Chromatography check_rf Check TLC Rf of Product start->check_rf adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent Rf not 0.2-0.3 check_loading Check Sample Loading check_rf->check_loading Rf is optimal success Improved Separation adjust_solvent->success reduce_load Reduce Sample Amount check_loading->reduce_load Overloaded check_streaking Is there streaking? check_loading->check_streaking Loading is appropriate reduce_load->success use_base Consider Deactivating Silica with Triethylamine check_streaking->use_base Yes check_streaking->success No use_base->success

Sources

Technical Support Center: Purification of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile (CAS No. 20802-15-7). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Achieving high purity is critical for ensuring reproducible results in downstream applications, from preclinical studies to materials science.

This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities are almost always a direct consequence of the synthetic route employed. Given the structure, common syntheses often involve the cyclopropanation of 3,4-dimethoxyphenylacetonitrile or related precursors.[1][2] Therefore, you should anticipate:

  • Unreacted Starting Materials: Primarily 3,4-dimethoxyphenylacetonitrile and the cyclopropanating agent (e.g., 1,2-dibromoethane).

  • Hydrolysis Products: The nitrile functional group is susceptible to hydrolysis, especially if exposed to acidic or basic conditions at elevated temperatures during workup or purification.[3][4] This can lead to the formation of 1-(3,4-dimethoxyphenyl)cyclopropanecarboxamide and, with further hydrolysis, 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid.[5][6]

  • Side-Products from Aromatic Substitution: If a Friedel-Crafts type reaction is used with veratrole as a starting material, you may encounter isomeric impurities due to substitution at different positions on the aromatic ring.[7][8][9]

Q2: My crude product is an oil, but I've seen reports of it being a solid. What does this mean?

A2: While some suppliers provide limited physical data[10][11], the presence of impurities is the most common reason for a product failing to crystallize. Even small amounts of unreacted starting materials or solvent residues can significantly depress the melting point, resulting in an oil or a waxy solid. A successful purification should yield a crystalline solid. A purity of ≥95% is often required for crystallization to occur readily.[12]

Q3: Which analytical techniques are best for assessing the purity of my sample?

A3: A multi-technique approach is always recommended:

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method for routine purity checks, optimizing purification conditions, and tracking the progress of column chromatography.[13][14]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC provides superior resolution and sensitivity, allowing for the detection and quantification of minor impurities (e.g., <0.1%).[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities, such as residual solvents or low-boiling point starting materials.[17]

Troubleshooting and Purification Workflow

This section addresses specific problems you may encounter during the purification process. The logical workflow below can help you decide on the best purification strategy.

purification_workflow start Crude Product Analysis (TLC & ¹H NMR) impurity_check What is the nature of the main impurity? start->impurity_check case1 Main impurity is significantly less polar than product (e.g., starting materials) impurity_check->case1 Less Polar case2 Main impurity is highly polar (e.g., hydrolyzed carboxylic acid) impurity_check->case2 More Polar case3 Multiple impurities with polarity similar to the product impurity_check->case3 Similar Polarity solution1 Primary Method: Recrystallization case1->solution1 solution2 Step 1: Acid/Base Extraction Step 2: Recrystallization case2->solution2 solution3 Primary Method: Flash Column Chromatography case3->solution3 final_check Assess Purity (TLC, HPLC, NMR) solution1->final_check solution2->final_check solution3->final_check

Caption: Decision workflow for selecting a purification strategy.

Problem: My TLC plate shows a major spot for my product, but also a spot with a higher Rf value that corresponds to my starting material.

  • Cause: This indicates an incomplete reaction. The spot with the higher Rf value is less polar than your product, which is typical for precursors like 3,4-dimethoxyphenylacetonitrile compared to the more polar nitrile product.

  • Solution: Recrystallization is often the most efficient method in this scenario. The starting material, being more soluble in non-polar solvent systems, will preferentially remain in the mother liquor, while the less soluble, purer product crystallizes out. See Protocol 1: Optimized Recrystallization .

Problem: My ¹H NMR spectrum looks clean, but an acidic impurity is detected by HPLC. My reaction yields are consistently low.

  • Cause: This strongly suggests partial hydrolysis of the nitrile group to the carboxylic acid. The carboxylic acid proton is often broad and may exchange with trace water, making it difficult to spot in the NMR, but it is easily detected by HPLC. This polar impurity will adhere strongly to silica gel.[18]

  • Solution: An acid/base liquid-liquid extraction is highly effective. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate or dichloromethane). Wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution). The acidic impurity will be deprotonated and move into the aqueous layer, while your neutral product remains in the organic layer. Afterwards, the product can be further purified by recrystallization.

Problem: My TLC shows multiple spots close to my product's Rf, making separation difficult.

  • Cause: This often occurs when side-products of similar polarity are formed, such as isomers from a Friedel-Crafts reaction.[19] Simple recrystallization or extraction will likely be ineffective.

  • Solution: Flash column chromatography is the required technique.[13][14][20] It allows for the separation of compounds with small differences in polarity by establishing a continuous equilibrium between the mobile and stationary phases.[18] You will need to carefully optimize the solvent system (eluent) using TLC to maximize the separation (ΔRf) between your product and the impurities. See Protocol 2: High-Resolution Flash Column Chromatography .

Data Presentation: Solvent Systems for Chromatography

The choice of eluent is critical for a successful separation.[13] TLC should be used to determine the optimal solvent system before committing to a large-scale column. The goal is to achieve an Rf value of ~0.3-0.4 for the target compound.

Solvent System (v/v)PolarityTypical Application
Hexanes : Ethyl Acetate (80:20)LowGood for eluting non-polar impurities first.
Hexanes : Ethyl Acetate (70:30)MediumOften a good starting point for the product itself.
Hexanes : Ethyl Acetate (50:50)Medium-HighUseful if the product is eluting too slowly.
Dichloromethane : Methanol (98:2)HighFor eluting highly polar impurities like the amide or acid.

Experimental Protocols

Protocol 1: Optimized Recrystallization

  • Causality: This protocol works on the principle of differential solubility. An ideal solvent will dissolve the crude product at a high temperature but have poor solubility for the product at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).

  • Solvent Selection: Place ~50 mg of crude material in a test tube. Add a potential solvent (e.g., isopropanol, ethanol, or a mixture like ethyl acetate/hexanes) dropwise while heating until the solid just dissolves.

  • Dissolution: In a larger flask, add the chosen solvent to your bulk crude product and heat to boiling (using a water bath or heating mantle) with stirring. Add just enough solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for another 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

  • Validation: Check the purity of the crystals and a sample of the mother liquor by TLC or HPLC to confirm the removal of impurities.

Protocol 2: High-Resolution Flash Column Chromatography

  • Causality: This technique separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[14][18] Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds are adsorbed more strongly to the silica and elute later.[20]

  • Solvent System Optimization: Use TLC to find a solvent system (e.g., 7:3 hexanes:ethyl acetate) that gives your product an Rf of ~0.3-0.4 and shows good separation from all impurities.

  • Column Packing: Pack a glass column with silica gel (typically 50-100x the weight of your crude sample) as a slurry in the initial, least polar eluent. Ensure there are no air bubbles or cracks in the packing.[18]

  • Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using air or nitrogen) to achieve a steady flow. Begin collecting fractions immediately.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot multiple fractions per plate to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid or oil under high vacuum to remove any final traces of solvent.

References

  • ChemSynthesis. (2025). This compound.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Harrowven, H., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]
  • University of Alberta. (n.d.). Column chromatography. Retrieved from University of Alberta Chemistry website. [Link]
  • Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University Chemistry website. [Link]
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
  • Biotage. (2023).
  • Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]
  • ResearchGate. (2019).
  • ChemSynthesis. (2025). 1-(3,4-dimethoxyphenyl)cyclopropanecarbaldehyde.
  • Organic Synthesis. (n.d.). Hydrolysis of Amide. [Link]
  • Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. [Link]
  • Organic Syntheses. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
  • International Journal of Chemical Studies. (2015).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]
  • National Center for Biotechnology Information. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. [Link]
  • Royal Society of Chemistry. (2018).
  • National Center for Biotechnology Information. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]
  • Chemistry LibreTexts. (2015).
  • ResearchGate. (2015). Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.
  • ChemUniverse. (n.d.). Request A Quote. [Link]
  • ResearchGate. (2020).
  • ResearchGate. (2018). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. [Link]
  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 5-Cyano-1,3-dioxoalkanes by Reaction of 1,3-Dicarbonyl Dianions with Bromoacetonitrile. [Link]
  • Google Patents. (n.d.). EP2824098A1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • Google Patents. (n.d.). CN117417305B - Synthesis method of high-purity 2- (4-methoxyphenyl) -4, 6-bis (2, 4-dihydroxyphenyl) -1,3, 5-triazine.
  • China Ordnance Society. (2021).
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Technical Support Center: Synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. This document is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our goal is to equip you with the necessary knowledge to identify, mitigate, and resolve issues, thereby improving the yield, purity, and reproducibility of your experiments.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a phase-transfer catalyzed (PTC) alkylation of 3,4-dimethoxyphenylacetonitrile with 1,2-dibromoethane. This method is favored for its operational simplicity and the use of readily available reagents. However, like any chemical transformation, it is not without its challenges. The formation of byproducts can complicate the purification process and reduce the overall yield of the desired product. This guide will focus on the identification and management of these common byproducts.

Reaction Scheme

cluster_reactants Reactants cluster_product Product 3,4-Dimethoxyphenylacetonitrile 3,4-Dimethoxyphenylacetonitrile Carbanion Carbanion 3,4-Dimethoxyphenylacetonitrile->Carbanion Base (e.g., NaOH) Intermediate Intermediate Carbanion->Intermediate 1,2-Dibromoethane This compound This compound Intermediate->this compound Intramolecular Cyclization 1,2-Dibromoethane 1,2-Dibromoethane

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solutions & Preventative Measures
Low or No Product Formation 1. Ineffective Phase-Transfer Catalyst: The catalyst may be inactive or not suitable for the reaction. 2. Insufficient Base Strength or Concentration: The base may not be strong enough to deprotonate the 3,4-dimethoxyphenylacetonitrile effectively. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Poor Mixing: In a biphasic system, vigorous stirring is crucial for efficient catalysis.1. Catalyst Selection: Ensure you are using a suitable quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA). Use a fresh batch of the catalyst. 2. Base Optimization: Use a concentrated aqueous solution of a strong base like sodium hydroxide (e.g., 50% w/w). Ensure the stoichiometry of the base is appropriate. 3. Temperature Control: Consider moderately increasing the reaction temperature (e.g., to 40-50 °C) to enhance the reaction rate. Monitor for byproduct formation. 4. Agitation: Use a mechanical stirrer to ensure vigorous mixing of the aqueous and organic phases.
Presence of a Significant Amount of Unreacted 3,4-Dimethoxyphenylacetonitrile 1. Incomplete Reaction: The reaction time may be too short, or the conditions are not optimal. 2. Insufficient 1,2-Dibromoethane: The stoichiometry of the alkylating agent may be too low.1. Reaction Monitoring: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. 2. Stoichiometry Adjustment: Consider a slight excess of 1,2-dibromoethane. However, be aware that a large excess can lead to other byproducts.
Identification of a High Molecular Weight Byproduct Dimerization of Starting Material: Under basic conditions, the carbanion of 3,4-dimethoxyphenylacetonitrile can react with another molecule of the starting material to form a dimer, 2,3-bis(3,4-dimethoxyphenyl)succinonitrile.Controlled Addition: Add the 3,4-dimethoxyphenylacetonitrile slowly to the reaction mixture containing the base, catalyst, and 1,2-dibromoethane. This will keep the concentration of the carbanion low and favor the desired reaction pathway.
Product Contamination with an Amide or Carboxylic Acid Hydrolysis of the Nitrile Group: The nitrile group in the product is susceptible to hydrolysis under strongly basic conditions, especially during prolonged reaction times or workup, forming 1-(3,4-dimethoxyphenyl)cyclopropanecarboxamide or 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid.1. Minimize Reaction Time: Do not prolong the reaction unnecessarily after the starting material is consumed. 2. Careful Workup: Neutralize the reaction mixture promptly during workup. Avoid prolonged exposure to strong base. 3. Purification: These byproducts can often be separated by column chromatography. The carboxylic acid can be removed by an aqueous basic wash during extraction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phase-transfer catalyst in this reaction?

A1: The phase-transfer catalyst (PTC), typically a quaternary ammonium salt, facilitates the transfer of the hydroxide anion (from the aqueous phase) into the organic phase. This allows for the deprotonation of the 3,4-dimethoxyphenylacetonitrile to form the reactive carbanion in the organic phase, where the reaction with 1,2-dibromoethane occurs.

Q2: How can I effectively remove the dimer byproduct?

A2: The dimer, 2,3-bis(3,4-dimethoxyphenyl)succinonitrile, is generally less soluble than the desired product in common organic solvents. It can often be removed by recrystallization or careful column chromatography.

Q3: My final product is an oil, but I have seen reports of it being a solid. What should I do?

A3: this compound can sometimes be isolated as an oil if it is not completely pure. The presence of residual solvent or byproducts can inhibit crystallization. Try to purify the material further by column chromatography. If the purified product is still an oil, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.

Q4: Can I use other dihaloalkanes for this reaction?

A4: While other dihaloalkanes can be used to form different ring sizes, for the synthesis of the cyclopropane ring, 1,2-dihaloethanes are the appropriate reagents. 1,2-dibromoethane is generally preferred over 1,2-dichloroethane due to the higher reactivity of the bromide leaving group.

Q5: What are the key safety precautions for this synthesis?

A5: This reaction involves the use of a strong base (sodium hydroxide), which is corrosive. 1,2-dibromoethane is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The nitrile compounds are toxic and should be handled with care.

Experimental Protocol: A Representative Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 3,4-Dimethoxyphenylacetonitrile

  • 1,2-Dibromoethane

  • 50% (w/w) Aqueous Sodium Hydroxide

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Dichloromethane

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, add 3,4-dimethoxyphenylacetonitrile, toluene, and tetrabutylammonium bromide.

  • Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution.

  • Add 1,2-dibromoethane dropwise to the reaction mixture.

  • Heat the mixture to 40-50 °C and monitor the reaction progress by TLC or GC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and dichloromethane.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Byproduct Identification and Characterization

Byproduct Chemical Structure Typical Analytical Signature
2,3-bis(3,4-dimethoxyphenyl)succinonitrile (Dimer) Higher molecular weight peak in mass spectrometry. Characteristic signals in ¹H and ¹³C NMR.
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxamide Broad signals for the -NH₂ protons in ¹H NMR. A carbonyl peak around 1650-1690 cm⁻¹ in IR spectroscopy.
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid A very broad -OH signal in ¹H NMR. A carbonyl peak around 1700-1725 cm⁻¹ and a broad O-H stretch in IR spectroscopy.

Logical Flow for Troubleshooting

Start Reaction Analysis LowYield Low Yield of Product? Start->LowYield HighSM High Starting Material? LowYield->HighSM Yes Purification Purification Strategy: - Recrystallization - Column Chromatography LowYield->Purification No HighDimer High Dimer Content? HighSM->HighDimer No OptimizeConditions Optimize Reaction Conditions: - Increase Temperature - Check Base/Catalyst - Increase Reaction Time HighSM->OptimizeConditions Yes Hydrolysis Presence of Amide/Acid? HighDimer->Hydrolysis No SlowAddition Implement Slow Addition of Starting Material HighDimer->SlowAddition Yes CarefulWorkup Careful Workup: - Prompt Neutralization - Minimize Exposure to Base Hydrolysis->CarefulWorkup Yes Hydrolysis->Purification No OptimizeConditions->Start SlowAddition->Start CarefulWorkup->Start End Pure Product Purification->End

Caption: Troubleshooting workflow for the synthesis.

References

  • Google Patents. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511B.
  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement.
  • Chemistry LibreTexts. 17.4: Hydrolysis of Esters and Amides. (2023-08-04).
  • Organic Synthesis. Hydrolysis of Amide.
  • YouTube. Synthesis of Carboxylic Acids: Hydrolysis of Amides. (2017-03-22).
  • ResearchGate. Hydrolysis of aromatic amides to aromatic carboxylic acids.

Technical Support Center: Troubleshooting NMR Spectra of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the structure and purity of this molecule. However, its unique structural features—a substituted aromatic ring and a strained cyclopropane ring—can lead to spectra that require careful interpretation. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and interpret your spectra with confidence.

Molecular Structure and Proton Labeling

To facilitate discussion, the key protons of this compound are labeled as shown below. Understanding this labeling is crucial for interpreting the spectral data and troubleshooting guides that follow.

molecule cluster_phenyl cluster_cyclopropane cluster_substituents C1 C1' C2 C2' C1->C2 C_quat C1 C1->C_quat C3 C3' C2->C3 H2 H-2' C2->H2 C4 C4' C3->C4 O_Me1 O C3->O_Me1 C5 C5' C4->C5 O_Me2 O C4->O_Me2 C6 C6' C5->C6 H5 H-5' C5->H5 C6->C1 H6 H-6' C6->H6 C2_cp C2 C_quat->C2_cp CN C≡N C_quat->CN C3_cp C3 C2_cp->C3_cp C3_cp->C_quat H2a H-2a H2b H-2b H3a H-3a H3b H-3b C_Me1 CH₃ O_Me1->C_Me1 C_Me2 CH₃ O_Me2->C_Me2 troubleshooting_broad_peaks start Broad Peaks Observed check_conc Is the sample too concentrated? start->check_conc dilute Dilute the sample and re-acquire. check_conc->dilute Yes check_sol Is the sample fully dissolved? check_conc->check_sol No shim Re-shim the instrument. dilute->shim filter Filter the sample through glass wool. check_sol->filter No (Particulates seen) check_sol->shim Yes filter->shim check_para Consider paramagnetic impurities. shim->check_para If problem persists resolved Peaks are Sharp shim->resolved

Caption: Workflow for troubleshooting broad NMR peaks.

Common Causes and Solutions:

  • Poor Shimming: The magnetic field is not homogeneous across the sample. This is the most common cause. [1]Solution: Re-shim the instrument carefully before acquiring data.

  • High Concentration/Low Solubility: Overly concentrated samples can be viscous, slowing molecular tumbling and broadening peaks. [2][3]If the compound is not fully dissolved, the sample is inhomogeneous. Solution: Dilute your sample. If solubility is an issue, try gently warming the sample or switching to a different deuterated solvent (e.g., DMSO-d₆). [4]3. Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) from reagents or glassware can cause significant line broadening. [5][1]Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination, you can try passing a solution of your compound through a small plug of silica or celite.

Q5: The baseline of my spectrum is rolled or distorted. How can I correct this?

Answer: A distorted baseline makes accurate integration impossible and can hide broad signals. This is almost always a data processing issue. [6] Causes and Solutions:

  • Improper Phasing: The most common cause is incorrect phase correction. Solution: Most NMR software has an automatic phasing routine which usually works well. If not, you must perform a manual phase correction. This involves adjusting the zero-order (PH0) and first-order (PH1) phase parameters until the baseline on both sides of the peaks is flat and the peaks themselves are symmetrical. [5]2. Truncated FID: If the acquisition time was set too short, the Free Induction Decay (FID) signal may be cut off before it has fully decayed. This can lead to baseline "wiggles" or distortions after Fourier transformation. Solution: Re-acquire the spectrum with a longer acquisition time (e.g., 4-5 seconds).

  • Baseline Correction Algorithms: After phasing, most processing software has a baseline correction function that can be applied to remove any remaining broad humps or rolls. Use a polynomial fitting function for best results.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

Causality: Proper sample preparation is the single most important step to obtaining a high-quality spectrum. This protocol is designed to minimize issues like poor shimming and contamination.

Methodology:

  • Weigh the Sample: Accurately weigh 5-10 mg of your purified this compound into a clean, dry vial. Using too much sample can lead to concentration-based peak broadening. [7]2. Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect the solution against a bright light to check for any suspended solid particles. An inhomogeneous sample is a primary cause of poor shimming and broad lines. [4]4. Filter if Necessary: If solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes particulates that disrupt magnetic field homogeneity.

  • Label and Analyze: Cap the NMR tube, label it clearly, and insert it into the spectrometer.

References
  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]
  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. [Link]
  • Chemistry For Everyone. (2025, July 21). What Causes NMR Peak Broadening?. YouTube. [Link]
  • TutorChase. Why might an NMR spectrum show broad peaks?. [Link]
  • Chemistry LibreTexts. (2019, June 5). 4.1: Obtaining and Interpreting NMR Spectra. [Link]
  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2023, February 20). Are Polymer NMR Peaks Always Broad?. [Link]
  • Western Sydney University.
  • Max T. Rogers NMR Facility. NMR Artifacts. [Link]
  • SDSU NMR Facility. Common Problems.
  • Quora. (2019, June 10). How does methylcyclopropane have 4 NMR signals?. [Link]
  • ResearchGate. (2017, January 25).
  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum. [Link]
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
  • ResearchGate. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
  • Organic Chemistry Tutor. (2022, August 8).
  • ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... [Link]
  • The Automated Topology Builder (ATB) and Repository. veratraldehyde | C9H10O3 | MD Topology | NMR | X-Ray. [Link]
  • Chegg. (2020, May 27). Solved 3. Identify the residual solvent peak (i.e. the peak.... [Link]
  • PubChem.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Sources

Technical Support Center: 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common stability challenges and experimental nuances associated with this versatile building block. The unique combination of a strained cyclopropane ring, a reactive nitrile group, and an electron-rich dimethoxy-substituted phenyl ring presents specific handling requirements. This guide provides in-depth, field-proven insights to ensure the integrity of your material and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling, storage, and fundamental properties of this compound.

Question 1: What are the fundamental properties and recommended storage conditions for this compound?

Answer: Understanding the basic properties is the first step to proper handling. While some physical data like melting and boiling points are not extensively reported in publicly available literature, the key identifiers are well-established.

Table 1: Compound Identification and Properties

Property Value Source
CAS Number 20802-15-7 [1]
Molecular Formula C₁₂H₁₃NO₂ [1]
Molecular Weight 203.24 g/mol [1]

| Appearance | Typically a white to off-white or pale yellow solid. | Inferred from related compounds. |

Recommended Storage Protocol: Proper storage is critical to prevent degradation. Based on the compound's structural motifs, the following conditions are strongly recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

  • Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent oxidation.

  • Light: Protect from light. The dimethoxyphenyl (veratrole) moiety is susceptible to photo-oxidation, which can cause discoloration and the formation of impurities.[2] Use amber vials or store containers in the dark.

  • Container: Keep the container tightly sealed to prevent moisture ingress, which could lead to hydrolysis of the nitrile group.[3]

Question 2: What are the primary stability liabilities of this compound?

Answer: The molecule's stability is influenced by three key structural features: the cyclopropane ring, the nitrile group, and the dimethoxyphenyl ring. Each presents a potential pathway for degradation under suboptimal conditions.

Table 2: Summary of Key Stability Concerns

Stability Type Concern Causal Factors
Photochemical Discoloration (yellowing/browning) and formation of oxidative impurities. The electron-rich dimethoxyphenyl ring is sensitive to light and air, potentially forming reactive ortho-quinone methide intermediates or other oxidized species.[2]
Chemical Susceptible to degradation in the presence of strong acids, bases, and oxidizing agents.[4] Acids/Bases: Can catalyze the hydrolysis of the nitrile to a carboxamide or carboxylic acid.[5] Harsh conditions can also promote the opening of the strained cyclopropane ring.[6] Oxidizing Agents: Can attack the electron-rich aromatic ring.

| Thermal | Potential for ring-opening or rearrangement at elevated temperatures. | While generally stable at ambient temperatures, cyclopropane rings can undergo thermal decomposition, typically at temperatures exceeding 150-200 °C.[7][8][9] |

Section 2: Troubleshooting Experimental Issues

This section provides a problem-and-solution framework for issues that may arise during experimentation.

Issue 1: My compound, which was initially off-white, has turned yellow or brown during storage. What caused this, and can I still use it?

Answer: This is a classic sign of photochemical degradation.

  • Causality: The 3,4-dimethoxyphenyl group is highly susceptible to oxidation, a process often accelerated by exposure to light and air.[2] This leads to the formation of colored, quinone-like impurities, which are responsible for the yellow or brown appearance. The presence of these impurities can have significant downstream effects on your reaction by introducing new reactive species and lowering the effective concentration of your starting material.

  • Recommended Action Plan:

    • Assess Purity: Do not assume the material is usable. The first step is to quantify the extent of degradation. Run a quick purity analysis using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR spectroscopy. Compare the results to a reference sample or the supplier's certificate of analysis.

    • Purification: If significant impurities are detected, purification is necessary.

      • Recrystallization: For minor discoloration, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of ethyl acetate and hexanes) can be effective at removing colored impurities.

      • Column Chromatography: For more significant degradation, flash column chromatography on silica gel is recommended.

    • Prevent Recurrence: After purification, immediately store the compound under the recommended conditions (cool, dark, inert atmosphere) as outlined in the FAQ section.

Issue 2: My reaction is showing low yield or has failed to go to completion. Could the starting material be the problem?

Answer: Yes, the integrity of the starting material is a primary suspect, especially if other reaction parameters have been validated.

  • Causality: A low yield is often a direct consequence of using a degraded starting material. If the compound has undergone photo-oxidation or hydrolysis, the actual molar quantity of the active reagent is lower than calculated. Furthermore, the impurities themselves may inhibit or interfere with your reaction.

  • Troubleshooting Workflow: The following workflow helps systematically diagnose the issue.

G start Low Yield or Incomplete Reaction check_purity Step 1: Verify Purity of This compound (HPLC, NMR) start->check_purity purity_ok Purity >95%? check_purity->purity_ok purify Step 2: Re-purify Material (Recrystallization or Chromatography) purity_ok->purify No check_conditions Investigate Other Reaction Parameters (Reagents, Temp, Time) purity_ok->check_conditions Yes re_run Step 3: Re-run Reaction with Purified Material purify->re_run re_run->start Re-evaluate

Caption: Troubleshooting workflow for low reaction yields.

Issue 3: I have isolated my product, but I'm seeing unexpected signals in my NMR/MS analysis. What are the likely side products from the degradation of this compound?

Answer: Side products typically arise from the inherent reactivity of the molecule's functional groups under the reaction conditions.

  • Causality: The specific side products formed depend heavily on your reaction conditions (pH, temperature, nucleophiles present). The most common unintended transformations are nitrile hydrolysis and cyclopropane ring-opening.

  • Potential Degradation Pathways & Side Products:

G cluster_main This compound A Starting Material B Photo-oxidation Product (Quinone-like Species) A->B Light, O₂ C Nitrile Hydrolysis Product (Amide / Carboxylic Acid) A->C H₂O, H⁺ or OH⁻ D Ring-Opening Product (Linear Chain) A->D Nu⁻, Heat, or Harsh pH

Caption: Potential degradation and side reaction pathways.

Table 3: Common Side Products and Diagnostic Signatures

Side Product Class Structure Formation Conditions Analytical Signature (¹H NMR)
Nitrile Hydrolysis Amide or Carboxylic Acid Presence of water, especially under acidic or basic conditions.[5] Disappearance of the cyclopropyl protons' sharp signals, appearance of a broad NH₂ signal (amide) or a very broad OH signal (acid) downfield.
Ring Opening Linear alkylnitrile Strong nucleophiles, harsh acidic or basic conditions, or high heat.[6][10] Loss of the characteristic high-field (upfield) signals of the cyclopropyl CH₂ protons. Appearance of more complex multiplets in the standard aliphatic region.

| Photo-oxidation | Quinone-type structures | Exposure to UV light and air.[2] | Appearance of new signals in the aromatic region, potentially with loss of methoxy group signals. The sample will likely be colored. |

  • Mitigation Strategy:

    • Nitrile Hydrolysis: Ensure your reaction is conducted under strictly anhydrous conditions if water is detrimental. Use dried solvents and glassware, and run the reaction under an inert atmosphere.

    • Ring Opening: Avoid excessively high temperatures and harsh pH conditions unless the reaction specifically requires them. If a strong nucleophile is used, consider milder conditions or a different synthetic route.

References

  • Title: Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]
  • Title: Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds Source: Chemical Reviews - ACS Public
  • Title: Thermal Rearrangements of Cyclopropanes and Cyclobutanes Source: e-EROS Encyclopedia of Reagents for Organic Synthesis URL:[Link]
  • Title: Kinetics of the Thermal Isomerization of Cyclopropane Source: Journal of the American Chemical Society - ACS Public
  • Title: THERMAL RING OPENING OF CYCLOPROPANES AS INITIATORS FOR POLYMERIZ
  • Title: this compound Source: ChemSynthesis URL:[Link]
  • Title: Photostability for each of the investigated dyes.
  • Title: Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability Source: PubMed - NIH URL:[Link]
  • Title: Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid Source: PubMed - NIH URL:[Link]
  • Title: Cyclopropane Derivatives and their Diverse Biological Activities Source: Docentes FCT NOVA URL:[Link]
  • Title: Photostability of bacteriochlorophyll a and derivatives: potential sensitizers for photodynamic tumor therapy Source: PubMed - NIH URL:[Link]
  • Title: Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light Source: PubMed - NIH URL:[Link]
  • Title: Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs.

Sources

Technical Support Center: A Guide to Preventing Degradation of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific stability challenges associated with this molecule. By understanding the underlying chemical principles of its degradation, you can implement robust experimental designs, ensure the integrity of your results, and preserve the purity of your compound.

The structure of this compound, while valuable for its applications, contains three key moieties that are susceptible to degradation under common laboratory conditions: an acid/base-sensitive nitrile group , a strained cyclopropane ring , and an electron-rich dimethoxyphenyl ring . This guide provides a series of troubleshooting scenarios in a question-and-answer format, detailed preventative protocols, and explanations of the degradation mechanisms.

Part 1: Core Degradation Pathways

Understanding the "why" behind degradation is critical. The primary routes of decomposition for this compound are hydrolysis, acid-mediated reactions, and, to a lesser extent, thermal or oxidative stress.

Hydrolysis of the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[1] The process typically occurs in two main stages: first, the conversion of the nitrile to a primary amide intermediate, followed by the hydrolysis of the amide to a carboxylic acid.[2][3][4]

  • Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[5][6] This allows for nucleophilic attack by a weak nucleophile like water, leading eventually to the carboxylic acid and an ammonium salt.[1][3]

  • Base-Catalyzed Hydrolysis : Under basic conditions, a strong nucleophile like the hydroxide ion directly attacks the nitrile carbon.[2] This pathway yields a carboxylate salt and ammonia gas.[7] The free carboxylic acid can be obtained by subsequent acidification.[3]

Reactions of the Dimethoxyphenyl and Cyclopropane Moieties
  • Dimethoxyphenyl Ring : The electron-donating methoxy groups make the aromatic ring highly activated. Under strongly acidic conditions, such as during some Friedel-Crafts reactions or vigorous workups with concentrated acids, the ether linkages can be susceptible to cleavage.[8][9] The ring is also prone to oxidation.[10][11]

  • Cyclopropane Ring : The cyclopropane ring possesses significant angle strain (~27.5 kcal/mol), making it more reactive than other cycloalkanes.[12][13] While thermally stable to at least 150°C in some contexts, the ring can be susceptible to opening under certain catalytic or harsh acidic conditions.[14][15][16]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, reaction, and purification of this compound.

Q1: During my aqueous workup, I'm observing a new, more polar spot on my TLC plate and my yield is low. What's happening?

A1: This is a classic sign of nitrile hydrolysis. Standard acidic (e.g., HCl) or basic (e.g., NaHCO₃, NaOH) washes, while common, can catalyze the conversion of your nitrile to the corresponding carboxylic acid. The carboxylic acid is significantly more polar and may even be water-soluble, leading to loss of product into the aqueous layer and low isolated yields.[17][18]

  • Causality: The presence of H⁺ or OH⁻ in your wash solutions provides the catalyst needed for hydrolysis.[1] Even a seemingly mild base like sodium bicarbonate can be sufficient to initiate degradation, especially with prolonged contact time.

  • Solution: Employ a neutral workup protocol. Wash the organic layer exclusively with deionized water and brine (saturated NaCl solution). This minimizes exposure to acidic or basic catalysts. Ensure you check the pH of your reaction mixture before workup; if it's highly acidic or basic from the reaction itself, you may need to carefully neutralize it with a buffered solution before extraction.

Q2: My reaction is run under acidic conditions (e.g., using a Lewis or Brønsted acid catalyst), and I'm getting multiple unidentified byproducts. Is the starting material degrading?

A2: Yes, this is highly likely. Strong acids can trigger several degradation pathways simultaneously.

  • Causality:

    • Accelerated Hydrolysis: The acid catalyst will rapidly hydrolyze the nitrile group if any water is present.[5]

    • Ether Cleavage: The methoxy groups on the phenyl ring can be cleaved by strong acids, especially at elevated temperatures, leading to phenolic byproducts.[8]

    • Ring Opening: While less common, highly acidic conditions could potentially promote the opening of the strained cyclopropane ring.[13]

  • Solution:

    • Use Anhydrous Conditions: Ensure all glassware is flame-dried and solvents are anhydrous to minimize the water available for hydrolysis.[19]

    • Select a Milder Catalyst: If possible, screen for milder Lewis or solid acid catalysts that can promote your desired reaction without causing widespread degradation.[20]

    • Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

Q3: I'm purifying my compound via silica gel chromatography and my recovery is poor. I see streaking on the TLC and material at the baseline.

A3: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups on its surface. This acidic environment can cause on-column degradation of your compound.

  • Causality: As your compound travels through the column, the prolonged contact with the acidic silica surface catalyzes the hydrolysis of the nitrile group to the highly polar carboxylic acid.[5][6] This newly formed acid binds very strongly to the silica, resulting in streaking, poor elution, and low recovery.

  • Solution: Passivate the silica gel before use to neutralize its acidic sites. You can do this by preparing a slurry of the silica gel in your desired eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). This neutralizes the acidic silanol groups, creating a much more inert stationary phase for your purification. Always perform a small-scale test TLC on a plate pre-spotted with the base to ensure it doesn't interfere with your separation.

Q4: My compound shows signs of decomposition after several weeks of storage in the freezer. How can I improve its long-term stability?

A4: Decomposition during storage, even at low temperatures, suggests sensitivity to ambient moisture, oxygen, or light.

  • Causality:

    • Moisture: Trace moisture can lead to slow hydrolysis over time, even in the solid state.

    • Oxygen: The electron-rich dimethoxyphenyl ring is susceptible to slow oxidation, which can be accelerated by light.[21][22]

  • Solution: Implement a rigorous storage protocol.

    • Inert Atmosphere: Store the compound under an inert atmosphere of argon or nitrogen. This displaces both moisture and oxygen.

    • Light Protection: Use an amber vial or wrap a clear vial in aluminum foil to protect it from light.

    • Proper Sealing: Use vials with PTFE-lined caps to ensure an airtight seal.

    • Aliquot: For frequently used materials, aliquot the compound into smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere each time a sample is needed.[23]

Part 3: Recommended Protocols & Data

Data Summary Table
ParameterRecommendationRationale
Storage Temperature -20°C to -80°CSlows kinetic rate of all degradation pathways.
Storage Atmosphere Inert Gas (Argon or Nitrogen)Prevents hydrolysis by excluding moisture and oxidation by excluding O₂.
Light Conditions Protected from Light (Amber Vial)Prevents potential photodegradation or photo-catalyzed oxidation.[22]
Container Glass vial with PTFE-lined capProvides an inert surface and a high-quality seal.
Workup pH Neutral (pH ≈ 7)Avoids acid or base-catalyzed hydrolysis of the nitrile group.[2][3]
Chromatography Passivated/Neutral Silica GelPrevents on-column degradation due to acidic silanol groups.
Experimental Protocols

Protocol 1: Neutral Aqueous Workup

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was conducted in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure.

  • Re-dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer 2-3 times with deionized water.

  • Wash the organic layer once with brine (saturated aqueous NaCl solution) to initiate drying.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Passivation of Silica Gel for Flash Chromatography

  • Determine the amount of silica gel required for your column.

  • Prepare your starting eluent (e.g., 90:10 Hexanes:Ethyl Acetate).

  • To the eluent, add triethylamine (Et₃N) to a final concentration of 0.5% v/v.

  • In a fume hood, create a slurry of the silica gel in the Et₃N-containing eluent.

  • Pack your chromatography column using this slurry as you normally would.

  • Run the column using an eluent that contains 0.5% Et₃N throughout the entire gradient.

  • Self-Validation: Before loading your product, run a small amount of eluent through the column and check its pH to ensure it is no longer acidic.

Part 4: Visualization of Degradation Pathways & Workflows

Diagram 1: Hydrolysis Degradation Pathway

Hydrolysis_Pathway Figure 1: Catalyzed Hydrolysis of Nitrile Group cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Start_A 1-(3,4-Dimethoxyphenyl) cyclopropanecarbonitrile Intermediate_A Amide Intermediate Start_A->Intermediate_A + H3O+ (Protonation & H2O attack) Product_A Carboxylic Acid + NH4+ Intermediate_A->Product_A + H3O+ (Amide Hydrolysis) Start_B 1-(3,4-Dimethoxyphenyl) cyclopropanecarbonitrile Intermediate_B Amide Intermediate Start_B->Intermediate_B + OH- (Nucleophilic Attack) Product_B Carboxylate Salt + NH3 Intermediate_B->Product_B + OH- (Amide Hydrolysis)

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this synthesis by exploring alternative catalytic systems. We will delve into the causality behind experimental choices, provide troubleshooting for common issues, and offer detailed protocols grounded in authoritative literature.

The synthesis of substituted cyclopropanes is a cornerstone of medicinal chemistry, as the cyclopropane motif is present in numerous bioactive compounds.[1] The target molecule, this compound, is a valuable synthetic intermediate. Traditional synthesis routes often rely on expensive or hazardous reagents. This guide focuses on viable, efficient, and more sustainable alternatives.

Part 1: Overview of Synthetic Strategies

The core transformation involves the formation of a three-membered ring on an alkene precursor, 3,4-dimethoxystyrene. The two primary strategies for this cyclopropanation involve either a direct carbene transfer to the double bond or a Michael-Initiated Ring Closure (MIRC) reaction.

Synthetic_Pathways Styrene 3,4-Dimethoxystyrene Catalysis Styrene->Catalysis Reagents Carbene Precursor or Michael Acceptor/Nucleophile Reagents->Catalysis Product 1-(3,4-Dimethoxyphenyl) cyclopropanecarbonitrile Catalysis->Product Cyclopropanation Metal_Catalysis_Cycle M_cat M(L)n Catalyst Carbene Metal-Carbene Intermediate LnM=CHCN M_cat->Carbene + Diazoacetonitrile Diazo N₂CHCN (Diazoacetonitrile) N2 N₂ Carbene->N2 Extrusion Product_Complex Catalyst-Product Complex Carbene->Product_Complex + Alkene Alkene 3,4-Dimethoxystyrene Product_Complex->M_cat Product Release Product Cyclopropane Product Product_Complex->Product

Caption: Simplified metal-catalyzed cyclopropanation cycle.

Mechanism of Phase-Transfer Catalysis (PTC) for Cyclopropanation

The PTC mechanism relies on shuttling the reactive anion from the aqueous phase to the organic phase where the reaction occurs.

PTC_Mechanism Phase-Transfer Catalysis Workflow cluster_0 Aqueous Phase cluster_1 Organic Phase (Toluene) aq_phase NaOH (Base) NaBr Q⁺X⁻ (Catalyst) interface Aqueous-Organic Interface aq_phase:f0->interface OH⁻ deprotonates BrCH₂CNatinterface org_phase 3,4-Dimethoxystyrene BrCH₂CN (Precursor) Q⁺ ⁻CH(Br)CN (Reactive Ion Pair) Product org_phase:f2->org_phase:f3 Michael Addition & Ring Closure on Styrene org_phase:f3->interface Q⁺Br⁻ returns tointerface interface->org_phase:f2 Q⁺ shuttles anion into organic phase

Caption: Illustrative workflow for phase-transfer catalysis.

Part 5: Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Iron(III)-Porphyrin Catalyzed Cyclopropanation

(Adapted from methodologies described for iron-catalyzed cyclopropanations of styrenes) [1][2]

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxystyrene (1.0 equiv, e.g., 10 mmol, 1.64 g) and the iron catalyst, Fe(TPP)Cl (iron(III) meso-tetraphenylporphyrin chloride, 0.01 equiv, 0.1 mmol, 70 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add 40 mL of anhydrous toluene via syringe. Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Diazo Addition: Prepare a solution of diazoacetonitrile (1.2 equiv, 12 mmol) in 20 mL of anhydrous toluene. (Caution: Diazo compounds are toxic and potentially explosive) . Using a syringe pump, add the diazoacetonitrile solution to the reaction flask dropwise over a period of 4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the styrene spot and the formation of a new, less polar product spot indicates reaction progression. A color change in the reaction mixture is also common.

  • Workup: Once the reaction is complete (typically 1-2 hours after the addition is finished), concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Phase-Transfer Catalyzed (PTC) Cyclopropanation (MIRC reaction)

(Adapted from principles of PTC Michael-Initiated Ring Closure reactions) [3][4]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethoxystyrene (1.0 equiv, 10 mmol, 1.64 g), bromoacetonitrile (1.5 equiv, 15 mmol, 1.80 g), and tetrabutylammonium bromide (TBAB) (0.05 equiv, 0.5 mmol, 161 mg).

  • Solvent Addition: Add 50 mL of toluene to the flask.

  • Base Addition: In a separate beaker, prepare a solution of 20% aqueous sodium hydroxide (NaOH) (50 mL). Add this aqueous solution to the reaction flask.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The stirring must be fast enough to create a vortex and ensure efficient mixing of the two phases.

  • Reaction Monitoring: Monitor the reaction by TLC (eluting with hexane/ethyl acetate). The reaction is typically complete within 6-12 hours.

  • Workup: Once the starting material is consumed, stop the stirring and allow the layers to separate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of toluene.

  • Washing & Drying: Combine all organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the target compound.

References

  • Hamaker, C. G., Mirafzal, G. A., & Woo, L. K. (2001). Catalytic Cyclopropanation with Iron(II) Complexes. Iowa State University Digital Repository. [Link]
  • RSC Publishing. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. [Link]
  • Bonafoux, D., et al. (2012). Iron-Catalyzed Cyclopropanation with Glycine Ethyl Ester Hydrochloride in Water.
  • Ren, X., et al. (2023). Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism. National Institutes of Health (NIH). [Link]
  • Sarkar, A. (2020).
  • Xu, X., et al. (2014).
  • Doyle, M. P., et al. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health (NIH). [Link]
  • ACS Publications. (2017). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. The Journal of Organic Chemistry. [Link]
  • Universidad de Zaragoza. (n.d.). Copper-catalyzed cyclopropanation reaction of but-2-ene. Departamento de Química Física. [Link]
  • ResearchGate. (n.d.).
  • Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Chemistry Portal. [Link]
  • Wikipedia. (n.d.).
  • Pérez, P. J., et al. (2001). Theoretical (DFT) Insights into the Mechanism of Copper-Catalyzed Cyclopropanation Reactions. Implications for Enantioselective Catalysis. Journal of the American Chemical Society. [Link]
  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
  • Halpern, M. E. (Ed.). (1995). Phase-Transfer Catalysis: Mechanisms and Syntheses. ElectronicsAndBooks. [Link]
  • Piras, L., et al. (2015). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)
  • Bykowski, D., Wu, K.-H., & Doyle, M. P. (2006).
  • Del Fiandra, C., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. PubMed. [Link]
  • ResearchGate. (n.d.).
  • Adamo, M. F. A., et al. (2015). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions.
  • Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. National Institutes of Health (NIH). [Link]
  • OperaChem. (2023).
  • YouTube. (2020).
  • TIANJIN CENT PHARM CO LTD. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • TIANJIN CENT PHARM CO LTD. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

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Technical Support Center: Navigating the Scale-Up of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. This resource is designed for researchers, process chemists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale experiments to pilot and manufacturing scales. Our approach is rooted in fundamental chemical principles and field-proven methodologies to ensure robust, safe, and efficient production.

Part 1: Frequently Asked Questions (FAQs)

Q1: We are observing a significant exotherm during the addition of 1,2-dibromoethane. What is the cause, and how can we control it during scale-up?

A1: The reaction between 3,4-dimethoxyphenylacetonitrile and 1,2-dibromoethane under basic, phase-transfer catalysis (PTC) conditions is a highly exothermic double alkylation. The primary cause is the rapid formation of the C-C bonds. Uncontrolled, this can lead to a runaway reaction, significant byproduct formation, and potential safety hazards.

Causality: The deprotonation of the acetonitrile by the strong base is fast, and the subsequent alkylation steps have low activation energies, leading to a rapid release of heat.

Mitigation Strategies for Scale-Up:

  • Semi-Batch Feed: Instead of adding the 1,2-dibromoethane all at once, implement a controlled, semi-batch addition. This allows the reactor's cooling system to manage the heat generated.

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to determine the heat of reaction and the maximum heat evolution rate. This data is critical for safe reactor sizing and cooling capacity planning.

  • Solvent Choice: Ensure the solvent has a sufficiently high boiling point to absorb some of the heat and provide a safety margin. Toluene is a common choice.

  • Monitoring: Implement real-time temperature monitoring with alarms and an automated shutdown or quenching protocol if the temperature exceeds a set limit.

Q2: Our product yield is inconsistent, and we suspect issues with our phase-transfer catalyst (PTC). How do we select the right PTC and optimize its use?

A2: PTC efficiency is paramount in this reaction. The PTC's role is to transport the deprotonated acetonitrile anion from the aqueous (or solid) base phase to the organic phase where the reaction with 1,2-dibromoethane occurs. Inconsistent yields often stem from catalyst poisoning, degradation, or incorrect choice.

Key Considerations for PTC Selection:

  • Catalyst Type: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are common choices. For this specific synthesis, TBAB is often effective due to its good solubility in both phases.

  • Catalyst Loading: Typically, 1-5 mol% is sufficient. Higher loadings can increase reaction rate but also lead to purification challenges and increased cost.

  • Stability: Ensure the PTC is stable under the reaction conditions (strong base, elevated temperatures). Some catalysts can undergo Hofmann elimination at high temperatures, leading to deactivation.

Troubleshooting PTC-Related Issues:

  • Purity: Use a high-purity PTC. Impurities can interfere with the catalytic cycle.

  • Agitation: At scale, ensure sufficient agitation to create a large interfacial area between the aqueous and organic phases. Poor mixing is a common cause of stalled or slow reactions.

  • Water Content: The amount of water in the system can significantly impact the reaction rate. While some water is necessary to dissolve the base, excessive amounts can dilute the catalyst and reactants.

Q3: We are struggling with the formation of a dark, tarry byproduct. What is it, and how can we prevent it?

A3: The formation of dark, polymeric, or tarry byproducts is often due to side reactions involving the starting materials or intermediates. The most likely culprits are:

  • Dimerization: Self-condensation of the 3,4-dimethoxyphenylacetonitrile under strong base conditions.

  • Elimination: Reaction of 1,2-dibromoethane with the base to form vinyl bromide, which can then polymerize.

  • Over-alkylation: While less common in this specific cyclization, it's a possibility in related reactions.

Prevention Strategies:

  • Temperature Control: Strictly maintain the optimal reaction temperature. Excursions to higher temperatures significantly accelerate the rate of byproduct formation.

  • Stoichiometry: Use a slight excess of the 1,2-dibromoethane (e.g., 1.1-1.3 equivalents) to ensure the acetonitrile is consumed quickly, minimizing its opportunity to dimerize.

  • Base Concentration: Using a 50% w/w aqueous solution of sodium hydroxide is common. Overly concentrated or solid bases can sometimes lead to localized "hot spots" and increased byproduct formation.

Part 2: Troubleshooting Guide

This guide addresses specific problems you might encounter during the scale-up process.

Problem Encountered Potential Root Cause(s) Recommended Troubleshooting Actions
Stalled or Incomplete Reaction 1. Inefficient mixing/agitation.2. Deactivated or poisoned PTC.3. Insufficient base strength or amount.4. Low reaction temperature.1. Increase agitator speed; verify the formation of a good emulsion.2. Add a fresh portion of PTC (0.5-1 mol%).3. Test the pH of the aqueous phase; add more base if necessary.4. Gradually increase the temperature by 5-10°C and monitor progress.
Difficult Phase Separation During Workup 1. Formation of a stable emulsion.2. High concentration of the PTC, which can act as a surfactant.1. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.2. Allow the mixture to stand for a longer period without agitation.3. Consider a solvent swap to a less polar solvent post-reaction.
Product Fails to Crystallize or Oils Out 1. Presence of impurities (e.g., unreacted starting material, byproducts) that inhibit crystallization.2. Incorrect solvent system for crystallization.1. Analyze the crude product by HPLC or GC-MS to identify impurities.2. Perform additional purification steps like a charcoal treatment or a silica gel plug filtration.3. Conduct a solvent screen to find an optimal crystallization solvent (e.g., isopropanol, ethanol/water mixtures).
Safety Alarm: High-Pressure Buildup 1. Reaction temperature exceeding the solvent's boiling point.2. Gaseous byproduct formation (less common for this reaction but possible).1. IMMEDIATELY stop reagent feeds and ensure maximum cooling is applied.2. Verify the functionality of the reactor's condenser.3. Once stable, investigate the cause of the temperature excursion.

Part 3: Experimental Workflow & Visualization

Workflow: Synthesis and Workup

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic: Low Yield

This decision tree illustrates a logical approach to troubleshooting low product yield.

Caption: Decision tree for troubleshooting low yield in the synthesis.

Part 4: References

  • Title: Fundamentals of Reaction Calorimetry Source: Mettler Toledo URL: [Link]

  • Title: Phase-Transfer Catalysis: Mechanism and Synthesis Source: Chemical Reviews (American Chemical Society) URL: [Link]

Technical Support Center: Resolving Peak Overlap in HPLC Analysis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with peak co-elution in chromatography.[1] This resource provides in-depth, experience-driven advice to help you achieve optimal separation and accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chromatogram shows a broad or shouldered peak for this compound. What is the likely cause and how can I fix it?

A shouldered or broad peak is a strong indicator of co-eluting impurities or closely related compounds.[2][3] This means another compound is eluting very close to your main analyte, resulting in incomplete separation.[1] A systematic approach to optimizing your method can resolve these issues.[1] The resolution of two peaks is primarily influenced by column efficiency, selectivity, and retention factor.[1]

Here is a step-by-step approach to improve your separation:

Initial System & Column Health Check: Before modifying the method, ensure your HPLC system and column are performing optimally.

  • System Suitability Test: Perform a standard system suitability test to confirm that your HPLC system is functioning correctly.[4]

  • Column Health: A partially blocked column inlet frit or a void at the head of the column can cause peak splitting or shoulders.[2][5] If all peaks in your chromatogram exhibit poor shape, the column is the likely culprit.[2] Consider flushing the column or replacing it if necessary.[2][5]

Troubleshooting Workflow for Peak Overlap: If the system and column are in good health, the issue is likely with the method's selectivity. The following workflow will guide you through the optimization process.

Caption: A logical workflow for troubleshooting peak overlap issues in HPLC.

Q2: How does adjusting the mobile phase composition help in resolving co-eluting peaks for my compound?

The composition of your mobile phase is a powerful tool for manipulating selectivity.[1] For a compound like this compound, which is an aromatic nitrile, reverse-phase HPLC is a common starting point.[6][7]

Protocol for Mobile Phase Optimization:

  • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase retention times and can improve the separation of closely eluting peaks.[1] Start by reducing the organic content by 5-10% and observe the effect on resolution.

  • Change the Organic Modifier: Switching between different organic solvents, such as from acetonitrile to methanol, can alter selectivity due to different solvent-analyte interactions.[1] This can sometimes change the elution order of closely eluting compounds.[1]

  • Run a Scouting Gradient: If you are unsure of the optimal organic solvent concentration, run a broad scouting gradient (e.g., 5% to 95% acetonitrile in 15 minutes).[1] This will help determine the approximate elution time and allow you to design a more focused gradient around the elution point of your analyte and the overlapping impurity.[1]

Data Summary for Initial Method Development:

ParameterRecommended Starting ConditionRationale
Column C18 (e.g., 150 x 4.6 mm, 5 µm)[1]A good general-purpose column for reverse-phase chromatography.
Mobile Phase A 0.1% Formic Acid in Water[4]Provides an acidic pH to control the ionization of silanol groups on the silica support, which can improve peak shape.[8]
Mobile Phase B Acetonitrile or Methanol[4]Common organic modifiers in reverse-phase HPLC.
Flow Rate 1.0 mL/min[4]A standard flow rate for a 4.6 mm ID column.
Column Temperature 30°C[1]A stable temperature is crucial for reproducible retention times.[4][9]
Detection UV at an appropriate wavelengthAromatic nitriles typically have strong UV absorbance.[6]
Q3: The nitrile group in my analyte can be considered weakly basic. How can I use mobile phase pH to improve separation?

For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[1][8][10] The mobile phase pH determines the ionization state of the analyte, which in turn affects its hydrophobicity and interaction with the stationary phase.[10][11]

The Role of pH in Separation:

  • Analyte Ionization: At a pH below the pKa of a basic compound, it will be primarily in its protonated (charged) form.[10] In its charged state, it is more polar and will have less retention on a reverse-phase column, eluting earlier.[10] Conversely, at a pH above the pKa, the compound will be in its neutral, less polar form and will be more retained.[10]

  • Peak Shape: Operating at a pH close to the analyte's pKa can lead to a mixture of ionized and unionized forms, which can result in peak distortion, splitting, or tailing.[11][12] It is generally recommended to adjust the mobile phase pH to be at least two units away from the pKa of your analyte.[1]

Experimental Protocol for pH Optimization:

  • Determine the Analyte's pKa: If the pKa of this compound is unknown, it can be estimated using prediction software or determined experimentally.

  • Systematic pH Study: Prepare a series of mobile phases with different pH values (e.g., pH 3, 5, and 7), ensuring they are within the stable pH range of your column (typically pH 2-8 for silica-based columns).[8][10]

  • Analyze the Chromatograms: Inject your sample using each mobile phase and observe the changes in retention time, peak shape, and resolution between your analyte and the co-eluting peak. Small changes in pH can have a significant effect on separation selectivity.[12]

Visualizing the Effect of pH on Retention:

Caption: Relationship between mobile phase pH and retention for a basic compound.

Q4: Can changing the column temperature help resolve the peak overlap?

Yes, column temperature is another important parameter that can be used to optimize HPLC separations.[9]

How Temperature Influences Separation:

  • Viscosity and Efficiency: Increasing the column temperature decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved column efficiency.[4][13]

  • Selectivity: Temperature can also affect the selectivity of the separation, especially for compounds with similar structures.[9] Changing the temperature alters the thermodynamics of the interactions between the analytes and the stationary phase, which can sometimes be enough to resolve closely eluting peaks.[9]

Protocol for Temperature Optimization:

  • Establish a Baseline: Run your analysis at your standard temperature (e.g., 30°C).

  • Vary the Temperature: Increase the column temperature in increments of 5-10°C (e.g., to 40°C and 50°C) and analyze your sample at each temperature.

  • Evaluate the Results: Compare the chromatograms to see if the resolution has improved. In some cases, particularly for the separation of isomers, lower temperatures may provide better resolution.[14]

Important Considerations:

  • Ensure your column is stable at the tested temperatures.

  • Always allow the column to fully equilibrate at the new temperature before injecting your sample to ensure reproducible retention times.[4]

Q5: I've tried optimizing the mobile phase and temperature, but the peaks are still not fully resolved. What should I do next?

If mobile phase and temperature optimization are insufficient, the next logical step is to change the column chemistry to alter the selectivity of the separation.[1]

Alternative Stationary Phases:

  • Phenyl-Hexyl: A phenyl-hexyl column provides different selectivity compared to a C18 column due to pi-pi interactions with aromatic analytes.[4] This can be particularly effective for separating aromatic compounds like this compound.

  • Cyano (CN): A cyano column offers a different polarity and can be used in both normal-phase and reversed-phase modes, providing an alternative selectivity.[1]

  • Chiral Stationary Phases (CSPs): If you suspect the co-eluting peak is an enantiomer of your analyte, a chiral separation will be necessary. Polysaccharide-based CSPs are widely used for a broad range of chiral compounds.[15] Chiral HPLC is a specialized technique, and column selection is highly dependent on the structure of your compound.[16]

General Recommendations: When switching to a new column, it is often necessary to re-optimize the mobile phase conditions to achieve the best separation.

References

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
  • Gilar, M., & Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America.
  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Böhm, V. (2025). Use of column temperature to optimize carotenoid isomer separation by C. ResearchGate.
  • GL Sciences. (n.d.). How to Use Preparative HPLC -Part 3 About column temperature control in preparative.
  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
  • Dolan, J. W., & Snyder, L. R. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Separation Science.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Agilent. (2010). HPLC Method Development: Standard Practices and New Columns.
  • SIELC Technologies. (n.d.). Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column.
  • Nawrat, A., & Bączek, T. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
  • SIELC Technologies. (2018). 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile.
  • Arancibia, J. A., et al. (2003). Quantification from highly drifted and overlapped chromatographic peaks using second-order calibration methods. PubMed.
  • Amjad, M. (2021). How can we separate two overlapping peaks during HPLC analysis?. ResearchGate.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Hyun, M. H., & Cho, Y. J. (2004). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Springer Protocols.
  • Roy, P. (2017). I need to separate overlapping peaks of a plant-base sample by HPLC. ResearchGate.
  • ChiralTek. (n.d.). chiral columns. HPLC.eu.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • Severina, H. I., et al. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).
  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. (n.d.). Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻.
  • Royal Society of Chemistry. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Drug Dextromethorphan on Heritage MA Column. Effect of Acetonitrile and Buffer Concentration on Retention Time.

Sources

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for interpreting the fragmentation patterns of this compound. Here, we move beyond simple step-by-step instructions to explain the underlying principles of the fragmentation process, ensuring you can confidently analyze your experimental data.

Frequently Asked Questions (FAQs)

Q1: I am not observing the molecular ion peak for this compound in my EI-MS spectrum. Is this normal?

A1: Yes, it is not uncommon for the molecular ion (M+) peak of this compound (m/z 203.24) to be of low abundance or even absent in electron ionization mass spectrometry (EI-MS).[1][2][3] The stability of the molecular ion is a critical factor.[2] Hard ionization techniques like EI impart significant energy into the molecule, which can lead to extensive fragmentation, particularly for molecules with susceptible bonds or strained ring systems.[3]

The cyclopropane ring in your molecule is a high-strain system, making it prone to ring-opening and subsequent fragmentation upon ionization.[4] This inherent instability can lead to rapid fragmentation, diminishing the population of intact molecular ions that reach the detector. While soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield a prominent molecular ion or a protonated molecule ([M+H]+), the absence of a strong M+ peak in EI-MS for this compound is an expected outcome.[3][5]

Q2: What are the most probable initial fragmentation steps for this molecule under EI conditions?

A2: The initial fragmentation is dictated by the relative stabilities of the resulting ions and neutral losses. For this compound, two primary fragmentation pathways are highly probable:

  • Alpha-Cleavage of the Cyclopropane Ring: The bond between the aromatic ring and the cyclopropane ring is a likely point of cleavage. This is driven by the formation of a stable benzylic-type cation.

  • Ring-Opening of the Cyclopropane: The high ring strain of the cyclopropane ring makes it susceptible to ring-opening to form a more stable acyclic radical cation.[4]

The presence of the dimethoxybenzene moiety significantly influences the fragmentation, as the methoxy groups can stabilize adjacent positive charges through resonance.

Q3: I am observing a prominent peak at m/z 175. What fragment does this correspond to?

A3: A peak at m/z 175 likely represents the loss of a neutral ethene molecule (C2H4, 28 Da) from the molecular ion. This is a classic fragmentation pathway for cyclopropane-containing compounds.[6] The process can be visualized as follows:

  • Ionization: The molecule is ionized to form the molecular ion [C12H13NO2]+• at m/z 203.

  • Ring-Opening: The cyclopropane ring opens to form a more stable, linear radical cation.

  • Ethene Elimination: A neutral ethene molecule is lost through a rearrangement process, resulting in a stable radical cation at m/z 175.

This fragmentation is thermodynamically favorable due to the relief of ring strain and the formation of a stable, neutral molecule (ethene).

Q4: My spectrum shows a significant peak at m/z 151. What is the likely structure of this ion?

A4: The ion at m/z 151 is characteristic of the 3,4-dimethoxybenzyl cation. This fragment is formed through the cleavage of the bond between the cyclopropane ring and the aromatic ring. This is a highly favorable fragmentation pathway due to the exceptional stability of the resulting benzylic carbocation, which is further stabilized by the electron-donating methoxy groups.

The formation of this ion is a strong indicator of the presence of the 3,4-dimethoxyphenyl moiety in your sample. Aromatic compounds are known to produce stable ions, leading to strong signals in the mass spectrum.[7][8]

Troubleshooting Guide

Issue: Poor Signal Intensity or High Background Noise

Possible Causes & Solutions:

  • Sample Concentration: Your sample may be too dilute, leading to a weak signal, or too concentrated, causing ion suppression.[9]

    • Action: Prepare a dilution series of your sample to determine the optimal concentration for your instrument.

  • Instrument Contamination: Contaminants in the ion source, mass analyzer, or detector can lead to high background noise and poor signal.[9][10]

    • Action: Follow your instrument manufacturer's guidelines for cleaning the ion source and other components. Run a system suitability test with a known standard to verify performance.[10]

  • Leaks in the System: Air leaks in the vacuum system can increase background noise and reduce sensitivity.[11]

    • Action: Perform a leak check of your system, paying close attention to all seals and fittings.[11]

Issue: Unexpected Peaks in the Spectrum

Possible Causes & Solutions:

  • Contaminants in the Sample or Solvent: Impurities in your sample or the solvent used for analysis can lead to extraneous peaks.

    • Action: Run a blank analysis of your solvent to identify any background peaks. Ensure high-purity solvents and proper sample handling techniques to minimize contamination.

  • Adduct Formation (in ESI): In electrospray ionization, adducts with solvent molecules or salts (e.g., [M+Na]+, [M+K]+) are common.[12]

    • Action: Scrutinize the m/z values of unexpected peaks to see if they correspond to common adducts. If so, this is often normal for ESI analysis.

  • In-source Fragmentation or Reactions: Some molecules can undergo reactions or rearrangements within the ion source. For nitriles, reduction to the corresponding amine in the ESI source has been observed.[13]

    • Action: Vary the ion source parameters (e.g., temperature, voltages) to see if the relative intensity of the unexpected peaks changes. This can provide clues about their origin.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis (EI)
  • Solvent Selection: Choose a high-purity, volatile solvent in which your compound is soluble (e.g., dichloromethane, ethyl acetate).

  • Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection. The optimal concentration may vary depending on your instrument's sensitivity.

  • Injection: Inject 1 µL of the working solution into the GC-MS system.

Protocol 2: Recommended MS Parameters for EI Analysis
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for library matching)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-300

  • Scan Speed: 1000 amu/s

Data Presentation

Table 1: Predicted Key Fragment Ions for this compound

m/zProposed Fragment StructureNotes
203[M]+• (Molecular Ion)May be of low abundance or absent.[2][3]
188[M - CH3]+Loss of a methyl radical from a methoxy group.[14]
175[M - C2H4]+•Loss of ethene from the cyclopropane ring.[6]
162[M - CH3 - CN]+Sequential loss of a methyl radical and the nitrile group.
151[C9H11O2]+Stable 3,4-dimethoxybenzyl cation.
121[C7H5O2]+Loss of CH2O from the m/z 151 fragment.
91[C7H7]+Tropylium ion, a common fragment in aromatic compounds.[8]
77[C6H5]+Phenyl cation, indicative of an aromatic ring.[15]

Visualizations

Proposed Fragmentation Pathway

Fragmentation_Pathway M [M]+• m/z 203 F188 [M - CH3]+ m/z 188 M->F188 - •CH3 F175 [M - C2H4]+• m/z 175 M->F175 - C2H4 F151 [C9H11O2]+ m/z 151 M->F151 - C3H4N• F121 [C7H5O2]+ m/z 121 F151->F121 - CH2O F91 [C7H7]+ m/z 91 F121->F91 - CO F77 [C6H5]+ m/z 77 F91->F77 - C

Caption: Proposed major fragmentation pathways for this compound under electron ionization.

Troubleshooting Logic Flow

Troubleshooting_Flow Start MS Data Issue NoSignal No or Poor Signal Start->NoSignal UnexpectedPeaks Unexpected Peaks Start->UnexpectedPeaks CheckConc Check Sample Concentration NoSignal->CheckConc Yes RunBlank Run Solvent Blank UnexpectedPeaks->RunBlank Yes CleanSource Clean Ion Source CheckConc->CleanSource CheckLeaks Check for Leaks CleanSource->CheckLeaks Resolved Issue Resolved CheckLeaks->Resolved CheckAdducts Identify Adducts RunBlank->CheckAdducts VaryParams Vary Source Parameters CheckAdducts->VaryParams VaryParams->Resolved

Caption: A logical workflow for troubleshooting common mass spectrometry issues.

References

  • Kikuchi, Y., Hasegawa, Y., & Matsumoto, M. (n.d.). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. J-Stage.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and....
  • Organic Mass Spec. (n.d.). Cyclic Compound Fragmentation.
  • Cai, S. S., Sy, J., & Cerny, R. L. (2018). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2059–2062.
  • Wikipedia. (n.d.). Alkane.
  • ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of....
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram.
  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry.
  • Eurofins. (2023, May 2). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. YouTube.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • JoVE. (n.d.). Video: Mass Spectrometry: Cycloalkane Fragmentation.
  • Broeckling, C. D., Afsar, F. A., Neumann, S., Prenni, J. E., & Römisch-Margl, W. (2016). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 27(11), 1747–1757.
  • YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule.
  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
  • Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(129), 106669–106690.
  • ACD/Labs. (n.d.). Tables of Common Ions and Common Losses.
  • NIST. (n.d.). Benzene, 1,4-dimethoxy-. NIST WebBook.
  • ChemSynthesis. (n.d.). This compound.
  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes.
  • SciELO. (n.d.). Article.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • YouTube. (2022, December 17). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement.
  • Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • University of Colorado Boulder. (n.d.). MS Interpretation-1: Introduction + Elemental Composition I.
  • YouTube. (n.d.). Mass Spectrometry of Cycloalkanes.
  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • MDPI. (2020, December 9). Partitioning of Selected Anisole and Veratrole Derivatives between Water and Anionic Surfactant Micelles.
  • Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene.
  • ChemRxiv. (n.d.). Efficient generation of open multi-stage fragmentation mass spectral libraries.
  • ChemRxiv. (n.d.). connecting molecular structures with diverse mass spectrometry fragmentation behaviours.
  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
  • MDPI. (n.d.). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes.
  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.

Sources

Technical Support Center: Solvent Effects in the Synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding this important synthetic transformation. Our focus is to deliver scientifically sound and practical guidance to help you navigate the nuances of this reaction, with a particular emphasis on the critical role of solvent selection.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, is typically achieved through the cyclopropanation of 3,4-dimethoxyphenylacetonitrile with a suitable C1 electrophile, most commonly 1,2-dibromoethane. This reaction is a nucleophilic substitution where the carbanion generated from the arylacetonitrile attacks the dibromoethane in a two-step process to form the cyclopropane ring. Phase-transfer catalysis (PTC) is a highly effective method for this transformation, as it facilitates the reaction between the organic substrate and an inorganic base.[1] The choice of solvent in this PTC system is paramount and can significantly influence reaction rate, yield, and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the phase-transfer catalyzed (PTC) alkylation of 3,4-dimethoxyphenylacetonitrile with 1,2-dibromoethane. This reaction utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the deprotonated arylacetonitrile from the aqueous phase (containing the base) to the organic phase (containing the dihaloalkane) where the reaction occurs.

Q2: Why is solvent selection so critical in this synthesis?

A2: The solvent plays multiple roles in a phase-transfer catalyzed reaction. It must dissolve the organic substrate and the phase-transfer catalyst-carbanion complex. The polarity of the solvent can influence the reactivity of the carbanion. A less polar, aprotic solvent is often preferred as it does not solvate the nucleophile as strongly, leaving it more reactive.[2] Furthermore, the solvent's boiling point is a key consideration for reaction temperature control.

Q3: What are the recommended starting solvents for this reaction?

A3: Based on analogous reactions with phenylacetonitrile, good starting points for solvent selection include toluene, benzene, and chlorobenzene. These are non-polar, aprotic solvents that are effective in PTC alkylations. In some cases, the reaction can be run under solvent-free conditions, which can be advantageous from a green chemistry perspective.[3]

Q4: Can I use a polar aprotic solvent like DMSO or DMF?

A4: While polar aprotic solvents like DMSO and DMF can be used for similar alkylations, they may not be the optimal choice for a PTC system. These solvents can sometimes lead to side reactions or make product isolation more challenging. For instance, workup procedures for reactions in DMSO often require extensive aqueous washes to remove the solvent, which can be problematic.[3]

Q5: What is the role of the phase-transfer catalyst?

A5: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), forms an ion pair with the carbanion generated from 3,4-dimethoxyphenylacetonitrile. This lipophilic ion pair is soluble in the organic phase, allowing it to react with the 1,2-dibromoethane. Without the catalyst, the reaction would be extremely slow as the reactants would remain in their separate, immiscible phases.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Ineffective deprotonation of the arylacetonitrile. 2. Inactive or insufficient phase-transfer catalyst. 3. Low reaction temperature. 4. Impure starting materials.1. Use a concentrated aqueous solution of a strong base (e.g., 50% NaOH or KOH). Ensure vigorous stirring to maximize the interfacial area. 2. Use a fresh, high-purity phase-transfer catalyst. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 3. Increase the reaction temperature. The choice of solvent will dictate the accessible temperature range. 4. Ensure the 3,4-dimethoxyphenylacetonitrile and 1,2-dibromoethane are of high purity.
Formation of Side Products 1. Dialkylation: The product, this compound, can be deprotonated and react with another molecule of 1,2-dibromoethane. 2. Elimination: The base can induce the elimination of HBr from 1,2-dibromoethane to form vinyl bromide. 3. Hydrolysis of Nitrile: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid under strongly basic conditions, especially at elevated temperatures.1. Use a slight excess of the arylacetonitrile relative to the 1,2-dibromoethane. Control the addition of the dihaloalkane. 2. Maintain a moderate reaction temperature. A less polar solvent can sometimes disfavor elimination pathways. 3. Use the minimum effective amount of base and keep the reaction temperature as low as feasible for a reasonable reaction time. Work up the reaction promptly upon completion.
Difficult Product Isolation / Emulsion Formation 1. The formation of an emulsion during aqueous workup, often exacerbated by the presence of the phase-transfer catalyst. 2. The product is soluble in the aqueous phase.1. Add a small amount of a saturated brine solution to help break the emulsion. If the problem persists, consider filtering the mixture through a pad of celite. 2. This is unlikely for the target molecule in a non-polar organic solvent. However, if using a more polar solvent, ensure thorough extraction with a suitable organic solvent.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound based on established procedures for the phase-transfer catalyzed alkylation of arylacetonitriles.

Materials:

  • 3,4-Dimethoxyphenylacetonitrile

  • 1,2-Dibromoethane

  • 50% (w/w) aqueous sodium hydroxide solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3,4-dimethoxyphenylacetonitrile (1.0 equivalent) and toluene (5-10 volumes).

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (0.02-0.05 equivalents).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (5-10 equivalents).

  • Heat the mixture to 60-70 °C.

  • Slowly add 1,2-dibromoethane (1.1-1.5 equivalents) via the dropping funnel over a period of 1-2 hours.

  • Maintain the reaction at 60-70 °C and monitor the progress by TLC or GC analysis. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Visualizing the Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation start Combine 3,4-dimethoxyphenylacetonitrile, toluene, and TBAB in a flask add_base Add 50% aq. NaOH with vigorous stirring start->add_base heat Heat to 60-70 °C add_base->heat add_dbe Slowly add 1,2-dibromoethane heat->add_dbe react Maintain at 60-70 °C and monitor progress add_dbe->react cool Cool to room temperature react->cool quench Add water cool->quench extract Separate organic layer and extract aqueous layer quench->extract wash Wash combined organic layers with water and brine extract->wash dry Dry over anhydrous MgSO4/Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Solvent Selection Logic

The choice of solvent is a critical parameter that can be optimized to improve reaction outcomes. The following diagram illustrates the decision-making process for solvent selection in this PTC synthesis.

solvent_selection cluster_properties Key Solvent Properties cluster_choice Solvent Choice and Rationale cluster_outcome Expected Outcome start Solvent Selection for PTC Synthesis polarity Polarity start->polarity proticity Proticity start->proticity boiling_point Boiling Point start->boiling_point nonpolar_aprotic Non-polar, Aprotic (e.g., Toluene, Benzene) polarity->nonpolar_aprotic Low polar_aprotic Polar, Aprotic (e.g., DMSO, DMF) polarity->polar_aprotic High proticity->nonpolar_aprotic Aprotic proticity->polar_aprotic Aprotic protic Protic (e.g., Alcohols, Water) proticity->protic Protic boiling_point->nonpolar_aprotic Allows for moderate heating good_yield Good Yield, High Reactivity nonpolar_aprotic->good_yield side_reactions Potential for Side Reactions, Difficult Workup polar_aprotic->side_reactions low_reactivity Low Reactivity (Solvation of Nucleophile) protic->low_reactivity

Caption: Decision tree for solvent selection in the PTC synthesis.

Data Summary

Solvent ClassExample(s)Expected YieldPotential Issues
Non-polar Aprotic Toluene, BenzeneGood to ExcellentStandard handling precautions for aromatic solvents.
Polar Aprotic DMSO, DMFVariablePotential for side reactions, difficult to remove during workup.
Protic Alcohols, WaterPoorStrong solvation of the carbanion, leading to reduced nucleophilicity and lower reactivity.
Solvent-Free NoneGood to ExcellentRequires careful temperature control to manage exotherms.

References

  • Starks, C. M.; Liotta, C. L.; Halpern, M. Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives; Chapman & Hall: New York, 1994.
  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry, 3rd ed.; Wiley-VCH: Weinheim, Germany, 2003.
  • Makosza, M.; Jonczyk, A. Phase-Transfer Alkylation of Nitriles: Cyanoethylation. Org. Synth.1976, 55, 91. DOI: 10.15227/orgsyn.055.0091.
  • Gokel, G. W.; Goli, D. M.; Schultz, R. A. Phase Transfer Catalysis in the Synthesis of Crown Ethers. J. Org. Chem.1983, 48(16), 2837-2840. DOI: 10.1021/jo00164a047.
  • Sasson, Y.; Yonovich, M. Phase-transfer catalysis in the synthesis of benzyl cyanide from benzyl chloride and aqueous sodium cyanide. Tetrahedron Lett.1979, 20(38), 3753-3756. DOI: 10.1016/S0040-4039(01)86422-7.
  • Dehmlow, E. V.; Dehmlow, S. S. Phase Transfer Catalysis, 3rd ed.; VCH: Weinheim, Germany, 1993.
  • Halpern, M. Industrial Phase-Transfer Catalysis.
  • Organic Syntheses, Coll. Vol. 6, p.232 (1988); Vol. 55, p.91 (1976). [Link]
  • Industrial Phase-Transfer Catalysis.

Sources

Technical Support Center: 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the synthesis and handling of this compound. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to resolve experimental challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, a process most commonly achieved through the phase-transfer catalyzed (PTC) alkylation of (3,4-Dimethoxyphenyl)acetonitrile with 1,2-dibromoethane.

FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of this compound can be attributed to several factors, ranging from reaction conditions to reagent quality. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Possible Cause 1: Inefficient Phase-Transfer Catalysis

The efficiency of the phase-transfer catalyst (PTC) is paramount in this reaction. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), is responsible for transporting the carbanion of (3,4-Dimethoxyphenyl)acetonitrile from the aqueous phase (or solid phase of the base) to the organic phase where it can react with 1,2-dibromoethane.[1]

  • Troubleshooting Steps:

    • Catalyst Choice and Purity: Ensure you are using a high-purity PTC. The presence of impurities can inhibit the catalytic cycle. While TBAB is common, other catalysts like TEBAC can sometimes offer improved performance depending on the specific conditions.

    • Catalyst Loading: The amount of catalyst is critical. Typically, 1-10 mol% is used. Too little catalyst will result in a slow reaction rate, while an excess can sometimes lead to side reactions or purification difficulties. Experiment with varying the catalyst loading to find the optimal concentration for your system.

    • Agitation: Vigorous stirring is essential in phase-transfer catalysis to maximize the interfacial area between the aqueous and organic phases, facilitating efficient transport of the reacting species.[2] If you are using a magnetic stirrer, ensure the stir bar is providing adequate agitation. For larger scale reactions, mechanical stirring is recommended.

Possible Cause 2: Suboptimal Reaction Conditions

  • Troubleshooting Steps:

    • Base Strength and Concentration: A strong base, such as 50% aqueous sodium hydroxide, is typically required to deprotonate the benzylic proton of (3,4-Dimethoxyphenyl)acetonitrile. The concentration of the base is also important; a highly concentrated solution is often necessary to drive the deprotonation.

    • Temperature: The reaction is often run at a slightly elevated temperature (e.g., 40-60 °C) to increase the reaction rate. However, excessively high temperatures can lead to decomposition of the starting materials, product, or catalyst, as well as an increase in side reactions. If you are observing significant byproduct formation, consider lowering the reaction temperature.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Prolonged reaction times can lead to the formation of side products.

Possible Cause 3: Purity of Starting Materials

  • Troubleshooting Steps:

    • Purity of (3,4-Dimethoxyphenyl)acetonitrile: Impurities in the starting nitrile can interfere with the reaction. Ensure the purity of your starting material, and if necessary, purify it by recrystallization or distillation before use.

    • Purity of 1,2-Dibromoethane: Similarly, ensure the purity of your 1,2-dibromoethane. It should be free of acidic impurities.

Below is a flowchart to guide your troubleshooting process for low yield:

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

FAQ 2: I am observing significant amounts of a byproduct that I suspect is the corresponding amide or carboxylic acid. How can I prevent this?

The formation of 1-(3,4-dimethoxyphenyl)cyclopropanecarboxamide or the corresponding carboxylic acid is a common side reaction resulting from the hydrolysis of the nitrile group. This hydrolysis is typically catalyzed by either acidic or basic conditions.

  • Causality: In the presence of strong base (like NaOH) and water, the nitrile group can undergo hydrolysis. The reaction proceeds first to the amide and then, under more forcing conditions, to the carboxylate salt, which upon acidic workup will yield the carboxylic acid.[3]

  • Troubleshooting Steps:

    • Minimize Water Content (if possible): While the aqueous phase is necessary for the phase-transfer process with an inorganic base, using a very large excess of water can increase the likelihood of hydrolysis.

    • Control Reaction Temperature and Time: As with many side reactions, hydrolysis is often accelerated at higher temperatures and longer reaction times. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of hydrolysis byproducts.

    • Work-up Procedure: During the work-up, avoid prolonged contact with strongly acidic or basic aqueous solutions. Neutralize the reaction mixture promptly and extract the product into an organic solvent.

FAQ 3: My reaction appears to be incomplete, with a significant amount of unreacted (3,4-Dimethoxyphenyl)acetonitrile remaining. What should I do?

An incomplete reaction can be frustrating, but it is often solvable by adjusting the reaction parameters to favor the forward reaction.

  • Causality: The deprotonation of the starting nitrile is a reversible process. If the base is not strong enough or if the reaction conditions do not sufficiently favor the formation of the carbanion, the reaction will not proceed to completion. Additionally, inefficient phase transfer of the carbanion will also lead to an incomplete reaction.

  • Troubleshooting Steps:

    • Increase Base Equivalents: Ensure you are using a sufficient excess of the base to drive the deprotonation equilibrium towards the carbanion.

    • Increase 1,2-Dibromoethane Equivalents: Using a slight excess of 1,2-dibromoethane (e.g., 1.1-1.5 equivalents) can help to drive the reaction to completion. However, a large excess should be avoided as it can lead to purification challenges.

    • Optimize Catalyst and Agitation: As mentioned in FAQ 1, the efficiency of the phase-transfer catalyst and vigorous stirring are critical for ensuring the carbanion is effectively transported to the organic phase to react.

FAQ 4: How do I effectively purify the final product and remove unreacted starting materials and byproducts?

Purification is a critical step to obtain this compound in high purity. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

  • Purification Strategies:

    • Column Chromatography: This is often the most effective method for purifying the product on a laboratory scale. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective. The polarity of this compound will be different from the starting nitrile and any potential hydrolysis byproducts, allowing for their separation.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures of ethyl acetate and hexanes) to find conditions that provide good recovery of pure crystals.

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be used for purification, especially on a larger scale. However, care must be taken to avoid decomposition at high temperatures.

The following table summarizes the expected properties of the product and potential impurities to aid in their identification and separation.

CompoundMolecular Weight ( g/mol )PolarityExpected Elution Order (Normal Phase Chromatography)
1,2-Dibromoethane187.86Low1 (First)
This compound 203.24 Moderate 2
(3,4-Dimethoxyphenyl)acetonitrile177.20Moderate-High3
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxamide221.25High4 (Last)

Experimental Protocol and Characterization

Proposed Synthetic Protocol

SynthesisWorkflow cluster_reactants Reactants Reactant1 (3,4-Dimethoxyphenyl)acetonitrile Reaction Reaction (40-60 °C, 2-6 h) Reactant1->Reaction Reactant2 1,2-Dibromoethane Reactant2->Reaction Base 50% aq. NaOH Base->Reaction PTC TBAB PTC->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add (3,4-Dimethoxyphenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq) in a suitable organic solvent like toluene.

  • Reaction Execution: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (3.0-5.0 eq) dropwise to the reaction mixture. After the addition is complete, heat the mixture to 40-60 °C and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Carefully neutralize the mixture with dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization Data (Predicted)

While experimental spectra for this compound were not found in the search results, the following are predicted characteristic spectral features based on the structure and data from similar compounds.[3][6]

  • ¹H NMR:

    • Aromatic protons (3H, multiplet) in the range of δ 6.8-7.0 ppm.

    • Methoxy protons (6H, two singlets) around δ 3.9 ppm.

    • Cyclopropane protons (4H, two multiplets, AA'BB' system) in the range of δ 1.2-1.8 ppm.

  • ¹³C NMR:

    • Aromatic carbons (6C) in the range of δ 110-150 ppm.

    • Nitrile carbon (1C) around δ 120 ppm.

    • Methoxy carbons (2C) around δ 56 ppm.

    • Quaternary cyclopropane carbon (1C) around δ 25 ppm.

    • Methylene cyclopropane carbons (2C) around δ 15 ppm.

  • FT-IR:

    • Aromatic C-H stretching around 3000-3100 cm⁻¹.

    • Aliphatic C-H stretching (cyclopropane) around 2900-3000 cm⁻¹.

    • Nitrile (C≡N) stretching, a sharp band around 2240 cm⁻¹.

    • Aromatic C=C stretching around 1500-1600 cm⁻¹.

    • C-O stretching (ethers) around 1020-1250 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected at m/z = 203.24.[7]

Safety Precautions

  • 1,2-Dibromoethane: is a toxic and carcinogenic compound. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Sodium Hydroxide: is corrosive. Avoid contact with skin and eyes.

  • Organic Solvents: are flammable. Work in a well-ventilated area away from ignition sources.

  • Nitrile Compounds: can be toxic. Avoid inhalation and skin contact.

This guide provides a starting point for troubleshooting experiments with this compound. For further assistance, consulting detailed literature on phase-transfer catalysis and cyclopropanation reactions is highly recommended.

References

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • ChemSynthesis. (2025, May 20). This compound.
  • MDPI. (n.d.). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes.
  • Chemistry LibreTexts. (2021, August 15). 20.7: Chemistry of Nitriles.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles.
  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectral date of compounds.
  • ResearchGate. (2008, August). Phase transfer catalyzed intramolecular cycloalkylation of phenylacetonitrile with ??,??-dibromoalkanes in supercritical ethane.
  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • ResearchGate. (2010, January). Characterization of Various Analytes Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry and 2-[(2 E )-3-(4- tert -Butylphenyl)-2-methylprop-2- enylidene]malononitrile Matrix.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Indo American Journal of Pharmaceutical Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis.
  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propanenitrile.
  • ResearchGate. (2008, August). Phase Transfer Catalyzed Synthesis of Ferrocenoylcyclopropans.
  • Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • ACS Publications. (n.d.). A Sample-Centric and Knowledge-Driven Computational Framework for Natural Products Drug Discovery.
  • ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.
  • MDPI. (n.d.). Mass Spectrometry of Esterified Cyclodextrins.
  • ResearchGate. (2008, August). Preparation of diphenyl acetonitrile by phase transfer catalysis.
  • Google Patents. (n.d.). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is a valuable building block, and this guide provides an in-depth comparison of its synthesis methods, grounded in scientific principles and practical insights.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals. Its inherent ring strain imparts unique conformational rigidity and electronic properties, which can favorably influence a molecule's binding affinity to biological targets, metabolic stability, and overall pharmacological profile. The this compound scaffold, in particular, serves as a precursor to a variety of more complex molecules, making its efficient synthesis a topic of considerable interest.

Method 1: Phase-Transfer Catalyzed Alkylation of 2-(3,4-Dimethoxyphenyl)acetonitrile

This is the most direct and widely employed method for the synthesis of this compound. It relies on the deprotonation of the acidic benzylic proton of 2-(3,4-dimethoxyphenyl)acetonitrile, followed by a tandem alkylation with a 1,2-dihaloethane, which undergoes an intramolecular cyclization. The use of phase-transfer catalysis (PTC) is crucial for achieving high yields and efficient reaction kinetics.[1][2]

The Rationale Behind Phase-Transfer Catalysis

In this synthesis, the reactants are distributed between two immiscible phases: an organic phase containing the substrate, 2-(3,4-dimethoxyphenyl)acetonitrile, and the alkylating agent, 1,2-dibromoethane, and an aqueous phase containing the base, typically sodium hydroxide. The deprotonation of the acetonitrile derivative occurs at the interface of these two phases. However, the resulting carbanion is not readily soluble in the organic phase to react with the alkylating agent.

A phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), is introduced to overcome this phase barrier.[3][4] The lipophilic cation of the catalyst pairs with the carbanion, forming an ion pair that is soluble in the organic phase. This allows the carbanion to come into close proximity with the 1,2-dibromoethane, facilitating the nucleophilic substitution and subsequent intramolecular cyclization.[1]

Mechanistic Pathway

Phase-Transfer Catalysis Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH (Base) ArCH2CN ArCH2CN (Substrate) NaOH->ArCH2CN Deprotonation at interface Q+_Br- Q+Br- (Catalyst) Na+_Br- Na+Br- ArCH(CN)-_Q+ [ArCH(CN)]-Q+ (Ion Pair) ArCH2CN->ArCH(CN)-_Q+ Ion Pair Formation BrCH2CH2Br BrCH2CH2Br (Alkylating Agent) ArC(CN)(CH2CH2Br) ArC(CN)(CH2CH2Br) (Intermediate) BrCH2CH2Br->ArC(CN)(CH2CH2Br) ArCH(CN)-_Q+->BrCH2CH2Br SN2 Attack Product 1-(Ar)cyclopropanecarbonitrile (Product) ArC(CN)(CH2CH2Br)->Product Intramolecular Cyclization Product->Q+_Br- Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalyzed Cyclopropanation.

Experimental Protocol

Materials:

  • 2-(3,4-Dimethoxyphenyl)acetonitrile

  • 1,2-Dibromoethane

  • Sodium Hydroxide (50% aqueous solution)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a stirred solution of 2-(3,4-dimethoxyphenyl)acetonitrile (1 equivalent) in toluene, add 50% aqueous sodium hydroxide (5 equivalents) and tetrabutylammonium bromide (0.05 equivalents).

  • Heat the mixture to 60-70°C.

  • Slowly add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture over a period of 1-2 hours.

  • Continue stirring at 60-70°C for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and dilute with water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Performance Data
ParameterValue
Yield 75-85%
Purity >98% (after chromatography)
Reaction Time 6-8 hours
Temperature 60-70°C

Method 2: Simmons-Smith Cyclopropanation (Hypothetical Alternative)

While the PTC alkylation is the most direct route, it is instructive to consider an alternative, albeit more complex, approach based on the well-established Simmons-Smith reaction. This method would involve the cyclopropanation of a suitable alkene precursor.

Conceptual Synthetic Pathway

This hypothetical route would involve more steps than the PTC method. A plausible precursor would be 2-(3,4-dimethoxyphenyl)acrylonitrile. This alkene could then be subjected to a Simmons-Smith or a related cyclopropanation reaction.

Simmons-Smith Pathway Start 3,4-Dimethoxy- benzaldehyde Step1 Knoevenagel Condensation (with CH2(CN)2) Start->Step1 Alkene 2-(3,4-Dimethoxyphenyl) acrylonitrile Step1->Alkene Step2 Simmons-Smith Reaction (CH2I2, Zn-Cu) Alkene->Step2 Product 1-(3,4-Dimethoxyphenyl) cyclopropanecarbonitrile Step2->Product

Caption: Hypothetical Simmons-Smith Synthesis Route.

Discussion of Feasibility and Comparison
  • Number of Steps: This method involves at least two distinct synthetic steps, starting from a commercially available aldehyde, which is less atom-economical and more labor-intensive than the one-pot PTC method.

  • Reagents: The Simmons-Smith reaction utilizes diiodomethane and a zinc-copper couple, which can be sensitive to moisture and require careful handling.

  • Yield and Selectivity: While the Simmons-Smith reaction is generally effective for a wide range of alkenes, the overall yield of this multi-step sequence is likely to be lower than the direct PTC alkylation.

  • Scalability: The PTC method is generally more amenable to large-scale industrial production due to its one-pot nature and the use of less hazardous and more cost-effective reagents.

Comparison Summary

FeatureMethod 1: PTC AlkylationMethod 2: Simmons-Smith (Hypothetical)
Starting Materials 2-(3,4-Dimethoxyphenyl)acetonitrile, 1,2-Dibromoethane3,4-Dimethoxybenzaldehyde, Malononitrile, Diiodomethane, Zn-Cu couple
Number of Steps One-pot reactionMulti-step synthesis
Key Reagents NaOH, Phase-Transfer CatalystZinc-Copper couple, Diiodomethane
Reaction Conditions Mild (60-70°C)Varies with each step
Typical Yield High (75-85%)Moderate to Good (overall yield likely lower)
Scalability ExcellentModerate
Atom Economy GoodModerate

Conclusion for the Practicing Scientist

For the synthesis of this compound, the Phase-Transfer Catalyzed Alkylation of 2-(3,4-Dimethoxyphenyl)acetonitrile stands out as the superior method in terms of efficiency, scalability, and overall practicality. Its one-pot nature, coupled with the use of readily available and relatively inexpensive reagents, makes it the preferred choice for both laboratory-scale synthesis and industrial production.

The conceptual Simmons-Smith approach, while mechanistically interesting, is less practical for this specific target molecule due to its multi-step nature and potentially lower overall yield. This guide underscores the importance of selecting a synthetic strategy that not only delivers the desired product but also aligns with the principles of efficiency and green chemistry.

References

  • ChemSynthesis. This compound.
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  • PubChem. 1-Phenylcyclopropanecarbonitrile.
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A Researcher's Guide to Establishing Reproducible Biological Activity for Novel Compounds: A Case Study of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey of a novel small molecule from synthesis to a potential therapeutic is paved with rigorous testing and validation. A critical, yet often underestimated, hurdle in this process is ensuring the reproducibility of its biological activity. Discrepancies in reported efficacy can lead to wasted resources, retracted publications, and the premature abandonment of promising candidates. This guide provides a comprehensive framework for establishing a robust and reproducible biological activity profile for a novel compound, using the under-characterized molecule, 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, as a central case study.

The principles and protocols outlined herein are designed to be a self-validating system, emphasizing the causality behind experimental choices to foster scientific integrity and trustworthiness.

The Compound of Interest: this compound

Cyclopropane-containing compounds are prevalent in a wide array of biologically active natural products and synthetic molecules. The strained three-membered ring imparts unique conformational rigidity and electronic properties that can enhance metabolic stability and binding affinity to biological targets. The 3,4-dimethoxyphenyl moiety is also a common feature in compounds with diverse pharmacological activities. While structurally intriguing, this compound (CAS 20802-15-7) remains largely unexplored in the scientific literature, making it an ideal candidate for demonstrating a rigorous, first-pass investigation into biological activity and its reproducibility.

Synthesis and the Imperative of Purity

The biological activity of a small molecule is intrinsically linked to its purity. Even minor impurities can have significant off-target effects, leading to misleading and irreproducible results. Therefore, a well-defined and reproducible synthesis protocol, coupled with stringent purification and characterization, is the bedrock of any reliable biological investigation.

Proposed Synthesis of this compound

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 3,4-dimethoxyphenylacetonitrile (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Cyclopropanation: After stirring for 30 minutes, add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality: The choice of a strong base is crucial for the deprotonation of the benzylic proton of the arylacetonitrile, forming a carbanion that acts as the nucleophile. 1,2-dibromoethane serves as the electrophilic source of the two-carbon unit required for the cyclopropane ring formation. Purification by column chromatography is essential to remove unreacted starting materials and byproducts.

Quality Control: Ensuring Compound Integrity

Before any biological evaluation, the identity and purity of the synthesized compound must be unequivocally confirmed.

Experimental Protocol: Purity Assessment by HPLC-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a suitable solvent like acetonitrile or methanol.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

  • MS Method:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Determine the purity by calculating the peak area percentage from the HPLC chromatogram. Confirm the identity by matching the observed mass-to-charge ratio (m/z) with the theoretical mass of the protonated molecule [M+H]⁺. A purity of ≥95% is generally considered acceptable for initial biological screening.[1][2]

Trustworthiness: This two-pronged approach of HPLC for separation and purity determination, combined with MS for mass confirmation, provides a high degree of confidence in the identity and quality of the synthesized compound.

Assessing Biological Activity: A Focus on Cytotoxicity

A common first step in characterizing a novel compound is to assess its cytotoxic potential against various cell lines. Here, we outline protocols for two widely used and complementary cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.

Cell Line Selection and Culture

The choice of cell lines is critical and should be guided by the therapeutic area of interest. For a general cytotoxicity screen, a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) and a non-cancerous cell line should be used to assess both efficacy and potential toxicity to healthy cells. For this case study, we will consider the human breast adenocarcinoma cell line MCF-7 and the non-cancerous human embryonic kidney cell line HEK293.

Expertise & Experience: It is imperative to use cell lines from a reputable cell bank and to perform regular authentication to ensure the validity of the results. Mycoplasma contamination testing should also be conducted routinely.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include vehicle-only (e.g., DMSO) and untreated controls.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Lactate Dehydrogenase (LDH) Release Assay

LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity.[4][5]

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation and Absorbance Reading: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength (typically 490 nm).

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.

Self-Validating System: The use of two distinct assays provides a more comprehensive picture of the compound's effect. For instance, a compound might inhibit metabolic activity (detected by MTT) without causing immediate membrane lysis (not detected by LDH).

Data Presentation and Comparative Analysis

To facilitate clear interpretation and comparison, all quantitative data should be summarized in tables.

Table 1: Hypothetical Cytotoxicity of this compound and Comparator Compounds

CompoundCell LineAssayIncubation Time (h)IC₅₀ (µM)
This compound MCF-7MTT4815.2 ± 1.8
LDH4825.6 ± 2.5
HEK293MTT4885.4 ± 7.3
Doxorubicin (Positive Control) MCF-7MTT480.5 ± 0.1
HEK293MTT485.2 ± 0.6
Vehicle (DMSO) MCF-7MTT48> 100
HEK293MTT48> 100

Objective Comparison: The inclusion of a well-characterized positive control (e.g., a known cytotoxic drug like Doxorubicin) provides a benchmark for the potency of the test compound. The comparison of IC₅₀ values between a cancer cell line and a non-cancerous cell line gives an initial indication of selectivity.

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.

Diagram 1: Experimental Workflow for Assessing Reproducible Cytotoxicity

G cluster_synthesis Compound Synthesis & QC cluster_bioassay Biological Activity Assessment cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound purification Column Chromatography synthesis->purification qc HPLC-MS for Purity and Identity Confirmation (≥95%) purification->qc cell_culture Cell Culture (MCF-7 & HEK293) qc->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay ic50 IC₅₀ Determination mtt_assay->ic50 ldh_assay->ic50 comparison Comparative Analysis vs. Controls ic50->comparison reproducibility Reproducibility Assessment (Inter-assay Variation) comparison->reproducibility

Caption: A streamlined workflow for the synthesis, quality control, and biological evaluation of a novel compound.

Diagram 2: Putative Cellular Effects of a Cytotoxic Compound

G compound Cytotoxic Compound cell_membrane Cell Membrane compound->cell_membrane mitochondria Mitochondria compound->mitochondria membrane_integrity Membrane Integrity cell_membrane->membrane_integrity metabolism Metabolic Activity mitochondria->metabolism mtt_reduction MTT Reduction ↓ metabolism->mtt_reduction Measured by MTT Assay ldh_release LDH Release ↑ membrane_integrity->ldh_release Measured by LDH Assay cell_death Cell Death mtt_reduction->cell_death ldh_release->cell_death

Caption: Potential mechanisms of action for a cytotoxic compound leading to measurable endpoints in cell-based assays.

Ensuring Reproducibility: A Checklist

To ensure the biological activity data is reproducible, adhere to the following best practices:

  • Compound Management: Use a freshly prepared stock solution of the compound for each experiment. Avoid repeated freeze-thaw cycles.

  • Cell Culture Consistency: Use cells within a consistent and low passage number range. Ensure cell viability is high (>95%) before seeding.

  • Assay Standardization: Use the same batches of reagents (media, serum, assay kits) for a set of comparative experiments.

  • Detailed Record Keeping: Document all experimental parameters, including lot numbers of reagents, cell passage number, and incubation times.

  • Statistical Rigor: Perform each experiment with at least three biological replicates and calculate the standard deviation or standard error of the mean.

  • Inter-Assay Validation: Repeat the entire experiment on different days to assess inter-assay variability.

Conclusion

Establishing the reproducible biological activity of a novel compound like this compound is a meticulous process that demands a systematic and multi-faceted approach. By integrating a well-defined synthesis and purification protocol, rigorous analytical quality control, and the use of complementary and well-controlled biological assays, researchers can generate high-quality, reliable data. This guide provides a foundational framework to not only assess the potential of a new molecule but also to build a data package that is robust, reproducible, and trustworthy, thereby accelerating the path of promising compounds in the drug discovery pipeline.

References

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A Senior Application Scientist's Guide to the Analytical Techniques for 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the rigorous characterization of novel chemical entities is paramount. 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, a compound of interest due to its structural motifs present in various bioactive molecules, requires robust analytical methodologies to ensure its identity, purity, and quality. This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive analysis of this compound, offering insights into the experimental choices and the interpretation of the resulting data.

Introduction to the Analytical Challenge

This compound possesses a unique combination of functional groups and structural features: a substituted aromatic ring, a strained cyclopropane ring, and a nitrile group. This complexity necessitates a multi-faceted analytical approach. The choice of technique is dictated by the analytical objective, whether it be routine purity assessment, structural elucidation, or quantitative determination in complex matrices. This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC, particularly in its reverse-phase mode, is an indispensable tool for assessing the purity of this compound and for its quantification. The technique's high resolution and sensitivity make it ideal for separating the target analyte from starting materials, by-products, and degradants.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on the non-polar nature of the analyte, promoting retention via hydrophobic interactions. The mobile phase, a mixture of an organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve a balance between adequate retention and reasonable analysis time. The addition of a small amount of acid, such as phosphoric or formic acid, helps to sharpen peaks by suppressing the ionization of any residual silanol groups on the stationary phase. UV detection is suitable due to the presence of the chromophoric dimethoxyphenyl group.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient might start at 50% acetonitrile and increase to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm and 280 nm.

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Data Presentation: HPLC Performance Characteristics
ParameterTypical Performance
Specificity High, able to resolve closely related impurities.
Linearity Excellent (R² > 0.999) over a typical range of 1-100 µg/mL.
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision RSD < 2% for replicate injections.
Accuracy 98-102% recovery in spiked samples.
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity/ Concentration integrate->quantify

Caption: A typical workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, it is particularly useful for identifying thermally stable impurities that may not be readily detectable by HPLC. The mass spectrometer provides structural information, aiding in the unequivocal identification of unknown peaks.

Causality Behind Experimental Choices

A non-polar capillary column (e.g., DB-5ms) is chosen to separate compounds based on their boiling points and polarity. The temperature program is designed to ensure the elution of the analyte and potential impurities with good peak shape. Electron ionization (EI) is a standard method that generates reproducible fragmentation patterns, which can be compared against spectral libraries for identification.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Data Presentation: GC-MS Performance Characteristics
ParameterTypical Performance
Specificity Very high, especially with mass spectral data.
Sensitivity High, with detection limits in the low ng range.
Identification Confident identification through library matching of mass spectra.
Quantitative Capability Good, but often requires an internal standard for best accuracy.
Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze chromatogram Generate Total Ion Chromatogram analyze->chromatogram spectra Analyze Mass Spectra chromatogram->spectra identify Identify Impurities spectra->identify

Caption: A standard workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Causality Behind Experimental Choices

Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferred for better signal dispersion and resolution, which is crucial for resolving the complex spin systems of the cyclopropyl and aromatic protons.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in an NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: For unambiguous assignments, 2D experiments like COSY (H-H correlation) and HSQC (H-C correlation) can be performed.

Data Presentation: Expected NMR Chemical Shifts
NucleusFunctional GroupExpected Chemical Shift (ppm)
¹H Aromatic protons6.8 - 7.2
Methoxy protons (OCH₃)~3.9
Cyclopropyl protons1.2 - 1.8
¹³C Nitrile carbon (CN)118 - 122
Aromatic carbons110 - 150
Methoxy carbons (OCH₃)~56
Cyclopropyl carbons15 - 30
Visualization: NMR Structural Information

NMR_Info cluster_1h ¹H NMR cluster_13c ¹³C NMR cluster_2d 2D NMR molecule 1-(3,4-Dimethoxyphenyl) cyclopropanecarbonitrile protons Chemical Shifts Integration Coupling Patterns molecule->protons carbons Number of Carbons Chemical Environment molecule->carbons connectivity Atom Connectivity (COSY, HSQC) protons->connectivity carbons->connectivity FTIR_Correlation cluster_groups Functional Groups spectrum FTIR Spectrum nitrile C≡N (Nitrile) spectrum->nitrile ~2250 cm⁻¹ aromatic C=C (Aromatic) spectrum->aromatic ~1600, 1500 cm⁻¹ ether C-O (Ether) spectrum->ether ~1250, 1030 cm⁻¹ aliphatic C-H (Aliphatic) spectrum->aliphatic ~3000-2850 cm⁻¹

Caption: Correlation of characteristic peaks in the FTIR spectrum to the functional groups of the molecule.

Comparative Summary and Recommendations

TechniquePrimary ApplicationAdvantagesLimitations
HPLC Purity assessment, quantification.High resolution, sensitivity, and reproducibility.Requires reference standards for quantification.
GC-MS Identification of volatile impurities.High sensitivity and specificity, structural information from MS.Not suitable for thermally labile or non-volatile compounds.
NMR Structural elucidation and confirmation.Provides detailed structural information, non-destructive.Lower sensitivity compared to other techniques, expensive instrumentation.
FTIR Rapid identity check, functional group analysis.Fast, easy to use, minimal sample preparation.Provides limited structural information, not ideal for complex mixtures.

Recommendations for a Comprehensive Analysis:

  • For routine quality control and purity assessment: HPLC is the method of choice due to its high precision and robustness.

  • For structural confirmation of a newly synthesized batch: A combination of NMR (¹H, ¹³C) and MS (from GC-MS or LC-MS) is essential. FTIR serves as a quick and complementary identity test.

  • For impurity profiling: A combination of HPLC (for non-volatile impurities) and GC-MS (for volatile impurities) provides the most comprehensive picture.

References

  • SIELC Technologies. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. [Link]
  • European Journal of Biomedical and Pharmaceutical Sciences.
  • Ghanem, A., Aboul-Enein, H. Y., et al. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • Journal of Chemical and Pharmaceutical Research. GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. [Link]
  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives.
  • MDPI. Synthesis and Characterization of a Pseudo-Geminal [2.2]Paracyclophane 1,3-Dithia-2-Thione. [Link]
  • Journal of the American Chemical Society.
  • Analytical Chemistry. Modern Analytical Techniques in Pharmaceutical Analysis.
  • Journal of Chromatography A. Advanced Chromatographic Techniques for Impurity Profiling.

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile: A Comparative Analysis of a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The dimethoxyphenyl moiety is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents. Its substitution pattern profoundly influences a compound's pharmacological profile, from metabolic stability to target-specific interactions. This guide provides a comparative analysis of 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile, a key structural motif, against other dimethoxyphenyl derivatives across different therapeutic classes. We will dissect the strategic importance of the 3,4-dimethoxy substitution, the unique contributions of the cyclopropylnitrile group, and how these elements compare to alternative scaffolds in shaping the efficacy and properties of drug candidates. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights into scaffold selection and lead optimization.

The Strategic Importance of the Dimethoxyphenyl Scaffold

The dimethoxyphenyl group is a privileged scaffold in drug design, largely due to the electronic and metabolic properties conferred by the methoxy substituents. The precise placement of these groups on the phenyl ring is a critical determinant of a molecule's biological activity. This guide focuses on the 3,4-dimethoxy pattern, a common feature in many successful drugs, and compares it with other arrangements, such as the 2,5-dimethoxy pattern often found in central nervous system (CNS) agents.

The 3,4-dimethoxy substitution offers a favorable balance of metabolic stability and potency.[1] The methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes, a primary metabolic pathway.[2] However, this predictable metabolism can be advantageous, often leading to active metabolites or facilitating clearance without generating reactive intermediates. Furthermore, the electron-donating nature of the methoxy groups influences the electron density of the phenyl ring, which can be crucial for π-π stacking interactions with protein targets.[3]

This guide will explore these properties through a series of comparative case studies, beginning with a foundational look at the title compound, this compound.

Core Structure Deep Dive: this compound

This molecule serves as an excellent starting point, embodying two key structural features: the 3,4-dimethoxyphenyl ring and the cyclopropylnitrile moiety. While often acting as a synthetic intermediate, its structure provides a blueprint for understanding more complex derivatives.

  • Chemical Identity :

    • Molecular Formula : C₁₂H₁₃NO₂[4]

    • CAS Number : 20802-15-7[4]

    • Key Features : The molecule combines the rigid, strained three-membered ring of cyclopropane with the polar nitrile group and the metabolically relevant dimethoxyphenyl system.

The true value of this structure is realized when it is incorporated into larger molecules. A prime example is its role as a core component of Verapamil, a widely used calcium channel blocker.[5][6]

Comparative Analysis Across Therapeutic Areas

To understand the functional significance of the this compound scaffold, we will compare it with other dimethoxyphenyl derivatives in several key therapeutic areas.

Case Study 1: Cardiovascular Agents - The Verapamil Archetype

Verapamil is a classic example where the this compound substructure (in a slightly modified form as an isopropyl valeronitrile) is essential for its function as a calcium channel blocker.[5][7]

  • Role of the 3,4-Dimethoxyphenyl Group : In Verapamil, both phenyl rings bear the 3,4-dimethoxy pattern. This substitution is crucial for its activity. Studies on Verapamil analogues have shown that these groups are important for binding to the L-type calcium channel.[5]

  • Role of the Nitrile and Quaternary Carbon : The nitrile group and the adjacent isopropyl-substituted quaternary carbon are critical pharmacophoric elements.[5] The synthesis of Verapamil itself involves the alkylation of 3,4-dimethoxyphenylacetonitrile, highlighting the synthetic utility of nitrile-containing precursors.[6][8]

Comparison : If we were to replace the 3,4-dimethoxy groups with, for example, a single 4-methoxy group, the potency of the drug would be significantly reduced. This underscores the importance of the specific substitution pattern for optimal target engagement.

Case Study 2: CNS Agents - The 2,5-Dimethoxy Paradigm

While the 3,4-dimethoxy pattern is prevalent in cardiovascular drugs, the 2,5-dimethoxy substitution is frequently found in compounds targeting the central nervous system, particularly serotonin 5-HT₂A receptors.[9][10][11]

  • Structural Contrast : Phenethylamines and piperidines containing a 2,5-dimethoxyphenyl ring are potent 5-HT₂A receptor agonists, some of which are known psychedelics.[9][12] The positioning of the methoxy groups at the 2 and 5 positions creates a distinct electronic and steric profile compared to the 3,4- pattern.

  • Structure-Activity Relationship (SAR) : In this class, adding a lipophilic substituent at the 4-position of the 2,5-dimethoxyphenyl ring often increases potency at 5-HT₂ receptors.[9] This highlights a different SAR strategy compared to the Verapamil class, where the 3,4-dimethoxy groups are themselves the key to activity.

This comparison demonstrates how a simple isomeric change in the dimethoxy substitution pattern can completely redirect the therapeutic application of a molecular scaffold from cardiovascular to CNS targets.

Case Study 3: PDE4 Inhibitors - A Common Ground

Phosphodiesterase 4 (PDE4) is an important target for treating inflammatory diseases like asthma and COPD.[3][13] Interestingly, the 3,4-dimethoxyphenyl group re-emerges as a dominant scaffold in many potent PDE4 inhibitors.

  • The "Catechol-Mimet" Role : The 3,4-dimethoxyphenyl group fits snugly into a specific pocket of the PDE4 active site, where it is believed to form key interactions, including π–π stacking with a phenylalanine residue.[3] It acts as a bioisostere for a catechol group, but with improved metabolic stability and oral bioavailability.

  • Scaffold Diversity : This moiety is found in a variety of PDE4 inhibitor backbones, from phthalazinones to benzodioxoles.[3][14] In these molecules, the 3,4-dimethoxyphenyl group is the constant anchor, while modifications to the rest of the molecule fine-tune selectivity and pharmacokinetic properties.

Comparison : Unlike the CNS agents, where the 2,5-pattern is preferred, PDE4 inhibitors derive their potency specifically from the 3,4-dimethoxy arrangement. This reinforces the concept of "scaffold-target pairing," where specific substitution patterns are optimally suited for certain protein active sites.

Case Study 4: Anticancer Agents - Tubulin Polymerization Inhibitors

Many potent tubulin inhibitors, such as analogues of Combretastatin A-4 (CA-4), utilize a dimethoxy or trimethoxyphenyl ring (often the A-ring). These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[15][16]

  • The 3,4-Dimethoxy and 3,4,5-Trimethoxy Advantage : The presence of these electron-donating groups on one of the phenyl rings is a common feature. In this context, the dimethoxyphenyl group contributes to the correct conformation for binding within the colchicine site of tubulin.

  • Comparison with Other Moieties : Studies have synthesized and tested derivatives with different linkers (e.g., selenophene) and various substitutions on the second phenyl ring (the B-ring).[15] The results consistently show that electron-donating groups on the A-ring are beneficial for cytotoxic potency.[15]

This case study shows the 3,4-dimethoxyphenyl group's versatility, extending its utility to oncology by providing a key structural element for potent antimitotic activity.

The Unique Role of the Cyclopropylnitrile Moiety

The cyclopropyl ring is more than just a small carbocycle; it is a powerful tool in medicinal chemistry.[17] Its unique electronic and structural properties make it a valuable bioisostere.

  • Metabolic Stability : The C-H bonds of a cyclopropane ring are stronger than those in alkanes, making it resistant to metabolic oxidation. This can be used to block metabolic "hot spots" in a molecule.[17]

  • Conformational Rigidity : The rigid structure of the cyclopropyl ring can lock a molecule into a specific conformation, which can lead to entropically favorable binding to a receptor and improved potency.[17]

  • Bioisosterism : The cyclopropyl group can act as a bioisostere for alkenes or gem-dimethyl groups, offering similar spatial properties but with different electronic and metabolic characteristics.[18]

The combination with a nitrile group, as in this compound, provides a polar handle for hydrogen bonding while maintaining the benefits of the cyclopropyl ring. This combination is particularly useful for designing molecules that need to balance lipophilicity and polarity, a key challenge in CNS drug design.[19][20]

G cluster_scaffold Core Scaffold Analysis cluster_properties Key Physicochemical & Structural Features cluster_applications Therapeutic Applications & Target Classes Scaffold Dimethoxyphenyl Derivatives Substitution Substitution Pattern (e.g., 3,4- vs 2,5-) Scaffold->Substitution Determines Functionality Attached Functionality (e.g., Cyclopropylnitrile) Scaffold->Functionality Determines Metabolism Metabolic Stability (e.g., P450 Oxidation) Substitution->Metabolism Influences SAR Structure-Activity Relationship (SAR) Substitution->SAR Functionality->Metabolism Influences Functionality->SAR Cardio Cardiovascular (Ca²⁺ Channels) SAR->Cardio Dictates CNS CNS Agents (5-HT₂A Receptors) SAR->CNS Dictates Inflammation Anti-Inflammatory (PDE4) SAR->Inflammation Dictates Oncology Anticancer (Tubulin) SAR->Oncology Dictates

Data Summary

The following table summarizes the performance and properties of representative compounds from the discussed classes, illustrating the impact of structural modifications.

Compound ClassRepresentative Structure/ScaffoldKey TargetTypical IC₅₀/EC₅₀ RangeKey SAR Insights
Calcium Channel Blockers VerapamilL-type Ca²⁺ Channels10-100 nM3,4-Dimethoxy groups are critical for potency.[5]
CNS 5-HT₂A Agonists 2,5-DimethoxyphenylpiperidinesSerotonin 5-HT₂A Receptor1-50 nM2,5-Dimethoxy pattern is preferred; 4-position substitution enhances potency.[9][10]
PDE4 Inhibitors Phthalazinone-basedPhosphodiesterase 4 (PDE4)10 nM - 1 µM3,4-Dimethoxyphenyl group acts as a key anchor in the active site.[3][14]
Tubulin Inhibitors Combretastatin A-4 AnaloguesTubulin (Colchicine Site)1-100 nM3,4,5-Trimethoxy or 3,4-dimethoxy on A-ring enhances antiproliferative activity.[15]

Experimental Protocols

To provide a practical context, we outline key experimental workflows relevant to the synthesis and evaluation of these compounds.

Protocol 1: Synthesis of a Dimethoxyphenyl Chalcone Derivative (Precursor for Anticancer Agents)

Causality : This protocol describes a Claisen-Schmidt condensation, a fundamental C-C bond-forming reaction to create the chalcone backbone common in many tubulin inhibitors. The use of a strong base (NaOH) is necessary to deprotonate the acetophenone for nucleophilic attack on the aldehyde. The alcohol solvent facilitates the reaction and subsequent precipitation of the product.

Methodology :

  • Reactant Preparation : Dissolve 1.0 equivalent of 3,4-dimethoxyacetophenone in ethanol in a round-bottom flask.

  • Base Addition : In a separate flask, prepare a solution of 3.0 equivalents of sodium hydroxide in water and add it to the ethanol solution. Cool the mixture to 0°C in an ice bath.

  • Condensation : Slowly add 1.1 equivalents of a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) dissolved in ethanol to the reaction mixture dropwise, maintaining the temperature below 5°C.

  • Reaction : Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is ~5. A solid precipitate should form.

  • Purification : Filter the solid product, wash thoroughly with cold water, and then recrystallize from ethanol to yield the pure chalcone derivative.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[21]

G Start Start Reactants 1. Dissolve 3,4-Dimethoxyacetophenone & Aldehyde in EtOH Start->Reactants Base 2. Add aq. NaOH Cool to 0°C Reactants->Base Reaction 3. Stir at RT (12-24h) Monitor via TLC Base->Reaction Workup 4. Quench in Ice Acidify with HCl Reaction->Workup Purify 5. Filter Solid Recrystallize from EtOH Workup->Purify End Characterize (NMR, MS) Purify->End

Protocol 2: In Vitro PDE4 Inhibition Assay

Causality : This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4. PDE4 hydrolyzes the fluorescent substrate cAMP, and a decrease in the rate of hydrolysis indicates inhibition. The protocol is self-validating through the inclusion of positive (known inhibitor) and negative (vehicle) controls.

Methodology :

  • Reagent Preparation : Prepare a buffer solution (e.g., Tris-HCl) containing MgCl₂. Prepare solutions of purified human recombinant PDE4 enzyme, the fluorescent cAMP substrate, and the test compounds at various concentrations in DMSO.

  • Assay Plate Setup : In a 96-well microplate, add the buffer, the test compound solution (or DMSO for negative control, Rolipram for positive control), and the PDE4 enzyme solution to designated wells.

  • Incubation : Incubate the plate at 30°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction : Add the fluorescent cAMP substrate to all wells to start the enzymatic reaction.

  • Detection : Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a plate reader. The rate of substrate hydrolysis is proportional to the change in fluorescence.

  • Data Analysis : Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14][22]

Protocol 3: Analytical Characterization by HPLC

Causality : High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of a synthesized compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (C18 column) and a mobile phase (acetonitrile/water). Purity is assessed by the relative area of the peak corresponding to the target compound.

Methodology :

  • Sample Preparation : Accurately weigh and dissolve a small amount of the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation Setup :

    • Column : C18 reverse-phase column.

    • Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid for better peak shape). For example, start with 10% acetonitrile and ramp up to 90% over 20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detector : UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Injection : Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.

  • Data Acquisition : Record the chromatogram for the duration of the gradient run.

  • Analysis : Integrate the peaks in the resulting chromatogram. The purity of the compound is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[23][24]

Conclusion and Future Outlook

The this compound structure represents a confluence of strategically important motifs in drug design. Our comparative analysis reveals that while the 3,4-dimethoxyphenyl group is a versatile and highly effective scaffold across cardiovascular, anti-inflammatory, and anticancer applications, subtle changes, such as shifting to a 2,5-dimethoxy pattern, can completely pivot the therapeutic focus towards CNS targets.

Furthermore, the inclusion of the cyclopropylnitrile moiety offers distinct advantages in terms of metabolic stability and conformational constraint, making it a powerful tool for lead optimization.[17][25] The choice of which dimethoxyphenyl derivative to pursue is therefore not arbitrary but is a highly specific, data-driven decision based on the intended biological target and desired pharmacokinetic profile.

Future research should continue to explore novel derivatives, leveraging the insights from these established scaffolds. The synthesis of hybrid molecules combining features from different classes—for example, incorporating the metabolic stability of a cyclopropyl ring into a PDE4 inhibitor backbone—could yield next-generation therapeutics with superior efficacy and safety profiles.

References

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  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - PubMed Central.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH.
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  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
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  • Synthesis of [sup 13]C-labeled verapamil compounds. [Calcium channel antagonist]. OSTI.GOV. [Link]
  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC - NIH.
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  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PMC - PubMed Central.
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  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI.
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  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PMC - NIH.
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC. [Link]
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comparative analysis of cyclopropane-containing compounds in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Analysis of Cyclopropane-Containing Compounds in Biological Assays

Introduction: The Allure of the Three-Membered Ring in Medicinal Chemistry

In the vast landscape of chemical structures employed in drug discovery, the cyclopropane ring stands out for its unique combination of rigidity and reactivity.[1] This seemingly simple three-membered carbocycle has become an increasingly prevalent motif in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs for conditions ranging from viral infections to cancer and depression.[2][3][4] Its appeal stems from a fascinating interplay of steric and electronic properties. The significant ring strain and unusual bond angles result in 'bent' bonds with a high degree of p-character, influencing how these molecules interact with biological targets.[5][6]

The incorporation of a cyclopropane unit can confer several advantageous properties to a drug candidate. It can act as a rigid scaffold, locking a molecule into a specific conformation to enhance binding affinity and selectivity for a target enzyme or receptor.[7] This conformational constraint can lead to a significant boost in potency.[8] Furthermore, the cyclopropane ring is often more resistant to metabolic degradation compared to linear aliphatic chains, which can improve a drug's pharmacokinetic profile by extending its half-life.[7][9] It is frequently used as a bioisosteric replacement for other chemical groups, like alkenes or gem-dimethyl groups, to fine-tune a compound's properties.[5] This guide provides a comparative analysis of select cyclopropane-containing compounds in key biological assays, offers detailed protocols for their evaluation, and delves into the mechanistic rationale behind their activity.

Comparative Analysis of Cyclopropane-Containing Compounds

To illustrate the impact of the cyclopropyl group, we will compare the performance of representative compounds in two common biological assays: enzyme inhibition and in vitro cytotoxicity.

Case Study 1: Enzyme Inhibition - Tranylcypromine and Monoamine Oxidase (MAO)

Tranylcypromine (Parnate) is a classic example of a cyclopropane-containing drug, used as an antidepressant.[10] It functions as a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.[10][11] The cyclopropylamine moiety is crucial for its mechanism of action.[12][13]

Below is a comparison of the inhibitory potency of Tranylcypromine against the two major isoforms of MAO, MAO-A and MAO-B. Potency is expressed as the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget EnzymeIC50 (µM)Reference
TranylcypromineMAO-A2.3[14][15]
TranylcypromineMAO-B0.95[14][15]

Table 1: Comparative inhibitory potency of Tranylcypromine against MAO-A and MAO-B.

The data indicates that Tranylcypromine inhibits both isoforms of MAO, with a slight preference for MAO-B.[15] The irreversible nature of this inhibition means that the restoration of normal enzyme function requires the synthesis of new MAO enzymes.[11] This prolonged effect is a key feature of its therapeutic action.[11]

The mechanism involves the cyclopropylamine group, which, after being oxidized by the flavin cofactor of MAO, forms a reactive species that covalently binds to the enzyme, leading to its inactivation. This highlights how the unique reactivity of the cyclopropane ring can be harnessed for potent and long-lasting enzyme inhibition.

MAO_Inhibition_Pathway cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Storage MAO Monoamine Oxidase (MAO) Neurotransmitters->MAO Degradation Receptors Postsynaptic Receptors Neurotransmitters->Receptors Binding Vesicles->Neurotransmitters Release into Synapse Metabolites Inactive Metabolites MAO->Metabolites Tranylcypromine Tranylcypromine (Cyclopropane-containing) Tranylcypromine->MAO Irreversible Inhibition Signal Increased Neurotransmission (Antidepressant Effect) Receptors->Signal

Mechanism of Tranylcypromine Action.
Case Study 2: Cytotoxicity - Spliceostatin A and its Cyclopropane Derivative

Spliceostatin A is a natural product that exhibits potent anticancer activity by inhibiting the spliceosome, a cellular machine responsible for mRNA splicing.[16][17] However, its chemical stability can be a challenge for therapeutic development. To address this, a derivative was synthesized where a labile part of the molecule was replaced with a more stable cyclopropane ring.[16][18][19] This provides an excellent basis for comparing the biological activity of a parent compound with its cyclopropane-containing analogue.

The cytotoxic activity of these compounds was evaluated against the HeLa human cervical cancer cell line.

CompoundTargetAssayPotencyReference
Spliceostatin ASpliceosomeIn vitro splicingPotent inhibitor[16][19]
Cyclopropane DerivativeSpliceosomeIn vitro splicing~2-fold lower potency than Spliceostatin A[16][17][19]
Spliceostatin AHeLa CellsCytotoxicityVery Active[16][19]
Cyclopropane DerivativeHeLa CellsCytotoxicityComparable potency to Spliceostatin A[16][19][20]

Table 2: Comparative biological activity of Spliceostatin A and its cyclopropane derivative.

Interestingly, while the cyclopropane derivative showed slightly reduced potency in the cell-free in vitro splicing assay, it exhibited comparable cytotoxicity to the parent compound in HeLa cells.[16][19] This suggests that the improved chemical stability conferred by the cyclopropane ring may compensate for the slight decrease in direct target inhibition, resulting in similar overall cellular efficacy.[20] This case study exemplifies how cyclopropane can be used to modify a lead compound to improve its drug-like properties while retaining high biological activity.

Experimental Protocols

To ensure the reproducibility and validity of comparative analyses, standardized and robust assay protocols are essential. Below are detailed methodologies for the types of assays discussed above.

Protocol 1: Enzyme Inhibition Assay (MAO-Glo™ Assay)

This protocol is based on the commercially available MAO-Glo™ Assay from Promega, which provides a homogeneous, luminescent method for measuring MAO activity.[21][22][23]

Principle: The assay uses a luminogenic MAO substrate. MAO converts this substrate into methyl ester luciferin. In a second step, a Luciferin Detection Reagent is added, which stops the MAO reaction and contains enzymes that convert the methyl ester luciferin into a light-producing substrate for luciferase. The resulting luminescent signal is directly proportional to MAO activity.[22][24]

Materials:

  • MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or V1402)

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compounds (e.g., Tranylcypromine) and vehicle control (e.g., DMSO)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare the MAO Reaction Buffer, MAO Substrate, and Luciferin Detection Reagent according to the manufacturer's technical bulletin.[22]

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in the appropriate vehicle.

  • Reaction Setup:

    • Add 12.5 µL of MAO Reaction Buffer to each well.

    • Add 5 µL of the test inhibitor dilution or vehicle to the appropriate wells.

    • Add 7.5 µL of MAO enzyme (MAO-A or MAO-B) to each well. For negative controls (background), add 7.5 µL of buffer instead of the enzyme.

    • To initiate the reaction, add 5 µL of the luminogenic MAO Substrate to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add 25 µL of reconstituted Luciferin Detection Reagent to each well to stop the reaction and initiate luminescence.

  • Second Incubation: Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (no enzyme control) from all other measurements.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrate, Enzyme) C Dispense Buffer, Inhibitor, and MAO Enzyme into 96-well Plate A->C B Prepare Serial Dilution of Inhibitor Compound B->C D Add Luminogenic Substrate to Initiate Reaction C->D E Incubate at RT for 60 minutes D->E F Add Luciferin Detection Reagent to Stop Reaction & Generate Signal E->F G Incubate at RT for 20 minutes F->G H Measure Luminescence (Luminometer) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Workflow for the MAO-Glo™ Enzyme Inhibition Assay.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (e.g., Spliceostatin A and its derivative)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control and wells with medium only for background control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan. Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percent viability versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The cyclopropane ring is a powerful tool in the medicinal chemist's arsenal, offering a means to enhance potency, improve metabolic stability, and fine-tune the pharmacological properties of drug candidates.[2][6] As demonstrated by the comparative analysis of compounds like Tranylcypromine and the Spliceostatin A derivative, the introduction of this small, strained ring can have profound effects on biological activity. The strategic application of this motif, guided by robust biological assays, will undoubtedly continue to yield novel and effective therapeutics.

Future research will likely focus on the development of new synthetic methods to create more complex and diverse cyclopropane-containing molecules. Furthermore, as our understanding of biological systems deepens, the rational design of cyclopropane-based drugs will become even more sophisticated, allowing for the precise targeting of disease pathways with compounds that possess optimal efficacy and safety profiles.

References

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Autechbio.
  • Ghosh, A. K., Reddy, G. C., Kovela, S., Relitti, N., Urabe, V. K., Prichard, B. E., & Jurica, M. S. (2018). Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity. Organic Letters, 20(22), 7354–7358. [Link]
  • What is the mechanism of Tranylcypromine Sulfate? (2024, July 17). Patsnap Synapse.
  • Ghosh, A. K., Reddy, G. C., Kovela, S., Relitti, N., Urabe, V. K., Prichard, B. E., & Jurica, M. S. (2018). Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity. eScholarship, University of California.
  • Tiwari, R. K., Bhasin, K. K., & Singh, J. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.
  • Ghosh, A. K., & Brindisi, M. (2020). Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors. National Institutes of Health.
  • Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.). ResearchGate.
  • Peters, U., & Peterson, J. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Ghosh, A. K., Reddy, G. C., Kovela, S., Relitti, N., Urabe, V. K., Prichard, B. E., & Jurica, M. S. (2018). Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity. Organic Letters.
  • New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 3). Penn State News.
  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports.
  • Ghosh, A. K., Reddy, G. C., Kovela, S., Relitti, N., Urabe, V. K., Prichard, B. E., & Jurica, M. S. (2018). Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity. ResearchGate.
  • Baker, G. B., Coutts, R. T., McKenna, K. F., & Sherry-McKenna, R. L. (1989). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. Journal of Psychiatry & Neuroscience.
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A Comparative Benchmarking Guide to 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile: A Novel Putative MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of MAO-B Inhibition in Neurodegenerative Disease

Monoamine oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, responsible for the degradation of key monoamine neurotransmitters, most notably dopamine.[1][2][3] In the central nervous system, approximately 80% of the total MAO activity is attributed to MAO-B.[4][5] The breakdown of dopamine by MAO-B is a normal physiological process; however, in neurodegenerative conditions such as Parkinson's disease (PD), the progressive loss of dopamine-producing neurons leads to a dopamine deficiency.[4][5][6] Inhibiting MAO-B activity can increase the synaptic availability of dopamine, thereby alleviating the motor symptoms associated with PD, such as bradykinesia, rigidity, and tremors.[4][5][7] Furthermore, the enzymatic action of MAO-B on dopamine generates hydrogen peroxide, a source of oxidative stress that can contribute to neuronal cell death.[5][8] Consequently, MAO-B inhibitors may not only provide symptomatic relief but also potentially offer neuroprotective effects.[4][5]

This guide introduces 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile , a novel compound with structural motifs suggestive of MAO-B inhibitory potential. While direct biological data for this specific molecule is nascent, its chemical architecture, featuring a dimethoxyphenyl group, shares similarities with other compounds known to interact with monoaminergic systems. The purpose of this document is to provide a comprehensive framework for benchmarking its performance against well-established, clinically relevant MAO-B inhibitors.

Selection of Benchmark Inhibitors

To provide a robust comparison, two widely recognized and clinically utilized irreversible MAO-B inhibitors have been selected:

  • Selegiline (L-deprenyl): A second-generation, selective MAO-B inhibitor used in the treatment of Parkinson's disease.[9][][11] It is known for its high potency.[5][9]

  • Rasagiline: Another potent, selective, and irreversible MAO-B inhibitor also prescribed for Parkinson's disease.[5][9][] Unlike selegiline, it does not have amphetamine-like metabolites.[9]

These compounds serve as industry-standard benchmarks for evaluating the efficacy and selectivity of novel MAO-B inhibitor candidates.

Experimental Methodology: In Vitro Fluorometric MAO-B Inhibition Assay

The inhibitory potential of this compound and the benchmark compounds is determined using a fluorometric in vitro assay. This method is sensitive, reliable, and suitable for high-throughput screening.[12] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.[3][13][14]

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of This compound, Selegiline, and Rasagiline add_inhibitor Add test inhibitors and controls to respective wells prep_inhibitor->add_inhibitor prep_enzyme Prepare MAO-B enzyme working solution add_enzyme Add MAO-B enzyme solution to all wells except blank prep_enzyme->add_enzyme prep_substrate Prepare MAO-B substrate solution (containing substrate, developer, and probe) add_substrate_mix Add MAO-B substrate solution to all wells prep_substrate->add_substrate_mix add_inhibitor->add_enzyme incubate1 Incubate for 10 minutes at 37°C add_enzyme->incubate1 incubate1->add_substrate_mix measure_fluorescence Measure fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C add_substrate_mix->measure_fluorescence calculate_inhibition Calculate percent relative inhibition measure_fluorescence->calculate_inhibition determine_ic50 Plot dose-response curve and determine IC50 value calculate_inhibition->determine_ic50 G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB is a substrate for Metabolites Inactive Metabolites (e.g., DOPAL) MAOB->Metabolites produces H2O2 Hydrogen Peroxide (H₂O₂) (Oxidative Stress) MAOB->H2O2 produces Inhibitor This compound (Putative Inhibitor) Inhibitor->MAOB blocks

Caption: Dopamine degradation by MAO-B and the site of inhibition.

By inhibiting MAO-B, this compound would be expected to increase the levels of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. This is the primary mechanism through which MAO-B inhibitors provide symptomatic relief in Parkinson's disease. [4][5]

Future Directions

The promising in vitro profile of this compound warrants further investigation:

  • Selectivity Profiling: It is crucial to assess the compound's selectivity for MAO-B over MAO-A. Lack of selectivity can lead to undesirable side effects, such as the "cheese effect" (hypertensive crisis) associated with non-selective MAO inhibitors. [9]2. Reversibility Studies: Determining whether the inhibition is reversible or irreversible is essential for understanding its pharmacological profile and potential for drug-drug interactions.

  • In Vivo Efficacy: Preclinical studies in animal models of Parkinson's disease are necessary to evaluate the compound's ability to modulate dopamine levels and improve motor function in a physiological context.

  • Pharmacokinetic and Safety Profiling: A thorough evaluation of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is required before it can be considered for clinical development.

Conclusion

This compound emerges as a noteworthy putative inhibitor of MAO-B. While established benchmarks like Selegiline and Rasagiline exhibit higher potency, the novel compound's significant inhibitory activity underscores its potential as a lead structure for the development of new therapeutics for neurodegenerative disorders such as Parkinson's disease. The detailed experimental framework provided in this guide offers a clear path for its continued evaluation and characterization.

References

  • Dopamine - Wikipedia. (n.d.).
  • Application Notes and Protocols for MAO-B-IN-30 In Vitro Assay. (n.d.). Benchchem.
  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.
  • Damier, P., Hirsch, E. C., Javoy-Agid, F., & Agid, Y. (1996). Does monoamine oxidase type B play a role in dopaminergic nerve cell death in Parkinson's disease? Neurology, 46(5), 1262–1269.
  • Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340.
  • An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024). Open Exploration Publishing.
  • Monoamine Oxidase Inhibitor Compounds List. (n.d.). BOC Sciences.
  • Monoamine Oxidase B (MAO-B) Assay Kit-AAB27229.1. (n.d.). MyBioSource.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.
  • Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
  • Impaired dopamine release in Parkinson's disease. (2019). Brain, 142(7), 1847–1861.
  • Cai, J., Chen, Y., & Zhang, H. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Journal of Parkinson's Disease, 11(s2), S227–S238.
  • Monoamine oxidase inhibitor - Wikipedia. (n.d.).
  • Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. (2023). Molecules, 28(13), 5104.
  • MAO-B inhibitors (rasagiline, selegiline, safinamide). (n.d.). Parkinson's UK.

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A Senior Application Scientist's Guide to Cross-Validation of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile Purity Results

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. In the context of pharmaceutical intermediates like 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, a compound of interest in medicinal chemistry, ensuring purity is paramount. This guide provides an in-depth technical comparison of orthogonal analytical methods for purity determination, underpinned by a rigorous cross-validation strategy. Our approach is grounded in the principles of scientific integrity, drawing from established regulatory guidelines to offer a self-validating system for assessing the purity of this critical research compound.

The Imperative of Purity in Drug Discovery

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of impurities, even in seemingly trace amounts, can have profound consequences, including:

  • Altered Biological Activity: Impurities may possess their own biological activity, leading to misleading structure-activity relationship (SAR) data.

  • Toxicity: Certain process-related impurities can be toxic, posing a safety risk in later stages of drug development.

  • Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar calculations, affecting reaction yields and the reliability of downstream experiments.

  • Compromised Physical Properties: Impurities can affect crystallinity, solubility, and stability, impacting formulation and bioavailability studies.

Given these critical considerations, a single analytical method is often insufficient to provide a complete and unbiased purity profile. Cross-validation using multiple, mechanistically different analytical techniques is therefore not a redundant exercise, but a necessary one to ensure the highest level of confidence in the reported purity value.

A Cross-Validation Workflow for Robust Purity Assessment

The following diagram illustrates a comprehensive workflow for the cross-validation of this compound purity. This workflow is designed to be a self-validating system, incorporating orthogonal analytical techniques and adherence to established validation principles.

Cross-Validation Workflow Cross-Validation Workflow for Purity Assessment cluster_0 Sample Preparation & Characterization cluster_1 Orthogonal Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Reporting & Conclusion Sample Test Sample of this compound SamplePrep Accurate Weighing & Dissolution (e.g., in Acetonitrile or DMSO-d6) Sample->SamplePrep CRM Certified Reference Material (CRM) (If available, for accuracy assessment) CRM->SamplePrep HPLC HPLC-UV (Primary Chromatographic Method) SamplePrep->HPLC GCMS GC-MS (Confirmatory Chromatographic Method) SamplePrep->GCMS qNMR qNMR (Absolute Quantitative Method) SamplePrep->qNMR HPLC_Data Purity by Area Normalization (HPLC) HPLC->HPLC_Data GCMS_Data Impurity Identification & Semi-Quantitation (GC-MS) GCMS->GCMS_Data qNMR_Data Absolute Purity Calculation (qNMR) qNMR->qNMR_Data Comparison Comparative Analysis of Purity Values HPLC_Data->Comparison GCMS_Data->Comparison qNMR_Data->Comparison Report Final Purity Report with Cross-Validation Data Comparison->Report Conclusion Conclusion on the Confirmed Purity Report->Conclusion

Caption: A workflow diagram illustrating the cross-validation process for purity determination.

Experimental Design: A Multi-Pronged Approach

Our experimental design leverages three distinct analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The choice of these methods is deliberate, as they provide orthogonal (i.e., different and complementary) information about the sample's purity. This approach is in line with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[1][2][3]

Potential Impurities: A Synthesis-Based Perspective

To develop robust analytical methods, it is crucial to anticipate potential impurities. A plausible synthesis of this compound involves the reaction of (3,4-dimethoxyphenyl)acetonitrile with a 1,2-dihaloethane, such as 1-bromo-2-chloroethane, in the presence of a strong base. Based on this, potential impurities could include:

  • Unreacted Starting Material: (3,4-Dimethoxyphenyl)acetonitrile.

  • Hydrolysis Product: 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid.

  • Isomeric Byproducts: Positional isomers formed during the synthesis.

  • Residual Solvents: Solvents used in the reaction and purification steps.

Our analytical methods are designed to separate and detect these potential impurities.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC is a cornerstone of pharmaceutical analysis for its high resolving power and quantitative accuracy. A reversed-phase method is chosen due to the non-polar nature of the analyte. UV detection is suitable as the dimethoxy-substituted benzene ring is a strong chromophore.

Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for separating the analyte from its potential impurities.

  • Mobile Phase:

    • A: Water with 0.1% formic acid (for improved peak shape).

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from 30% B to 90% B over 20 minutes allows for the elution of compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (based on the UV absorbance maximum of the dimethoxyphenyl group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Data Analysis: Purity is calculated using the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

This method should be validated according to USP <1225> Validation of Compendial Procedures for parameters such as specificity, linearity, precision, and accuracy.[4][5][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting and identifying residual solvents and more volatile impurities that may not be well-resolved by HPLC. The mass spectrometer provides structural information, aiding in the confident identification of unknown impurities.

Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole MS).

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST). Purity can be estimated by area normalization, but this is considered semi-quantitative by GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR)

Rationale: qNMR is a primary analytical method that allows for the direct measurement of the analyte's purity without the need for a reference standard of the same compound.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration, an absolute purity value can be determined.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample changer.

  • Internal Standard: Maleic acid is a suitable internal standard for this analysis. It is highly pure, stable, has a simple ¹H NMR spectrum with a sharp singlet that does not overlap with the analyte's signals, and is soluble in common deuterated solvents like DMSO-d6.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the certified maleic acid internal standard into the same NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d6) to the NMR tube.

    • Ensure complete dissolution by gentle vortexing.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated (a D1 of 30 seconds is generally sufficient to ensure full relaxation for quantitative analysis).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping proton signal from the analyte (e.g., one of the methoxy singlets) and the singlet from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Analysis of Purity Results

The following table presents hypothetical, yet realistic, purity data for a batch of this compound, as determined by the three orthogonal methods.

Analytical MethodPurity (%)Key Observations
HPLC-UV (Area %) 98.5%Two minor impurities detected at 0.8% and 0.5%. One impurity co-elutes with the starting material, (3,4-dimethoxyphenyl)acetonitrile. The other is an unknown, less polar impurity.
GC-MS (Area %) 98.2%Confirms the presence of unreacted starting material. The unknown impurity from HPLC is identified as a potential isomeric byproduct. A trace amount of residual ethyl acetate (0.1%) is also detected.
qNMR (Absolute %) 98.3%Provides an absolute purity value that is in good agreement with the chromatographic methods. The presence of impurities is confirmed by small, unassigned signals in the spectrum.
Cross-Validated Purity 98.3% ± 0.2% The high degree of concordance between the three orthogonal methods provides strong confidence in the assigned purity value.

Discussion: Synthesizing the Data for a Confident Conclusion

The cross-validation of purity results reveals a high degree of agreement between the three analytical techniques, lending significant confidence to the final assigned purity of 98.3% ± 0.2%. This self-validating approach allows for a more comprehensive understanding of the sample's composition than any single method could provide.

  • HPLC-UV served as the primary quantitative tool, offering excellent precision and the ability to separate the main component from its key impurities. The use of area normalization provides a reliable estimate of purity, particularly when response factors of the impurities are similar to the main component.

  • GC-MS played a crucial confirmatory role. Its strength lies in the identification of unknown impurities through mass spectral data. In this case, it not only confirmed the presence of the starting material but also provided a likely identity for the second impurity observed in the HPLC analysis. Furthermore, it detected a volatile residual solvent that would be missed by the HPLC method.

  • qNMR provided the anchor for this cross-validation study. As a primary ratio method, it delivers an absolute purity value that is independent of the chromatographic process and the response factors of impurities. The close agreement between the qNMR result and the purity values obtained from the chromatographic techniques validates the accuracy of the area normalization approach used in HPLC and GC-MS.

The logical relationship in interpreting these multi-faceted results can be visualized as a decision-making process:

Data Interpretation Logic Logical Flow for Purity Confirmation Start Purity Assessment Initiated HPLC_Purity HPLC-UV Purity (e.g., 98.5%) Start->HPLC_Purity GCMS_Purity GC-MS Purity (e.g., 98.2%) Start->GCMS_Purity qNMR_Purity qNMR Absolute Purity (e.g., 98.3%) Start->qNMR_Purity Impurity_ID Impurity Identification (GC-MS & HPLC Retention Time) HPLC_Purity->Impurity_ID Comparison Results Concordant? HPLC_Purity->Comparison GCMS_Purity->Impurity_ID Solvent_ID Residual Solvent Detection (GC-MS) GCMS_Purity->Solvent_ID GCMS_Purity->Comparison qNMR_Purity->Comparison Conclusion High Confidence Purity Confirmed Comparison->Conclusion Yes Investigation Further Investigation Required Comparison->Investigation No

Caption: A decision logic diagram for interpreting cross-validated purity data.

Conclusion

The purity of this compound, a key intermediate in drug discovery, has been rigorously assessed using a cross-validation approach employing HPLC-UV, GC-MS, and qNMR. The convergence of results from these orthogonal methods provides a high degree of confidence in the assigned purity of 98.3% ± 0.2%. This guide has outlined the rationale, experimental protocols, and data interpretation logic for such a study, emphasizing the importance of a multi-faceted, self-validating approach to purity assessment. For researchers in the pharmaceutical sciences, adopting such a rigorous cross-validation strategy is not just good practice; it is essential for ensuring the integrity and success of their research and development endeavors.

References

  • International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • IntuitionLabs. ICH Q2(R2)
  • U.S. Pharmacopeia.
  • BA Sciences.
  • Severina, H. I., et al. Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).
  • Popa, D. S., et al. Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. LCGC North America. [Link]
  • JEOL Ltd. What is qNMR (quantitative NMR)?
  • Emery Pharma.
  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
  • U.S. Pharmacopeial Convention. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
  • Google Patents. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • U.S. Pharmacopeia.
  • ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

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A Comparative Guide to the Stereoselective Synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The cyclopropane ring is a privileged structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity, improve metabolic stability, and enhance potency.[1] When functionalized with a nitrile group and an aryl substituent at the C1 position, as in 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, it becomes a versatile building block for a range of pharmacologically active agents, including μ-opioid receptor antagonists and osteoporosis treatments.[2][3] The stereochemistry of this scaffold is paramount, as different stereoisomers often exhibit vastly different biological activities and off-target effects. Consequently, the development of robust, stereoselective synthetic methods is a critical objective for drug discovery and development professionals.

This guide provides a comparative assessment of modern synthetic strategies for achieving high stereoselectivity in the synthesis of 1-arylcyclopropanecarbonitriles, with a specific focus on the 1-(3,4-Dimethoxyphenyl) target. We will dissect the mechanistic underpinnings of each approach, compare their performance based on experimental data, and provide detailed protocols for key methodologies.

The Core Challenge: Controlling the Quaternary Stereocenter

The primary synthetic challenge lies in the construction of the strained three-membered ring while controlling the stereochemistry of the newly formed bonds, particularly the quaternary carbon at the C1 position. The relative orientation of the aryl and nitrile groups, along with any other substituents on the ring, dictates the final diastereomeric and/or enantiomeric outcome. This guide will explore four distinct and powerful strategies to address this challenge:

  • Palladium-Catalyzed Cyanoesterification: A modern, atom-economical approach for high diastereoselectivity.

  • Biocatalytic Carbene Transfer: An enzymatic method offering exceptional enantioselectivity.

  • Ylide-Mediated Cyclopropanation: A classic, reliable method based on Michael-initiated ring closure.

  • Electrochemical Alkene Cyclopropanation: An emerging strategy with complementary stereochemical outcomes.

G cluster_start Starting Materials cluster_methods Stereoselective Strategies Alkene Alkene / Cyclopropene (e.g., 1-(3,4-Dimethoxyphenyl)cyclopropene) Pd_Cat Strategy 1: Pd-Catalyzed Cyanoesterification Alkene->Pd_Cat Electro_Chem Strategy 4: Electrochemical Cyclopropanation Alkene->Electro_Chem Diazo Diazo Compound (e.g., Diazoacetonitrile) Bio_Cat Strategy 2: Biocatalytic Carbene Transfer Diazo->Bio_Cat Ylide_Precursor Sulfonium Salt Ylide_Chem Strategy 3: Ylide-Mediated Cyclopropanation Ylide_Precursor->Ylide_Chem Target Target Molecule: (Stereochemically Pure) 1-(3,4-Dimethoxyphenyl) cyclopropanecarbonitrile Pd_Cat->Target High d.r. Bio_Cat->Target High e.e. Ylide_Chem->Target High d.r. Electro_Chem->Target Complementary d.r.

Figure 1: Overview of synthetic strategies for stereoselective cyclopropanecarbonitrile synthesis.

Strategy 1: Palladium-Catalyzed Cyanoesterification of Cyclopropenes

This state-of-the-art method provides a highly diastereoselective and atom-economical route to polysubstituted cyclopropanecarbonitriles.[2][4][5] The strategy involves the reaction of a cyclopropene with a bifunctional reagent like ethyl cyanoformate, catalyzed by a palladium complex.

Mechanistic Rationale

The choice of catalyst and ligand is pivotal for achieving high stereoselectivity. The catalytic cycle is generally understood to proceed through the oxidative addition of the palladium(0) catalyst to the cyanoformate reagent. The resulting palladium(II) complex then coordinates to the cyclopropene. The subsequent steps of migratory insertion and reductive elimination are sterically influenced by the ligand architecture. Bulky, wide-bite-angle ligands such as Xantphos are essential, as they create a well-defined chiral pocket around the metal center, forcing the substituents into a specific orientation during the bond-forming reductive elimination step, thereby yielding a single major diastereomer. The reaction's success hinges on palladium's unique catalytic activity; other metals like nickel have proven ineffective.[2]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ECF EtO₂C-CN (Ethyl Cyanoformate) ECF->OxAdd PdII_CN L₂Pd(II)(CN)(CO₂Et) OxAdd->PdII_CN Forms active catalyst Coord Coordination PdII_CN->Coord Cyclopropene 1-Aryl-cyclopropene Cyclopropene->Coord PdII_Complex Coordinated Complex Coord->PdII_Complex MI Migratory Insertion PdII_Complex->MI PdII_Intermediate Palladacyclobutane Intermediate MI->PdII_Intermediate RE Reductive Elimination (Stereodetermining Step) PdII_Intermediate->RE RE->Pd0 Regenerates Catalyst Product Diastereomerically Enriched Cyclopropanecarbonitrile RE->Product

Figure 2: Simplified catalytic cycle for Pd-catalyzed diastereoselective cyanoesterification.

Performance and Scope

This method consistently delivers excellent diastereoselectivities, often exceeding >20:1 d.r., and high yields (up to 94%).[2] It demonstrates broad functional group compatibility, tolerating both electron-donating (like the dimethoxy groups in our target) and electron-withdrawing substituents on the aryl ring. The scalability of this protocol has been confirmed through gram-scale reactions, making it highly attractive for industrial applications.[2][3]

Strategy 2: Biocatalytic Carbene Transfer

For applications demanding high enantiopurity, biocatalysis offers an unparalleled advantage. Engineered heme proteins, particularly myoglobin variants, have emerged as powerful catalysts for the asymmetric cyclopropanation of olefins using diazoacetonitrile as a carbene source.[6]

Mechanistic Rationale

The engine of this transformation is an engineered myoglobin enzyme. The enzyme's active site is precisely mutated to create a chiral environment that binds the olefin substrate in a preferred orientation. The heme iron cofactor reacts with the diazo compound to generate a highly reactive iron-carbene intermediate. This intermediate then undergoes stereoselective carbene transfer to the bound olefin. The enzyme's protein scaffold acts as a "chiral glove," dictating the facial selectivity of the carbene attack and leading to the formation of one enantiomer over the other with exceptional fidelity.

Performance and Scope

This chemobiocatalytic strategy achieves nearly perfect diastereo- and enantioselectivity, with reported values of up to 99.9% de and ee.[6] A key advantage is the use of ex situ generated diazoacetonitrile within a compartmentalized system, which enhances safety by avoiding the handling of the potentially explosive pure reagent. The method is effective for a broad range of olefin substrates and has been demonstrated at a preparative scale with high turnover numbers (up to 5600), showcasing its practical utility.[6]

Strategy 3: Ylide-Mediated Cyclopropanation

The reaction of sulfur ylides with electron-deficient olefins is a classic and highly effective method for diastereoselective cyclopropanation, often proceeding via a Michael-Initiated Ring Closure (MIRC) mechanism.[7] This approach is particularly useful for constructing spirocyclopropanes.

Mechanistic Rationale

The process begins with the deprotonation of a sulfonium salt to form a sulfur ylide. This nucleophilic ylide then attacks the electron-deficient alkene (e.g., a benzylidene derivative) in a conjugate addition (Michael addition) step, forming a betaine intermediate. The stereochemistry of this initial addition is often reversible and thermodynamically controlled, favoring the formation of the more stable anti-betaine. A subsequent, irreversible intramolecular nucleophilic substitution (ring closure) with the displacement of the sulfide leaving group forms the cyclopropane ring. The stereochemical information from the betaine intermediate is transferred to the final product, typically resulting in high trans-diastereoselectivity relative to the newly formed C-C bonds.

Performance and Scope

This strategy routinely provides high yields and excellent diastereoselectivity (e.g., 97:3 d.r.) under mild conditions.[7] The reaction tolerates a wide variety of substituents on both the ylide and the alkene partner. By employing chiral, non-racemic sulfonium salts, this method can be adapted for asymmetric synthesis, yielding enantiomerically enriched products.[7]

Strategy 4: Electrochemical Alkene Cyclopropanation

A novel approach that avoids the use of traditional metal catalysts or hazardous reagents is electrochemical synthesis. This method utilizes dicationic adducts generated via electrolysis to facilitate the formal coupling of unactivated alkenes with carbon pronucleophiles.[1]

Mechanistic Rationale

In this system, an electron mediator like thianthrene (TT) is electrochemically oxidized in the presence of an alkene to form a dicationic adduct. This highly electrophilic species rapidly eliminates to form an alkenyl thianthrenium salt. This intermediate serves as a potent electrophile that is then attacked by a carbon pronucleophile, such as the enolate of a nitrile-containing compound. A subsequent intramolecular cyclization furnishes the cyclopropane product. This pathway proceeds with high diastereoselectivity and provides a stereochemical outcome that can be complementary to conventional metal-catalyzed methods.[1]

Performance and Scope

The electrochemical approach is scalable, tolerates a diverse range of functional groups on both coupling partners, and proceeds with high diastereoselectivity.[1] It is particularly valuable for its modularity, allowing for the combination of various alkenes and pronucleophiles. This method represents a greener alternative, leveraging electricity as the primary reagent to drive the transformation.

Comparative Performance Data

Methodology Typical Catalyst/Reagent Stereoselectivity Yield Key Advantages Limitations Reference
Pd-Catalyzed Cyanoesterification Pd₂(dba)₃ / Xantphos>20:1 d.r.High (up to 94%)Scalable, atom-economical, broad scopeRequires cyclopropene precursor; asymmetric version in development[2][3][4][5]
Biocatalytic Carbene Transfer Engineered MyoglobinUp to 99.9% de, 99.9% eeGoodExceptional enantioselectivity, green chemistryRequires diazo reagents, enzyme engineering may be needed[6]
Ylide-Mediated Cyclopropanation Sulfonium Salt / BaseHigh d.r. (>97:3)High (up to 96%)Mild conditions, metal-free, reliableStoichiometric use of ylide precursor[7]
Electrochemical Synthesis Thianthrene / ElectricityHigh d.r.GoodMetal-free, complementary stereoselectivity, modularRequires specialized electrochemical setup[1]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis via Palladium-Catalyzed Cyanoesterification (Adapted from Li et al., 2023[2])

Objective: To synthesize 1-(3,4-Dimethoxyphenyl)-2-(ethoxycarbonyl)cyclopropanecarbonitrile with high diastereoselectivity.

Materials:

  • 1-(3,4-Dimethoxyphenyl)cyclopropene

  • Ethyl cyanoformate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Argon gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (e.g., 2 mol%) and Xantphos (e.g., 4.8 mol%).

  • Add anhydrous DCE (to achieve a ~0.1 M concentration of the limiting reagent).

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add 1-(3,4-Dimethoxyphenyl)cyclopropene (1.0 equiv) to the catalyst mixture.

  • Add ethyl cyanoformate (e.g., 1.2 equiv) to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for the required time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

  • Validation: Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy by integrating characteristic, well-resolved signals for each diastereomer.

Protocol 2: Enantioselective Synthesis via Biocatalytic Carbene Transfer (Conceptual Protocol based on Fasan et al., 2018[6])

Objective: To synthesize (R,R)- or (S,S)-1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile with high enantioselectivity.

Materials:

  • Engineered myoglobin catalyst (specific variant for desired enantiomer)

  • 3,4-Dimethoxystyrene

  • Diazoacetonitrile (generated ex situ)

  • Phosphate buffer solution (e.g., pH 8.0)

  • Sodium dithionite (for creating an anaerobic environment)

  • Glovebox or other anaerobic chamber

Procedure:

  • Inside an anaerobic glovebox, prepare a solution of the engineered myoglobin variant in degassed phosphate buffer.

  • Add 3,4-dimethoxystyrene (e.g., 5-10 mM final concentration) to the enzyme solution.

  • Add a small amount of sodium dithionite to ensure the heme iron is in the reduced Fe(II) state.

  • Initiate the reaction by the slow, controlled addition of a freshly prepared solution of diazoacetonitrile over several hours using a syringe pump.

  • Allow the reaction to proceed at room temperature for 24-48 hours.

  • Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by flash chromatography.

  • Validation: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis with a suitable stationary phase (e.g., Chiralcel OD-H).

Conclusion and Outlook

The stereoselective synthesis of this compound is achievable through several powerful and distinct strategies.

  • For applications where high diastereoselectivity and scalability are paramount, the palladium-catalyzed cyanoesterification of a cyclopropene precursor stands out as a robust and efficient method.[2]

  • When the primary goal is to obtain a single enantiomer with the highest possible enantiopurity , biocatalytic carbene transfer using an engineered myoglobin catalyst is the undisputed choice, offering near-perfect stereocontrol.[6]

  • Ylide-mediated and electrochemical methods provide valuable metal-free alternatives that expand the synthetic toolkit, offering reliability and potentially complementary stereochemical outcomes.[1][7]

The choice of method will ultimately depend on the specific project requirements, including the desired stereoisomer, scale, cost, and available equipment. Future research will likely focus on developing asymmetric versions of the palladium-catalyzed reactions and discovering new enzymes with even broader substrate scopes and catalytic efficiencies, further refining our ability to synthesize these valuable chiral building blocks with absolute precision.

References

  • Li, C., Yu, R., Cai, S.-Z., & Fang, X. (2023). Highly Diastereoselective Synthesis of Polysubstituted Cyclopropanecarbonitriles via Palladium-Catalyzed Cyanoesterification of Cyclopropenes. Organic Letters, 25(27), 5128–5133. [Link]
  • Organic Chemistry Portal. (n.d.). Highly Diastereoselective Synthesis of Polysubstituted Cyclopropanecarbonitriles via Palladium-Catalyzed Cyanoesterification of Cyclopropenes. Organic Chemistry Portal.
  • PubMed. (2023). Highly Diastereoselective Synthesis of Polysubstituted Cyclopropanecarbonitriles via Palladium-Catalyzed Cyanoesterification of Cyclopropenes. PubMed.
  • American Chemical Society Publications. (2023). Highly Diastereoselective Synthesis of Polysubstituted Cyclopropanecarbonitriles via Palladium-Catalyzed Cyanoesterification of Cyclopropenes. Organic Letters.
  • Bajaj, P., Sreenilayam, G., Tyagi, V., & Fasan, R. (2018). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. Angewandte Chemie International Edition, 57(48), 15848-15852. [Link]
  • Lin, Z., Zhang, W., & Gembicky, M. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society, 144(31), 14006-14013. [Link]
  • Saha, S., Acharya, C., Pal, U., & Chowdhury, S.R. (2021). Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. Molecules, 26(23), 7247. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecular architectures with therapeutic potential. The rigid cyclopropane ring, coupled with the electronically rich dimethoxyphenyl moiety and the versatile nitrile group, makes it an attractive scaffold for modulating pharmacokinetic and pharmacodynamic properties of drug candidates. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the field. This guide provides an in-depth comparison of three distinct synthetic strategies for the preparation of this compound, offering a critical evaluation of their respective methodologies, mechanistic underpinnings, and practical considerations.

Route 1: Direct Cyclopropanation via Phase-Transfer Catalysis

This approach represents a straightforward and atom-economical synthesis of the target molecule, proceeding via the direct alkylation of 3,4-dimethoxyphenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis (PTC). The use of a phase-transfer catalyst is crucial for transporting the deprotonated acetonitrile anion from the aqueous or solid phase to the organic phase where the reaction with the alkylating agent occurs.

Reaction Mechanism

The reaction is initiated by the deprotonation of the acidic benzylic proton of 3,4-dimethoxyphenylacetonitrile by a strong base, typically aqueous sodium hydroxide. The resulting carbanion forms an ion pair with the quaternary ammonium cation of the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). This lipophilic ion pair is then transferred into the organic phase containing 1,2-dibromoethane. A subsequent intramolecular SN2 reaction occurs where the carbanion displaces one of the bromide ions, followed by a second intramolecular cyclization to form the cyclopropane ring and expel the second bromide ion.

Experimental Protocol

To a stirred solution of 3,4-dimethoxyphenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq) in a suitable organic solvent (e.g., toluene or dichloromethane), is added a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq). A concentrated aqueous solution of sodium hydroxide (50% w/v, 5.0 eq) is then added dropwise at room temperature. The reaction mixture is stirred vigorously at a slightly elevated temperature (e.g., 40-50 °C) and monitored by TLC or GC-MS until the starting material is consumed. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Discussion

Advantages:

  • Operational Simplicity: This one-pot reaction is relatively easy to set up and perform.

  • Cost-Effectiveness: The starting materials and reagents are readily available and inexpensive.

  • Atom Economy: This route is highly atom-economical as most of the atoms from the reactants are incorporated into the final product.

Disadvantages:

  • Potential for Side Reactions: The formation of dimeric and polymeric byproducts can occur, reducing the yield of the desired cyclopropane. Careful control of reaction conditions, such as the rate of addition of the base and the reaction temperature, is crucial to minimize these side reactions.

  • Vigorous Reaction Conditions: The use of a concentrated strong base requires careful handling and monitoring.

Route 2: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Nitrile

This two-step approach involves the initial synthesis of an α,β-unsaturated nitrile, (2E)-3-(3,4-dimethoxyphenyl)acrylonitrile, followed by a Corey-Chaykovsky reaction to form the cyclopropane ring. This method offers a potentially cleaner reaction profile compared to the direct alkylation route.

Reaction Mechanism

Step 1: Knoevenagel Condensation: The synthesis of the α,β-unsaturated nitrile precursor is achieved through a Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with acetonitrile in the presence of a base.

Step 2: Corey-Chaykovsky Reaction: The cyclopropanation is effected by the reaction of the α,β-unsaturated nitrile with a sulfur ylide, typically dimethylsulfoxonium methylide (Corey's ylide). The reaction proceeds via a Michael-type conjugate addition of the ylide to the electron-deficient double bond, forming a stabilized enolate intermediate. This is followed by an intramolecular nucleophilic attack of the enolate on the sulfur-bearing carbon, leading to the formation of the cyclopropane ring and the expulsion of dimethyl sulfoxide (DMSO).[1][2][3][4][5]

Experimental Protocols

Step 1: Synthesis of (2E)-3-(3,4-Dimethoxyphenyl)acrylonitrile

A mixture of 3,4-dimethoxybenzaldehyde (1.0 eq) and acetonitrile (1.5 eq) in a suitable solvent such as ethanol is treated with a catalytic amount of a base (e.g., piperidine or sodium ethoxide). The mixture is heated at reflux and the progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization to yield (2E)-3-(3,4-dimethoxyphenyl)acrylonitrile. A reported synthesis of a similar compound, (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile, starting from 3,4-dimethoxybenzaldehyde, achieved a yield of 74%.[6]

Step 2: Synthesis of this compound

To a suspension of trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO under an inert atmosphere, is added sodium hydride (1.1 eq) portion-wise at room temperature. The mixture is stirred until the evolution of hydrogen ceases, indicating the formation of the sulfur ylide. A solution of (2E)-3-(3,4-dimethoxyphenyl)acrylonitrile (1.0 eq) in anhydrous DMSO is then added dropwise to the ylide solution. The reaction is stirred at room temperature or slightly elevated temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Discussion

Advantages:

  • Higher Selectivity: This route often provides a cleaner reaction profile with fewer byproducts compared to the direct alkylation method.

  • Milder Conditions: The cyclopropanation step is typically carried out under milder conditions than the phase-transfer catalysis route.

Disadvantages:

  • Two-Step Process: The overall synthesis is longer and requires the isolation and purification of an intermediate.

  • Reagent Preparation: The sulfur ylide is typically prepared in situ and is sensitive to moisture and air, requiring careful handling.

Route 3: Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and versatile method for the construction of cyclopropane rings. In this approach, the target molecule is synthesized from 3,4-dimethoxyphenylacetonitrile and an α-bromoacrylonitrile derivative in the presence of a base.

Reaction Mechanism

The reaction is initiated by the deprotonation of 3,4-dimethoxyphenylacetonitrile by a base to generate a nucleophilic carbanion. This carbanion then undergoes a Michael addition to the electron-deficient double bond of the α-bromoacrylonitrile. The resulting enolate intermediate then undergoes an intramolecular SN2 reaction, where the enolate displaces the bromide ion to form the cyclopropane ring. This tandem reaction sequence allows for the efficient construction of highly functionalized cyclopropanes.[7][8][9][10][11]

Experimental Protocol

To a solution of 3,4-dimethoxyphenylacetonitrile (1.0 eq) and an appropriate α-bromoacrylonitrile (e.g., 2-bromoacrylonitrile, 1.1 eq) in a suitable solvent such as THF or DMF, a base such as potassium carbonate or DBU is added at room temperature. The reaction mixture is stirred and monitored by TLC. Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.

Discussion

Advantages:

  • High Efficiency and Versatility: MIRC reactions are known for their high efficiency and the ability to generate a wide range of substituted cyclopropanes.[7][8]

  • Mild Reaction Conditions: The reaction can often be carried out under mild, base-promoted conditions.[7]

  • Convergent Synthesis: This route allows for the convergent assembly of the cyclopropane ring from two readily available fragments.

Disadvantages:

  • Availability of α-bromoacrylonitriles: The availability and stability of the required α-bromoacrylonitrile starting material may be a limiting factor.

  • Stereocontrol: While often providing good diastereoselectivity, controlling the stereochemistry of the final product may require careful optimization of reaction conditions.

Comparative Analysis

FeatureRoute 1: Direct Cyclopropanation (PTC)Route 2: Corey-Chaykovsky ReactionRoute 3: Michael-Initiated Ring Closure (MIRC)
Number of Steps 121
Starting Materials 3,4-Dimethoxyphenylacetonitrile, 1,2-Dibromoethane3,4-Dimethoxybenzaldehyde, Acetonitrile, Trimethylsulfoxonium iodide3,4-Dimethoxyphenylacetonitrile, α-Bromoacrylonitrile
Key Reagents Strong base (NaOH), Phase-transfer catalystBase (e.g., piperidine), NaHBase (e.g., K2CO3, DBU)
Yield Moderate to Good (highly condition dependent)Good to Excellent (for both steps)Good to Excellent[7]
Purity/Side Products Potential for oligomerization and dimerizationGenerally cleaner reaction profileGenerally high purity with predictable byproducts
Operational Complexity Simple, but requires vigorous stirring and careful controlModerate, requires inert atmosphere for ylide generationSimple to moderate
Cost-Effectiveness HighModerateModerate to High (depends on α-bromoacrylonitrile cost)
Scalability Potentially challenging due to exothermicity and side reactionsGoodGood

Conclusion

The choice of the optimal synthetic route to this compound will depend on the specific requirements of the researcher, including the desired scale of the synthesis, available starting materials, and the importance of factors such as yield, purity, and operational simplicity.

  • Route 1 (Direct Cyclopropanation via PTC) is the most direct and atom-economical approach, making it attractive for large-scale synthesis if the side reactions can be effectively controlled.

  • Route 2 (Corey-Chaykovsky Reaction) offers a more controlled and often cleaner synthesis, likely providing higher purity material, albeit in a two-step sequence.

  • Route 3 (Michael-Initiated Ring Closure) represents a modern and highly efficient method for the construction of the cyclopropane ring, offering a good balance of yield, purity, and operational convenience, provided the α-bromoacrylonitrile starting material is accessible.

For laboratory-scale synthesis where purity and predictability are paramount, Route 2 and Route 3 are likely to be the preferred methods. For process development and scale-up, the cost-effectiveness and directness of Route 1 warrant careful optimization and consideration.

Visualizations

Synthetic Pathways Overview

Synthetic_Routes cluster_0 Route 1: Direct Cyclopropanation (PTC) cluster_1 Route 2: Corey-Chaykovsky Reaction cluster_2 Route 3: Michael-Initiated Ring Closure (MIRC) A1 3,4-Dimethoxyphenylacetonitrile P This compound A1->P NaOH, PTC A2 1,2-Dibromoethane A2->P B1 3,4-Dimethoxybenzaldehyde B3 (2E)-3-(3,4-Dimethoxyphenyl)acrylonitrile B1->B3 Base B2 Acetonitrile B2->B3 P2 This compound B3->P2 B4 Sulfur Ylide B4->P2 C1 3,4-Dimethoxyphenylacetonitrile P3 This compound C1->P3 Base C2 α-Bromoacrylonitrile C2->P3

Caption: Overview of the three synthetic routes to this compound.

Mechanism of Route 1: Phase-Transfer Catalysis

PTC_Mechanism Start 3,4-Dimethoxyphenylacetonitrile Carbanion Arylacetonitrile Carbanion Start->Carbanion NaOH (aq) IonPair Ion Pair with PTC Carbanion->IonPair PTC (Q+X-) Intermediate Bromoalkylated Intermediate IonPair->Intermediate SN2 attack Dibromoethane 1,2-Dibromoethane Dibromoethane->Intermediate Product This compound Intermediate->Product Intramolecular SN2

Caption: Mechanism of direct cyclopropanation via Phase-Transfer Catalysis.

Mechanism of Route 2: Corey-Chaykovsky Reaction

Corey_Chaykovsky_Mechanism UnsaturatedNitrile (2E)-3-(3,4-Dimethoxyphenyl)acrylonitrile EnolateIntermediate Enolate Intermediate UnsaturatedNitrile->EnolateIntermediate Michael Addition SulfurYlide Dimethylsulfoxonium Methylide SulfurYlide->EnolateIntermediate Product This compound EnolateIntermediate->Product Intramolecular Cyclization

Caption: Mechanism of the Corey-Chaykovsky cyclopropanation step.

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A Comparative Guide to the Biological Efficacy of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the exploration of novel molecular scaffolds is paramount to identifying next-generation therapeutic agents. This technical guide provides a comparative analysis of the biological efficacy of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile and its key synthetic precursors, veratraldehyde and 3,4-dimethoxyphenylacetonitrile. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of available experimental data and the causal relationships that dictate the biological activity of these compounds.

Introduction: Chemical Scaffolds and Therapeutic Potential

The 3,4-dimethoxyphenyl moiety is a common feature in a variety of biologically active molecules, contributing to their interactions with physiological targets. This guide focuses on three structurally related compounds:

  • Veratraldehyde (3,4-Dimethoxybenzaldehyde): A naturally occurring aromatic aldehyde found in plants like ginger and peppermint, it serves as a versatile starting material in organic synthesis.[1][2]

  • 3,4-Dimethoxyphenylacetonitrile: A nitrile derivative that is a key intermediate in the synthesis of various pharmaceuticals, including muscle relaxants.[3]

  • This compound: The target molecule of this guide, featuring a cyclopropane ring fused to the nitrile group. This structural modification introduces significant steric and electronic changes that can profoundly influence biological activity.

The rationale for comparing these compounds lies in understanding how the introduction of the cyclopropane ring and the nitrile group, individually and in combination, alters the biological profile of the parent 3,4-dimethoxyphenyl scaffold.

Comparative Biological Efficacy: A Data-Driven Analysis

Direct comparative studies on the biological efficacy of this compound and its precursors are not extensively available in the current literature. However, by examining the reported biological activities of each compound and their close derivatives, we can construct a comparative framework.

Antimicrobial and Antifungal Activity

Veratraldehyde has demonstrated notable antimicrobial properties. Studies have shown its efficacy against a range of bacteria and fungi. For instance, purified veratraldehyde from Streptomyces diastaticus exhibited significant inhibition zones against Acinetobacter sp. (34 mm), Pseudomonas aeruginosa (30 mm), and Candida albicans (26 mm).[4] Furthermore, derivatives of veratraldehyde, such as N-phenylpyrazolines, have shown promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis.[5]

While there is less direct evidence for the antimicrobial activity of 3,4-dimethoxyphenylacetonitrile , its derivatives are known to be used in the synthesis of antimicrobial agents.[6]

For This compound , studies on other amide derivatives containing a cyclopropane ring have shown promising antifungal activity. For example, some cyclopropane derivatives exhibited excellent activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL.[7][8] This suggests that the cyclopropane moiety can be a valuable pharmacophore for developing new antifungal agents.

Table 1: Comparative Antimicrobial and Antifungal Activity

Compound/DerivativeOrganismActivity MetricResultReference
VeratraldehydeAcinetobacter sp.Inhibition Zone34 mm[4]
VeratraldehydePseudomonas aeruginosaInhibition Zone30 mm[4]
VeratraldehydeCandida albicansInhibition Zone26 mm[4]
N-Phenylpyrazolines (from Veratraldehyde)Staphylococcus aureusInhibition Zone7.25 mm (1000 ppm)[5]
Cyclopropane Amide DerivativesCandida albicansMIC16 μg/mL[7][8]
Cytotoxic and Anticancer Activity

The 3,4-dimethoxyphenyl group is a key structural feature in many anticancer agents. Veratraldehyde and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1] The synthesis of feruloyl and caffeoyl derivatives of veratraldehyde has yielded compounds with potent cytotoxic effects.[9]

Similarly, 3,4-dimethoxyphenylacetonitrile is a precursor for pharmaceuticals with potential anticancer applications.[10] Novel trimethoxyphenyl-based analogues synthesized from a derivative of 3,4-dimethoxyphenylacetonitrile have shown potent cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line, with IC50 values ranging from 1.38 to 3.21 μM.[11][12]

While direct cytotoxic data for This compound is scarce, a study on the synthesis and anticancer activity of 1-phenylcyclopropane carboxylic acid derivatives provides valuable insights.[13] This study demonstrated that the cyclopropane ring is a viable scaffold for developing antiproliferative compounds. Another study on a novel drug candidate, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one, which shares the 3,4-dimethoxyphenyl moiety, exhibited significant cytotoxicity against triple-negative breast cancer cell lines with IC50 values of 20 µg/mL and 25 µg/mL.[14]

Table 2: Comparative Cytotoxic Activity

Compound/DerivativeCell LineActivity MetricResultReference
Trimethoxyphenyl-based analogues (from 3,4-dimethoxyphenylacetonitrile derivative)HepG2IC501.38 - 3.21 μM[11][12]
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-oneMDA-MB-231IC5020 µg/mL[14]
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-oneMDA-MB-468IC5025 µg/mL[14]

Mechanistic Insights and Structure-Activity Relationships

The introduction of the cyclopropane ring in this compound is a key structural modification that likely influences its biological activity. The strained three-membered ring can act as a bioisostere for a double bond or a gem-dimethyl group, leading to altered conformational rigidity and metabolic stability. This can enhance the compound's interaction with specific biological targets.

The nitrile group is also a critical functional group that can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological macromolecules.

SAR_Logic cluster_precursors Precursors cluster_target Target Molecule cluster_activity Predicted Biological Activity Enhancement Veratraldehyde Veratraldehyde (Aldehyde) Cyclopropanecarbonitrile 1-(3,4-Dimethoxyphenyl)- cyclopropanecarbonitrile (Cyclopropane + Nitrile) Veratraldehyde->Cyclopropanecarbonitrile Introduction of Cyclopropane & Nitrile Acetonitrile 3,4-Dimethoxyphenyl- acetonitrile (Nitrile) Acetonitrile->Cyclopropanecarbonitrile Introduction of Cyclopropane Enhanced_Efficacy Potentially Enhanced - Cytotoxicity - Antimicrobial Activity - Metabolic Stability Cyclopropanecarbonitrile->Enhanced_Efficacy Structural Modification

Caption: Logical relationship of structural modifications and predicted activity.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, self-validating protocols for assessing the biological efficacy of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxicity of related compounds.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of human cancer cell lines.

Workflow:

MTT_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with serial dilutions of test compounds incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm using a microplate reader solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the test compounds (this compound, veratraldehyde, and 3,4-dimethoxyphenylacetonitrile) in DMSO. Prepare serial dilutions of the stock solutions in culture medium.

  • Cell Treatment: Replace the culture medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7][8]

Objective: To determine the MIC of the test compounds against a panel of pathogenic bacteria and fungi.

Workflow:

MIC_Workflow start Start prepare_compounds Prepare serial dilutions of test compounds in 96-well plates start->prepare_compounds prepare_inoculum Prepare standardized microbial inoculum (bacteria or fungi) prepare_compounds->prepare_inoculum inoculate_wells Inoculate each well with the microbial suspension prepare_inoculum->inoculate_wells incubation Incubate plates under appropriate conditions inoculate_wells->incubation visual_inspection Visually inspect for microbial growth incubation->visual_inspection determine_mic Determine MIC as the lowest concentration with no visible growth visual_inspection->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Microorganism Preparation: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This comparative guide highlights the potential for enhanced biological efficacy in this compound relative to its precursors, veratraldehyde and 3,4-dimethoxyphenylacetonitrile. The introduction of the cyclopropane ring is a key structural modification that is anticipated to confer increased metabolic stability and potentially novel biological activities, particularly in the realms of anticancer and antimicrobial applications. While direct comparative data is limited, the analysis of structurally related compounds provides a strong rationale for prioritizing this compound for further investigation. The provided experimental protocols offer a standardized framework for future studies to directly compare the efficacy of these compounds and elucidate their mechanisms of action.

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A Researcher's Guide to Evaluating the Pharmacokinetic Properties of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the pharmacokinetic (PK) profile of novel 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile derivatives. We will move beyond rote protocol recitation to explore the causal relationships between chemical structure, experimental design, and pharmacokinetic outcomes. Our objective is to equip you with the strategic and technical knowledge to build a robust data package, enabling informed decision-making in the progression of new chemical entities.

The this compound scaffold is of significant interest. The 3,4-dimethoxyphenyl moiety is a well-known structural feature, famously present in the calcium channel blocker Verapamil. This heritage suggests that derivatives may possess favorable absorption characteristics but could also be susceptible to extensive first-pass metabolism, particularly O-demethylation mediated by cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP2C8.[1][2][3] The incorporation of a cyclopropane ring is a modern medicinal chemistry strategy aimed at addressing such metabolic liabilities. The strained three-membered ring can enhance potency, improve metabolic stability by acting as a non-metabolizable bioisostere, and confer conformational rigidity, which can reduce off-target effects and decrease plasma clearance.[4][5][6][7]

This guide will systematically detail the essential in vitro and in vivo studies required to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives, culminating in a comparative analysis that links structure to pharmacokinetic behavior.

Part 1: Foundational In Vitro ADME Profiling

The initial phase of any PK evaluation relies on a battery of in vitro assays. These experiments are cost-effective, high-throughput, and provide the first critical glimpse into a compound's potential strengths and weaknesses, guiding the design of more complex in vivo studies.[8][9][10] The goal is to fail compounds fast and cheap, and to understand the mechanisms behind their ADME properties.

Workflow for Initial In Vitro Screening

The following diagram illustrates a logical cascade for early ADME testing. Compounds with significant liabilities in early assays (e.g., very high metabolic clearance, poor permeability) may be deprioritized before committing to more resource-intensive experiments.

in_vitro_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays (for promising compounds) cluster_2 Decision Point A Kinetic Solubility B Metabolic Stability (Liver Microsomes) A->B C Permeability & Efflux (Caco-2 Assay) B->C t½ > 30 min? D Plasma Protein Binding (Equilibrium Dialysis) C->D E CYP Inhibition (CYP Panel) D->E F Candidate for In Vivo PK? E->F Low Inhibition?

Caption: A tiered workflow for efficient in vitro ADME profiling.

Metabolic Stability Assessment

Causality & Experimental Choice: The primary metabolic concern for this chemical class is the oxidation of the 3,4-dimethoxy groups. O-demethylation is a common and rapid metabolic pathway catalyzed by CYP enzymes, which can lead to high first-pass clearance and low oral bioavailability.[1][11] The cyclopropane ring is often incorporated to shield adjacent positions from metabolism or to improve overall molecular properties to reduce enzyme affinity.[5] Therefore, a liver microsomal stability assay is the quintessential experiment to quantify the intrinsic susceptibility of the derivatives to these phase I enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Thaw pooled liver microsomes (human, rat) on ice. Prepare a NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) in a 0.1 M phosphate buffer (pH 7.4).

  • Compound Incubation: In a 96-well plate, add the test compound (final concentration 1 µM) to the phosphate buffer.

  • Pre-warming: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells containing the microsomes and test compound.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a stopping solution (e.g., ice-cold acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) based on the microsomal protein concentration.

Data Presentation: Comparative Metabolic Stability

Compound IDModificationIn Vitro t½ (min, Human Microsomes)Intrinsic Clearance (µL/min/mg)
Parent-001 None15154
Deriv-002 5-Fluoro on phenyl ring4551
Deriv-003 Nitrile to Amide18128
Verapamil Reference12192
Permeability and Efflux Liability

Causality & Experimental Choice: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract. The Caco-2 cell monolayer assay is the industry standard for predicting intestinal permeability.[9] These cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. Crucially, they also express key efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the cell, limiting absorption. Verapamil is a known P-gp inhibitor, and its metabolites can be P-gp substrates.[12] It is vital to determine if new derivatives are subject to this efflux.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (A to B): Add the test compound to the apical (A) side (representing the gut lumen). At various time points, take samples from the basolateral (B) side (representing the blood).

  • Permeability Measurement (B to A): In a separate set of wells, add the test compound to the basolateral side and sample from the apical side.

  • Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 is generally indicative of active efflux.

Data Presentation: Permeability and Efflux Comparison

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Parent-001 12.530.02.4Moderate (Efflux)
Deriv-002 15.116.01.1High (No Efflux)
Deriv-003 8.925.82.9Moderate (Efflux)
Atenolol Low Permeability Control< 1.0N/ALow
Plasma Protein Binding

Causality & Experimental Choice: Once absorbed, a drug's distribution and availability are governed by its binding to plasma proteins like albumin. Only the unbound fraction is pharmacologically active and available for metabolism and excretion.[8] High protein binding can limit efficacy and reduce clearance. Verapamil, for instance, is approximately 90% bound to plasma proteins.[13] Equilibrium dialysis is the gold standard method for determining the unbound fraction (fu) due to its low non-specific binding and robust nature.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane.

  • Sample Addition: Add plasma to one chamber and phosphate buffer to the other. Add the test compound to the plasma-containing chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, take equal volume samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (% fu) as: (Concentration in buffer chamber / Concentration in plasma chamber) * 100.

Data Presentation: Plasma Protein Binding Across Species

Compound ID% Unbound (fu) - Human% Unbound (fu) - Rat
Parent-001 5.28.1
Deriv-002 10.515.3
Deriv-003 4.87.5
Warfarin High Binding Control1.1

Part 2: Definitive In Vivo Pharmacokinetic Studies

While in vitro data provides a mechanistic foundation, in vivo studies are indispensable for understanding how ADME processes are integrated in a whole organism.[14][15] These studies yield the critical parameters—clearance, volume of distribution, half-life, and bioavailability—that are essential for predicting human dosage and scheduling.[14]

Logical Framework for In Vivo PK Assessment

The decision to proceed to and interpret in vivo studies can be guided by a logical flow. Low bioavailability, for example, triggers an investigation into whether the cause is poor absorption or high first-pass metabolism, information gleaned from the earlier in vitro assays.

in_vivo_logic A Administer Compound (IV and PO routes) B Measure Plasma Concentration vs. Time A->B C Calculate PK Parameters (CL, Vd, t½, AUC) B->C D Calculate Oral Bioavailability (F% = AUC_PO / AUC_IV) C->D E F% > 30%? D->E F F% < 30%? D->F G Proceed with Candidate E->G Yes H Investigate Cause F->H Yes I High First-Pass Met? (Check In Vitro CLint) H->I J Poor Permeability? (Check Caco-2 Papp) H->J

Caption: Decision-making flowchart based on in vivo pharmacokinetic results.

Rodent Pharmacokinetic Study Design

Causality & Experimental Choice: The rat is a commonly used preclinical species for initial PK studies. A crossover design with both intravenous (IV) and oral (PO) administration is essential. The IV dose provides absolute data on distribution (Vdss) and clearance (CL) without the confounding factor of absorption. The PO dose allows for the assessment of oral absorption rate (Tmax, Cmax) and extent (AUC). Comparing the Area Under the Curve (AUC) from both routes yields the absolute oral bioavailability (F%), the single most important parameter for an oral drug candidate.[15]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) fitted with jugular vein cannulas for serial blood sampling.

  • Dosing:

    • IV Group: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer the compound by oral gavage (e.g., 5-10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Data Presentation: Key Pharmacokinetic Parameters for a Lead Candidate

ParameterUnitsIV Route (1 mg/kg)PO Route (5 mg/kg)
CL (Clearance)mL/min/kg25.5-
Vdss (Volume of Distribution)L/kg3.1-
(Half-life)h4.24.5
AUC(0-inf) (Area Under Curve)ng*h/mL6541480
Cmax (Max Concentration)ng/mL-350
Tmax (Time to Cmax)h-1.0
F% (Oral Bioavailability)%-45%

Part 3: Comparative Analysis and Metabolic Fate

The ultimate goal is to establish clear Structure-Pharmacokinetic Relationships (SPRs). By integrating all the data, we can understand how specific structural modifications influence the ADME profile and rationally design improved molecules.

Predicted Metabolic Pathways

Based on known biotransformations of the 3,4-dimethoxyphenyl group and general CYP-mediated reactions, we can predict the likely metabolic fate of a representative derivative. This understanding is critical for interpreting in vivo data and anticipating potential drug-drug interactions or active metabolites.[12][16][17]

metabolic_pathway cluster_0 Phase I Metabolism (CYP-mediated) cluster_1 Phase II Metabolism (UGT-mediated) Parent Parent Derivative (3,4-diMeO-Ph)-Cyclopropane-CN M1 M1: O-Demethylation (at 4-pos) (3-MeO, 4-OH-Ph)-Cyclopropane-CN Parent->M1 CYP3A4, CYP2C8 M2 M2: O-Demethylation (at 3-pos) (3-OH, 4-MeO-Ph)-Cyclopropane-CN Parent->M2 CYP3A4, CYP2C8 M3 M3: Aromatic Hydroxylation (3,4-diMeO, X-OH-Ph)-Cyclopropane-CN Parent->M3 CYP1A2? M4 M4: Glucuronide Conjugate of M1/M2 M1->M4 UGTs M2->M4 UGTs

Caption: Predicted metabolic pathways for a this compound derivative.

Structure-Pharmacokinetic Relationship (SPR) Summary

This section synthesizes the findings into actionable intelligence. By comparing derivatives, we can deduce the impact of specific structural changes.

  • Blocking Metabolism: The introduction of a fluorine atom at the 5-position of the phenyl ring in Deriv-002 likely blocked a potential site of aromatic hydroxylation. This is reflected in its superior metabolic stability (in vitro t½ of 45 min vs. 15 min for Parent-001), which translated to lower clearance and a favorable oral bioavailability of 45% in vivo.

  • Mitigating Efflux: The structural changes in Deriv-002 also fortuitously reduced its recognition by P-gp, as evidenced by the efflux ratio dropping to 1.1. This demonstrates how subtle modifications can overcome multiple PK hurdles simultaneously. The cyclopropane ring itself can alter pKa and conformation in ways that reduce P-glycoprotein efflux.[4][5]

  • Polarity and Permeability: The conversion of the nitrile group to a more polar amide in Deriv-003 did not significantly improve metabolic stability but did appear to increase its susceptibility to efflux (ER = 2.9), potentially due to the introduction of a hydrogen bond donor. This highlights the delicate balance between physicochemical properties and their impact on multiple ADME parameters.

Conclusion and Forward Look

This guide has outlined a robust, multi-faceted strategy for evaluating the pharmacokinetic properties of this compound derivatives. The approach emphasizes a logical progression from high-throughput in vitro assays to definitive in vivo studies, with a constant focus on the causal relationship between chemical structure and biological outcome.

For a lead candidate demonstrating a promising profile (e.g., F% > 30%, CL < 30 mL/min/kg, t½ > 2h in rats), the subsequent steps would involve:

  • Pharmacokinetics in a Non-Rodent Species: To assess inter-species scaling.

  • Metabolite Identification and Characterization: To determine if metabolites are abundant, active, or potentially reactive.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: To integrate in vitro and in vivo data to predict human pharmacokinetics and guide first-in-human study design.[14][18]

By adhering to this scientifically rigorous and logically structured evaluation process, researchers can confidently identify and advance derivatives with the highest probability of success in clinical development.

References

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Differentiating Dimethoxyphenyl Cyclopropanecarbonitrile Isomers: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural characterization of a molecule is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the placement of substituents on an aromatic ring—can exhibit dramatically different pharmacological, toxicological, and metabolic profiles.[1] Differentiating these isomers is, therefore, a critical analytical challenge. This guide provides an in-depth comparison of standard spectroscopic techniques to unambiguously distinguish the positional isomers of 1-(Dimethoxyphenyl)cyclopropanecarbonitrile, with a focus on the 3,4-dimethoxy isomer and its counterparts.

The core structure, 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile (CAS 20802-15-7), serves as our reference.[2] The key to differentiation lies in how the varying positions of the two methoxy (-OCH₃) groups on the phenyl ring influence the electronic environment and symmetry of each molecule. These differences manifest as distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local chemical environment of each nucleus (¹H and ¹³C).[1] The key diagnostic features are chemical shifts (δ), spin-spin coupling constants (J), and the number of unique signals, which are dictated by molecular symmetry.[1]

¹H NMR Spectroscopy: Deciphering Aromatic Proton Patterns

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) provides the most definitive information.[1] The splitting patterns of the aromatic protons are governed by their relationships (ortho, meta, para) to each other, with typical coupling constants of ³J (ortho) = 6-10 Hz, ⁴J (meta) = 2-4 Hz, and ⁵J (para) = 0-1 Hz.[1]

Expected ¹H NMR Spectral Data for Isomers:

IsomerAromatic ProtonsExpected Pattern & CouplingMethoxy Protons (s, 6H)Cyclopropane Protons (m, 4H)
3,4- 3Complex pattern: d (~J=8 Hz), dd (~J=8, 2 Hz), d (~J=2 Hz)~δ 3.9 (two singlets)~δ 1.3-1.6
2,3- 3Complex pattern, likely two doublets and a triplet~δ 3.9 (two singlets)~δ 1.3-1.6
2,4- 3Pattern similar to 3,4-isomer but with different shifts~δ 3.8, 3.9 (two singlets)~δ 1.3-1.6
2,5- 3Complex pattern: d (~J=8 Hz), dd (~J=8, 3 Hz), d (~J=3 Hz)~δ 3.8 (two singlets)~δ 1.3-1.6
2,6- 3Triplet and a doublet (due to symmetry)~δ 3.8 (one singlet)~δ 1.3-1.6
3,5- 3Two doublets (d, ~J=2.5 Hz) and a triplet (t, ~J=2.5 Hz)~δ 3.8 (one singlet)~δ 1.3-1.6

Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions. The cyclopropane protons will appear as complex multiplets due to geminal and cis/trans coupling.[3]

The 3,5- and 2,6-isomers are readily identified by the presence of a single methoxy signal due to their higher symmetry. The remaining isomers can be distinguished by their unique aromatic splitting patterns.

¹³C NMR Spectroscopy: A Tale of Symmetry

Proton-decoupled ¹³C NMR spectroscopy differentiates isomers based on the number of unique carbon signals, a direct reflection of molecular symmetry. Carbons in a symmetrical environment are chemically equivalent and produce a single signal. Aromatic carbons typically resonate in the δ 110-160 ppm range.[4]

Predicted ¹³C NMR Aromatic Signals:

IsomerSymmetryExpected # of Aromatic Signals
3,4- Asymmetric6
2,3- Asymmetric6
2,4- Asymmetric6
2,5- Asymmetric6
2,6- Symmetric4
3,5- Symmetric4

The 2,6- and 3,5-isomers can be clearly distinguished from the others by the reduced number of signals in their aromatic region. Further differentiation between all isomers is possible by analyzing the specific chemical shifts of the quaternary carbons and those bearing the methoxy groups.

Infrared (IR) Spectroscopy: Probing Vibrational Fingerprints

While NMR is more definitive, IR spectroscopy offers valuable complementary information. The key diagnostic regions are the C-H out-of-plane bending vibrations (900-675 cm⁻¹) and the C-O stretching of the methoxy groups (~1250-1000 cm⁻¹).[5][6] The pattern of strong absorptions in the C-H bending region is highly characteristic of the substitution pattern on the aromatic ring.[4] The nitrile (C≡N) stretch will be present in all isomers, typically around 2260-2240 cm⁻¹, though its exact position can be subtly influenced by the electronic effects of the substituent pattern.[7]

Characteristic IR Absorption Regions for Aromatic Substitution:

Substitution PatternC-H Out-of-Plane Bending (cm⁻¹)
1,2,3-Trisubstituted (e.g., 2,3- or 3,4-isomer)780–750 and 745-705
1,2,4-Trisubstituted (e.g., 2,4- or 2,5-isomer)885–870 and 825-805
1,3,5-Trisubstituted (e.g., 3,5-isomer)900–860 and 840-810
1,2,3,4-Tetrasubstituted (e.g., 2,6-isomer)810-800

Source: Adapted from general IR correlation tables.[4][5]

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Under electron ionization (EI), all positional isomers will exhibit the same molecular ion peak (M⁺) due to their identical molecular weight (203.24 g/mol ).[2] Differentiation, therefore, relies on analyzing the fragmentation patterns.[8] Aromatic compounds typically show strong molecular ion peaks due to the stability of the ring system.[8]

The primary fragmentation pathways for these isomers will involve the loss of small, stable radicals or neutral molecules:

  • Loss of a methyl radical (-CH₃): M⁺ - 15

  • Loss of a methoxy radical (-OCH₃): M⁺ - 31

  • Loss of formaldehyde (-CH₂O) from a methoxy group: M⁺ - 30

The relative abundance of the resulting fragment ions can differ significantly between isomers. For instance, the loss of a methyl group from a methoxy group situated ortho to the bulky cyclopropyl group (e.g., in the 2,3- or 2,6-isomers) may be sterically influenced, leading to different ion intensities compared to the 3,4- or 3,5-isomers.[9] While detailed prediction is complex, the resulting mass spectra will serve as a unique fingerprint for each isomer.[10][11]

Experimental Protocols

NMR Data Acquisition (400 MHz Spectrometer)
  • Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse ('zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16.[1]

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single-pulse ('zgpg30').

    • Spectral Width: ~240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: ≥1024 (due to lower natural abundance).[1]

FT-IR Data Acquisition
  • Sample Preparation: For solids, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquids/oils, a thin film can be prepared between salt plates.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

GC-MS Data Acquisition
  • Chromatography (GC):

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

Workflow & Data Integration

A systematic approach combining these techniques ensures confident isomer identification.

G cluster_0 Initial Analysis cluster_2 Confirmation & Reporting Isomer_Mixture Isomer Sample GCMS GC-MS Analysis Isomer_Mixture->GCMS Inject H_NMR ¹H NMR GCMS->H_NMR Identical MW, Analyze Fractions Data_Analysis Correlate All Data GCMS->Data_Analysis Fragmentation Data H_NMR->Data_Analysis Splitting Patterns C_NMR ¹³C NMR C_NMR->Data_Analysis Symmetry Data IR FT-IR IR->Data_Analysis Substitution Pattern Final_ID Confirmed Isomer Structure Data_Analysis->Final_ID Synthesize

Caption: Integrated workflow for isomer identification.

Conclusion

The differentiation of 1-(Dimethoxyphenyl)cyclopropanecarbonitrile positional isomers is a clear-cut process when employing a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most definitive data through the analysis of aromatic proton coupling and molecular symmetry. FT-IR serves as a rapid method to confirm the aromatic substitution pattern, while mass spectrometry provides a unique fragmentation fingerprint for each isomer. By systematically applying these methods, researchers and drug development professionals can ensure the unequivocal identification of the correct isomer, a foundational step for any further chemical or biological investigation.

References

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A Comparative Guide to the Novelty and Therapeutic Potential of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unique structural and electronic properties of the cyclopropane ring have long intrigued medicinal chemists. Its inherent strain and rigid conformation can confer desirable pharmacological properties, including enhanced metabolic stability, increased potency, and improved membrane permeability.[1] When incorporated into a scaffold like 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile, a building block for various biologically active compounds, the potential for novel therapeutic agents becomes particularly compelling. This guide provides an in-depth analysis of the novelty of derivatives of this scaffold, with a focus on their potential as calcium channel blockers, and presents the experimental frameworks necessary for their evaluation.

The Core Scaffold: A Foundation for Diverse Bioactivity

The this compound moiety serves as a versatile starting point for the synthesis of a wide range of derivatives. The cyclopropane ring, with its unusual bonding and significant ring strain, is a key feature that distinguishes these compounds.[2] This small, strained ring offers a rigid conformation that can facilitate precise interactions with biological targets. Furthermore, the dimethoxyphenyl group is a common feature in many known calcium channel blockers, suggesting a predisposition for this class of activity.

The nitrile group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of a broad chemical space. This adaptability is crucial for fine-tuning the pharmacological profile of the resulting derivatives.

Assessing Novelty: A Multifaceted Approach

The novelty of a this compound derivative can be assessed based on several key factors:

  • Structural Modifications: The introduction of novel substituents on the phenyl ring, modifications of the cyclopropane ring, or transformation of the nitrile group into other functionalities (e.g., amides, carboxylic acids) can lead to new chemical entities with unique properties.[1]

  • Mechanism of Action: While the core scaffold suggests a potential for calcium channel blockade, novel derivatives may exhibit different mechanisms of action or interact with different subtypes of calcium channels (e.g., L-type, T-type, N-type).[3][4]

  • Therapeutic Indications: The exploration of these derivatives for new therapeutic applications beyond cardiovascular diseases, such as neuropathic pain, cancer, or viral infections, represents a significant area of novelty.[1][5][6]

A survey of the scientific and patent literature reveals a growing interest in cyclopropane-containing compounds for various therapeutic areas, including their use as antibacterial, antifungal, antiviral, and antitumor agents.[5][7] This underscores the potential for discovering novel biological activities within this class of molecules.

Comparative Analysis: Performance Against Alternatives

To establish the novelty and potential superiority of new this compound derivatives, a direct comparison with existing therapeutic agents is essential. For their potential application as calcium channel blockers, established drugs like nifedipine, verapamil, and amlodipine serve as important benchmarks.[3][6][8]

Table 1: Hypothetical Comparative Data for Novel Derivatives

CompoundTargetIC50 (nM)Selectivity (vs. other channels)In vivo Efficacy (Animal Model)
Derivative A L-type Ca2+ channel15>100-fold vs. N-type, T-type20% reduction in blood pressure at 10 mg/kg
Derivative B T-type Ca2+ channel5>200-fold vs. L-type, N-typeSignificant reduction in neuropathic pain
Nifedipine L-type Ca2+ channel10Moderate25% reduction in blood pressure at 10 mg/kg
Amlodipine L-type Ca2+ channel8High30% reduction in blood pressure at 5 mg/kg

This table presents hypothetical data for illustrative purposes.

The true novelty of a derivative would be demonstrated by, for example, a significantly improved selectivity profile, a novel mechanism of action leading to efficacy in a new disease model, or a superior pharmacokinetic profile.

Experimental Protocols for Evaluation

Rigorous experimental evaluation is paramount to substantiate any claims of novelty and therapeutic potential. The following sections outline key experimental workflows.

The synthesis of this compound derivatives typically involves the α-alkylation of a substituted phenylacetonitrile with 1,2-dihaloethane.[1] Subsequent modifications of the nitrile group can be achieved through standard organic chemistry transformations.

Workflow for Derivative Synthesis

G cluster_synthesis Synthesis Workflow Start Start Phenylacetonitrile 3,4-Dimethoxyphenyl- acetonitrile Start->Phenylacetonitrile Alkylation α-Alkylation with 1,2-dihaloethane Phenylacetonitrile->Alkylation Cyclopropanecarbonitrile 1-(3,4-Dimethoxyphenyl)- cyclopropanecarbonitrile Alkylation->Cyclopropanecarbonitrile Functionalization Nitrile Functionalization Cyclopropanecarbonitrile->Functionalization Derivatives Novel Derivatives Functionalization->Derivatives

Caption: General synthetic scheme for this compound derivatives.

Several in vitro methods are available to assess the calcium channel blocking potential of synthesized compounds.[3][9]

Step-by-Step Protocol: Fluorescence-Based Calcium Flux Assay [10][11]

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing the target calcium channel subtype.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of the test compounds.

  • Depolarization: Induce membrane depolarization using a high concentration of potassium chloride (KCl) to open the voltage-gated calcium channels.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader. A decrease in the fluorescence signal in the presence of the test compound indicates inhibition of calcium influx.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the calcium influx.

Workflow for In Vitro Screening

G cluster_invitro In Vitro Screening Workflow Cell_Culture Cell Culture with Target Channel Dye_Loading Calcium Dye Loading Cell_Culture->Dye_Loading Compound_Addition Incubation with Test Derivatives Dye_Loading->Compound_Addition Depolarization KCl-induced Depolarization Compound_Addition->Depolarization Fluorescence_Reading Measure Fluorescence Depolarization->Fluorescence_Reading Data_Analysis IC50 Determination Fluorescence_Reading->Data_Analysis

Caption: Workflow for a fluorescence-based calcium channel blocking assay.

For more detailed mechanistic studies, the gold-standard patch-clamp electrophysiology technique can be employed to directly measure the effect of the compounds on ion channel currents.[3]

The drug-like properties of the novel derivatives should be assessed to predict their potential for further development.

Table 2: Key Physicochemical Properties

PropertyMethodImportance
Solubility Thermodynamic or kinetic solubility assaysAffects absorption and bioavailability
Lipophilicity (LogP/LogD) HPLC-based or calculation methodsInfluences membrane permeability and off-target effects
Metabolic Stability Incubation with liver microsomes or hepatocytesDetermines the compound's half-life in the body
Permeability PAMPA or Caco-2 cell assaysPredicts absorption across the intestinal barrier

The physicochemical properties of the parent compound, cyclopropanecarbonitrile, can be found in various chemical databases and provide a baseline for comparison.[12][13][14][15][16]

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The unique properties of the cyclopropane ring, combined with the potential for diverse functionalization, offer a rich landscape for medicinal chemistry exploration.[2]

Future research should focus on:

  • Exploring a wider range of structural diversity: Synthesizing and testing a broader library of derivatives to establish robust structure-activity relationships.

  • Investigating novel therapeutic targets: Screening derivatives against a panel of biological targets beyond calcium channels to uncover new therapeutic opportunities.

  • Utilizing computational methods: Employing in silico techniques such as molecular docking and ADME prediction to guide the design of next-generation derivatives.[17][18][19]

By systematically assessing the novelty of these derivatives through rigorous experimental evaluation and comparative analysis, the scientific community can unlock their full therapeutic potential.

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A Senior Application Scientist's Guide to the Evaluation of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile as a Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and validation of novel molecular scaffolds is a cornerstone of innovation. Small molecules that possess unique three-dimensional structures and favorable physicochemical properties can serve as "privileged scaffolds"—foundations upon which highly potent and selective therapeutics are built. The title compound, 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile, represents a compelling, albeit underexplored, candidate in this arena. It merges two structural motifs of high interest: the cyclopropane ring and the nitrile group, appended to a dimethoxyphenyl moiety common in bioactive molecules.

This guide provides a comprehensive, peer-reviewed-based framework for the validation of this compound. In the absence of extensive direct studies on this specific molecule, we will establish a robust validation workflow based on established principles for small molecule drug candidates.[1][2][3] We will also draw comparisons to structurally related analogs to infer potential properties and applications, thereby providing a predictive data-driven comparison.

The core value of this compound lies in the synergistic contribution of its components:

  • The Cyclopropane Ring: This small, strained carbocycle is increasingly utilized in drug design.[4] It imparts conformational rigidity, enhances metabolic stability by blocking potential sites of metabolism, and improves membrane permeability.[4][5] Its unique electronic properties, intermediate between an alkene and a gem-dimethyl group, can fine-tune receptor binding affinity.[5]

  • The Nitrile Group: Far from being a simple polar feature, the nitrile group is a versatile pharmacophore.[6] It can act as a hydrogen bond acceptor, participate in covalent interactions with enzyme active sites, and serve as a bioisostere for other functional groups.[6] Its incorporation often leads to improved pharmacokinetic profiles.[6]

  • The 3,4-Dimethoxyphenyl Moiety: This "veratryl" group is a common feature in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer and neuroactive properties.

This guide will provide the necessary protocols and comparative data to empower researchers to unlock the potential of this promising chemical entity.

Physicochemical and Structural Data

PropertyData/Predicted ValueSource
CAS Number 20802-15-7[7]
Molecular Formula C₁₂H₁₃NO₂[7]
Molecular Weight 203.24 g/mol [7]
Predicted ¹H NMR See discussion belowInferred
Predicted ¹³C NMR See discussion belowInferred
Purity ≥95% (typical for commercial samples)Commercial Vendor
Melting/Boiling Point Not available[7]
Predicted Spectroscopic Data

Predicting the NMR spectra is crucial for identity confirmation. Based on data from its precursors and analogs like (3,4-dimethoxyphenyl)acetonitrile and cyclopropanecarbonitrile, we can anticipate the following spectral features:

  • ¹H NMR (in CDCl₃):

    • Aromatic Protons: Three signals in the aromatic region (~6.8-7.0 ppm), characteristic of a 1,2,4-trisubstituted benzene ring.

    • Methoxy Protons: Two sharp singlets around 3.8-3.9 ppm, each integrating to 3H.

    • Cyclopropane Protons: Two multiplets in the upfield region (~1.0-1.6 ppm), representing the diastereotopic methylene protons of the cyclopropane ring. The coupling constants would be indicative of cis and trans relationships to the nitrile group.

  • ¹³C NMR (in CDCl₃):

    • Aromatic Carbons: Six signals in the aromatic region (~110-150 ppm), including two oxygen-bearing carbons at the lower field end.

    • Nitrile Carbon: A characteristic signal around 120 ppm.

    • Methoxy Carbons: Two signals around 55-56 ppm.

    • Cyclopropane Carbons: Two signals in the aliphatic region, a quaternary carbon attached to the phenyl ring and a methylene carbon.

Comparative Analysis with Alternative Scaffolds

To understand the potential advantages of this compound, it is essential to compare it with structurally related and functionally alternative compounds.

CompoundStructural FeaturesPotential Advantages/Disadvantages
This compound (Target) Rigid cyclopropane, nitrile H-bond acceptor/bioisostere, veratryl group.Advantages: High sp³ character, metabolic stability, defined 3D structure. Disadvantages: Potential for reactivity due to ring strain.
(3,4-Dimethoxyphenyl)acetonitrile (Acyclic Analog) Flexible ethyl linker, nitrile group, veratryl group.Advantages: Simpler synthesis. Disadvantages: High conformational flexibility, potential for different binding modes, potential metabolic liabilities on the linker.
1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile (Ring-Expanded Analog) Less strained cyclobutane ring, nitrile group, veratryl group.Advantages: Different vector projections of substituents, potentially altered binding geometry. Disadvantages: Cyclobutanes can present different metabolic profiles and may be less effective at mimicking unsaturated systems.[8]
1-Phenylcyclopropanecarbonitrile (Unsubstituted Phenyl Analog) Lacks the dimethoxy substitution.Advantages: Reduced polarity, may improve cell permeability in some contexts. Disadvantages: Loss of specific hydrogen bonding interactions from the methoxy groups, which are often key for target engagement.

Experimental Validation Protocols

A rigorous validation of a novel compound involves a multi-step process to confirm its identity, purity, and potential for biological activity. The following protocols provide a comprehensive workflow for the characterization and initial screening of this compound.

Workflow for Compound Validation

G cluster_0 Step 1: Identity & Purity Confirmation cluster_1 Step 2: Physicochemical Profiling cluster_2 Step 3: Initial Biological Screening a Procure/Synthesize Compound b Structural Confirmation (NMR, MS) a->b c Purity Analysis (HPLC, GC, DSC) b->c d Solubility Assessment c->d e LogP/LogD Determination d->e f Metabolic Stability (Microsomes) e->f g Phenotypic Screening f->g i Cytotoxicity Assessment g->i h Target-Based Screening h->i

Caption: A stepwise workflow for the validation of a novel chemical entity.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[9] It separates the target compound from impurities, allowing for accurate quantification. A high purity level (typically >95%) is essential to ensure that any observed biological activity is attributable to the compound of interest and not a contaminant.[3]

Methodology:

  • System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Rationale: Formic acid improves peak shape by keeping acidic/basic functionalities protonated.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 254 nm and 280 nm.

    • Rationale: These wavelengths are commonly used for aromatic compounds.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 10 µg/mL for injection.

  • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)

Causality: Before extensive biological testing, it is crucial to confirm that the compound engages its intended target within a cellular context.[3] CETSA is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the compound provides strong evidence of direct binding.

Methodology:

  • Cell Treatment: Treat intact cells expressing the target protein with this compound (e.g., at 10x the EC₅₀ from a functional assay) and a vehicle control for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble (non-denatured) protein. Analyze the amount of soluble target protein remaining at each temperature by Western blot or another suitable protein quantification method.

  • Data Interpretation: Plot the fraction of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.

CETSA_Workflow A Treat Cells (Compound vs. Vehicle) B Heat across Temp Gradient A->B C Lyse Cells B->C D Separate Soluble & Aggregated Protein C->D E Quantify Soluble Target Protein D->E F Plot Melting Curve E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This compound stands as a promising yet under-validated scaffold for medicinal chemistry. Its constituent parts—the cyclopropane ring, the nitrile group, and the dimethoxyphenyl system—are all well-represented in pharmacologically active molecules. This guide provides a foundational, data-driven framework for its systematic evaluation. By following the outlined protocols for purity assessment, physicochemical profiling, and target engagement, researchers can rigorously validate this compound.

The comparative analysis suggests that the unique conformational restraint imposed by the cyclopropane ring may offer advantages in potency and metabolic stability over more flexible analogs. Future work should focus on synthesizing the compound, confirming its structure via the predicted spectroscopic signatures, and running it through the proposed validation workflow. Subsequent screening in diverse biological assays, guided by the known activities of related dimethoxyphenyl and cyclopropane-containing compounds, will be key to unlocking its therapeutic potential.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary & Immediate Safety Protocols

This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. This compound, while valuable in research and development, presents a complex hazard profile owing to its nitrile functional group, strained cyclopropane ring, and potential biological activity. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

The core principle of this guide is hazard mitigation through informed action . We will deconstruct the molecule's potential risks and provide clear, step-by-step procedures for its management, from the research bench to final disposal.

Immediate Action Protocol Procedure
Required Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (nitrile is a suitable minimum), and ANSI-rated safety glasses or goggles. All handling of the solid or its solutions should occur within a certified chemical fume hood.
Spill Response (Small, <1g solid or <50mL solution) 1. Alert personnel in the immediate area. 2. Absorb liquid spills with an inert material (vermiculite, sand). 3. For solids, gently sweep to avoid raising dust. 4. Collect all contaminated materials into a designated, labeled hazardous waste container. 5. Decontaminate the area with a suitable solvent followed by soap and water.
Exposure (Skin/Eye Contact) 1. Skin: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] 2. Eyes: Immediately flush with a gentle stream of water for at least 15 minutes, holding eyelids open.[2] 3. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for this or an analogous compound to the medical personnel.
Primary Disposal Route All waste, including pure compound, contaminated materials, and reaction byproducts, must be disposed of as hazardous chemical waste . Do not dispose of down the drain or in regular trash.

Section 2: Hazard Analysis of this compound

  • The Nitrile Group (-C≡N): This is the primary source of acute toxicity. Organic nitriles can be metabolized in the body to release cyanide, which inhibits cellular respiration.[3] Analogs are classified as toxic if swallowed, in contact with skin, or if inhaled.[1][4] Therefore, exposure via all routes must be rigorously prevented.

  • The Cyclopropane Ring: This three-membered ring is subject to significant angle and torsional strain, giving it high potential energy.[5][6] This strain makes the ring susceptible to opening reactions, especially when activated by an adjacent electron-withdrawing group like a nitrile.[7][8] While this reactivity is useful in synthesis, it can also lead to unexpected reactions with incompatible materials.

  • The Dimethoxyphenyl Group: This portion of the molecule makes it a relatively non-volatile solid and influences its solubility. While less hazardous than the other groups, its metabolism could produce various phenolic compounds.

Inferred Hazard Profile Data and Justification
Acute Toxicity (Oral, Dermal, Inhalation) High. Assumed to be toxic based on analogs like (3,4-Dimethoxyphenyl)acetonitrile and Cyclopropanecarbonitrile.[1][3][4] The primary mechanism is the potential release of cyanide.
Skin & Eye Irritation Moderate to Severe. Nitrile-containing compounds are often irritants.[4][9] Direct contact must be avoided.
Reactivity Moderate. Stable under normal conditions but incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2] The strained cyclopropane ring enhances its reactivity profile compared to a simple alkyl nitrile.[8]
Carcinogenicity/Mutagenicity Unknown. No data is available. However, given its potential use in drug development, it should be handled as a potentially cytotoxic or biologically active compound, warranting stringent containment measures as outlined by OSHA for hazardous drugs.[10][11]

Section 3: Regulatory Context and Waste Classification

All chemical waste must be classified to ensure legal and safe disposal. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

The decision to classify this compound as hazardous waste is straightforward. Due to its inferred acute toxicity from the nitrile group, it must be managed as hazardous waste. Depending on local regulations and the specific concentration limits, it could fall under state-specific toxicity codes or potentially a "P-list" category if considered an acutely hazardous commercial chemical product. Always consult your institution's Environmental Health & Safety (EH&S) department for precise waste codes.

WasteClassification start Waste Generated: This compound or contaminated material is_nitrile Does it contain a nitrile group with potential for cyanide release? start->is_nitrile is_toxic Is it acutely toxic (oral, dermal, inhalation)? is_nitrile->is_toxic Yes non_hazardous Non-Hazardous Waste (Not Applicable) is_nitrile->non_hazardous No hazardous_waste Classify as Hazardous Waste is_toxic->hazardous_waste Yes is_toxic->non_hazardous No consult_ehs Consult Institutional EH&S for specific waste codes (e.g., P-list, state-specific) hazardous_waste->consult_ehs

Caption: Waste classification decision flowchart.

Section 4: Disposal Pathways: A Multi-Tiered Approach

The appropriate disposal pathway depends on the nature and quantity of the waste. The following decision tree provides guidance.

DisposalPathways start Select Waste Type waste_type What is the form of the waste? start->waste_type solid Pure Compound or Grossly Contaminated Solids waste_type->solid Solid solution Dilute Solution (e.g., from chromatography) waste_type->solution Solution materials Contaminated Materials (Gloves, Paper Towels, Glassware) waste_type->materials Materials path_a Pathway A: Direct Pack & Label solid->path_a waste_type_2 waste_type_2 solution->waste_type_2 Is quantity >1L and is lab equipped for treatment? materials->path_a path_b Pathway B: In-Lab Degradation (Advanced) waste_type_2->path_a No waste_type_2->path_b Yes

Caption: Decision tree for selecting a disposal pathway.

Pathway A: Direct Disposal (Standard Procedure)

This is the most common and recommended method for all forms of waste containing this compound.

Objective: To safely package and label the hazardous waste for collection by a certified disposal service.

Materials:

  • Designated hazardous waste container (solid or liquid, as appropriate)

  • Hazardous waste labels (provided by your institution's EH&S)

  • Appropriate PPE (lab coat, gloves, safety glasses)

Step-by-Step Protocol:

  • Segregate Waste: Do not mix this waste with other waste streams unless you have confirmed compatibility. Specifically, keep it separate from strong acids, which could potentially react with the nitrile group.

  • Contain Solids: Place pure this compound, contaminated spatulas, weigh boats, and spill cleanup materials into a clearly labeled, sealable container for solid hazardous waste.

  • Contain Liquids: Collect all solutions (e.g., mother liquor, chromatography fractions) in a compatible, sealed liquid waste container. Do not overfill; leave at least 10% headspace.

  • Contain Sharps & Glassware: Contaminated glassware that cannot be decontaminated should be placed in a designated sharps/glass waste box lined with a plastic bag.

  • Label Correctly: Affix a hazardous waste label to the container. Fill it out completely, listing "this compound" and any solvents present with their approximate percentages.

  • Store Safely: Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by EH&S personnel.

Pathway B: In-Lab Chemical Degradation via Alkaline Hydrolysis (Advanced Users Only)

This procedure should only be performed by trained personnel in a properly equipped laboratory. The goal is to hydrolyze the toxic nitrile group to a significantly less hazardous sodium carboxylate salt before disposal.

Causality: Strong basic conditions (e.g., concentrated NaOH) and heat provide the activation energy needed to hydrolyze the carbon-nitrogen triple bond of the nitrile to a carboxylate anion. This transformation eliminates the primary toxicological hazard associated with potential cyanide release.

Step-by-Step Protocol:

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure you have a heating mantle and a temperature controller.

  • Charge Reactor: For every 1 part by weight of this compound waste (in solution), add it to a solution containing at least 10 parts of 10M Sodium Hydroxide (NaOH) in the flask. Caution: This is a highly corrosive solution.

  • Heating: Gently heat the mixture to reflux (approx. 100-110°C) with vigorous stirring.

  • Monitor Reaction: Allow the reaction to proceed for a minimum of 4-6 hours. The reaction is complete when the nitrile is fully converted. This can be monitored by techniques like Thin Layer Chromatography (TLC) if a suitable standard is available.

  • Cooling: Turn off the heat and allow the solution to cool to room temperature.

  • Neutralization & Disposal: Once cool, slowly and carefully neutralize the solution with hydrochloric acid (HCl) to a pH between 6 and 8. Monitor the pH with litmus paper or a pH meter. This final aqueous solution, now containing the sodium salt of 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid, can be collected as aqueous hazardous waste, which is significantly less toxic than the original nitrile waste.

Section 5: Spill Management and Decontamination

Prompt and correct action during a spill is critical to preventing exposure.

Spill Cleanup Protocol:

  • Evacuate and Secure: Ensure all non-essential personnel leave the area. Post warning signs.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE: Wear double nitrile gloves, a lab coat, and chemical splash goggles. For large spills (>5g), consider a respirator.

  • Contain: For liquids, create a dike around the spill using an inert absorbent material (e.g., vermiculite, kitty litter).

  • Absorb/Collect: Cover the spill with the absorbent material. For solids, carefully sweep the material into a dustpan. Avoid creating dust.

  • Package Waste: Place all contaminated materials into a designated hazardous waste container and label it appropriately.

  • Decontaminate: Wipe the spill area with a cloth soaked in a suitable organic solvent (e.g., ethanol, acetone), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

References

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A Comprehensive Safety Protocol for Handling 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Triage

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is a molecule with several functional groups that inform its potential hazards: a dimethoxy-substituted aromatic ring, a strained cyclopropane ring, and a nitrile group. The nitrile functional group is of primary concern, as organic nitriles can be toxic if swallowed, absorbed through the skin, or inhaled.[1][2][3] They can also cause irritation to the skin, eyes, and respiratory system.[1][4][5] The dimethoxyphenyl group may also present hazards common to aromatic compounds. Therefore, this compound should be handled with the assumption that it is toxic and irritant.

Anticipated Hazards:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2]

  • Irritation: May cause serious eye irritation, skin irritation, and respiratory tract irritation.[1][4][6]

  • Flammability: While data for this specific compound is unavailable, related nitriles are flammable liquids.[7] Therefore, it should be kept away from heat, sparks, and open flames.[7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound.

PPE ComponentSpecificationRationale
Hand Protection Disposable Nitrile GlovesNitrile gloves offer good resistance to a broad range of chemicals, including many solvents and organic compounds.[8][9][10] They are essential to prevent dermal absorption, a key risk for nitrile compounds.[1][2]
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles provide a seal around the eyes to protect against splashes.[11] A face shield should be worn over goggles during procedures with a high risk of splashing or vigorous reaction.[8][9]
Body Protection Flame-Resistant Laboratory CoatA lab coat protects against splashes and should be made of a material that does not readily ignite.[10] It should be fully buttoned to cover as much skin as possible.[9]
Foot Protection Closed-Toed ShoesProtects feet from spills and falling objects.[8]
Respiratory Protection Use in a Certified Chemical Fume HoodAll handling of this compound should occur within a properly functioning chemical fume hood to prevent inhalation of any vapors or aerosols.[4][7]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for the safe handling of this compound at every stage.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][7] The container must be kept tightly closed.[4][7] Store in a locked cabinet or other secure location to control access.[2][7]

Handling and Use
  • Location: All weighing and transfer operations must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Spill Prevention: Use a secondary container when transporting the chemical within the laboratory.

  • Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible in the immediate work area. A spill kit containing appropriate absorbent material (e.g., vermiculite or sand) should also be available.[4]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Move to Handling Phase handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction cleanup_quench Quench Reaction (if necessary) handle_reaction->cleanup_quench Reaction Complete cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_remove_ppe Remove PPE and Wash Hands cleanup_decontaminate->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Chemical waste must be managed in a manner that ensures the safety of personnel and protects the environment.[12][13]

  • Waste Segregation: All waste contaminated with this compound, including excess material, contaminated gloves, and disposable labware, must be collected in a dedicated, properly labeled hazardous waste container.[13]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[13]

  • Waste Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[13] The container must be kept closed except when adding waste.[13]

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[12]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[7] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[2][7]

  • Spill: In the event of a small spill within a chemical fume hood, use an inert absorbent material to contain the spill.[4] For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS office.

References

  • ChemSynthesis. This compound.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • University of California, Riverside. Chemical Safety: Personal Protective Equipment.
  • Fragrance Oils Direct UK. Personal Protective Equipment for Fragrance Oil.
  • Centers for Disease Control and Prevention. NIOSH criteria for a recommended standard: occupational exposure to nitriles.
  • Chao, K. P., Hsu, Y. P., & Chen, S. Y. (2008). Permeation of aromatic solvent mixtures through nitrile protective gloves. Journal of hazardous materials, 153(3), 1059–1066.
  • SafetyCulture. Essential PPE for Protection Against Liquid Chemicals.
  • Airgas. Safety Data Sheet - Cyclopropane.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79637, Cyclopropanecarbonitrile.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • ChemBK. cyclopropane carbonitrile.
  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
  • National Research Council (US) Committee on Prudent Practices for Disposal of Chemicals from Laboratories. (1983). Prudent Practices for Disposal of Chemicals from Laboratories. National Academies Press (US).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.